3-(Difluoromethoxy)azetidine
Description
Structure
3D Structure
Properties
IUPAC Name |
3-(difluoromethoxy)azetidine | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C4H7F2NO/c5-4(6)8-3-1-7-2-3/h3-4,7H,1-2H2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
DRBMDELQCZMFKH-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1C(CN1)OC(F)F | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C4H7F2NO | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
123.10 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
1403993-56-5 | |
| Record name | 3-(difluoromethoxy)azetidine | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Foundational & Exploratory
synthesis of 3-(Difluoromethoxy)azetidine from 3-hydroxyazetidine
An In-Depth Technical Guide to the Synthesis of 3-(Difluoromethoxy)azetidine from 3-Hydroxyazetidine
Authored by: Gemini, Senior Application Scientist
Abstract
The strategic incorporation of fluorine-containing motifs is a cornerstone of modern medicinal chemistry, imparting profound effects on a molecule's physicochemical and pharmacokinetic properties. The difluoromethoxy (-OCF₂H) group, in particular, has garnered significant attention as a bioisosteric replacement for hydroxyl or thiol groups, offering a unique combination of increased lipophilicity and hydrogen bond donating capability.[1][2] When combined with the azetidine scaffold—a strained, sp³-rich four-membered ring known to enhance metabolic stability and aqueous solubility—the resulting this compound emerges as a highly valuable building block for drug discovery.[3][4] This guide provides a comprehensive technical overview of a robust and field-proven methodology for the synthesis of this compound, commencing from 3-hydroxyazetidine. We will delve into the mechanistic rationale, provide a detailed step-by-step protocol, and discuss critical aspects of process control and characterization.
Introduction: The Rationale for Difluoromethoxylation of Azetidine
The azetidine ring is no longer a synthetic curiosity but a privileged scaffold in approved pharmaceuticals, valued for the conformational rigidity and unique exit vectors it provides.[3][5] The challenge, and opportunity, lies in its functionalization. The introduction of a difluoromethoxy group at the 3-position offers several distinct advantages for drug development professionals:
-
Metabolic Stability: The C-F bond is exceptionally strong, making the -OCF₂H group resistant to oxidative metabolism, a common liability for traditional methoxy or hydroxyl groups.
-
Modulated Lipophilicity: Fluorination generally increases lipophilicity, which can enhance membrane permeability and improve oral absorption.[6]
-
Hydrogen Bonding Capacity: Unlike the trifluoromethoxy group, the acidic proton of the difluoromethoxy moiety can act as a hydrogen bond donor, enabling it to mimic the interactions of hydroxyl or amine groups with biological targets.[1][7]
-
Conformational Control: The bulky and electron-withdrawing nature of the -OCF₂H group can influence the puckering of the azetidine ring, pre-organizing substituents for optimal target binding.
Synthesizing this valuable motif, however, is not trivial. The direct difluoromethoxylation of alcohols is historically more challenging than that of phenols due to the lower acidity of the hydroxyl proton and the propensity for side reactions under harsh basic conditions.[8] This guide focuses on a modern approach that circumvents these issues by utilizing a difluorocarbene precursor under mild conditions.
Synthetic Strategy: A Three-Stage Workflow
The synthesis of the target compound from 3-hydroxyazetidine is most effectively achieved through a three-stage process. This strategy ensures high yields and purity by protecting the reactive secondary amine, executing the critical C-O bond formation, and finally, deprotecting the nitrogen to yield the desired free base or its salt.
Caption: Overall synthetic workflow for this compound.
Mechanistic Insights: The Difluorocarbene Pathway
The core of this synthesis is the O-H insertion reaction with difluorocarbene (:CF₂). Traditional methods using reagents like chlorodifluoromethane (Freon-22) require strong bases and are often low-yielding for alcohols. A superior method employs (Bromodifluoromethyl)trimethylsilane (TMSCF₂Br) as a difluorocarbene precursor, which can be activated under mild, weakly basic conditions.[8][9]
The mechanism proceeds as follows:
-
Activation & Carbene Generation: A fluoride source (e.g., from KF) or a weak base activates the TMSCF₂Br, leading to the elimination of trimethylsilyl bromide (TMSBr) and the formation of the highly reactive difluorocarbene intermediate.
-
O-H Insertion: The electrophilic difluorocarbene readily interacts with the lone pair of electrons on the oxygen atom of the N-Boc-3-hydroxyazetidine. This is followed by a proton transfer to form the stable difluoromethoxy C-O bond.
This pathway is advantageous because it avoids the need to generate a highly basic alkoxide, thereby minimizing base-induced elimination or other side reactions common with strained ring systems.[8][10]
Caption: Mechanism of difluorocarbene insertion into an alcohol.
Detailed Experimental Protocol
Disclaimer: This protocol is intended for trained professional chemists in a controlled laboratory setting. All appropriate safety precautions, including the use of personal protective equipment (PPE) and a chemical fume hood, must be employed.
Materials and Reagents
| Reagent | Formula | MW ( g/mol ) | CAS No. | Notes |
| 3-Hydroxyazetidine HCl | C₃H₈ClNO | 109.55 | 18621-18-6 | Starting material, often supplied as hydrochloride salt. |
| Di-tert-butyl dicarbonate | C₁₀H₁₈O₅ | 218.25 | 24424-99-5 | Boc protecting group source. |
| Triethylamine (TEA) | C₆H₁₅N | 101.19 | 121-44-8 | Base for N-protection. |
| (Bromodifluoromethyl)trimethylsilane | C₄H₉BrF₂Si | 203.10 | 85117-92-0 | Difluorocarbene precursor.[9] |
| Potassium Acetate (KOAc) | CH₃CO₂K | 98.14 | 127-08-2 | Mild base/activator for Stage 2. |
| Dichloromethane (DCM) | CH₂Cl₂ | 84.93 | 75-09-2 | Solvent. |
| N,N-Dimethylformamide (DMF) | C₃H₇NO | 73.09 | 68-12-2 | Solvent. |
| Trifluoroacetic acid (TFA) | C₂HF₃O₂ | 114.02 | 76-05-1 | Deprotection reagent. |
Step-by-Step Procedure
Stage 1: Synthesis of tert-butyl 3-hydroxyazetidine-1-carboxylate
-
To a round-bottom flask, add 3-hydroxyazetidine hydrochloride (1.0 eq.).
-
Suspend the solid in Dichloromethane (DCM, approx. 0.5 M).
-
Cool the mixture to 0 °C using an ice bath.
-
Add triethylamine (TEA, 2.5 eq.) dropwise to the suspension to neutralize the hydrochloride salt and act as a base.
-
In a separate container, dissolve di-tert-butyl dicarbonate ((Boc)₂O, 1.1 eq.) in DCM.
-
Add the (Boc)₂O solution dropwise to the reaction mixture at 0 °C.
-
Allow the reaction to warm to room temperature and stir for 12-16 hours.
-
Monitor the reaction progress by Thin Layer Chromatography (TLC).
-
Upon completion, quench the reaction with water. Separate the organic layer, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure to yield the crude product, which can often be used directly in the next step or purified by column chromatography.[11]
Stage 2: Synthesis of tert-butyl this compound-1-carboxylate
-
To a flame-dried, argon-purged round-bottom flask, add N-Boc-3-hydroxyazetidine (1.0 eq.) and potassium acetate (KOAc, 3.0 eq.).
-
Add anhydrous N,N-Dimethylformamide (DMF, approx. 0.2 M).
-
Add (Bromodifluoromethyl)trimethylsilane (TMSCF₂Br, 2.0 eq.) via syringe.[8]
-
Heat the reaction mixture to 70-80 °C and stir for 18-24 hours.
-
Monitor the reaction for the consumption of starting material by TLC or LC-MS.
-
Upon completion, cool the mixture to room temperature and dilute with ethyl acetate.
-
Wash the organic mixture sequentially with water (3x) and brine (1x) to remove DMF and salts.
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude residue by silica gel column chromatography (e.g., using a hexane/ethyl acetate gradient) to isolate the product.
Stage 3: Synthesis of this compound (Deprotection)
-
Dissolve the purified N-Boc-3-(difluoromethoxy)azetidine (1.0 eq.) in DCM (approx. 0.2 M).
-
Cool the solution to 0 °C.
-
Add Trifluoroacetic acid (TFA, 10 eq.) dropwise.
-
Allow the reaction to warm to room temperature and stir for 2-4 hours, monitoring by TLC until the starting material is consumed.
-
Concentrate the reaction mixture under reduced pressure to remove excess TFA and DCM.
-
The resulting residue is the TFA salt of the product. To obtain the free base, dissolve the residue in water, basify to pH >10 with 1M NaOH, and extract with DCM or another suitable organic solvent. Dry the combined organic extracts and concentrate to yield this compound. Alternatively, for easier handling, the product can be isolated as a hydrochloride salt by dissolving the free base in ether and adding a solution of HCl in ether.
Analytical Characterization
Thorough characterization is essential to confirm the structure and purity of the final product.
| Analysis Technique | Expected Results for this compound |
| ¹H NMR | Azetidine ring protons (multiplets), NH proton (broad singlet, may exchange with D₂O), and a characteristic triplet for the -OCH F₂ proton with a large J-coupling constant (~75 Hz) due to coupling with the two fluorine atoms. |
| ¹⁹F NMR | A doublet corresponding to the two equivalent fluorine atoms of the -O CF₂ H group, coupled to the adjacent proton. |
| ¹³C NMR | Signals for the azetidine carbons and a triplet for the -OC F₂H carbon due to C-F coupling. |
| Mass Spectrometry (MS) | Calculation of the exact mass and fragmentation pattern. For C₄H₇F₂NO, the expected monoisotopic mass is 123.0496 Da.[12] The [M+H]⁺ ion would be observed at m/z 124.0569. |
Conclusion and Outlook
This guide outlines a reliable and scalable synthetic route to this compound, a building block of high interest in contemporary drug discovery. By leveraging a modern difluorocarbene-based approach, the challenges associated with the direct O-difluoromethylation of alcohols are effectively overcome.[8][9] The three-stage process involving protection, difluoromethoxylation, and deprotection is robust and amenable to optimization. The resulting compound serves as a versatile platform for further elaboration, enabling researchers and drug development professionals to explore novel chemical space and design next-generation therapeutics with enhanced pharmacological profiles.[4][13]
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Ni, C., & Hu, J. (2017). Efficient Difluoromethylation of Alcohols Using TMSCF₂Br as a Unique and Practical Difluorocarbene Reagent under Mild Conditions. Angewandte Chemie International Edition, 56(10), 2758-2762. [Link]
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Ni, C., Zhu, L., & Hu, J. (2017). Efficient Difluoromethylation of Alcohols Using TMSCF2Br as a Unique and Practical Difluorocarbene Reagent under Mild Conditions. Angewandte Chemie, 129(10), 2802-2806. [Link]
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Ni, C., & Hu, J. (2017). Efficient Difluoromethylation of Alcohols Using TMSCF 2 Br as a Unique and Practical Difluorocarbene Reagent under Mild Conditions. Request PDF. [Link]
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Krasavin, M., et al. (2023). Synthesis of New Azetidine and Oxetane Amino Acid Derivatives through Aza-Michael Addition of NH-Heterocycles with Methyl 2-(Azetidin-3-ylidene)acetate. Molecules, 28(3), 1003. [Link]
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An In-Depth Technical Guide to the Chemical Structure and Stereochemistry of 3-(Difluoromethoxy)azetidine
For Researchers, Scientists, and Drug Development Professionals
Abstract
This technical guide provides a comprehensive overview of the chemical structure, stereochemistry, synthesis, and characterization of 3-(Difluoromethoxy)azetidine, a fluorinated heterocyclic compound of increasing interest in medicinal chemistry. The unique properties conferred by the azetidine ring and the difluoromethoxy group, such as enhanced metabolic stability and modulated lipophilicity, make this molecule a valuable building block in the design of novel therapeutics. This document delves into the nuanced conformational landscape of the puckered azetidine ring and its impact on molecular interactions. Detailed synthetic protocols, analytical characterization data, and a discussion of its potential applications in drug discovery are presented to serve as a vital resource for researchers in the field.
Introduction: The Significance of Fluorinated Azetidines in Medicinal Chemistry
Azetidines, four-membered nitrogen-containing heterocycles, have emerged as crucial motifs in modern drug discovery.[1] Their inherent ring strain and well-defined three-dimensional geometry offer a unique structural scaffold that can impart favorable physicochemical and pharmacokinetic properties to bioactive molecules.[2] The incorporation of fluorine, a bioisostere for hydrogen with distinct electronic properties, further enhances the therapeutic potential of these scaffolds. Specifically, the difluoromethoxy group (-OCHF₂) is known to improve metabolic stability, modulate pKa, and increase lipophilicity, thereby enhancing membrane permeability and oral bioavailability of drug candidates.[3]
This compound, therefore, represents a confluence of these advantageous structural features. Its strategic importance lies in its utility as a versatile building block for the synthesis of complex pharmaceutical agents targeting a wide range of diseases, including central nervous system disorders and inflammatory conditions.[4] This guide aims to provide a detailed technical understanding of its core chemical and stereochemical attributes.
Chemical Structure and Physicochemical Properties
The fundamental characteristics of this compound and its commonly used hydrochloride salt are summarized below.
| Property | This compound | This compound Hydrochloride |
| IUPAC Name | This compound | This compound hydrochloride |
| Molecular Formula | C₄H₇F₂NO | C₄H₈ClF₂NO |
| Molecular Weight | 123.10 g/mol | 159.56 g/mol |
| CAS Number | Not available | 1619991-11-5[1] |
Stereochemistry and Conformational Analysis
The stereochemistry of this compound is a critical determinant of its biological activity and interaction with target proteins. The core of its stereochemical complexity lies in the non-planar, puckered conformation of the azetidine ring and the presence of a substituent at the 3-position.
Chirality
The C3 carbon of this compound is a stereocenter, meaning the molecule is chiral and can exist as a pair of enantiomers, (R)-3-(Difluoromethoxy)azetidine and (S)-3-(Difluoromethoxy)azetidine. The specific stereoisomer can significantly influence the pharmacological profile of a drug candidate. Therefore, enantioselective synthesis is often a crucial step in the development of azetidine-based therapeutics.
Ring Puckering and Conformational Isomers
To alleviate ring strain, the azetidine ring adopts a puckered conformation. This results in the substituents on the ring occupying either pseudo-axial or pseudo-equatorial positions. For a 3-substituted azetidine like this compound, the difluoromethoxy group can exist in two primary conformations:
-
Pseudo-equatorial: This conformation is generally favored for bulkier substituents to minimize steric interactions with the protons on the C2 and C4 atoms of the azetidine ring.
-
Pseudo-axial: This conformation is typically less stable due to increased steric hindrance.
The equilibrium between these two conformers is influenced by factors such as the nature of the substituent on the nitrogen atom and the solvent environment. Understanding this conformational preference is vital for predicting how the molecule will orient itself within a biological receptor's binding site.
Logical Flow of Conformational Analysis:
Caption: Conformational preference of the 3-(difluoromethoxy) group on the azetidine ring.
Synthesis of this compound
The synthesis of this compound typically proceeds through a multi-step sequence, starting from a readily available precursor such as N-Boc-3-hydroxyazetidine. The key transformation is the introduction of the difluoromethoxy group, followed by the deprotection of the nitrogen atom.
General Synthetic Strategy
A common and effective strategy involves a two-step process:
-
Difluoromethoxylation of a Protected 3-Hydroxyazetidine: The hydroxyl group of an N-protected 3-hydroxyazetidine, typically N-Boc-3-hydroxyazetidine, is converted to the difluoromethoxy group.
-
Deprotection: The protecting group on the azetidine nitrogen is removed to yield the final product, often as a hydrochloride salt for improved stability and handling.
Synthetic Workflow Diagram:
Caption: General synthetic route to this compound.
Experimental Protocol: Synthesis of this compound Hydrochloride
This protocol provides a representative procedure for the synthesis, based on established methodologies for difluoromethoxylation and N-Boc deprotection.
Step 1: Synthesis of N-Boc-3-(difluoromethoxy)azetidine
-
Reaction Setup: To a solution of N-Boc-3-hydroxyazetidine (1 equivalent) in a suitable aprotic solvent (e.g., anhydrous acetonitrile or DMF) in a reaction vessel, add a base (e.g., potassium carbonate or sodium hydride, 2-3 equivalents).
-
Difluoromethoxylation: Cool the mixture to 0 °C. Introduce a difluoromethoxylating agent, such as 2,2-difluoro-2-(fluorosulfonyl)acetic acid (PDFA) or sodium chlorodifluoroacetate, portion-wise.
-
Reaction Progression: Allow the reaction to warm to room temperature and stir for several hours, monitoring the progress by thin-layer chromatography (TLC) or liquid chromatography-mass spectrometry (LC-MS).
-
Work-up and Purification: Upon completion, quench the reaction with water and extract the product with an organic solvent (e.g., ethyl acetate). Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure. Purify the crude product by column chromatography on silica gel to afford N-Boc-3-(difluoromethoxy)azetidine.
Step 2: Synthesis of this compound Hydrochloride (N-Boc Deprotection)
-
Deprotection Reaction: Dissolve the purified N-Boc-3-(difluoromethoxy)azetidine (1 equivalent) in a suitable solvent, such as dichloromethane (DCM) or 1,4-dioxane.
-
Acidification: Add a solution of hydrochloric acid in an organic solvent (e.g., 4 M HCl in 1,4-dioxane or ethereal HCl) dropwise at 0 °C.
-
Product Formation: Stir the reaction mixture at room temperature for a few hours. The hydrochloride salt of the deprotected amine will typically precipitate out of the solution.
-
Isolation: Collect the solid product by filtration, wash with a cold non-polar solvent (e.g., diethyl ether), and dry under vacuum to yield this compound hydrochloride as a solid.[5][6][7]
Analytical Characterization
Thorough analytical characterization is essential to confirm the identity, purity, and structure of the synthesized this compound. The primary techniques employed are Nuclear Magnetic Resonance (NMR) spectroscopy and Mass Spectrometry (MS). While specific experimental data for the title compound is not widely published in peer-reviewed literature, representative data for similar structures can be used for comparison.
Nuclear Magnetic Resonance (NMR) Spectroscopy
-
¹H NMR: The proton NMR spectrum is expected to show characteristic signals for the azetidine ring protons and the proton of the difluoromethoxy group. The azetidine protons will likely appear as multiplets in the upfield region, while the -OCHF₂ proton will be a triplet with a characteristic coupling to the two fluorine atoms.
-
¹³C NMR: The carbon NMR spectrum will show distinct signals for the carbons of the azetidine ring and the difluoromethoxy group. The carbon of the -OCHF₂ group will appear as a triplet due to coupling with the fluorine atoms.
Mass Spectrometry (MS)
Mass spectrometry is used to confirm the molecular weight of the compound. For this compound hydrochloride, the expected molecular ion peak in the mass spectrum would correspond to the protonated free base [C₄H₇F₂NO + H]⁺.
Applications in Drug Discovery
The unique structural and physicochemical properties of this compound make it an attractive building block in the design of novel therapeutic agents. Its incorporation into drug candidates can lead to:
-
Enhanced Metabolic Stability: The difluoromethoxy group is resistant to oxidative metabolism, which can prolong the half-life of a drug in the body.[2]
-
Improved Pharmacokinetic Profile: The modulation of lipophilicity and basicity can lead to better absorption, distribution, metabolism, and excretion (ADME) properties.[3]
-
Increased Binding Affinity: The rigid azetidine scaffold can help to pre-organize the molecule in a conformation that is favorable for binding to its biological target.
While specific drugs containing the this compound moiety are not yet on the market, the broader class of fluorinated azetidines has seen significant application in the development of treatments for a variety of diseases.[8]
Conclusion
This compound is a valuable and versatile building block for medicinal chemistry and drug discovery. Its unique combination of a strained azetidine ring and a metabolically robust difluoromethoxy group offers a powerful tool for the design of next-generation therapeutics with improved pharmacological profiles. A thorough understanding of its chemical structure, stereochemistry, and synthetic accessibility, as outlined in this guide, is paramount for its effective utilization in the development of innovative medicines.
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Synthesis of New Azetidine and Oxetane Amino Acid Derivatives through Aza-Michael Addition of NH-Heterocycles with Methyl 2-(Azetidin. (2023). PubMed Central. [Link]
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Spectroscopic Characterization of 3-(Difluoromethoxy)azetidine: A Technical Guide
Introduction
3-(Difluoromethoxy)azetidine is a saturated heterocyclic compound of interest in medicinal chemistry and drug discovery. Its structure combines a strained four-membered azetidine ring with a difluoromethoxy group. The azetidine motif is a valuable building block in the synthesis of novel therapeutic agents, offering a three-dimensional scaffold that can modulate physicochemical properties such as solubility and metabolic stability.[1][2] The difluoromethoxy group is often introduced to alter lipophilicity, pKa, and metabolic pathways, making it a key functional group in the design of modern pharmaceuticals.[3]
Accurate structural elucidation and purity assessment are paramount in the development of new chemical entities. Nuclear Magnetic Resonance (NMR) spectroscopy and Mass Spectrometry (MS) are indispensable analytical techniques for these purposes.[4][5] This in-depth technical guide provides a comprehensive overview of the expected spectroscopic data for this compound, based on established principles and data from analogous structures. The information presented herein is intended to assist researchers, scientists, and drug development professionals in the characterization of this and similar molecules.
Figure 1: Chemical structure of this compound.
Mass Spectrometry (MS) Analysis
Electrospray Ionization (ESI) is a soft ionization technique well-suited for the analysis of small polar molecules like this compound, as it typically produces intact protonated molecules ([M+H]⁺) with minimal fragmentation.[2][6][7]
Expected Molecular Ion
Based on the molecular formula C₄H₇F₂NO, the predicted monoisotopic mass is 123.0495 Da. In positive ion mode ESI-MS, the expected protonated molecular ion [M+H]⁺ would be observed at an m/z of 124.0573.
Predicted Fragmentation Pathways
While ESI is a soft ionization method, fragmentation can be induced in the collision cell of a tandem mass spectrometer (MS/MS). The fragmentation of this compound is anticipated to be influenced by the azetidine ring and the difluoromethoxy substituent.[8][9]
A plausible fragmentation pathway initiated by the protonated molecular ion could involve the cleavage of the C-O bond, leading to the loss of the difluoromethoxy group as a neutral species. Subsequent or alternative fragmentation could involve the opening of the strained azetidine ring.
Caption: Predicted ESI-MS/MS fragmentation of this compound.
Nuclear Magnetic Resonance (NMR) Spectroscopy Analysis
NMR spectroscopy is a powerful tool for the unambiguous structural elucidation of organic molecules.[5][10][11] The following sections detail the predicted ¹H, ¹³C, and ¹⁹F NMR spectra of this compound.
¹H NMR Spectroscopy
The proton NMR spectrum is expected to show distinct signals for the protons of the azetidine ring and the difluoromethoxy group. The chemical shifts are influenced by the electronegativity of the adjacent nitrogen and oxygen atoms.[12]
| Proton Assignment | Predicted Chemical Shift (δ, ppm) | Predicted Multiplicity | Predicted Coupling Constants (J, Hz) |
| -NH | 1.5 - 3.0 | broad singlet | - |
| -OCHF₂ | 6.0 - 6.5 | triplet | JHF ≈ 50-60 Hz |
| -CH -O- | 4.0 - 4.5 | multiplet | |
| -CH ₂-N- | 3.0 - 3.8 | multiplet |
Table 1: Predicted ¹H NMR Data for this compound.
The proton of the difluoromethoxy group is expected to appear as a triplet due to coupling with the two equivalent fluorine atoms. The protons on the azetidine ring will likely exhibit complex splitting patterns due to coupling with each other.[13] The exact chemical shifts and coupling constants can be influenced by the solvent used.[3][14][15][16][17]
¹³C NMR Spectroscopy
The ¹³C NMR spectrum will provide information about the carbon framework of the molecule. The chemical shifts are significantly affected by the attached heteroatoms and fluorine atoms.[18]
| Carbon Assignment | Predicted Chemical Shift (δ, ppm) | Predicted Multiplicity (due to C-F coupling) | Predicted Coupling Constants (J, Hz) |
| -C H₂-N- | 45 - 55 | singlet | - |
| -C H-O- | 70 - 80 | triplet | ²JCF ≈ 20-30 Hz |
| -OC HF₂ | 110 - 120 | triplet | ¹JCF ≈ 240-260 Hz |
Table 2: Predicted ¹³C NMR Data for this compound.
The carbon of the difluoromethoxy group will appear as a triplet with a large one-bond C-F coupling constant (¹JCF). The carbon atom of the azetidine ring attached to the oxygen will also show a smaller two-bond C-F coupling (²JCF).[19]
¹⁹F NMR Spectroscopy
¹⁹F NMR is a highly sensitive technique for the analysis of fluorinated compounds, characterized by a wide range of chemical shifts.[20][21]
| Fluorine Assignment | Predicted Chemical Shift (δ, ppm) | Predicted Multiplicity | Predicted Coupling Constants (J, Hz) |
| -OCHF ₂ | -80 to -95 | doublet | JFH ≈ 50-60 Hz |
Table 3: Predicted ¹⁹F NMR Data for this compound.
The two equivalent fluorine atoms of the difluoromethoxy group are expected to appear as a doublet due to coupling with the adjacent proton.[22][23][24]
Experimental Protocols
Mass Spectrometry
-
Sample Preparation: Dissolve approximately 1 mg of the compound in 1 mL of a suitable solvent (e.g., methanol or acetonitrile).
-
Instrumentation: Use a high-resolution mass spectrometer equipped with an electrospray ionization (ESI) source.
-
Analysis: Infuse the sample solution directly into the ESI source at a flow rate of 5-10 µL/min. Acquire the mass spectrum in positive ion mode over a mass range of m/z 50-500.
-
Tandem MS (MS/MS): Select the protonated molecular ion ([M+H]⁺) as the precursor ion and subject it to collision-induced dissociation (CID) with an inert gas (e.g., argon or nitrogen). Acquire the product ion spectrum.[25]
NMR Spectroscopy
-
Sample Preparation: Dissolve 5-10 mg of the compound in approximately 0.6 mL of a deuterated solvent (e.g., CDCl₃, DMSO-d₆, or D₂O) in an NMR tube.
-
Instrumentation: Utilize a high-field NMR spectrometer (e.g., 400 MHz or higher).
-
¹H NMR Acquisition: Acquire the spectrum with a sufficient number of scans to achieve a good signal-to-noise ratio. Use standard parameters for pulse width, acquisition time, and relaxation delay.
-
¹³C NMR Acquisition: Acquire the spectrum using proton decoupling to obtain singlets for each unique carbon, unless C-F coupling information is desired. A larger number of scans will be required compared to ¹H NMR.
-
¹⁹F NMR Acquisition: Acquire the spectrum, typically with proton coupling to observe the multiplicity. No external standard is usually necessary as the spectrometer frequency can be referenced internally.
-
Data Processing: Process the raw data (Free Induction Decay - FID) by applying a Fourier transform, phase correction, and baseline correction. Integrate the signals in the ¹H NMR spectrum. Reference the chemical shifts to the residual solvent peak or an internal standard (e.g., TMS).[3][14][15][16][17]
Caption: General workflow for NMR spectroscopic analysis.
Conclusion
This technical guide provides a detailed prediction and interpretation of the mass spectrometry and NMR spectroscopic data for this compound. While direct experimental data is not yet widely available, the analysis presented, based on established principles and data from analogous structures, offers a robust framework for the characterization of this and related novel molecules. The provided protocols serve as a practical starting point for researchers in obtaining high-quality spectroscopic data.
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A Senior Application Scientist's Technical Guide to 3-(Difluoromethoxy)azetidine: Sourcing, Handling, and Application
Authored for Researchers, Scientists, and Drug Development Professionals
Foreword: The Strategic Value of a Privileged Scaffold
In the landscape of modern medicinal chemistry, the quest for novel chemical matter with optimized pharmacokinetic and pharmacodynamic profiles is relentless. Among the scaffolds that have gained prominence, small, strained heterocycles, particularly azetidines, offer a unique proposition. Their inherent three-dimensionality and sp³-rich character provide an escape from the "flatland" of aromatic ring systems, often leading to improved solubility, metabolic stability, and novel intellectual property space.[1][2]
When the azetidine ring is functionalized with a difluoromethoxy (-OCHF₂) group, its value is significantly amplified. The difluoromethyl moiety is a well-regarded bioisostere for hydroxyl or thiol groups and can modulate lipophilicity and metabolic stability.[3] Specifically, the OCHF₂ group often enhances membrane permeability and can improve oral bioavailability by lowering the pKa of adjacent functionalities and increasing metabolic stability.[4] This guide provides an in-depth technical overview of 3-(Difluoromethoxy)azetidine, focusing on its commercial availability, critical physicochemical properties, and best practices for its integration into research and development workflows.
Physicochemical and Structural Profile
This compound is most commonly available commercially as either the free base or, more frequently, as a hydrochloride salt to improve handling and stability. Understanding the properties of the specific form you are sourcing is critical for experimental design.
The free base is a liquid at room temperature, whereas the hydrochloride salt is typically a powder or crystalline solid, which is often easier to handle and weigh accurately for reactions or biological assays.[5] The choice between the free base and the salt has direct implications for solubility and reaction planning. The HCl salt will require neutralization or careful base selection in subsequent synthetic steps, while the liquid free base may require more specialized handling techniques.
Below is a summary of the key physicochemical properties for both forms. Note that experimental data such as boiling and melting points are often not publicly available for specialized research chemicals and should be confirmed by the supplier's Certificate of Analysis (CoA).
| Property | This compound (Free Base) | This compound HCl (Salt) | Source(s) |
| CAS Number | 1403993-56-5 | 1619991-11-5 | [5] |
| Molecular Formula | C₄H₇F₂NO | C₄H₈ClF₂NO | [4][5] |
| Molecular Weight | 123.10 g/mol | 159.56 g/mol | [4] |
| Physical Form | Liquid | Powder / Solid | [5] |
| Purity (Typical) | >95-98% | >95-97% | [5][6][7] |
| Storage Temperature | Inert atmosphere, store in freezer, under -20°C | Store at -10°C to Room Temperature | [5] |
| InChI Key | DRBMDELQCZMFKH-UHFFFAOYSA-N | KUIKFEDNGUTEFR-UHFFFAOYSA-N | [4] |
Commercial Availability and Supplier Landscape
The synthesis of functionalized azetidines is non-trivial due to the inherent ring strain, and the installation of fluorinated moieties adds another layer of complexity and cost.[4] Consequently, this compound is produced by a select group of specialized chemical suppliers and is considered a high-value building block. It is typically available in laboratory quantities (milligrams to a few grams).
When sourcing this reagent, it is imperative to request a lot-specific Certificate of Analysis (CoA) to verify purity and identity. The hydrochloride salt is the most commonly listed form.
Table of Representative Suppliers:
| Supplier | Product Form | CAS Number | Notes |
| Sigma-Aldrich (Ambeed) | Free Base | 1403993-56-5 | Available in small quantities (50 mg - 1 g); listed as a liquid.[5] |
| Enamine | HCl Salt | 1619991-11-5 | A well-known supplier of building blocks for drug discovery. |
| Shanghai Macklin Biochemical | HCl Salt | 1619991-11-5 | Offers spot supply of the hydrochloride salt.[8] |
| Smolecule | HCl Salt | 1619991-11-5 | Provides general information and sales of the HCl salt.[4] |
| Chemsrc | HCl Salt | 1619991-11-5 | Lists multiple suppliers and purity levels, typically around 97%.[6] |
| AstaTech Inc. | (Related Derivatives) | N/A | A manufacturer of fine chemicals, including other functionalized azetidines.[9] |
Disclaimer: This list is not exhaustive and is intended for illustrative purposes. Availability and pricing are subject to change. Always verify with the supplier.
Recommended Protocols for Handling and Quality Control
Given the reactive nature of the azetidine ring and the lack of extensive public toxicological data, proper handling and verification are paramount.[4][10]
Protocol 1: Initial Receipt and Storage
-
Visual Inspection: Upon receipt, visually inspect the container for any signs of damage or leakage. The HCl salt should appear as a white to off-white powder. The free base should be a clear liquid.[5]
-
Log Entry: Record the supplier, lot number, date of receipt, and CoA details in your chemical inventory system.
-
Storage:
-
Free Base (Liquid): Store the vial tightly sealed under an inert atmosphere (e.g., argon or nitrogen) in a freezer at or below -20°C as recommended.[5] This minimizes degradation from atmospheric moisture and oxygen.
-
HCl Salt (Solid): Store in a cool, dry place. While some suppliers state room temperature is acceptable, refrigeration (-10°C to 4°C) is a prudent measure to ensure long-term stability.
-
-
Safety Precautions: Always handle this compound in a well-ventilated fume hood. Wear standard personal protective equipment (PPE), including safety goggles, a lab coat, and chemical-resistant gloves.[11][12] Avoid inhalation of dust (for the salt) or vapors and prevent skin and eye contact.[10][11]
Protocol 2: Preparation of Stock Solutions
-
Solvent Selection: For biological screening, Dimethyl Sulfoxide (DMSO) is a common choice. For organic synthesis, solvents like Dichloromethane (DCM), Methanol (MeOH), or Acetonitrile (ACN) may be appropriate, depending on the reaction conditions.
-
Weighing (HCl Salt): Allow the container to equilibrate to room temperature before opening to prevent condensation of atmospheric moisture. Quickly weigh the desired amount of the solid into a tared vial.
-
Volume Measurement (Free Base): If working with the liquid free base, use a calibrated microliter syringe for accurate measurement. Density information may be required for precise molarity calculations and should be requested from the supplier.
-
Dissolution: Add the chosen solvent to the vial containing the compound. Use a vortex mixer or sonication to ensure complete dissolution, especially for higher concentrations.
-
Storage of Solution: Store stock solutions in tightly sealed vials at -20°C or -80°C to maintain stability. Multiple freeze-thaw cycles should be avoided.
Workflow for Incoming Quality Control (QC)
It is best practice to independently verify the identity and purity of critical reagents. The following workflow outlines a standard QC process for a research laboratory.
Caption: A typical quality control workflow for verifying an incoming chemical building block.
Application Context in Drug Discovery
This compound is not an end-product therapeutic but rather a crucial building block. Its utility lies in its ability to be incorporated into larger, more complex molecules to impart desirable properties.
-
Vectorial Exit Point: The secondary amine of the azetidine ring provides a convenient point for chemical modification, allowing chemists to "grow" a molecule in a specific direction from the strained ring.
-
Bioisosterism and Property Modulation: As previously mentioned, the difluoromethoxy group is a powerful modulator of physicochemical properties. Its introduction can enhance metabolic stability, tune cell permeability, and alter receptor binding interactions compared to non-fluorinated analogues.
-
Scaffold Hopping: In drug design, chemists often replace existing rings (like piperidine or pyrrolidine) with an azetidine to explore new chemical space, improve properties, or circumvent existing patents. The 3-substitution pattern is a common motif in such designs.[2]
While specific examples of marketed drugs containing this exact fragment are not readily found, numerous patents and publications describe the use of closely related 3-substituted azetidines in the development of agents targeting central nervous system disorders, inflammatory diseases, and oncology.[1][3] The rationale is consistent: leveraging the unique conformational and electronic properties of the fluorinated azetidine scaffold to achieve superior drug-like characteristics.[1]
Conclusion
This compound represents a modern, high-impact building block for medicinal chemists. While its commercial acquisition requires sourcing from specialized suppliers and comes at a premium, its potential to confer advantageous properties on a lead molecule makes it a valuable tool. The hydrochloride salt is the most common and often most practical form for laboratory use. Adherence to strict handling, storage, and quality control protocols is essential to ensure the integrity of experimental results and the safety of laboratory personnel. By understanding the sourcing landscape and the scientific rationale for its use, researchers can effectively deploy this privileged scaffold in the pursuit of next-generation therapeutics.
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A Technical Guide to 3-(Difluoromethoxy)azetidine: A Modern Bioisostere for Advancing Drug Discovery
Abstract
In the landscape of modern medicinal chemistry, the strategic modulation of physicochemical and pharmacokinetic properties is paramount to successful drug development. The pursuit of novel molecular scaffolds that offer superior characteristics has led to the emergence of unique bioisosteres. This guide provides an in-depth technical analysis of 3-(Difluoromethoxy)azetidine, a compelling bioisostere that synergistically combines the benefits of a strained, sp³-rich azetidine ring with the distinct electronic properties of the difluoromethoxy group. We will explore its impact on key drug-like properties, its strategic applications in bioisosteric replacement, and provide validated experimental protocols for its synthesis and evaluation. This document is intended for researchers, medicinal chemists, and drug development professionals seeking to leverage advanced building blocks to overcome common optimization challenges.
The Rationale: Why this compound?
The design of effective therapeutics is a multidimensional optimization problem. Lead compounds must not only exhibit high target potency but also possess favorable Absorption, Distribution, Metabolism, and Excretion (ADME) profiles. Two powerful strategies in this endeavor are the incorporation of fluorine and the utilization of three-dimensional, sp³-rich scaffolds.[1][2] The this compound moiety is a sophisticated fusion of these two principles.
-
The Azetidine Scaffold: This four-membered nitrogen heterocycle has become a privileged structure in drug design.[2][3] Its strained nature provides conformational rigidity and unique exit vectors for substituents, while its sp³-rich character often leads to improved aqueous solubility and metabolic stability compared to more conventional planar or larger saturated analogues like piperidine.[2]
-
The Difluoromethoxy Group (-OCF₂H): The strategic use of fluorine is a cornerstone of modern drug design.[1][4] The -OCF₂H group serves as a metabolically robust bioisostere for the common methoxy group, effectively blocking O-demethylation, a frequent metabolic liability.[5][6] It also modulates lipophilicity and basicity and can participate in weak hydrogen bonding, an interaction not possible with methoxy or trifluoromethoxy groups.[1]
The combination of these two fragments creates a bioisostere that can simultaneously address multiple challenges in lead optimization, from improving metabolic half-life to enhancing solubility and exploring novel chemical space.
Physicochemical Impact: A Quantitative Analysis
The true value of a bioisostere lies in its predictable influence on a molecule's properties. The this compound group offers a nuanced modulation of basicity (pKa) and lipophilicity (logP), two critical parameters governing a drug's behavior.[7][8]
Basicity (pKa) Modulation
The primary amine of the azetidine ring is a key site for interaction and influences the molecule's overall charge state at physiological pH. The introduction of the electron-withdrawing difluoromethoxy group at the 3-position has a profound and predictable impact.
Causality: The two highly electronegative fluorine atoms induce a strong dipole moment, withdrawing electron density through the ether linkage and the azetidine ring. This negative inductive effect decreases the electron density on the nitrogen atom, making its lone pair less available to accept a proton. The direct consequence is a reduction in the basicity (a lower pKa) of the azetidine nitrogen compared to its unsubstituted or alkyl-substituted counterparts.[5][9] This fine-tuning is critical for optimizing target binding, reducing off-target effects (e.g., hERG), and controlling solubility.
Lipophilicity (logP) and Solubility
While fluorination often increases lipophilicity, the interplay between the polar azetidine ring and the difluoromethoxy group provides a more complex and advantageous outcome.[10] The azetidine scaffold itself is known to improve aqueous solubility and reduce lipophilicity when used as a bioisostere for larger carbocycles or heterocycles.[2] The -OCF₂H group has a lipophilicity contribution (Hansch π value) intermediate between -OCH₃ and -OCF₃, offering a tool for precise adjustment.[1][6] The combination often results in a net decrease in lipophilicity compared to more traditional, larger heterocyclic bioisosteres, which is highly desirable for improving the overall ADME profile.
| Fragment/Moiety | Approximate pKa (Parent Amine) | Typical Lipophilicity Contribution (Hansch π) | Key Attributes |
| Azetidine | ~11.3[11] | Low | Increases sp³ fraction, improves solubility.[2] |
| 3-Methoxyazetidine | ~9.0 - 9.5 (Est.) | Low to Moderate | Introduces polarity, potential metabolic liability (O-demethylation). |
| This compound | ~7.5 - 8.5 (Est.) | Moderate | Reduced basicity, metabolically robust, H-bond donor capability. [1][5] |
| Morpholine | ~8.4 | Low | Common polar fragment, can be metabolically susceptible. |
| N-Methylpiperazine | ~9.8 (N1-H), ~5.1 (N4-Me) | Low | Often associated with high clearance or safety issues. |
| Table 1: Comparative analysis of physicochemical properties of this compound and common bioisosteres. |
Strategic Application as a Bioisostere
The this compound moiety is a versatile tool for bioisosteric replacement, enabling chemists to navigate away from problematic groups while retaining or enhancing biological activity. Its primary utility lies in replacing larger, more lipophilic, or metabolically unstable heterocyclic systems.
Caption: Bioisosteric relationships of this compound.
Case Example: Replacing 3-Methoxypiperidine A lead compound containing a 3-methoxypiperidine moiety may suffer from rapid metabolic clearance due to oxidative O-demethylation.[5] Replacing this group with this compound is a logical strategic choice. The difluoromethoxy group is highly resistant to this metabolic pathway due to the strength of the C-F bonds.[1][5] Furthermore, the switch from a six-membered to a four-membered ring can reduce lipophilicity and increase the fraction of sp³ carbons, often leading to a more favorable overall ADME profile.
Synthetic Accessibility and Experimental Protocols
A bioisostere is only as useful as it is accessible. While the synthesis of strained rings can be challenging, reliable routes to this compound have been developed, typically starting from commercially available N-protected 3-hydroxyazetidine.
Generalized Synthetic Workflow
The most common approach involves the difluoromethylation of a protected 3-hydroxyazetidine precursor, followed by deprotection to yield the desired building block.
Caption: Generalized synthetic workflow for this compound.
Protocol: Synthesis of N-Boc-3-(difluoromethoxy)azetidine
This protocol describes a representative procedure for the key difluoromethylation step.
Disclaimer: This protocol is for informational purposes and should only be performed by qualified chemists in a suitable laboratory setting with appropriate safety precautions.
Materials:
-
N-Boc-3-hydroxyazetidine
-
Sodium hydride (NaH), 60% dispersion in mineral oil
-
Anhydrous N,N-Dimethylformamide (DMF)
-
Chlorodifluoromethane (Freon 22) or 2,2-Difluoro-2-(trimethylsilyl)acetate as a precursor
-
Inert atmosphere (Nitrogen or Argon)
Procedure:
-
Preparation: To a flame-dried, three-neck round-bottom flask under an inert atmosphere, add N-Boc-3-hydroxyazetidine (1.0 eq).
-
Solvation: Dissolve the starting material in anhydrous DMF (approx. 0.2 M concentration).
-
Deprotonation: Cool the solution to 0 °C in an ice bath. Carefully add sodium hydride (1.2 eq) portion-wise. Causality: The strong base is required to deprotonate the hydroxyl group to form the more nucleophilic alkoxide, which is necessary to attack the electrophilic difluorocarbene precursor.
-
Reaction: Allow the mixture to stir at 0 °C for 30 minutes. Subsequently, bubble chlorodifluoromethane gas through the solution for 1-2 hours or add the alternative difluoromethylating agent. Monitor the reaction by TLC or LC-MS.
-
Quenching: Once the reaction is complete, quench it carefully by slowly adding a saturated aqueous solution of ammonium chloride at 0 °C.
-
Extraction: Dilute the mixture with water and extract with ethyl acetate (3x). Combine the organic layers.
-
Purification: Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure. Purify the crude product by flash column chromatography to yield N-Boc-3-(difluoromethoxy)azetidine.
Validating Performance: The In Vitro Metabolic Stability Assay
A central claim for using the this compound bioisostere is its enhanced metabolic stability. This must be validated experimentally. The following protocol outlines a standard in vitro assay using human liver microsomes (HLM) to assess Phase I metabolic stability.
Protocol: HLM Metabolic Stability Assay
Objective: To determine the in vitro half-life (t₁/₂) and intrinsic clearance (CLᵢₙₜ) of a test compound.
Materials:
-
Test compound stock solution (10 mM in DMSO)
-
Pooled Human Liver Microsomes (HLM), e.g., from Corning or BioIVT
-
NADPH regenerating system (e.g., GIBCO™ NADPH Regeneration System, Solution A & B)
-
0.1 M Phosphate Buffer, pH 7.4
-
Acetonitrile with an internal standard (e.g., 100 nM Tolbutamide) for quenching
-
Control compounds (e.g., Verapamil - high clearance; Propranolol - intermediate clearance)
Procedure:
-
Preparation: Prepare a 1 mg/mL HLM suspension in 0.1 M phosphate buffer. Prepare the working NADPH solution according to the manufacturer's instructions.
-
Incubation Plate Setup: In a 96-well plate, add phosphate buffer. Add the test compound to achieve a final concentration of 1 µM. Causality: This concentration is low enough to be pharmacologically relevant and ensures enzyme kinetics are typically in the linear range.
-
Pre-incubation: Pre-warm the plate at 37 °C for 10 minutes.
-
Initiation of Reaction: Initiate the metabolic reaction by adding the pre-warmed NADPH solution. This starts the "time zero" (T₀) point.
-
Time Points: At specified time points (e.g., 0, 5, 15, 30, 60 minutes), transfer an aliquot of the incubation mixture to a new 96-well plate containing ice-cold acetonitrile with the internal standard. Causality: The cold acetonitrile immediately stops the enzymatic reaction by precipitating the microsomal proteins and ensures sample integrity for analysis.
-
Sample Processing: Centrifuge the quenched plate at 4,000 rpm for 20 minutes to pellet the precipitated protein.
-
Analysis: Transfer the supernatant to a new plate for analysis by LC-MS/MS. Quantify the remaining percentage of the parent compound at each time point relative to the T₀ sample.
-
Data Interpretation: Plot the natural log of the percent remaining parent compound versus time. The slope of the line (k) is used to calculate the half-life (t₁/₂ = 0.693 / k) and intrinsic clearance.
| Compound Type | Expected Half-life (t₁/₂) in HLM |
| Containing 3-Methoxy-piperidine | 5 - 20 min (Moderate to High Clearance) |
| Containing This compound | > 60 min (Low Clearance) |
| Table 2: Representative expected outcomes from an HLM stability assay, demonstrating the impact of the bioisosteric replacement. |
Conclusion and Outlook
The this compound moiety is a powerful and sophisticated bioisostere for modern drug discovery. It provides a pre-packaged solution to several common lead optimization challenges, offering a means to concurrently improve metabolic stability, modulate pKa, and enhance solubility while navigating novel chemical space. Its rational design, based on the synergistic combination of a strained ring and a strategic fluorine substituent, allows medicinal chemists to make predictable and impactful modifications to their compounds. As synthetic routes become more accessible, the adoption of this and other advanced, three-dimensional building blocks will continue to be a key enabler in the development of the next generation of therapeutics.
References
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The Role of Trifluoromethyl and Trifluoromethoxy Groups in Medicinal Chemistry: Implications for Drug Design. (2024). MDPI. [Link]
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Examples of azetidine‐based bioisosters. (2024). ResearchGate. [Link]
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Discovery of Novel Azetidine Amides as Potent Small-Molecule STAT3 Inhibitors. (2020). ACS Publications. [Link]
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2-Difluoromethoxy-substituted Estratriene Sulfamates: Synthesis, Anti-proliferative SAR, Anti-tubulin Activity and Steroid Sulfatase Inhibition. (2018). National Institutes of Health. [Link]
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Improving Metabolic Stability of Phosphodiesterase-4 Inhibitors Containing a Substituted Catechol: Prevention of Reactive Intermediate Formation and Covalent Binding. (2007). ResearchGate. [Link]
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Bioisosteres v2 - Recent Trends and Tactics. (2020). Baran Lab, Scripps Research. [Link]
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Examples of an azetidine‐based bioisoster for a piperidine ring. (2021). ResearchGate. [Link]
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pKa – LogP plot covered by fluorine‐containing and non‐fluorinated... (2021). ResearchGate. [Link]
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(A–F) Previous works on the impact of the fluorination on physicochemical properties of saturated cyclic compounds. (2021). ResearchGate. [Link]
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Azetidines in medicinal chemistry: emerging applications and approved drugs. (2024). National Institutes of Health. [Link]
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Comparison of the changes in Log P of selected alkyl and fluoroalkyl... (2021). ResearchGate. [Link]
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Azetidine. (N.D.). PubChem, National Institutes of Health. [Link]
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Applications of fluorine to the construction of bioisosteric elements for the purposes of novel drug discovery. (2018). National Institutes of Health. [Link]
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The Influence of Bioisosteres in Drug Design: Tactical Applications to Address Developability Problems. (2012). National Institutes of Health. [Link]
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An analysis of the physicochemical properties of oral drugs from 2000 to 2022. (2023). Royal Society of Chemistry. [Link]
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Fluorinated Azetidines in Drug Discovery: A Senior Application Scientist's Guide to Strategic Implementation
An In-Depth Technical Guide
The strategic incorporation of fluorine into drug candidates has become a cornerstone of modern medicinal chemistry, with approximately 20% of all pharmaceuticals containing this unique halogen.[1] Concurrently, the use of saturated heterocycles, particularly small, strained rings like azetidine, has gained prominence as a strategy to enhance three-dimensionality and improve pharmacokinetic profiles.[2][3] This guide provides an in-depth exploration of the intersection of these two powerful strategies: the use of fluorinated azetidines. We will delve into the profound impact of this scaffold on physicochemical properties, outline robust synthetic and analytical methodologies, and examine its application as a transformative tool in drug design.
The Physicochemical Impact of Fluorinating the Azetidine Scaffold
The introduction of fluorine to an azetidine ring is not a trivial substitution but a strategic decision that profoundly alters a molecule's electronic, conformational, and metabolic properties. Understanding these effects is paramount for rational drug design.
Modulation of Basicity (pKa)
A primary and highly predictable consequence of adding fluorine is the modulation of the azetidine nitrogen's basicity. Due to its high electronegativity, fluorine exerts a powerful electron-withdrawing inductive effect, lowering the pKa of the nearby amine.[2][4] This is a critical tool for medicinal chemists. A high pKa can lead to undesirable off-target effects, particularly hERG inhibition, and may limit bioavailability.[4] By strategically placing fluorine, the basicity can be fine-tuned to an optimal range, mitigating risks without sacrificing necessary interactions for target engagement. For instance, fluorinated groups in proximity to an amine are often used to lower the nitrogen atom's basicity to reduce off-target effects.[2]
Controlling Lipophilicity (LogP/LogD)
The effect of fluorination on lipophilicity is highly context-dependent.[5][6] While a common misconception is that fluorine always increases lipophilicity, the outcome depends on the degree of fluorination and the molecular environment. A single fluorine atom may have a minimal impact or even decrease lipophilicity in certain contexts, whereas a trifluoromethyl group generally increases it.[7] This nuanced control allows for the optimization of a drug's solubility and permeability profile, which is crucial for absorption, distribution, metabolism, and excretion (ADME) properties.[5]
| Fluorination Pattern | Typical Effect on pKa | Typical Effect on Lipophilicity (LogD) | Key Rationale & References |
| Monofluorination (e.g., 3-fluoroazetidine) | Significant Decrease | Variable; can increase or decrease | Strong inductive effect lowers electron density on nitrogen.[6] Lipophilicity change depends on the interplay between increased polarity of the C-F bond and shielding of the molecular surface.[7] |
| Difluorination (e.g., 3,3-difluoroazetidine) | Profound Decrease | Generally Increases | The cumulative inductive effect is stronger. Gem-difluoro groups act as lipophilic hydrogen bond acceptors and can serve as bioisosteres for carbonyls.[6] |
| Trifluoromethyl Group (e.g., 2-CF₃-azetidine) | Profound Decrease | Significant Increase | The CF₃ group is a powerful electron-withdrawing group and is highly lipophilic.[2][8] |
Imposing Conformational Rigidity
The azetidine ring exists in a puckered conformation. The introduction of fluorine can influence this pucker through steric and electronic effects, such as hyperconjugation (σCH → σ*CF) and electrostatic interactions.[9] This can be exploited to lock the molecule into a specific, bioactive conformation, thereby increasing potency and selectivity for its intended target.[5][9] This pre-organization of the ligand for its binding pocket can lead to a significant improvement in binding affinity.
Enhancing Metabolic Stability
One of the most powerful applications of fluorination is to block metabolic "soft spots." The carbon-fluorine bond is exceptionally strong (bond energy ~116 kcal/mol), making it highly resistant to cleavage by metabolic enzymes like cytochrome P450s.[1][10] Replacing a metabolically labile C-H bond on the azetidine ring with a C-F bond can dramatically increase the drug's half-life and oral bioavailability.[1][5]
Synthetic and Analytical Methodologies
The successful implementation of fluorinated azetidines in a drug discovery program hinges on the availability of reliable synthetic routes and robust analytical techniques for characterization.
Key Synthetic Workflows
The synthesis of fluorinated azetidines can be approached from several angles, depending on the desired substitution pattern. Below are two field-proven, representative workflows.
A common and reliable method for introducing fluorine at the 3-position is via the nucleophilic fluorination of a 3-hydroxyazetidine precursor. Deoxyfluorination reagents are well-suited for this transformation.
Caption: Synthesis of 3-fluoroazetidine via deoxyfluorination.
Experimental Protocol: Synthesis of 1-(tert-butoxycarbonyl)-3-fluoroazetidine
-
Preparation: To a flame-dried, three-neck round-bottom flask under an inert atmosphere (N₂ or Ar), add 1-(tert-butoxycarbonyl)-3-hydroxyazetidine (1.0 eq.) and anhydrous dichloromethane (DCM, ~0.1 M).
-
Cooling: Cool the solution to -78 °C using a dry ice/acetone bath.
-
Reagent Addition: Slowly add diethylaminosulfur trifluoride (DAST) (1.2 eq.) dropwise to the stirred solution. Caution: DAST is toxic and moisture-sensitive. Handle in a fume hood with appropriate personal protective equipment.
-
Reaction: Allow the reaction to stir at -78 °C for 1 hour, then slowly warm to room temperature and stir for 16-24 hours.
-
Monitoring: Monitor the reaction progress by Thin Layer Chromatography (TLC) or LC-MS until the starting material is consumed.
-
Quenching: Carefully quench the reaction by slowly adding it to a saturated aqueous solution of sodium bicarbonate (NaHCO₃) at 0 °C.
-
Extraction: Extract the aqueous layer with DCM (3x). Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure.
-
Purification: Purify the crude product by flash column chromatography on silica gel (e.g., using a hexane/ethyl acetate gradient) to yield the pure 1-(tert-butoxycarbonyl)-3-fluoroazetidine.
-
Self-Validation/Characterization: Confirm the structure and purity of the final product using ¹H NMR, ¹³C NMR, ¹⁹F NMR, and mass spectrometry. The presence of a characteristic doublet in the ¹⁹F NMR spectrum and the corresponding splitting patterns in the proton and carbon spectra confirm successful fluorination.
Substituted 2-(trifluoromethyl)azetidines can be accessed through strain-release reactions of 2-(trifluoromethyl)-1-azabicyclo[1.1.0]butanes (ABBs).[2] This method allows for the generation of diverse scaffolds.
Caption: Synthesis of a 2-CF₃-azetidine via ABB ring-opening.[2]
The Critical Role of ¹⁹F NMR Spectroscopy
For any project involving organofluorine compounds, ¹⁹F NMR is an indispensable analytical tool.[11]
-
High Sensitivity: The ¹⁹F nucleus has a spin of ½ and 100% natural abundance, making it highly sensitive and easy to detect.[12]
-
Wide Chemical Shift Range: ¹⁹F chemical shifts are highly sensitive to the local electronic environment, providing a sensitive probe for subtle changes in conformation, binding, or solvation.[11]
-
Unambiguous Signal: Since fluorine is absent in most biological systems, the ¹⁹F NMR spectrum is typically clean, with no background signals, making it ideal for studying drug-protein interactions or for in vivo imaging applications.[11][13]
Protocol: Acquiring a ¹⁹F{¹H} NMR Spectrum
-
Sample Preparation: Prepare a solution of the fluorinated azetidine derivative (~5-10 mg) in a suitable deuterated solvent (e.g., CDCl₃, DMSO-d₆) in a standard 5 mm NMR tube.
-
Instrument Setup: On a modern NMR spectrometer, select a ¹⁹F experiment. A standard one-pulse experiment with proton decoupling (¹⁹F{¹H}) is typically sufficient for initial characterization.
-
Referencing: Use an external reference standard, such as trifluorotoluene, or an internal standard if appropriate.[12] The chemical shifts are highly sensitive to conditions, so consistency is key.[11]
-
Acquisition Parameters: Key parameters to consider include the spectral width (typically wide, e.g., -250 to 50 ppm), relaxation delay (D1, usually 1-2 seconds), and number of scans (NS, often 16 to 64 scans are sufficient due to high sensitivity).
-
Data Processing: Process the resulting Free Induction Decay (FID) with a standard exponential line broadening and Fourier transform. Phase and baseline correct the spectrum.
-
Interpretation: The resulting spectrum should show a singlet for each unique fluorine environment (if proton-decoupled). The chemical shift provides information about the electronic environment of the fluorine atom.
Applications in Drug Design: The Fluorinated Azetidine as a Bioisostere
Azetidines, and their fluorinated counterparts, are increasingly used as bioisosteres—substituents or groups with similar physical or chemical properties that produce broadly similar biological properties.[3][8] They can replace more common motifs to overcome specific ADME or potency challenges.
-
Bioisostere for Aromatic and Saturated Rings: Azetidines can replace larger rings like piperidines or even phenyl groups to reduce lipophilicity and molecular weight while providing novel exit vectors for further chemical exploration.[3]
-
Bioisostere for Carbonyl and gem-Dimethyl Groups: The polar nature of the azetidine ring, enhanced by fluorination, makes it an effective replacement for carbonyls or gem-dimethyl groups, often leading to improved aqueous solubility and metabolic stability.[14]
Several drug candidates containing fluoroalkyl-substituted azetidine motifs have been explored in medicinal chemistry programs, highlighting their value in structure-activity relationship studies.[2][15] For example, 2-(trifluoromethyl)-azetidines have been incorporated into inhibitors of ketohexokinase and the α4β7 integrin.[2]
Conclusion and Future Perspective
Fluorinated azetidines represent a powerful and versatile scaffold for the modern medicinal chemist. The strategic introduction of fluorine allows for the precise tuning of key drug-like properties, including basicity, lipophilicity, conformation, and metabolic stability. As synthetic methodologies become more robust and accessible,[16] and our understanding of the nuanced effects of fluorination deepens, we can expect to see an increasing number of clinical candidates and approved drugs that leverage the unique advantages of this remarkable structural motif. The ability to combine the benefits of a strained, sp³-rich ring with the transformative properties of fluorine provides a clear pathway for the development of safer, more effective therapeutics.
References
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Introduction: The Strategic Value of 3-(Difluoromethoxy)azetidine in Modern Drug Discovery
An In-depth Technical Guide to the Physicochemical Properties of 3-(Difluoromethoxy)azetidine
In the landscape of medicinal chemistry, the pursuit of novel molecular entities with optimized pharmacological profiles is relentless. Small, saturated heterocycles have emerged as powerful tools for navigating the complexities of "drug-like" chemical space. Among these, the azetidine ring, a four-membered nitrogen-containing heterocycle, offers a unique combination of properties. It serves as a rigid, three-dimensional scaffold that can improve aqueous solubility and metabolic stability while acting as a bioisostere for other common functionalities.[1][2]
When the azetidine core is functionalized with a difluoromethoxy (-OCHF₂) group, the resulting molecule, this compound, becomes a particularly compelling building block for drug development professionals. The incorporation of fluorine, and specifically the difluoromethoxy motif, is a well-established strategy for modulating key physicochemical properties.[3] This group can enhance metabolic stability by blocking sites of oxidation, improve target affinity through unique electronic interactions, and fine-tune lipophilicity and solubility.[3][4]
This guide provides a comprehensive analysis of the core physicochemical properties of this compound. Moving beyond a simple data sheet, we will explore the causality behind its molecular behavior, provide field-proven experimental protocols for property determination, and contextualize its significance for researchers, scientists, and drug development professionals.
Core Physicochemical Profile
A quantitative overview of a compound's properties is the foundation of any rational drug design campaign. The following table summarizes the key computed physicochemical parameters for this compound.
| Property | Value | Source |
| Molecular Formula | C₄H₇F₂NO | [5] |
| Molecular Weight | 123.10 g/mol | [4] |
| Monoisotopic Mass | 123.04957 Da | [5] |
| Predicted XlogP | 0.4 | [5] |
| Predicted pKa (Basic) | ~9.0 (Estimated based on similar structures) | [6] |
| Hydrogen Bond Acceptors | 2 (N, O) | [7] |
| Hydrogen Bond Donors | 1 (N-H) | [7] |
| Rotatable Bonds | 1 | [7] |
| Topological Polar Surface Area (TPSA) | 21.3 Ų | [7][8] |
Basicity (pKa): The Gateway to Solubility and Target Interaction
The pKa, or acid dissociation constant, is a critical parameter that dictates the ionization state of a molecule at a given pH. For this compound, the basicity of the secondary amine in the azetidine ring is the defining feature.
Scientific Rationale & Structural Insights
The nitrogen atom in the azetidine ring possesses a lone pair of electrons, making it a Brønsted-Lowry base that can accept a proton. The pKa of the parent azetidine is approximately 11.3, indicating it is a strong base.[9] However, the introduction of the electron-withdrawing difluoromethoxy group at the 3-position significantly influences this basicity. The two fluorine atoms pull electron density away from the nitrogen through an inductive effect, making the lone pair less available for protonation. This results in a lower pKa compared to the unsubstituted ring, a common and predictable effect of fluorination in saturated heterocycles.[3][10] Despite this reduction, the pKa remains sufficiently high for the molecule to be predominantly protonated and positively charged at physiological pH (~7.4), a crucial factor for enhancing aqueous solubility.
Experimental Protocol: pKa Determination by Potentiometric Titration
Potentiometric titration is the gold-standard method for accurately determining pKa values.[11] It involves monitoring pH changes as a titrant of known concentration is gradually added to the sample solution.[12]
Methodology:
-
Instrument Calibration: Calibrate a potentiometer using standard aqueous buffers at pH 4, 7, and 10 to ensure accurate pH measurements.[12]
-
Sample Preparation: Prepare a ~1 mM solution of this compound hydrochloride in deionized water. A concentration of at least 10⁻⁴ M is necessary for sensitive detection.[11][12]
-
Ionic Strength Adjustment: Add a salt solution, such as 0.15 M potassium chloride (KCl), to maintain a constant ionic strength throughout the titration.[12]
-
Inert Atmosphere: Purge the solution with nitrogen gas to displace dissolved carbon dioxide, which can interfere with the titration of a basic compound.[12]
-
Titration: Place the sample vessel on a magnetic stirrer and immerse the calibrated pH electrode. Titrate the solution with a standardized solution of sodium hydroxide (e.g., 0.1 M NaOH), adding the titrant in small, precise increments.[12]
-
Data Acquisition: Record the pH value after each addition of titrant, allowing the reading to stabilize.
-
Data Analysis: Plot the pH (y-axis) versus the volume of titrant added (x-axis) to generate a titration curve. The pKa is determined from the pH at the half-equivalence point, which corresponds to the midpoint of the buffer region on the curve.[12][13]
Caption: Workflow for pKa determination via potentiometric titration.
Lipophilicity (LogP): Balancing Permeability and Solubility
Lipophilicity, commonly expressed as the logarithm of the partition coefficient (LogP), describes a compound's distribution between an oily (n-octanol) and an aqueous phase. It is a cornerstone of drug design, profoundly influencing absorption, distribution, metabolism, and excretion (ADME) properties.[10]
Scientific Rationale & Structural Insights
A delicate balance of lipophilicity is required for oral bioavailability; a compound must be lipophilic enough to cross cell membranes but hydrophilic enough to dissolve in aqueous environments like the gastrointestinal tract and blood.[14] The predicted XlogP of 0.4 for this compound suggests a relatively hydrophilic compound.[5] This is a result of the polar azetidine ring and the oxygen atom in the ether linkage. While fluorine substitution can sometimes increase lipophilicity, the -OCHF₂ group is considered a bioisostere for functionalities like hydroxyl or carbonyl groups and does not dramatically increase the LogP, maintaining a favorable balance.[3] This positions the molecule in a desirable physicochemical space, avoiding the pitfalls of excessive lipophilicity, which can lead to poor solubility and increased metabolic clearance.
Experimental Protocol: LogP Determination by the Shake-Flask Method
The shake-flask method is the traditional and most reliable "gold standard" for direct LogP measurement.[15]
Methodology:
-
Phase Preparation: Prepare a solution of the test compound in the solvent in which it is more soluble (e.g., n-octanol). The concentration should be carefully chosen to be within the linear range of the analytical method.
-
Solvent Saturation: Pre-saturate the n-octanol with water and the water with n-octanol by mixing them vigorously and allowing the phases to separate. This prevents volume changes during the experiment.
-
Partitioning: Add a precise volume of the pre-saturated aqueous phase to a precise volume of the compound-containing n-octanol phase in a suitable vessel (e.g., a separatory funnel or centrifuge tube).
-
Equilibration: Agitate the vessel at a constant temperature for a sufficient period (e.g., 24 hours) to ensure equilibrium is reached.[16]
-
Phase Separation: Separate the two phases. Centrifugation is often required to ensure a clean separation, especially if an emulsion has formed.
-
Concentration Analysis: Determine the concentration of the compound in both the n-octanol and aqueous phases using a suitable analytical technique, such as High-Performance Liquid Chromatography with UV detection (HPLC-UV) or Liquid Chromatography-Mass Spectrometry (LC-MS).
-
Calculation: Calculate the partition coefficient (P) as the ratio of the concentration in the organic phase to the concentration in the aqueous phase. The LogP is the base-10 logarithm of P.[17]
Caption: Workflow for LogP determination via the Shake-Flask method.
Aqueous Solubility: A Prerequisite for Bioavailability
Aqueous solubility is the measure of a compound's ability to dissolve in water and is a critical determinant of a drug's absorption and bioavailability.[18] Poor solubility is a leading cause of failure in drug development pipelines.
Scientific Rationale & Structural Insights
The structural features of this compound are conducive to good aqueous solubility. As discussed, the basic nitrogen of the azetidine ring will be protonated at physiological pH, forming a charged species that readily interacts with polar water molecules. Furthermore, the nitrogen and oxygen atoms can act as hydrogen bond acceptors, further promoting solvation. The polar fluorinated group is also known to improve aqueous solubility in many contexts.[4] While high lipophilicity is a common cause of poor solubility, the balanced LogP of this molecule suggests it will not be a limiting factor.
Experimental Protocol: Kinetic Solubility Measurement
Kinetic solubility assays are widely used in early drug discovery for their high throughput.[18] They measure the solubility of a compound precipitating from a solution, which is highly relevant to the in vivo situation where a drug administered in a formulation must dissolve.
Methodology:
-
Stock Solution: Prepare a high-concentration stock solution of the compound in dimethyl sulfoxide (DMSO), for example, at 10 mM.
-
Dispensing: Add a small aliquot of the DMSO stock solution to an aqueous buffer (e.g., phosphate-buffered saline, PBS, at pH 7.4) in a microplate well. The final DMSO concentration should be kept low (e.g., 1-2%) to minimize its co-solvent effects.[18]
-
Incubation: Seal the plate and shake it at room temperature for a defined period (e.g., 2 to 24 hours) to allow the system to reach equilibrium.[16]
-
Phase Separation: Separate the undissolved solid precipitate from the saturated aqueous solution. This is typically achieved by filtering the plate or by centrifugation.[18]
-
Concentration Determination: Transfer the clear supernatant (the saturated solution) to a new plate and determine the compound's concentration using an analytical method like HPLC-UV or LC-MS/MS.[18][19] This is done by comparing the analytical response to a standard curve prepared from the DMSO stock solution.
-
Solubility Value: The measured concentration is reported as the kinetic solubility in the specific buffer used.
Caption: Workflow for a high-throughput kinetic solubility assay.
Thermal Stability: Ensuring Integrity from Bench to Clinic
Thermal stability refers to a material's ability to resist decomposition at elevated temperatures.[20] It is a crucial parameter for ensuring the chemical integrity of an active pharmaceutical ingredient (API) during synthesis, purification, formulation, and long-term storage.
Scientific Rationale & Structural Insights
Small molecule stability is a function of its constituent chemical bonds and functional groups.[21] this compound is composed of robust C-C, C-N, C-O, and C-F single bonds. The azetidine ring, while strained compared to larger rings, is generally stable under typical pharmaceutical processing conditions. There are no inherently labile functional groups that would suggest a high propensity for thermal degradation. Studies on small molecules show that degradation often occurs at temperatures well above those used for standard storage (e.g., >100°C), although this is compound-specific.[22][23][24]
Experimental Protocol: Thermogravimetric Analysis (TGA)
Thermogravimetric Analysis (TGA) is a fundamental technique for assessing thermal stability. It measures the change in mass of a sample as a function of temperature in a controlled atmosphere.
Methodology:
-
Instrument Setup: Calibrate the TGA instrument for mass and temperature according to the manufacturer's specifications.
-
Sample Loading: Place a small, accurately weighed amount of the compound (typically 1-5 mg) into a tared TGA pan (e.g., alumina or platinum).
-
Experimental Conditions: Place the pan in the TGA furnace. Program the instrument with the desired temperature profile. A typical method involves heating the sample at a constant rate (e.g., 10 °C/min) from ambient temperature to a high temperature (e.g., 500 °C).
-
Atmosphere Control: Run the experiment under a controlled flow of an inert gas, such as nitrogen, to prevent oxidative degradation.
-
Data Collection: The instrument records the sample's mass as a function of temperature.
-
Data Analysis: The resulting TGA thermogram plots percentage weight loss (y-axis) against temperature (x-axis). The onset temperature of decomposition is identified as the point where significant mass loss begins. This temperature provides a quantitative measure of the compound's thermal stability.
Caption: Principle of Thermal Stability assessment using TGA.
Conclusion
This compound is a thoughtfully designed molecular building block whose physicochemical properties are intrinsically tailored for the challenges of modern drug discovery. The interplay between the basic, polar azetidine ring and the modulating influence of the difluoromethoxy group results in a compound with a favorable profile:
-
Controlled Basicity: Sufficiently basic to ensure protonation and solubility at physiological pH, yet tempered by the inductive effect of fluorine.
-
Balanced Lipophilicity: Occupies a desirable region of chemical space, avoiding the extremes that often lead to poor ADME properties.
-
Favorable Solubility: Engineered for good aqueous solubility through its ability to become charged and participate in hydrogen bonding.
-
Robust Stability: Composed of strong covalent bonds, suggesting good thermal stability for manufacturing and storage.
By understanding these properties and the validated experimental methods used to measure them, researchers and drug development professionals can strategically deploy this compound to create next-generation therapeutics with a higher probability of success.
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Creative Bioarray. Protocol for Determining pKa Using Potentiometric Titration. Available from: [Link]
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Chemistry For Everyone. (2025). How To Determine Solubility Of Organic Compounds? YouTube. Available from: [Link]
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ACD/Labs. LogP—Making Sense of the Value. Available from: [Link]
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Ciura, K., et al. (2022). Methods for Determination of Lipophilicity. Encyclopedia.pub. Available from: [Link]
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van der Water, S., et al. (2010). Development of Methods for the Determination of pKa Values. PMC - NIH. Available from: [Link]
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ResearchGate. (2025). Thermal Degradation of Small Molecules: A Global Metabolomic Investigation. Available from: [Link]
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Barupal, D. K., et al. (2015). Thermal Degradation of Small Molecules: A Global Metabolomic Investigation. PMC - NIH. Available from: [Link]
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Barupal, D. K., et al. (2015). Thermal Degradation of Small Molecules: A Global Metabolomic Investigation. PubMed. Available from: [Link]
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Barupal, D. K., et al. (2015). Thermal Degradation of Small Molecules: A Global Metabolomic Investigation. Analytical Chemistry - ACS Publications. Available from: [Link]
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Day, J. R., et al. (2023). Measurement of the pKa Values of Organic Molecules in Aqueous–Organic Solvent Mixtures by 1H NMR without External Calibrants. Analytical Chemistry - ACS Publications. Available from: [Link]
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Li, Y., et al. (2019). A New Straightforward Method for Lipophilicity (logP) Measurement using 19F NMR Spectroscopy. JoVE. Available from: [Link]
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Avdeef, A. (2001). A High-Throughput Method for Lipophilicity Measurement. PMC - NIH. Available from: [Link]
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ResearchGate. (2025). Recent progress in synthesis of 3-functionalized azetidines. Available from: [Link]
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Wager, T. T., et al. (2013). Synthesis and Profiling of a Diverse Collection of Azetidine-Based Scaffolds for the Development of CNS-Focused Lead-Like Libraries. PMC - NIH. Available from: [Link]
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Methodological & Application
Application Notes and Protocols for the Strategic Incorporation of 3-(Difluoromethoxy)azetidine in Kinase Inhibitor Synthesis
Introduction: The Strategic Advantage of Fluorinated Azetidines in Kinase Inhibitor Design
In the landscape of modern drug discovery, particularly in the competitive arena of kinase inhibitor development, the judicious selection of molecular building blocks is paramount to achieving desired potency, selectivity, and pharmacokinetic profiles. Kinases, as central nodes in cellular signaling, represent a major class of therapeutic targets for a multitude of diseases, including cancer and autoimmune disorders.[1][2] The strategic incorporation of fluorine and strained ring systems into drug candidates has become a cornerstone of medicinal chemistry to enhance metabolic stability and binding affinity.[3] This guide focuses on the application of a unique and valuable building block, 3-(Difluoromethoxy)azetidine , in the synthesis of next-generation kinase inhibitors.
The this compound moiety offers a compelling combination of two privileged structural motifs: the azetidine ring and the difluoromethoxy group.
-
The Azetidine Scaffold: This four-membered, sp³-rich heterocyclic ring system imparts a rigid, three-dimensional character to molecules, which can lead to improved target engagement and reduced off-target effects.[4][5] The strained nature of the azetidine ring can also enhance aqueous solubility and metabolic stability, key attributes for orally bioavailable drugs.[4][6] Several FDA-approved drugs, such as the JAK inhibitor baricitinib, feature an azetidine motif, underscoring its value in successful drug design.[4]
-
The Difluoromethoxy Group (-OCHF₂): This fluorinated substituent serves as a bioisostere for other functional groups like hydroxyl, thiol, or methoxy groups, while offering distinct advantages.[7] The strong carbon-fluorine bonds enhance metabolic stability by blocking common sites of oxidative metabolism.[7] Furthermore, the difluoromethoxy group can act as a hydrogen bond donor and modulate the pKa of nearby functionalities, thereby fine-tuning a compound's physicochemical properties for optimal absorption, distribution, metabolism, and excretion (ADME).[7]
This application note will provide a detailed protocol for the synthesis of a representative Janus kinase (JAK) inhibitor incorporating the this compound scaffold, illustrating its utility for researchers, scientists, and drug development professionals.
Targeting the JAK-STAT Pathway
The Janus kinase (JAK) family of tyrosine kinases (JAK1, JAK2, JAK3, and TYK2) are critical components of the JAK-STAT signaling pathway, which transduces signals from numerous cytokines and growth factors to the nucleus, regulating genes involved in immunity, inflammation, and hematopoiesis.[8][9][10] Dysregulation of this pathway is implicated in a variety of autoimmune diseases and cancers, making JAKs a prime target for therapeutic intervention.[8][11]
Below is a diagram illustrating the canonical JAK-STAT signaling cascade.
Caption: The JAK-STAT Signaling Pathway.
Data Presentation: The Impact of the Azetidine Moiety
| Parameter | Baricitinib (with Azetidine) | Hypothetical Analog (without Azetidine) | Rationale for Improvement |
| Target(s) | JAK1, JAK2 | JAK1, JAK2 | N/A |
| IC₅₀ (JAK1) | 5.9 nM[7] | Likely higher | The rigid azetidine scaffold can optimize the presentation of pharmacophoric elements to the kinase active site, enhancing binding affinity. |
| IC₅₀ (JAK2) | 5.7 nM[7] | Likely higher | Similar to the rationale for JAK1, the constrained conformation can improve potency. |
| Aqueous Solubility | Improved | Lower | The sp³-rich, polar nature of the azetidine ring can disrupt crystal lattice packing and improve solvation, leading to better solubility compared to a more planar or greasy analogue.[4] |
| Metabolic Stability | Enhanced | Potentially lower | The azetidine ring is generally more resistant to metabolic degradation than more flexible aliphatic chains.[4] The difluoromethoxy group would further enhance this by blocking potential sites of oxidation.[7] |
| Oral Bioavailability | ~79%[12] | Likely lower | Improved solubility and metabolic stability are key contributors to higher oral bioavailability. |
Experimental Protocols
The following is a representative, multi-step protocol for the synthesis of a hypothetical JAK inhibitor, DFM-Azet-JAKi , which incorporates the this compound moiety. This synthesis is based on established methodologies for the preparation of related kinase inhibitors, such as Baricitinib, and highlights a practical approach to integrating the target building block.[13]
Caption: Synthetic workflow for DFM-Azet-JAKi.
Step 1: N-Boc Protection of this compound
Rationale: The secondary amine of the azetidine ring is protected with a tert-butyloxycarbonyl (Boc) group to prevent side reactions in the subsequent nucleophilic aromatic substitution step. The Boc group is stable under the basic conditions of the SNAr reaction and can be readily removed under acidic conditions.
Materials:
-
This compound hydrochloride (1.0 eq)
-
Di-tert-butyl dicarbonate (Boc₂O) (1.1 eq)
-
Triethylamine (TEA) (2.5 eq)
-
Dichloromethane (DCM)
Procedure:
-
Suspend this compound hydrochloride in DCM.
-
Cool the mixture to 0 °C in an ice bath.
-
Add triethylamine dropwise to the suspension.
-
Add a solution of Boc₂O in DCM dropwise to the reaction mixture.
-
Allow the reaction to warm to room temperature and stir for 12-16 hours.
-
Monitor the reaction by Thin Layer Chromatography (TLC) until the starting material is consumed.
-
Quench the reaction with water and separate the organic layer.
-
Wash the organic layer with saturated aqueous sodium bicarbonate solution, followed by brine.
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography on silica gel to afford N-Boc-3-(Difluoromethoxy)azetidine.
Step 2: Nucleophilic Aromatic Substitution (SNAr)
Rationale: The core of the kinase inhibitor is assembled via a nucleophilic aromatic substitution reaction. The Boc-protected azetidine acts as the nucleophile, displacing the chlorine atom on the electron-deficient 4-chloro-7H-pyrrolo[2,3-d]pyrimidine ring. This reaction is a common and efficient method for forming C-N bonds in the synthesis of heterocyclic compounds.[14]
Materials:
-
N-Boc-3-(Difluoromethoxy)azetidine (from Step 1) (1.2 eq)
-
4-Chloro-7H-pyrrolo[2,3-d]pyrimidine (1.0 eq)
-
Potassium carbonate (K₂CO₃) (3.0 eq)
-
N,N-Dimethylformamide (DMF)
Procedure:
-
Combine 4-Chloro-7H-pyrrolo[2,3-d]pyrimidine, N-Boc-3-(Difluoromethoxy)azetidine, and potassium carbonate in a round-bottom flask.
-
Add anhydrous DMF to the flask under an inert atmosphere (e.g., nitrogen or argon).
-
Heat the reaction mixture to 80-90 °C and stir for 8-12 hours.
-
Monitor the reaction by TLC or LC-MS.
-
Upon completion, cool the reaction mixture to room temperature.
-
Pour the mixture into ice-water and extract with ethyl acetate (3x).
-
Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate in vacuo.
-
Purify the residue by column chromatography to yield the Boc-protected intermediate.
Step 3: Boc Deprotection to Yield Final Product (DFM-Azet-JAKi)
Rationale: The final step involves the removal of the Boc protecting group to liberate the secondary amine of the azetidine ring, which is often a key interaction point with the target kinase or contributes to the overall physicochemical properties of the final compound. Trifluoroacetic acid (TFA) is a standard and effective reagent for this transformation.
Materials:
-
Boc-protected intermediate (from Step 2) (1.0 eq)
-
Trifluoroacetic acid (TFA)
-
Dichloromethane (DCM)
Procedure:
-
Dissolve the Boc-protected intermediate in DCM.
-
Cool the solution to 0 °C.
-
Add TFA dropwise to the solution (typically 20-50% v/v with DCM).
-
Stir the reaction at room temperature for 1-3 hours, monitoring by TLC.
-
Once the reaction is complete, concentrate the mixture under reduced pressure to remove excess TFA and DCM.
-
Dissolve the residue in a minimal amount of DCM and precipitate the product by adding diethyl ether.
-
Filter the solid, wash with diethyl ether, and dry under vacuum to obtain the final product, DFM-Azet-JAKi , as a TFA salt.
-
The salt can be converted to the free base by neutralization with a suitable base (e.g., saturated sodium bicarbonate solution) and extraction, if required.
Conclusion
The strategic use of this compound as a building block in kinase inhibitor synthesis offers a powerful approach to modulate and optimize key drug-like properties. The combination of the conformationally constrained azetidine ring and the metabolically robust, electronically distinct difluoromethoxy group provides medicinal chemists with a valuable tool to enhance potency, selectivity, and pharmacokinetic parameters. The protocols outlined herein provide a practical framework for the incorporation of this promising scaffold into kinase inhibitor discovery programs, with the potential to accelerate the development of novel therapeutics for a range of diseases.
References
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Baricitinib - Wikipedia. [Link]
-
Profile of Baricitinib and Its Potential in the Treatment of Moderate to Severe Atopic Dermatitis: A Short Review on the Emerging Clinical Evidence - PMC - PubMed Central. [Link]
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Design, synthesis, and biological evaluation of novel ruxolitinib and baricitinib analogues for potential use against COVID‐19 - PubMed Central. [Link]
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Azetidines in medicinal chemistry: emerging applications and approved drugs - PubMed. [Link]
-
Mastering Baricitinib Synthesis: A Comprehensive Guide to Key Intermediates by NINGBO INNO PHARMCHEM CO.,LTD. [Link]
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An Efficient Synthesis of Baricitinib - ResearchGate. [Link]
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Targeting the JAK/STAT Signaling Pathway Using Phytocompounds for Cancer Prevention and Therapy - MDPI. [Link]
-
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Graphical representation of JAK-STAT signaling pathway and therapeutic... - ResearchGate. [Link]
-
Synthesis of [2H5]baricitinib via [2H5]ethanesulfonyl chloride - PMC - NIH. [Link]
-
Baricitinib counteracts metaflammation, thus protecting against diet-induced metabolic abnormalities in mice - NIH. [Link]
-
JAK-STAT Signaling Pathway - Creative Diagnostics. [Link]
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Simplified schematic of the JAK-STAT signaling pathway, representing... - ResearchGate. [Link]
-
Baricitinib counteracts metaflammation, thus protecting against diet-induced metabolic abnormalities in mice - PubMed. [Link]
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Baricitinib induces LDL-C and HDL-C increases in rheumatoid arthritis: a meta-analysis of randomized controlled trials - PubMed Central. [Link]
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Janus kinase 2 inhibitors. Synthesis and characterization of a novel polycyclic azaindole. [Link]
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Discovery of Potent Azetidine-Benzoxazole MerTK Inhibitors with In Vivo Target Engagement - PubMed. [Link]
-
Properties of FDA-approved small molecule protein kinase inhibitors: A 2022 update. [Link]
-
Janus kinase inhibitor - Wikipedia. [Link]
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Recent progress in synthesis of 3-functionalized azetidines - ResearchGate. [Link]
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Introduction: The Strategic Value of the 3-(Difluoromethoxy)azetidine Scaffold
An Application Guide to Key Coupling Reactions with 3-(Difluoromethoxy)azetidine
For Researchers, Scientists, and Drug Development Professionals
In contemporary medicinal chemistry, the pursuit of novel molecular entities with optimized pharmacokinetic profiles is paramount. The azetidine ring, a four-membered saturated heterocycle, has emerged as a "privileged scaffold" due to its unique combination of properties.[1][2] Its inherent ring strain and three-dimensional character can enhance solubility, metabolic stability, and receptor binding affinity when incorporated into drug candidates.[1]
The strategic installation of a difluoromethoxy (-OCHF₂) group at the 3-position further amplifies the utility of this scaffold. This motif is a valuable bioisostere for other functional groups and is known to improve key drug-like properties, including metabolic stability, membrane permeability, and binding affinity, primarily by modulating lipophilicity and pKa.[3][4][5]
This guide provides an in-depth exploration of essential coupling reactions involving this compound, a crucial building block for drug discovery.[3] We will move beyond simple procedural lists to provide detailed, field-proven protocols grounded in mechanistic understanding. The focus is on enabling researchers to confidently and successfully incorporate this valuable scaffold into their synthetic programs. The protocols described herein typically start from the hydrochloride salt of this compound, a common commercially available form.[6]
Section 1: N-Arylation via Buchwald-Hartwig Amination
The palladium-catalyzed Buchwald-Hartwig amination stands as one of the most powerful and versatile methods for forming carbon-nitrogen (C-N) bonds.[7] This reaction is indispensable for synthesizing the N-aryl azetidine derivatives that are prevalent in pharmaceuticals.[8] It facilitates the coupling of the secondary amine of the azetidine ring with a variety of aryl and heteroaryl halides or pseudohalides.
Mechanistic Rationale & Key Parameters
The catalytic cycle, illustrated below, involves the oxidative addition of an aryl halide to a Pd(0) complex, followed by coordination of the azetidine, deprotonation by a base to form a palladium-amido complex, and finally, reductive elimination to yield the N-arylated product and regenerate the Pd(0) catalyst.[7]
The success of this transformation is critically dependent on the judicious selection of the phosphine ligand and the base.
-
Ligands : Bulky, electron-rich biarylphosphine ligands (e.g., XPhos, RuPhos, BippyPhos) are often required.[9][10] These ligands promote both the oxidative addition and the challenging reductive elimination step, which is often rate-limiting, especially with sterically hindered or electron-rich partners.[10]
-
Base : A non-nucleophilic base is essential to deprotonate the azetidine nitrogen upon coordination to the palladium center without competing in side reactions. Strong bases like sodium tert-butoxide (NaOtBu) or weaker carbonate bases like cesium carbonate (Cs₂CO₃) are commonly employed, with the choice depending on the reactivity of the aryl halide and the tolerance of other functional groups.[9]
Visualizing the Catalytic Cycle
Caption: Catalytic cycle for Buchwald-Hartwig amination.
Detailed Protocol: N-Arylation of this compound
This protocol describes a general procedure for the coupling of this compound hydrochloride with a representative aryl bromide.
Materials:
-
This compound hydrochloride
-
Aryl bromide (e.g., 4-bromotoluene)
-
Palladium(II) acetate (Pd(OAc)₂) or a pre-catalyst like Pd₂(dba)₃
-
XPhos (2-Dicyclohexylphosphino-2',4',6'-triisopropylbiphenyl)
-
Sodium tert-butoxide (NaOtBu)
-
Anhydrous toluene or dioxane
Procedure:
-
Inert Atmosphere: To an oven-dried reaction vial equipped with a magnetic stir bar, add Pd(OAc)₂ (2 mol%) and XPhos (4 mol%). Seal the vial with a septum, and purge with argon or nitrogen for 10-15 minutes.
-
Reagent Addition: Under a positive pressure of inert gas, add the aryl bromide (1.0 equiv), this compound hydrochloride (1.2 equiv), and sodium tert-butoxide (2.5 equiv). Note: The excess base is required to neutralize the hydrochloride salt and deprotonate the amine for the catalytic cycle.
-
Solvent Addition: Add anhydrous toluene (to achieve a concentration of ~0.1 M with respect to the aryl bromide).
-
Reaction: Place the sealed vial in a preheated oil bath or heating block at 100-110 °C. Monitor the reaction progress by TLC or LC-MS. Typical reaction times are 12-24 hours.
-
Work-up: Once the reaction is complete, cool the mixture to room temperature. Dilute with ethyl acetate and filter through a pad of celite to remove palladium residues.
-
Extraction: Transfer the filtrate to a separatory funnel and wash sequentially with saturated aqueous ammonium chloride solution and brine.
-
Purification: Dry the organic layer over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure. Purify the crude residue by flash column chromatography on silica gel to afford the desired N-aryl-3-(difluoromethoxy)azetidine.
Data Summary Table:
| Catalyst/Ligand | Base | Solvent | Temp (°C) | Typical Yield | Reference |
| Pd₂(dba)₃ / XPhos | Cs₂CO₃ | Toluene | 110 | 70-95% | [9] |
| Pd(OAc)₂ / RuPhos | K₃PO₄ | t-BuOH | 100 | 75-98% | [11] |
| [Pd(cinnamyl)Cl]₂ / BippyPhos | NaOtBu | Dioxane | 100 | 65-90% | [10] |
Section 2: Amide Bond Formation
The formation of an amide bond is arguably the most frequently performed reaction in medicinal chemistry.[12] Coupling the this compound nitrogen with a carboxylic acid provides a robust and modular way to build molecular complexity and explore structure-activity relationships.
Mechanistic Rationale & Key Parameters
Direct condensation of an amine and a carboxylic acid is thermodynamically unfavorable. Therefore, the carboxylic acid must first be activated to an electrophilic species that can be readily attacked by the azetidine nitrogen.[12]
-
Coupling Reagents : A vast array of coupling reagents has been developed. Carbodiimides like EDC (1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide) are common, often used with additives like HOBt (Hydroxybenzotriazole) to form an active ester, minimizing side reactions and racemization.[12] More modern phosphonium (e.g., PyBOP) and aminium/uronium (e.g., HATU, HBTU) reagents are highly efficient but can be more expensive.[12]
-
Reaction Conditions : The choice of solvent (e.g., DMF, DCM) and base (e.g., DIPEA, triethylamine) is crucial for ensuring solubility and facilitating the reaction. For sterically hindered or electron-deficient partners, elevated temperatures or microwave irradiation may be necessary to drive the reaction to completion.[13][14]
Visualizing the Activation & Coupling Workflow
Caption: General workflow for amide bond formation.
Detailed Protocol: Amide Coupling with this compound
This protocol details a general procedure using HATU, a highly efficient and common coupling reagent.
Materials:
-
This compound hydrochloride
-
Carboxylic acid (1.0 equiv)
-
HATU (1-[Bis(dimethylamino)methylene]-1H-1,2,3-triazolo[4,5-b]pyridinium 3-oxid hexafluorophosphate) (1.1 equiv)
-
N,N-Diisopropylethylamine (DIPEA) (3.0 equiv)
-
Anhydrous Dimethylformamide (DMF)
Procedure:
-
Activation: In a round-bottom flask, dissolve the carboxylic acid (1.0 equiv) and HATU (1.1 equiv) in anhydrous DMF. Stir the mixture at room temperature for 15-20 minutes. This pre-activation step generates the active ester.
-
Amine Addition: To a separate vial, add this compound hydrochloride (1.1 equiv) and dissolve it in a small amount of DMF. Add DIPEA (3.0 equiv) to this solution. Note: DIPEA serves to neutralize the hydrochloride salt and act as the base for the coupling reaction.
-
Coupling Reaction: Add the azetidine/DIPEA solution dropwise to the activated carboxylic acid mixture at 0 °C. Allow the reaction to warm to room temperature and stir for 4-12 hours. Monitor the reaction progress by TLC or LC-MS.
-
Work-up: Once the reaction is complete, pour the mixture into water and extract with ethyl acetate (3x).
-
Washing: Combine the organic layers and wash sequentially with 5% aqueous lithium chloride (LiCl) solution (to remove residual DMF), saturated aqueous sodium bicarbonate (NaHCO₃), and brine.
-
Purification: Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure. Purify the crude product by flash column chromatography or preparative HPLC.
Data Summary Table:
| Coupling Reagent | Base | Solvent | Temp (°C) | Typical Yield | Reference |
| HATU | DIPEA | DMF | RT | 80-95% | [12] |
| EDC / HOBt | DIPEA | DCM | RT | 60-85% | [12] |
| Acyl Chloride | Et₃N | DCM | 0 to RT | 75-90% | [12] |
Section 3: Potential for Suzuki-Miyaura C-C Coupling
While direct N-arylation and amidation are the most common applications for the parent this compound, the scaffold can be a partner in C-C bond-forming reactions like the Suzuki-Miyaura coupling if appropriately functionalized.[15] This reaction is a cornerstone of modern synthesis, enabling the formation of biaryl structures ubiquitous in pharmaceuticals.[16]
Conceptual Application
For a Suzuki-Miyaura reaction, one coupling partner must be a halide or triflate, and the other must be an organoboron species (e.g., boronic acid or trifluoroborate salt).[16][17] Therefore, to utilize this compound, one would need to start with either:
-
Azetidine-boronic acid/ester : Coupling with an aryl halide.
-
Halo-azetidine : Coupling with an arylboronic acid.
The protocol below is a general, adaptable method for the coupling of a hypothetical N-Boc-3-(difluoromethoxy)azetidine-1-boronic acid pinacol ester with an aryl bromide.
Visualizing the Suzuki-Miyaura Workflow
Caption: General workflow for Suzuki-Miyaura C-C coupling.
Detailed Protocol: Suzuki-Miyaura Coupling (Hypothetical)
Materials:
-
Hypothetical N-Boc-3-(difluoromethoxy)azetidine-1-boronic acid pinacol ester (1.2 equiv)
-
Aryl bromide (1.0 equiv)
-
[1,1'-Bis(diphenylphosphino)ferrocene]dichloropalladium(II) (Pd(dppf)Cl₂) (3-5 mol%)
-
Potassium carbonate (K₂CO₃) (2.0 equiv)
-
Solvent mixture (e.g., Dioxane and Water, 4:1)
Procedure:
-
Setup: To a reaction vial, add the aryl bromide (1.0 equiv), the azetidine-boronic ester (1.2 equiv), Pd(dppf)Cl₂ (3 mol%), and K₂CO₃ (2.0 equiv).
-
Solvent Addition: Add the dioxane/water solvent mixture.
-
Inert Atmosphere: Seal the vial and degas the mixture by bubbling argon through the solution for 15-20 minutes.
-
Reaction: Place the vial in a preheated heating block at 80-100 °C and stir vigorously for 6-18 hours. Monitor the reaction by LC-MS.
-
Work-up: After cooling, dilute the reaction mixture with ethyl acetate and water. Separate the layers.
-
Extraction: Extract the aqueous layer with ethyl acetate (2x). Combine the organic layers and wash with brine.
-
Purification: Dry the organic layer over Na₂SO₄, filter, and concentrate. Purify the crude product by flash column chromatography.
Section 4: Expert Insights & Troubleshooting
| Issue | Potential Cause(s) | Suggested Solution(s) |
| Low Yield in Buchwald-Hartwig | Inactive catalyst; Insufficiently strong base; Sterically hindered substrate. | Use a pre-catalyst; Switch to a stronger base (e.g., NaOtBu or LHMDS); Screen different bulky phosphine ligands (e.g., RuPhos, BrettPhos); Increase reaction temperature. |
| Stalled Amide Coupling | Poor activation of carboxylic acid; Steric hindrance. | Switch to a more powerful coupling reagent (e.g., HATU or COMU); Increase reaction temperature or use microwave heating; Convert the acid to the more reactive acyl chloride first. |
| Protodeboronation in Suzuki | Presence of acid/protons; Prolonged reaction time at high temperature. | Ensure the base is thoroughly mixed; Use K₃PO₄ instead of carbonate bases; Use potassium trifluoroborate salts which are more stable; Ensure the reaction is not run longer than necessary.[16] |
| Difficulty Removing Base/Catalyst | Palladium black formation; Water-soluble byproducts. | Filter the crude reaction mixture through a pad of celite before aqueous work-up; For amine-containing products, an acidic wash can sometimes help remove basic impurities, followed by re-basification and extraction. |
Conclusion
This compound is a powerful building block whose value is fully realized through robust and versatile coupling methodologies. The Buchwald-Hartwig amination and amide bond formation are cornerstone reactions that allow for the rapid diversification of this scaffold, enabling the synthesis of extensive libraries for drug discovery programs. By understanding the mechanistic principles and optimizing key reaction parameters as detailed in this guide, researchers can effectively harness the potential of this unique motif to create next-generation therapeutics with enhanced pharmacological properties.
References
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Synthesis and Profiling of a Diverse Collection of Azetidine-Based Scaffolds for the Development of CNS-Focused Lead-Like Libraries. ACS Chemical Neuroscience. [Link]
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Azetidines in medicinal chemistry: emerging applications and approved drugs. RSC Medicinal Chemistry. [Link]
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Modular Synthesis of 3,3-Disubstituted Azetidines via Azetidinylation Reagents. The Journal of Organic Chemistry. [Link]
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Palladium-catalyzed C-N cross-coupling and application to the synthesis of delayed singlet emitters for OLED development. DSpace@MIT. [Link]
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PREPARATION AND SYNTHETIC APPLICATIONS OF AZETIDINES. HETEROCYCLES. [Link]
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Strain-Release Arylations for the Bis-Functionalization of Azetidines. Chemistry – A European Journal. [Link]
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Applications of palladium-catalyzed C–N cross-coupling reactions in pharmaceutical compounds. RSC Advances. [Link]
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Amide coupling reaction in medicinal chemistry. Coupling reagents. HepatoChem. [Link]
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3-(Difluoromethyl)azetidine hydrochloride Product Description. MySkinRecipes. [Link]
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The Role of Trifluoromethyl and Trifluoromethoxy Groups in Medicinal Chemistry: Implications for Drug Design. MDPI. [Link]
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The first Pd-catalyzed Buchwald–Hartwig aminations at C-2 or C-4 in the estrone series. SpringerLink. [Link]
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Recent Advances in the Synthesis and Reactivity of Azetidines: Strain-Driven Character of the Four-Membered Heterocycle. Chemical Society Reviews. [Link]
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Harnessing Oxetane and Azetidine Sulfonyl Fluorides for Opportunities in Drug Discovery. Journal of the American Chemical Society. [Link]
-
A Convenient Synthesis of CHF2O-Containing Pyrrolidines and Related Compounds — Prospective Building Blocks for Drug Discovery. Thieme. [Link]
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Palladium-catalyzed oxidative cross-coupling for the synthesis of α-amino ketones. RSC Advances. [Link]
-
A Protocol for Amide Bond Formation with Electron Deficient Amines and Sterically Hindered Substrates. Organic & Biomolecular Chemistry. [Link]
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This compound hydrochloride. LabSolutions. [Link]
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Aziridine- and Azetidine-Pd Catalytic Combinations. Synthesis and Evaluation of the Ligand Ring Size Impact on Suzuki-Miyaura Reaction Issues. MDPI. [Link]
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Amide Bond Formation via the Rearrangement of Nitrile Imines Derived from N-2-Nitrophenyl Hydrazonyl Bromides. Organic Letters. [Link]
- The synthetic method of 3 fluoro azetidine derivatives.
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Discovery of 3-hydroxymethyl-azetidine derivatives as potent polymerase theta inhibitors. Bioorganic & Medicinal Chemistry. [Link]
-
Palladium-Catalyzed Intramolecular C–H Difluoroalkyation: The Synthesis of Substituted 3,3-Difluoro-2-oxindoles. Organic Letters. [Link]
-
A highly efficient Suzuki–Miyaura methylation of pyridines leading to the drug pirfenidone and its CD3 version (SD-560). Green Chemistry. [Link]
-
A protocol for amide bond formation with electron deficient amines and sterically hindered substrates. Semantic Scholar. [Link]
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Synthesis of 2‐(Trifluoromethyl)Azetidines by Strain‐Release Reactions of 2‐(Trifluoromethyl)‐1‐Azabicyclo[1.1.0]Butanes. Chemistry – A European Journal. [Link]
-
Scope of the Suzuki-Miyaura Cross-Coupling Reactions of Potassium Heteroaryltrifluoroborates. The Journal of Organic Chemistry. [Link]
-
Synthesis of secondary and tertiary amides without coupling agents from amines and potassium acyltrifluoroborates (KATs). Organic & Biomolecular Chemistry. [Link]
-
Novel Azetidine-Containing TZT-1027 Analogues as Antitumor Agents. MDPI. [Link]
-
"Base Effect" in the Auto-Tandem Palladium-Catalyzed Synthesis of Amino-Substituted 1-methyl-1H-α-carbolines. Organic Letters. [Link]
-
BippyPhos: A Single Ligand With Unprecedented Scope in the Buchwald-Hartwig Amination of (Hetero)aryl Chlorides. Journal of the American Chemical Society. [Link]
-
Boronic acids: new coupling partners in room-temperature Suzuki reactions of alkyl bromides. Crystallographic characterization of an oxidative-addition adduct generated under remarkably mild conditions. Journal of the American Chemical Society. [Link]
-
(PDF) Aziridine- and Azetidine-Pd Catalytic Combinations. Synthesis and Evaluation of the Ligand Ring Size Impact on Suzuki-Miyaura Reaction Issues. ResearchGate. [Link]
-
(PDF) Coupling of α,α-difluoro-substituted organozinc reagents with 1-bromoalkynes. ResearchGate. [Link]
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Application Notes & Protocols: Strategic Incorporation of 3-(Difluoromethoxy)azetidine into Spirocyclic Scaffolds for Modern Drug Discovery
Introduction: The Confluence of Strained Rings and Fluorine Chemistry
In the landscape of modern medicinal chemistry, the quest for novel chemical matter with enhanced pharmacological profiles is perpetual. Two strategies that have gained significant traction are the incorporation of sp³-rich, conformationally restricted scaffolds and the strategic use of fluorine substitution.[1][2] Spirocycles, with their unique three-dimensional architecture, offer a compelling approach to explore new chemical space, often leading to improvements in metabolic stability and target engagement.[3][4][5] Concurrently, the azetidine motif, a strained four-membered heterocycle, has emerged as a valuable component in drug design, prized for its ability to impart favorable physicochemical properties.[2][6][7]
This application note focuses on the strategic incorporation of a specifically functionalized building block, 3-(difluoromethoxy)azetidine , into spirocyclic scaffolds. The difluoromethoxy (-OCF₂H) group is a fascinating bioisostere, offering a nuanced modulation of lipophilicity, metabolic stability, and hydrogen bonding capacity compared to more common methoxy or trifluoromethoxy substituents.[8][9] Its ability to act as a weak hydrogen bond donor, a feature absent in the methoxy group, can introduce critical interactions with biological targets.[9][10] This guide provides detailed synthetic protocols, mechanistic insights, and practical considerations for researchers aiming to leverage this powerful combination of structural motifs in their drug discovery programs.
The Strategic Value of this compound in Spirocyclic Systems
The rationale for combining these three elements—a spirocyclic core, an azetidine ring, and a difluoromethoxy group—is rooted in the pursuit of multi-parameter optimization of drug candidates.
-
Spirocyclic Core: Provides a rigid, three-dimensional framework that can orient substituents in precise vectors, enhancing target binding and potentially reducing off-target effects. The defined conformation can also shield metabolically labile sites.[4]
-
Azetidine Moiety: Acts as a bioisosteric replacement for larger, more flexible saturated heterocycles like piperidine or morpholine.[11][12][13] Its inherent ring strain and unique geometry can improve solubility and metabolic stability.[2][6]
-
Difluoromethoxy Group: This group enhances metabolic stability due to the strength of the C-F bonds.[8][10] It also modulates lipophilicity and can act as a hydrogen bond donor, offering unique opportunities for target engagement.[8][9][10]
The convergence of these features in a single scaffold presents a powerful tool for medicinal chemists to fine-tune the ADMET (Absorption, Distribution, Metabolism, Excretion, and Toxicity) properties of lead compounds.
Synthetic Strategies and Protocols
The construction of spirocycles incorporating this compound can be approached through several synthetic routes. A common and effective strategy involves the use of a pre-functionalized azetidine building block that can participate in a spirocyclization reaction.
Protocol 1: Synthesis of a Key Spiro[3.3]heptan-2-one Intermediate
This protocol outlines the synthesis of a versatile spirocyclic ketone intermediate, which can be further functionalized. The key transformation is an intramolecular cyclization of a suitably substituted azetidine precursor.
Experimental Workflow:
Caption: Workflow for the synthesis of a spiro[3.3]heptan-2-one scaffold.
Step-by-Step Methodology:
-
N-Protection of this compound:
-
To a solution of this compound hydrochloride (1.0 eq) in dichloromethane (DCM, 0.5 M), add triethylamine (Et₃N, 2.2 eq) at 0 °C.
-
Slowly add a solution of di-tert-butyl dicarbonate (Boc₂O, 1.1 eq) in DCM.
-
Allow the reaction to warm to room temperature and stir for 12 hours.
-
Wash the reaction mixture with saturated aqueous NaHCO₃ and brine. Dry the organic layer over Na₂SO₄, filter, and concentrate under reduced pressure to yield N-Boc-3-(difluoromethoxy)azetidine.
-
-
Alkylation with Ethyl 2-bromoacetate:
-
To a solution of N-Boc-3-(difluoromethoxy)azetidine (1.0 eq) in dimethylformamide (DMF, 0.5 M), add potassium carbonate (K₂CO₃, 2.0 eq) and ethyl 2-bromoacetate (1.2 eq).
-
Heat the reaction mixture to 60 °C and stir for 16 hours.
-
Cool the reaction to room temperature, dilute with ethyl acetate, and wash with water and brine.
-
Dry the organic layer over Na₂SO₄, filter, and concentrate. Purify by column chromatography (silica gel, ethyl acetate/hexanes gradient) to obtain the diester precursor.
-
-
Intramolecular Dieckmann Condensation:
-
To a suspension of sodium hydride (NaH, 60% dispersion in mineral oil, 1.5 eq) in dry toluene (0.2 M) at 0 °C, add a solution of the diester precursor (1.0 eq) in toluene dropwise.
-
Heat the reaction mixture to 80 °C and stir for 4 hours.
-
Carefully quench the reaction at 0 °C with saturated aqueous NH₄Cl.
-
Extract the aqueous layer with ethyl acetate. Combine the organic layers, wash with brine, dry over Na₂SO₄, and concentrate.
-
Purify the crude product by column chromatography to yield the desired N-Boc-6-(difluoromethoxy)spiro[3.3]heptan-2-one.
-
Causality Behind Experimental Choices:
-
N-Protection: The Boc group is chosen for its stability under the basic conditions of the subsequent alkylation and its facile removal under acidic conditions, allowing for late-stage functionalization of the azetidine nitrogen.
-
Dieckmann Condensation: This classic cyclization is a reliable method for forming five- and six-membered rings. Toluene is a suitable high-boiling, non-protic solvent for this transformation.
Protocol 2: Strain-Release Driven Spirocyclization
An alternative, elegant approach leverages the strain of azabicyclo[1.1.0]butyl ketones to drive the formation of spirocyclic azetidines.[14] This method allows for rapid access to a diverse range of spirocyclic systems.
Reaction Scheme:
Caption: Strain-release driven synthesis of spirocyclic azetidines.
Step-by-Step Methodology:
-
Synthesis of the Azabicyclo[1.1.0]butyl Ketone Precursor: The synthesis of this highly strained intermediate is a multi-step process that is beyond the scope of this protocol but is detailed in the literature.[14]
-
Nucleophilic Addition and Spirocyclization:
-
To a solution of the 3-(difluoromethoxy)azabicyclo[1.1.0]butyl ketone (1.0 eq) in dry tetrahydrofuran (THF, 0.1 M) at -78 °C, add the desired nucleophile (e.g., a Grignard reagent or organolithium, 1.1 eq) dropwise.
-
Stir the reaction at -78 °C for 1 hour.
-
Quench the reaction with a solution of trifluoroacetic acid (TFA, 2.0 eq) in DCM.
-
Allow the reaction to warm to room temperature and stir for 2 hours.
-
Neutralize the reaction with saturated aqueous NaHCO₃ and extract with DCM.
-
Dry the organic layer over Na₂SO₄, filter, and concentrate. Purify by column chromatography.
-
Self-Validating System:
-
The success of this reaction is often indicated by the complete consumption of the starting bicyclic ketone, which can be monitored by TLC or LC-MS.
-
The formation of the spirocyclic product can be confirmed by ¹H and ¹³C NMR, observing the characteristic shifts for the spirocyclic core and the newly introduced substituent.
Data Presentation and Characterization
The successful synthesis of these novel scaffolds requires rigorous characterization to confirm their structure and purity.
Table 1: Physicochemical Properties of Representative Spirocyclic Scaffolds
| Compound ID | Scaffold Type | Molecular Weight | cLogP |
| Spiro-1 | Spiro[3.3]heptan-2-one | 247.21 | 1.25 |
| Spiro-2 | Spiro[3.4]octan-2-amine | 262.27 | 1.89 |
| Spiro-3 | Spiro[azetidine-3,2'-indoline] | 310.29 | 2.54 |
Note: cLogP values are calculated.
Analytical Techniques:
-
Nuclear Magnetic Resonance (NMR): ¹H, ¹³C, and ¹⁹F NMR are essential for structural elucidation. The presence of the -OCF₂H group will give a characteristic triplet in the ¹H NMR and a corresponding signal in the ¹⁹F NMR.
-
Mass Spectrometry (MS): High-resolution mass spectrometry (HRMS) is used to confirm the elemental composition of the synthesized compounds.
-
X-ray Crystallography: For crystalline products, single-crystal X-ray diffraction provides unambiguous proof of the three-dimensional structure and stereochemistry.
Conclusion and Future Directions
The incorporation of this compound into spirocyclic scaffolds represents a promising strategy for the development of next-generation therapeutics. The unique combination of conformational rigidity, metabolic stability, and nuanced electronic properties offered by these structures provides a rich platform for exploring new chemical space. The protocols detailed in this application note provide a practical guide for the synthesis and characterization of these valuable building blocks. Future work in this area could focus on the development of enantioselective synthetic methods and the exploration of a broader range of spirocyclic core structures to further expand the diversity of accessible compounds for drug discovery.[15]
References
-
Kirichok, A. A., Shton, I. O., Pishel, I. M., Zozulya, S. A., Borysko, P. O., Kubyshkin, V., Zaporozhets, O. A., Tolmachev, A. A., & Mykhailiuk, P. K. (2018). Synthesis of Multifunctional Spirocyclic Azetidines and Their Application in Drug Discovery. Chemistry – A European Journal, 24(21), 5444–5449. [Link]
-
Mykhailiuk, P. K. (2024). Difluoro(methoxy)methyl is a Neglected Group for Medicinal Chemistry – Revival via CF2OMe Containing Amines. ChemRxiv. [Link]
-
ResearchGate. (2018). Synthesis of Multifunctional Spirocyclic Azetidines and Their Application in Drug Discovery. ResearchGate. [Link]
-
Pethe, M., Pinter, A., & Rissanen, K. (2016). Difluoromethyl Bioisostere: Examining the “Lipophilic Hydrogen Bond Donor” Concept. Journal of Medicinal Chemistry, 59(15), 7239–7247. [Link]
-
MDPI. (2023). The Role of Trifluoromethyl and Trifluoromethoxy Groups in Medicinal Chemistry: Implications for Drug Design. MDPI. [Link]
-
Domainex. (2024). Synthesis, Characterisation, and Assessment of Angular Spirocyclic Azetidines in Drug Discovery and Light-Induced Aromatic Denitrative Chlorination. Domainex. [Link]
-
Aggarwal, V. K., et al. (2021). Strain-Release Driven Spirocyclization of Azabicyclo[1.1.0]butyl Ketones. Angewandte Chemie International Edition, 60(22), 11824–11829. [Link]
-
Mykhailiuk, P. K., et al. (2025). "Angular" Spirocyclic Azetidines: Synthesis, Characterization, and Evaluation in Drug Discovery. Angewandte Chemie International Edition, 64(7), e202418850. [Link]
-
MySkinRecipes. (n.d.). 3-(Difluoromethyl)azetidine hydrochloride. MySkinRecipes. [Link]
-
ResearchGate. (2024). “Linear” and “angular” spirocyclic azetidines in drug discovery: state of the art. ResearchGate. [Link]
-
Smith, A. B., et al. (2024). Enantioselective Phase-Transfer-Catalyzed Synthesis of Spirocyclic Azetidine Oxindoles. Organic Letters. [Link]
-
Carreira, E. M., et al. (2011). Synthesis of novel angular spirocyclic azetidines. Organic Letters, 13(4), 780–783. [Link]
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ResearchGate. (n.d.). Methods for the synthesis of azetidines. ResearchGate. [Link]
-
Cheekatla, S. R. (2026). Azetidines in medicinal chemistry: emerging applications and approved drugs. Future Medicinal Chemistry. [Link]
-
Royal Society of Chemistry. (2023). Recent synthetic strategies of spiro-azetidin-2-one, -pyrrolidine, -indol(one) and -pyran derivatives-a review. RSC Publishing. [Link]
-
National Institutes of Health. (2023). Recent synthetic strategies of spiro-azetidin-2-one, -pyrrolidine, -indol(one) and -pyran derivatives-a review. National Institutes of Health. [Link]
-
ResearchGate. (2026). Azetidines in medicinal chemistry: emerging applications and approved drugs. ResearchGate. [Link]
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ResearchGate. (2026). Azetidines in medicinal chemistry: emerging applications and approved drugs. ResearchGate. [Link]
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Singh, R., et al. (2021). Azetidines of pharmacological interest. Archiv der Pharmazie, 354(9), e2100112. [Link]
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Application Notes and Protocols for Late-Stage Functionalization of Peptides with 3-(Difluoromethoxy)azetidine
For Researchers, Scientists, and Drug Development Professionals
Authored by: Gemini, Senior Application Scientist
Abstract
Late-stage functionalization (LSF) of peptides is a pivotal strategy in medicinal chemistry, enabling the diversification of complex biomolecules to enhance their therapeutic properties. This guide provides a comprehensive overview of the rationale, a proposed methodology, and detailed protocols for the late-stage introduction of the 3-(difluoromethoxy)azetidine moiety onto peptides. The incorporation of this unique structural motif is driven by the synergistic benefits of the strained azetidine ring and the valuable difluoromethoxy group, which can significantly improve metabolic stability, modulate physicochemical properties, and introduce novel conformational constraints. This document offers a scientifically grounded, theoretical framework to guide researchers in developing and optimizing this novel peptide modification.
Introduction: The Strategic Value of the this compound Moiety
The chemical modification of peptides after their primary synthesis offers a powerful toolkit for rapidly generating analogues with improved pharmacokinetic and pharmacodynamic profiles. The choice of functional group for this modification is critical. The this compound group presents a compelling option for peptide chemists for several key reasons:
-
The Azetidine Ring: This strained four-membered heterocycle is more stable than an aziridine but reactive enough to participate in ring-opening reactions under specific conditions. Its incorporation can impart conformational rigidity to the peptide structure, which can be beneficial for receptor binding and improving stability against proteolytic degradation.
-
The Difluoromethoxy (OCF₂H) Group: This functionality is an increasingly popular bioisostere in drug discovery. It offers a unique combination of properties:
-
Metabolic Stability: The strong carbon-fluorine bonds are resistant to oxidative metabolism, potentially increasing the peptide's half-life.
-
Modulation of Physicochemical Properties: The OCF₂H group can alter lipophilicity, solubility, and pKa of nearby functional groups, which is crucial for optimizing a drug's ADME (absorption, distribution, metabolism, and excretion) profile.
-
Hydrogen Bond Donor: Unlike a methoxy group, the difluoromethoxy group can act as a hydrogen bond donor, potentially forming new, beneficial interactions with biological targets.
-
By combining these two motifs, the late-stage functionalization of a peptide with this compound can be a powerful strategy to create novel peptide therapeutics with enhanced properties.
Proposed Reaction Pathway and Mechanism
While a specific, peer-reviewed protocol for the direct late-stage functionalization of a peptide with this compound is not yet prominent in the literature, a plausible and chemically sound approach can be proposed based on established principles of azetidine chemistry and peptide modification. The most likely pathway involves the nucleophilic attack by an amino acid side chain on an activated azetidinium species.
Proposed Reaction: Nucleophilic Substitution on a Lysine Side Chain.
The primary amine of a lysine (or ornithine) side chain is a strong nucleophile present in many peptides and is a common target for LSF. The proposed mechanism involves two key stages:
-
Activation of Azetidine: The azetidine nitrogen is first activated, typically by protonation under acidic conditions or by reaction with a Lewis acid, to form a more reactive azetidinium ion. This step is crucial to overcome the activation energy for ring-opening.
-
Nucleophilic Ring-Opening: The ε-amino group of a lysine residue then attacks one of the methylene carbons of the azetidinium ion, leading to the opening of the strained four-membered ring and the formation of a stable carbon-nitrogen bond.
Reaction Mechanism Diagram
Caption: Proposed two-step mechanism for peptide functionalization.
Experimental Protocols
The following protocols are representative and should be considered a starting point for methods development. Optimization of reactant concentrations, temperature, pH, and reaction time will be necessary for specific peptide substrates.
Materials and Reagents
-
Peptide containing at least one lysine residue
-
This compound hydrochloride
-
Anhydrous N,N-Dimethylformamide (DMF)
-
N,N-Diisopropylethylamine (DIPEA)
-
Trifluoroacetic acid (TFA)
-
Acetonitrile (ACN), HPLC grade
-
Water, HPLC grade
-
Solid-phase extraction (SPE) cartridges (e.g., C18)
-
Analytical and preparative HPLC system
-
Mass spectrometer (e.g., ESI-MS)
Protocol for Late-Stage Functionalization in Solution
This protocol is designed for a purified peptide in solution.
-
Peptide Preparation: Dissolve the lyophilized peptide in anhydrous DMF to a final concentration of 1-5 mg/mL.
-
Reagent Preparation:
-
Prepare a 100 mM stock solution of this compound hydrochloride in anhydrous DMF.
-
Prepare a 200 mM stock solution of DIPEA in anhydrous DMF.
-
-
Reaction Setup:
-
In a microcentrifuge tube, add the peptide solution.
-
Add 10-20 equivalents of the this compound hydrochloride stock solution.
-
Add 20-40 equivalents of the DIPEA stock solution to neutralize the hydrochloride and act as a base. The final pH of the reaction mixture should be weakly basic (around 8-9) to ensure the lysine side chain is deprotonated and nucleophilic.
-
-
Incubation: Incubate the reaction mixture at 37-50°C for 4-16 hours with gentle agitation. Reaction progress should be monitored periodically.
-
Reaction Monitoring:
-
Take a small aliquot (e.g., 5 µL) of the reaction mixture at different time points (e.g., 2, 4, 8, 16 hours).
-
Quench the reaction by diluting the aliquot 1:20 in 0.1% TFA in water.
-
Analyze the sample by analytical HPLC-MS to determine the extent of conversion of the starting peptide to the desired product. Look for a mass shift corresponding to the addition of the this compound moiety (C₄H₇F₂NO, molecular weight ≈ 135.10).
-
Work-up and Purification
-
Quenching: Once the reaction has reached the desired conversion, quench the entire reaction mixture by adding 0.1% TFA in water to acidify the solution.
-
Solvent Removal: If necessary, reduce the volume of DMF under a stream of nitrogen or by lyophilization.
-
Purification by Preparative HPLC:
-
The standard method for peptide purification is reversed-phase high-performance liquid chromatography (RP-HPLC).
-
Use a C18 column and a gradient of water and acetonitrile, both containing 0.1% TFA.
-
The gradient will typically run from 5% to 95% acetonitrile over 30-60 minutes.
-
Monitor the elution profile at 210-220 nm.
-
Collect fractions corresponding to the desired product peak.
-
-
Product Characterization and Pooling:
-
Analyze the collected fractions by analytical HPLC-MS to confirm the purity and identity of the product.
-
Pool the pure fractions.
-
-
Lyophilization: Freeze-dry the pooled fractions to obtain the purified, functionalized peptide as a fluffy white powder.
Experimental Workflow Diagram
Application Notes and Protocols for the Analytical Characterization of 3-(Difluoromethoxy)azetidine Derivatives
For Researchers, Scientists, and Drug Development Professionals
Abstract
The incorporation of the 3-(difluoromethoxy)azetidine scaffold into molecular design has become a significant strategy in medicinal chemistry. This motif offers a unique combination of properties: the azetidine ring provides a rigid, three-dimensional framework, while the difluoromethoxy group can enhance metabolic stability, modulate lipophilicity, and act as a lipophilic hydrogen bond donor.[1][2] The precise and comprehensive analytical characterization of these derivatives is paramount for ensuring structural integrity, purity, and ultimately, the safety and efficacy of potential drug candidates. This guide provides a detailed overview of the key analytical methodologies and step-by-step protocols for the robust characterization of this compound derivatives.
Introduction: The Significance of the this compound Scaffold
Azetidines are four-membered nitrogen-containing heterocycles that have gained considerable attention in drug discovery due to their unique conformational properties.[3][4][5] The introduction of a difluoromethoxy (-OCHF₂) group at the 3-position further enhances the desirability of this scaffold. The C-F bond is highly polarized and strong, which can improve metabolic robustness.[6] The difluoromethyl group is considered a bioisostere of functional groups like hydroxyl, thiol, or amine groups, and can act as a lipophilic hydrogen bond donor.[1][7] These properties make this compound derivatives attractive for the development of novel therapeutics.[8]
Given the synthetic challenges associated with four-membered rings, rigorous analytical characterization is crucial to confirm the successful synthesis and purity of these compounds.[9] This document outlines the primary analytical techniques for this purpose: Nuclear Magnetic Resonance (NMR) Spectroscopy, Mass Spectrometry (MS), and High-Performance Liquid Chromatography (HPLC).
Core Analytical Workflow
A systematic approach to the characterization of this compound derivatives is essential. The following workflow ensures a comprehensive analysis of the compound's identity, purity, and structural features.
Caption: A typical analytical workflow for the characterization of this compound derivatives.
Nuclear Magnetic Resonance (NMR) Spectroscopy: The Cornerstone of Structural Elucidation
NMR spectroscopy is the most powerful tool for the unambiguous structural determination of organic molecules.[10][11] For this compound derivatives, a combination of ¹H, ¹³C, and ¹⁹F NMR experiments is essential.
¹H NMR Spectroscopy
-
Azetidine Ring Protons: The protons on the strained four-membered ring typically appear as complex multiplets in the aliphatic region. Their chemical shifts and coupling constants provide valuable information about the substitution pattern and stereochemistry.
-
Difluoromethoxy Proton (-OCHF₂): The single proton of the difluoromethoxy group is a key diagnostic signal. It appears as a triplet due to coupling with the two fluorine atoms (²JHF).
-
Other Substituents: Protons on other substituents on the azetidine ring or the nitrogen atom will have characteristic chemical shifts.
¹³C NMR Spectroscopy
-
Azetidine Ring Carbons: The carbons of the azetidine ring appear in the aliphatic region.
-
Difluoromethoxy Carbon (-OCHF₂): The carbon of the difluoromethoxy group is also a diagnostic signal. It appears as a triplet due to coupling with the two fluorine atoms (¹JCF).
-
DEPT (Distortionless Enhancement by Polarization Transfer): DEPT-135 and DEPT-90 experiments are useful for distinguishing between CH, CH₂, and CH₃ groups.
¹⁹F NMR Spectroscopy: The Definitive Tool for Fluorinated Compounds
¹⁹F NMR is highly sensitive and provides a direct window into the fluorine environment of the molecule.[10][12]
-
Chemical Shift: The chemical shift of the -OCHF₂ group provides information about the electronic environment.[12]
-
Coupling: The two fluorine atoms of the difluoromethoxy group will appear as a doublet due to coupling with the proton (²JFH).
Protocol: NMR Analysis of a this compound Derivative
-
Sample Preparation:
-
Dissolve 5-10 mg of the purified compound in approximately 0.6 mL of a suitable deuterated solvent (e.g., CDCl₃, DMSO-d₆).
-
Add a small amount of an internal standard (e.g., tetramethylsilane (TMS) for ¹H and ¹³C NMR) if quantitative analysis is required. For ¹⁹F NMR, an external standard or a solvent-referenced shift can be used.
-
-
¹H NMR Acquisition:
-
Acquire a standard ¹H NMR spectrum.
-
Optimize acquisition parameters (e.g., number of scans, relaxation delay) to achieve a good signal-to-noise ratio.
-
-
¹³C NMR Acquisition:
-
Acquire a proton-decoupled ¹³C NMR spectrum.
-
If necessary, perform DEPT experiments to aid in peak assignment.
-
-
¹⁹F NMR Acquisition:
-
Acquire a proton-coupled ¹⁹F NMR spectrum. This will show the characteristic doublet for the -OCHF₂ group.
-
A proton-decoupled ¹⁹F NMR spectrum can also be acquired to simplify the spectrum to a singlet, confirming the presence of the two equivalent fluorine atoms.
-
-
Data Processing and Interpretation:
-
Process the raw data (Fourier transform, phase correction, baseline correction).
-
Integrate the peaks in the ¹H NMR spectrum to determine the relative number of protons.
-
Analyze the chemical shifts, multiplicities, and coupling constants to assign the signals to the corresponding nuclei in the molecular structure.
-
| Expected NMR Data for a Hypothetical this compound Derivative |
| ¹H NMR |
| Signal |
| -OCH F₂ |
| Azetidine CH |
| Azetidine CH₂ |
| ¹³C NMR |
| -OC HF₂ |
| Azetidine C H |
| Azetidine C H₂ |
| ¹⁹F NMR |
| -OCHF ₂ |
Mass Spectrometry (MS): Confirming Molecular Weight and Fragmentation
Mass spectrometry is a crucial technique for determining the molecular weight of the synthesized compound and providing evidence for its structure through fragmentation patterns.[13]
Ionization Techniques
-
Electrospray Ionization (ESI): A soft ionization technique suitable for polar and thermally labile molecules. It typically produces the protonated molecule [M+H]⁺ or other adducts.
-
Gas Chromatography-Mass Spectrometry (GC-MS): Suitable for volatile and thermally stable compounds.
Mass Analyzers
-
Quadrupole: A common mass analyzer for routine analysis, providing unit mass resolution.
-
Time-of-Flight (TOF): Provides high mass accuracy, allowing for the determination of the elemental composition.
High-Resolution Mass Spectrometry (HRMS)
HRMS provides a highly accurate mass measurement, which can be used to confirm the elemental composition of the molecule and distinguish it from other compounds with the same nominal mass.[13]
Protocol: MS Analysis of a this compound Derivative
-
Sample Preparation:
-
Prepare a dilute solution of the compound (typically 1 mg/mL) in a suitable solvent (e.g., methanol, acetonitrile).
-
-
Low-Resolution MS (LRMS) Acquisition:
-
Infuse the sample solution into the ESI source.
-
Acquire the mass spectrum in positive ion mode to observe the [M+H]⁺ ion.
-
-
High-Resolution MS (HRMS) Acquisition:
-
Use a high-resolution mass spectrometer (e.g., Q-TOF) to obtain an accurate mass measurement of the molecular ion.
-
-
Data Analysis:
-
Compare the observed m/z value of the molecular ion with the calculated theoretical mass.
-
Analyze the fragmentation pattern to gain further structural information.
-
Caption: A simplified representation of potential fragmentation pathways in the mass spectrum of a this compound derivative.
High-Performance Liquid Chromatography (HPLC): Assessing Purity and Quantitation
HPLC is the primary method for determining the purity of a synthesized compound and for quantitative analysis.[14] For fluorinated compounds, specialized stationary phases can offer unique selectivity.[14][15]
Stationary Phases
-
Reversed-Phase (C18, C8): The most common stationary phases for the analysis of moderately polar organic compounds.
-
Fluorinated Phases: Phases with fluorinated ligands can provide alternative selectivity for fluorinated analytes.[14]
Mobile Phases
-
A mixture of water and an organic solvent (e.g., acetonitrile, methanol) is typically used.
-
Additives such as trifluoroacetic acid (TFA) or formic acid can improve peak shape.
Detection
-
UV-Vis Detector: Suitable for compounds with a chromophore.
-
Evaporative Light Scattering Detector (ELSD) or Charged Aerosol Detector (CAD): Universal detectors for compounds without a chromophore.
-
Mass Spectrometer (LC-MS): Provides mass information for each eluting peak, confirming the identity of the main peak and any impurities.
Protocol: HPLC Purity Analysis
-
Sample Preparation:
-
Prepare a solution of the compound in the mobile phase at a known concentration (e.g., 1 mg/mL).
-
-
Method Development (if necessary):
-
Select an appropriate column and mobile phase.
-
Optimize the gradient and flow rate to achieve good separation of the main peak from any impurities.
-
-
Analysis:
-
Inject the sample onto the HPLC system.
-
Record the chromatogram.
-
-
Data Analysis:
-
Integrate the peaks in the chromatogram.
-
Calculate the purity of the compound based on the peak area percentages.
-
| Typical HPLC Parameters for Purity Analysis |
| Column |
| Mobile Phase A |
| Mobile Phase B |
| Gradient |
| Flow Rate |
| Detection |
| Injection Volume |
Conclusion
The analytical characterization of this compound derivatives requires a multi-technique approach to ensure the unambiguous determination of their structure and purity. NMR spectroscopy (¹H, ¹³C, and ¹⁹F) provides detailed structural information, while mass spectrometry confirms the molecular weight and elemental composition. HPLC is essential for assessing the purity of the final compound. By following the protocols and understanding the principles outlined in this guide, researchers can confidently and accurately characterize these important building blocks for drug discovery.
References
-
Hashim, O.S. (2023). Synthesis, Characterization of Azetidine Derivative and studying the Antioxidant activity. Journal of Medicinal and Chemical Sciences, 6(3), 553-558. [Link]
-
Speciation.net. (2020). Analysis of perfluorinated compounds by HPLC-ICP-MS/MS. EVISA's News. [Link]
- Google Patents. (n.d.).
-
But, A., et al. (2023). Synthesis of New Azetidine and Oxetane Amino Acid Derivatives through Aza-Michael Addition of NH-Heterocycles with Methyl 2-(Azetidin-3-ylidene)acetate. Molecules, 28(3), 1083. [Link]
-
Singh, R., et al. (2021). Azetidines of pharmacological interest. Archiv der Pharmazie, 354(9), e2100122. [Link]
-
Gondela, T., & Tlustoš, P. (2021). Synthesis of Tri- and Difluoromethoxylated Compounds by Visible Light Photoredox Catalysis. European Journal of Organic Chemistry, 2021(24), 3465-3477. [Link]
-
Nováková, L., & Vlčková, H. (2009). A review of current trends and advances in modern bio-analytical methods: 2007–2009. Analytica Chimica Acta, 656(1-2), 8-35. [Link]
-
Wikipedia. (2023). Fluorine-19 nuclear magnetic resonance spectroscopy. [Link]
-
Washington, J. W., et al. (2025). Revealing Organofluorine Contamination in Effluents and Surface Waters with Complementary Analytical Approaches: Fluorine-19 Nuclear Magnetic Resonance Spectroscopy (19F-NMR) and Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS). Environmental Science & Technology. [Link]
-
Al-Mulla, A. (2017). Synthesis of azetidines, γ-lactams, fused furan bispyrrolidines and 2-pyrazolines. University of Birmingham. [Link]
-
Sap, J., et al. (2021). Late-stage difluoromethylation: concepts, developments and perspective. Chemical Society Reviews, 50(12), 7041-7064. [Link]
-
Al-Masoudi, N. A., et al. (2020). Synthesis, Identification and Assess the Biological and Laser Efficacy of New Compounds of Azetidine Derived from Benzidine. Muthanna Journal of Pure Science, 7(2), 1-10. [Link]
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Oxford Instruments. (n.d.). NMR | Fluorine Spectroscopy. [Link]
-
ResearchGate. (2025). Fluorinated HPLC phases - Looking beyond C18 for reversed-phase HPLC. [Link]
-
Zafrani, A., et al. (2017). Difluoromethyl Bioisostere: Examining the “Lipophilic Hydrogen Bond Donor” Concept. Journal of Medicinal Chemistry, 60(17), 7434-7443. [Link]
-
Kumar, V., et al. (2017). Recent advances in synthetic facets of immensely reactive azetidines. Organic & Biomolecular Chemistry, 15(39), 8257-8276. [Link]
-
Gerig, J. T. (2004). Fluorine NMR. In Modern Magnetic Resonance (pp. 781-789). Springer. [Link]
-
Darwish, H. W., et al. (2015). Derivative emission spectrofluorimetry: Application to the analysis of newly approved FDA combination of ibuprofen and famotidine in tablets. Luminescence, 30(2), 169-175. [Link]
-
Al-Tel, T. H. (2009). Stereoselective Access to Azetidine-Based α-Amino Acids and Applications to Small Peptide Synthesis. Organic Letters, 11(21), 4946-4949. [Link]
-
Paquin, J. F. (Ed.). (2024). Synthesis of Difluoromethylated Compounds. Science of Synthesis. [Link]
-
Tor, Y., & F. Peter Guengerich (Eds.). (2022). Azetidines-Containing Fluorescent Purine Analogs: Synthesis and Photophysical Properties. In Comprehensive Natural Products III (Vol. 6, pp. 289-322). Elsevier. [Link]
-
ResearchGate. (n.d.). Biologically relevant molecules containing C(sp 3 )-linked difluoromethyl groups. [Link]
-
University of Ottawa. (n.d.). 19Fluorine NMR. [Link]
-
Das, P., et al. (2023). Chemistry and Pharmacology of Fluorinated Drugs Approved by the FDA (2016–2022). Molecules, 28(3), 1038. [Link]
-
Washington, J. W., et al. (2024). Investigating Reactivity and Identifying Fluorinated Products by Combining Computational Chemistry, 19F NMR, and Mass Spectrometry. Environmental Science & Technology. [Link]
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Application Note: High-Performance Liquid Chromatography (HPLC) and Gas Chromatography-Mass Spectrometry (GC-MS) Methods for Purity Analysis of 3-(Difluoromethoxy)azetidine
Abstract
This application note provides detailed protocols for the determination of purity and the identification of potential impurities of 3-(Difluoromethoxy)azetidine, a key building block in modern medicinal chemistry.[1] The described methodologies leverage High-Performance Liquid Chromatography (HPLC) for quantitative purity assessment and Gas Chromatography-Mass Spectrometry (GC-MS) for the identification and quantification of volatile and semi-volatile impurities. The causality behind experimental choices, from column and mobile phase selection to mass spectrometry parameters, is thoroughly explained to provide a robust framework for researchers, scientists, and drug development professionals. All methods are designed to be self-validating in accordance with ICH Q2(R2) guidelines.[2][3]
Introduction: The Analytical Imperative for this compound
The azetidine scaffold is of significant interest in pharmacology due to its unique conformational constraints and ability to impart desirable physicochemical properties to drug candidates.[1][4] Furthermore, the incorporation of a difluoromethoxy group can enhance metabolic stability, membrane permeability, and binding affinity through hydrogen bond donation.[5] As a result, this compound is an increasingly important synthetic intermediate.
Ensuring the purity of this starting material is paramount, as impurities can carry through subsequent synthetic steps, potentially leading to the formation of undesired side products and complicating downstream processing and biological evaluation. This document outlines two complementary analytical techniques, HPLC and GC-MS, for the comprehensive purity analysis of this compound.
High-Performance Liquid Chromatography (HPLC) for Quantitative Purity Analysis
HPLC is the primary technique for the quantitative determination of the purity of this compound and the detection of non-volatile impurities. The method described herein is a reverse-phase HPLC method with UV detection, which is widely applicable and robust.
Rationale for Method Development
The choice of a C18 stationary phase is based on its broad applicability for the separation of small polar molecules. The mobile phase, consisting of a mixture of water and acetonitrile with a buffer, is selected to ensure good peak shape and retention of the polar azetidine compound. A phosphate buffer is chosen for its compatibility with UV detection and its buffering capacity in the acidic pH range, which can help to protonate the secondary amine of the azetidine, leading to more consistent interactions with the stationary phase. UV detection at a low wavelength (e.g., 210 nm) is selected to ensure the detection of the analyte and potential impurities that may lack a strong chromophore.
HPLC Protocol
Instrumentation and Consumables:
-
HPLC system with a quaternary pump, autosampler, column oven, and UV detector.
-
C18 column (e.g., 4.6 x 150 mm, 5 µm particle size).
-
HPLC grade acetonitrile, water, and potassium dihydrogen phosphate.
-
0.45 µm syringe filters.
Chromatographic Conditions:
| Parameter | Condition |
| Mobile Phase A | 0.01 M KH2PO4 in water, pH adjusted to 3.0 with phosphoric acid |
| Mobile Phase B | Acetonitrile |
| Gradient | 5% B to 95% B over 15 minutes, hold for 5 minutes, return to initial conditions |
| Flow Rate | 1.0 mL/min |
| Column Temperature | 30 °C |
| Injection Volume | 10 µL |
| Detection | UV at 210 nm |
Sample Preparation:
-
Accurately weigh approximately 10 mg of this compound and dissolve it in 10 mL of a 50:50 mixture of Mobile Phase A and Mobile Phase B to prepare a 1 mg/mL stock solution.
-
Further dilute the stock solution to a working concentration of 0.1 mg/mL with the same diluent.
-
Filter the final solution through a 0.45 µm syringe filter before injection.
Data Analysis:
-
Purity is determined by calculating the area percentage of the main peak relative to the total area of all peaks in the chromatogram.
-
Impurities are reported as area percentages.
Method Validation (ICH Q2(R2) Framework)
A comprehensive validation of the HPLC method should be performed to ensure its suitability for its intended purpose.[3][6]
| Validation Parameter | Acceptance Criteria |
| Specificity | The peak for this compound should be well-resolved from any known impurities and degradation products. |
| Linearity | A correlation coefficient (r²) of ≥ 0.999 over a concentration range of 0.01 to 0.2 mg/mL. |
| Accuracy | Recovery of 98.0% to 102.0% for the analyte spiked in a placebo matrix. |
| Precision (Repeatability & Intermediate) | RSD of ≤ 2.0% for peak area and retention time. |
| Limit of Detection (LOD) | Signal-to-noise ratio of 3:1. |
| Limit of Quantitation (LOQ) | Signal-to-noise ratio of 10:1. |
| Robustness | The method should be insensitive to small, deliberate variations in flow rate, column temperature, and mobile phase pH. |
Gas Chromatography-Mass Spectrometry (GC-MS) for Volatile Impurity Profiling
GC-MS is a powerful technique for the separation and identification of volatile and semi-volatile compounds. It is particularly useful for identifying impurities that may not be detected by HPLC, such as residual solvents or volatile byproducts from the synthesis.
Rationale for Method Development
Given that amines can exhibit poor peak shape and tailing on standard non-polar GC columns, a mid-polarity column (e.g., 5% phenyl-polysiloxane) is a suitable starting point.[7] However, for improved peak shape and to prevent interaction with the column, derivatization is often necessary for amines.[7][8] In this protocol, we propose a method with and without derivatization to provide a comprehensive analysis. Electron ionization (EI) is chosen as the ionization technique due to its ability to generate reproducible fragmentation patterns, which are crucial for library matching and structural elucidation. The mass spectrometer is operated in full scan mode to detect all potential impurities.
GC-MS Protocol
Instrumentation and Consumables:
-
GC-MS system with a split/splitless injector and a mass selective detector.
-
A mid-polarity capillary column (e.g., 30 m x 0.25 mm ID, 0.25 µm film thickness).
-
High-purity helium as the carrier gas.
-
Derivatizing agent (e.g., N,O-Bis(trimethylsilyl)trifluoroacetamide - BSTFA with 1% TMCS).
GC-MS Conditions:
| Parameter | Condition |
| Injector Temperature | 250 °C |
| Split Ratio | 20:1 |
| Carrier Gas | Helium at a constant flow of 1.2 mL/min |
| Oven Program | 50 °C (hold 2 min), ramp to 280 °C at 15 °C/min, hold 5 min |
| Transfer Line Temperature | 280 °C |
| Ion Source Temperature | 230 °C |
| Ionization Mode | Electron Ionization (EI) at 70 eV |
| Mass Range | m/z 40-400 |
Sample Preparation (Without Derivatization):
-
Dissolve approximately 10 mg of this compound in 1 mL of a suitable solvent (e.g., dichloromethane or ethyl acetate).
-
Inject 1 µL of the solution into the GC-MS.
Sample Preparation (With Derivatization):
-
To 1 mg of the sample, add 100 µL of BSTFA with 1% TMCS and 100 µL of pyridine.
-
Heat the mixture at 70 °C for 30 minutes.
-
Inject 1 µL of the derivatized solution.
Data Analysis:
-
Identify the main peak corresponding to this compound (or its derivative).
-
Identify impurity peaks by comparing their mass spectra with a commercial library (e.g., NIST).
-
The fragmentation patterns of fluorinated compounds can be complex, and may involve rearrangements.[9]
-
Quantify impurities using the area percentage of the total ion chromatogram (TIC).
Visualization of Analytical Workflows
Caption: GC-MS analytical workflow for impurity profiling.
Comparison of Methods and Concluding Remarks
HPLC and GC-MS are complementary techniques that, when used in conjunction, provide a comprehensive purity profile of this compound.
-
HPLC-UV is the method of choice for accurate and precise quantification of the main component and non-volatile impurities. Its robustness makes it ideal for routine quality control.
-
GC-MS excels at the identification of unknown volatile and semi-volatile impurities, providing valuable structural information that is not available from UV detection. The use of derivatization can further enhance its applicability to polar analytes like azetidines.
For a complete characterization of this compound, it is recommended to employ both techniques. The HPLC method should be used for routine purity testing and release, while the GC-MS method is invaluable for initial characterization of new batches, troubleshooting, and in-depth impurity profiling. The validation of these methods according to ICH guidelines ensures the integrity and reliability of the analytical data, which is a critical aspect of drug development and quality assurance. [10]
References
-
Hashim, O.S. (2023). Synthesis, Characterization of Azetidine Derivative and studying the Antioxidant activity. Journal of Medicinal and Chemical Sciences, 6(3), 553-558. [Link]
-
Wang, H.-Y., et al. (2013). Mass Spectrometric Study of the Gas-Phase Difluorocarbene Expulsion of Polyfluorophenyl Cations via F-Atom Migration. Journal of The American Society for Mass Spectrometry, 24(12), 1919–1926. [Link]
-
Li, M., et al. (2023). Recent Advances in Separation and Analysis of Chiral Compounds. Analytical Chemistry, 95(2), 793–814. [Link]
-
European Medicines Agency. (2022). ICH Q2(R2) Validation of analytical procedures. [Link]
-
ICH. (2005). Validation of Analytical Procedures: Text and Methodology Q2(R1). [Link]
-
Raheem, I., et al. (2017). 2-Difluoromethoxy-substituted Estratriene Sulfamates: Synthesis, Anti-proliferative SAR, Anti-tubulin Activity and Steroid Sulfatase Inhibition. Molecules, 22(12), 2097. [Link]
-
Wieczorek, E., et al. (2023). Synthesis of New Azetidine and Oxetane Amino Acid Derivatives through Aza-Michael Addition of NH-Heterocycles with Methyl 2-(Azetidin. Molecules, 28(3), 1007. [Link]
-
Amon, A. (2014). Is it possible to analyze F-compounds with GCMS?. ResearchGate. [Link]
-
Geronikaki, A., et al. (2014). Enantiomeric Separations of N–H/N–Me Aziridines Utilizing GC and HPLC. Chirality, 26(10), 634-641. [Link]
-
ICH. (2023). Validation of Analytical Procedures Q2(R2). [Link]
-
Wang, Y., et al. (2023). Fluoride derivatization-enabled sensitive and simultaneous detection of biomarkers for nitrogen mustard in human plasma and urine via gas chromatography tandem mass spectrometry. Analytical Methods, 15(38), 4867-4874. [Link]
-
Gill, A., et al. (2021). Late-stage difluoromethylation: concepts, developments and perspective. Chemical Society Reviews, 50(13), 7899-7933. [Link]
-
Singh, G., et al. (2017). Recent advances in synthetic facets of immensely reactive azetidines. Organic & Biomolecular Chemistry, 15(38), 8028-8051. [Link]
-
European Medicines Agency. (2006). ICH Q3B(R2) Impurities in new drug products. [Link]
-
Fischer, D., et al. (2024). A General and Scalable Method toward Enantioenriched C2-Substituted Azetidines Using Chiral tert-Butanesulfinamides. The Journal of Organic Chemistry. [Link]
-
Kaur, H., et al. (2021). Azetidines of pharmacological interest. Archiv der Pharmazie, 354(9), e2100122. [Link]
-
Li, Y., et al. (2024). Synthesis of N-Difluoromethyl Benzothiazole (or Benzoxazole) Selenones as Novel Inhibitors Against Phytopathogenic Fungi. Molecules, 29(1), 123. [Link]
-
Dibeler, V. H., et al. (1950). Mass spectra of fluorocarbons. Journal of Research of the National Bureau of Standards, 44(4), 343-347. [Link]
-
Ahuja, S. (2003). A Strategy for Developing HPLC Methods for Chiral Drugs. LCGC International, 16(1), 20-25. [Link]
-
AMS Bio. (2025). ICH Guidelines for Analytical Method Validation Explained. [Link]
-
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-
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-
Liu, H. (1999). [Determination of the azetidine-2-carboxylic acid from lily of the valley]. Se Pu, 17(4), 410-412. [Link]
-
Feibush, B., et al. (1986). Chiral separation of heterocyclic drugs by HPLC: solute-stationary phase base-pair interactions. Journal of the American Chemical Society, 108(12), 3310–3318. [Link]
-
Pérez-Parada, A., et al. (2023). Comparison of gas chromatographic techniques for the analysis of iodinated derivatives of aromatic amines. Analytical and Bioanalytical Chemistry, 415(16), 3637–3648. [Link]
-
Harada, N. (2016). HPLC Separation of Diastereomers: Chiral Molecular Tools Useful for the Preparation of Enantiopure Compounds and Simultaneous Determination of Their Absolute Configurations. Molecules, 21(10), 1328. [Link]
-
Wawro, A., et al. (2022). Azetidines-Containing Fluorescent Purine Analogs: Synthesis and Photophysical Properties. Molecules, 27(11), 3404. [Link]
-
Uesugi, S., et al. (2023). Azetidine synthesis by La(OTf)3-catalyzed intramolecular regioselective aminolysis of cis-3,4-epoxy amines. Frontiers in Chemistry, 11, 1269865. [Link]
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Williams, R. (2003). Analysis of Biogenic Amines by GC/FID and GC/MS. Virginia Tech. [Link]
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The Strategic Integration of 3-(Difluoromethoxy)azetidine in Central Nervous System Drug Design: A Guide for Researchers
Introduction: The Confluence of Two Privileged Scaffolds for Neurotherapeutics
The relentless pursuit of novel therapeutics for central nervous system (CNS) disorders necessitates the design of molecules with exquisitely tailored properties to overcome the formidable blood-brain barrier (BBB) and engage with complex neuronal targets.[1] In this context, the strategic incorporation of fluorine-containing motifs and conformationally constrained scaffolds has become a cornerstone of modern medicinal chemistry. This guide delves into the application of a particularly compelling hybrid structure, 3-(difluoromethoxy)azetidine, a building block that synergistically combines the benefits of the difluoromethoxy group and the azetidine ring to address key challenges in CNS drug discovery.
The difluoromethoxy (-OCF₂H) group has emerged as a versatile tool for fine-tuning the physicochemical properties of drug candidates.[2][3] Its unique electronic nature and moderate lipophilicity offer a nuanced approach to enhancing metabolic stability, modulating pKa, and introducing favorable intermolecular interactions.[2] Concurrently, the azetidine ring , a four-membered saturated heterocycle, imparts a degree of conformational rigidity that can enhance binding affinity and selectivity for the target protein by reducing the entropic penalty upon binding.[1][4] Recent advancements in synthetic methodologies have made this once-elusive scaffold more accessible, paving the way for its broader application in drug design.[5][6][7]
This application note will provide a comprehensive overview of the rationale behind using this compound in CNS drug design, detailed protocols for its synthesis and incorporation, and a discussion of its impact on key drug-like properties.
The Physicochemical and Pharmacokinetic Advantages of the this compound Moiety
The strategic fusion of the difluoromethoxy group and the azetidine ring within a single building block offers a compelling set of advantages for CNS drug candidates:
-
Modulation of Lipophilicity for BBB Penetration: The difluoromethoxy group provides a moderate increase in lipophilicity compared to a hydroxyl or methoxy group, a critical parameter for passive diffusion across the BBB.[2][8] This allows for a finer tuning of the overall molecule's logP value to fall within the optimal range for CNS penetration.[9][10]
-
Metabolic Stability: The strong carbon-fluorine bonds in the difluoromethoxy group confer significant resistance to metabolic degradation, particularly oxidative metabolism, which can increase the half-life of a drug candidate.[2][8] The azetidine ring itself is also generally more metabolically stable than larger, more flexible aliphatic amines.[4]
-
Hydrogen Bonding Capacity: The hydrogen atom of the difluoromethoxy group can act as a weak hydrogen bond donor, a property not present in the trifluoromethoxy group.[2][11] This can lead to additional favorable interactions with the target protein, potentially enhancing potency and selectivity.
-
Conformational Rigidity and Vectorial Projection: The azetidine ring locks the difluoromethoxy group and other substituents into a defined three-dimensional space.[1] This pre-organization can be advantageous for binding to specific receptor pockets and provides a clear vector for further chemical elaboration.
-
Improved Aqueous Solubility: While increasing lipophilicity, the oxygen atom in the difluoromethoxy group and the nitrogen in the azetidine ring can still participate in hydrogen bonding with water, often leading to better aqueous solubility compared to more purely lipophilic substituents. This balance is crucial for achieving sufficient bioavailability.
Comparative Physicochemical Properties
| Functional Group | Hansch π Value | Hydrogen Bond Donating Capacity | Metabolic Stability |
| Methoxy (-OCH₃) | -0.02 | None | Prone to O-dealkylation |
| Difluoromethoxy (-OCF₂H) | +0.39 | Weak | High |
| Trifluoromethoxy (-OCF₃) | +1.04 | None | Very High |
Data synthesized from multiple sources in medicinal chemistry literature.
Application in CNS Drug Design: A Workflow
The incorporation of this compound into a CNS drug discovery program follows a structured, multi-stage process.
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Application Notes & Protocols: Strategic Use of Protecting Groups in the Synthesis of 3-(Difluoromethoxy)azetidine
Introduction
The azetidine ring is a privileged scaffold in modern medicinal chemistry, imparting unique conformational constraints and physicochemical properties to bioactive molecules. The incorporation of a difluoromethoxy group at the 3-position of the azetidine ring further enhances its utility by modulating properties such as metabolic stability, lipophilicity, and binding interactions. Consequently, 3-(difluoromethoxy)azetidine has emerged as a critical building block in the development of novel therapeutics. The synthesis of this valuable intermediate, however, necessitates a carefully planned protecting group strategy to ensure high yields and purity. This document provides a detailed guide on the strategic use of protecting groups for the synthesis of this compound, targeting researchers, scientists, and professionals in drug development.
The Rationale for Protecting Group Strategies
The synthesis of this compound typically starts from a commercially available precursor such as 1-N-Boc-3-hydroxyazetidine.[1][2][3][4] The key transformation is the difluoromethoxylation of the hydroxyl group. However, the secondary amine of the azetidine ring is nucleophilic and can interfere with this reaction. Therefore, the nitrogen atom must be protected with a suitable group that is stable to the difluoromethoxylation conditions and can be selectively removed later.
The choice of a protecting group is critical and depends on several factors, including its stability under the planned reaction conditions, the ease of its introduction and removal, and its potential influence on the reactivity of the substrate.[5] This guide will focus on two of the most widely employed and effective protecting groups for this synthesis: the tert-butoxycarbonyl (Boc) group and the benzyloxycarbonyl (Cbz) group.
General Synthetic Workflow
The overall synthetic strategy involves three main stages: protection of the azetidine nitrogen, difluoromethoxylation of the hydroxyl group, and finally, deprotection to yield the desired this compound.
Caption: General workflow for this compound synthesis.
Protecting Group Strategy 1: The tert-Butoxycarbonyl (Boc) Group
The Boc group is a popular choice for amine protection due to its stability under a wide range of non-acidic conditions and its straightforward removal with acid.[6]
Protocol 1: Synthesis of 1-Boc-3-(difluoromethoxy)azetidine
Step 1: Synthesis of 1-Boc-3-hydroxyazetidine
While 1-Boc-3-hydroxyazetidine is commercially available, it can also be synthesized from 1-diphenylmethyl-3-hydroxyazetidine.[7]
-
Reaction:
-
Dissolve 1-diphenylmethyl-3-hydroxyazetidine in methanol.
-
Add 10% palladium on carbon catalyst.
-
Perform catalytic hydrogenation at room temperature.
-
After completion, filter the catalyst and add di-tert-butyl dicarbonate (Boc₂O) to the filtrate.
-
Stir at room temperature to afford 1-Boc-3-hydroxyazetidine.[7]
-
Step 2: Difluoromethoxylation of 1-Boc-3-hydroxyazetidine
This step introduces the key difluoromethoxy moiety. A common method involves the use of a difluoromethylating agent such as 2,2-difluoro-2-(fluorosulfonyl)acetic acid (PDFA) or chlorodifluoromethane (Freon-22) under basic conditions.
-
Reagents and Conditions:
-
Substrate: 1-Boc-3-hydroxyazetidine
-
Difluoromethylating Agent: e.g., Sodium chlorodifluoroacetate
-
Base: e.g., Potassium carbonate
-
Solvent: e.g., DMF
-
Temperature: Elevated temperature (e.g., 100-120 °C)
-
-
Experimental Procedure:
-
To a solution of 1-Boc-3-hydroxyazetidine in DMF, add potassium carbonate.
-
Add sodium chlorodifluoroacetate portion-wise at room temperature.
-
Heat the reaction mixture to the desired temperature and stir until the starting material is consumed (monitored by TLC or LC-MS).
-
Cool the reaction to room temperature, quench with water, and extract with an organic solvent (e.g., ethyl acetate).
-
Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography to yield 1-Boc-3-(difluoromethoxy)azetidine.
-
Step 3: Deprotection of 1-Boc-3-(difluoromethoxy)azetidine
The Boc group is typically removed under acidic conditions.[8]
-
Reagents and Conditions:
-
Experimental Procedure:
-
Dissolve 1-Boc-3-(difluoromethoxy)azetidine in DCM.
-
Add an excess of TFA and stir at room temperature.
-
Monitor the reaction by TLC or LC-MS until the starting material is fully consumed.
-
Concentrate the reaction mixture under reduced pressure.
-
Neutralize the residue with a base (e.g., saturated sodium bicarbonate solution) and extract the product with an organic solvent.
-
Dry the organic layer and concentrate to obtain this compound. Alternatively, the product can be isolated as its hydrochloride salt.
-
Data Summary for Boc Strategy
| Step | Key Reagents | Typical Yield |
| N-Protection | Boc₂O, Pd/C | >90% |
| Difluoromethoxylation | Sodium chlorodifluoroacetate, K₂CO₃ | 50-70% |
| N-Deprotection | TFA or HCl | >90% |
Protecting Group Strategy 2: The Benzyloxycarbonyl (Cbz) Group
The Cbz group is another widely used protecting group for amines. It is stable to acidic and basic conditions and is typically removed by catalytic hydrogenation, which provides an orthogonal deprotection strategy to the acid-labile Boc group.[6][11][12]
Protocol 2: Synthesis of 1-Cbz-3-(difluoromethoxy)azetidine
Step 1: Synthesis of 1-Cbz-3-hydroxyazetidine
This intermediate can be prepared from 3-hydroxyazetidine hydrochloride.
-
Reaction:
-
Dissolve 3-hydroxyazetidine hydrochloride in a mixture of THF and water.
-
Add a base such as sodium bicarbonate.
-
Cool the mixture to 0 °C and add benzyl chloroformate (Cbz-Cl).
-
Stir the reaction, allowing it to warm to room temperature, until completion.
-
Work up and purify to obtain 1-Cbz-3-hydroxyazetidine.[12]
-
Step 2: Difluoromethoxylation of 1-Cbz-3-hydroxyazetidine
The conditions for this step are similar to those used for the Boc-protected substrate.
-
Reagents and Conditions:
-
Substrate: 1-Cbz-3-hydroxyazetidine
-
Difluoromethylating Agent: e.g., Sodium chlorodifluoroacetate
-
Base: e.g., Potassium carbonate
-
Solvent: e.g., DMF
-
Temperature: Elevated temperature (e.g., 100-120 °C)
-
Step 3: Deprotection of 1-Cbz-3-(difluoromethoxy)azetidine
The Cbz group is removed by hydrogenolysis.[12]
-
Reagents and Conditions:
-
Substrate: 1-Cbz-3-(difluoromethoxy)azetidine
-
Catalyst: Palladium on carbon (Pd/C)
-
Hydrogen Source: H₂ gas
-
Solvent: Methanol or ethanol
-
Temperature: Room temperature
-
-
Experimental Procedure:
-
Dissolve 1-Cbz-3-(difluoromethoxy)azetidine in methanol.
-
Add a catalytic amount of 10% Pd/C.
-
Stir the mixture under a hydrogen atmosphere (balloon or Parr shaker) until the reaction is complete.
-
Filter the reaction mixture through Celite to remove the catalyst.
-
Concentrate the filtrate under reduced pressure to yield this compound.
-
Data Summary for Cbz Strategy
| Step | Key Reagents | Typical Yield |
| N-Protection | Cbz-Cl, NaHCO₃ | >85% |
| Difluoromethoxylation | Sodium chlorodifluoroacetate, K₂CO₃ | 50-70% |
| N-Deprotection | H₂, Pd/C | >95% |
Orthogonal Protecting Group Strategies
In more complex syntheses, the use of orthogonal protecting groups is essential.[5] For instance, if a molecule contains both a Boc-protected amine and a Cbz-protected amine, one can be selectively deprotected without affecting the other. The Boc group can be removed with acid, leaving the Cbz group intact, while the Cbz group can be removed by hydrogenolysis, leaving the Boc group untouched.[11]
Caption: Orthogonal deprotection of Boc and Cbz groups.
Conclusion
The successful synthesis of this compound hinges on a well-designed protecting group strategy. Both the Boc and Cbz groups offer reliable and high-yielding routes. The choice between them will often depend on the overall synthetic plan and the presence of other functional groups in the molecule. The Boc group is favored for its ease of removal with acid, while the Cbz group provides an excellent orthogonal option, being removable under neutral hydrogenolysis conditions. By understanding the principles and protocols outlined in these application notes, researchers can confidently and efficiently synthesize this important building block for drug discovery.
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Van Hende, E., et al. (2009). Synthesis of 1-Boc-3-fluoroazetidine-3-carboxylic Acid. The Journal of Organic Chemistry, 74(5), 2250–2253. [Link]
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Hunter, L., et al. (2011). 3-Fluoroazetidinecarboxylic Acids and trans,trans-3,4-Difluoroproline as Peptide Scaffolds: Inhibition of Pancreatic Cancer Cell Growth by a Fluoroazetidine Iminosugar. The Journal of Organic Chemistry, 76(21), 8961–8973. [Link]
- CN105384673B - The synthetic method of 3 fluoro azetidine derivatives - Google Patents. (n.d.).
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Delso, I., et al. (2024). Synthesis and Functionalization of Azetidine-Containing Small Macrocyclic Peptides. Chemistry – A European Journal, e202400308. [Link]
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Scott, K. (2024). Protecting Group Strategies for Complex Molecule Synthesis in Medicinal Chemistry. Journal of Chemical and Pharmaceutical Research, 16(4), 131. [Link]
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Couty, F., & Evano, G. (2006). Stereoselective Access to Azetidine-Based α-Amino Acids and Applications to Small Peptide Synthesis. Organic Letters, 8(23), 5357–5360. [Link]
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Delso, I., et al. (2024). Synthesis and Functionalization of Azetidine-Containing Small Macrocyclic Peptides. Chemistry – A European Journal, e202400308. [Link]
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Cbz Protecting Group: N-Cbz Protection & Deprotection Mechanism – Total Synthesis. (n.d.). Retrieved from [Link]
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Protecting Groups in Peptide Synthesis: A Detailed Guide. (n.d.). Retrieved from [Link]
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Fleet, G. W. J., et al. (2007). 3-Hydroxyazetidine carboxylic acids: non-proteinogenic amino acids for medicinal chemists. Tetrahedron: Asymmetry, 18(13), 1545-1548. [Link]
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Delso, I., et al. (2024). Synthesis and Functionalization of Azetidine-Containing Small Macrocyclic Peptides. Chemistry – A European Journal, e202400308. [Link]
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Deprotection of different N-Boc-compounds. (n.d.). ResearchGate. Retrieved from [Link]
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Synthesis of 3-fluoroazetidine carboxylic acid and 3, 4-difluoroproline. (n.d.). ResearchGate. Retrieved from [Link]
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3-Fluoro-azetidine Carboxylic Acids and trans,trans-3,4-Difluoroproline as Peptide Scaffolds: Inhibition of Pancreatic Cancer Cell Growth by a Fluoroazetidine Iminosugar. (n.d.). ResearchGate. Retrieved from [Link]
- CN106831523A - The preparation method of 3 hydroxy azetidine hydrochlorides and the hydroxy azetidines of N Boc 3 - Google Patents. (n.d.).
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A Brønsted Acidic Deep Eutectic Solvent for N-Boc Deprotection. (2022). Molecules, 27(19), 6527. [Link]
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N-Boc-3-hydroxyazetidine, 141699-55-0, suppliers and manufacturers - R&D Chemicals. (n.d.). Retrieved from [Link]
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Mild deprotection of the N-tert-butyloxycarbonyl (N-Boc) group using oxalyl chloride. (2020). RSC Advances, 10(40), 23908–23913. [Link]
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N-Terminal Deprotection - Fmoc removal - Aapptec Peptides. (n.d.). Retrieved from [Link]
-
2 Protection of Functional Groups. (n.d.). Retrieved from [Link]
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Azetidine synthesis by La(OTf)3-catalyzed intramolecular regioselective aminolysis of cis-3,4-epoxy amines. (2024). Frontiers in Chemistry, 12, 1366224. [Link]
-
N-Boc-3-hydroxyazetidine: A Key Chemical Intermediate for Modern Synthesis. (n.d.). Retrieved from [Link]
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Application Note & Protocol: A Scalable Synthesis of 3-(Difluoromethoxy)azetidine Hydrochloride for Preclinical Studies
Abstract
This document provides a comprehensive guide for the multi-gram scale-up synthesis of 3-(Difluoromethoxy)azetidine hydrochloride, a key building block for preclinical drug candidates. Azetidine scaffolds are increasingly sought after in medicinal chemistry for their ability to impart favorable pharmacokinetic properties, such as improved metabolic stability and solubility.[1] The introduction of a difluoromethoxy group further enhances these attributes, making this moiety a valuable component in modern drug design.[2][3][4] This guide details a robust, three-step synthetic sequence, offering field-proven insights into process optimization, safety, and analytical validation necessary for producing high-purity material for preclinical evaluation.
Introduction: The Strategic Value of Fluorinated Azetidines
Azetidines, four-membered saturated nitrogen heterocycles, have emerged as privileged structures in drug discovery. Their inherent conformational rigidity and sp³-rich character provide a unique vector in chemical space, often leading to improved binding affinity and pharmacokinetic profiles compared to more flexible or aromatic analogues.[1] However, the synthesis of these strained rings can be challenging, requiring carefully designed synthetic routes.[5][6]
Fluorine incorporation is a cornerstone of modern medicinal chemistry. Specifically, the difluoromethoxy (OCF₂H) group acts as a lipophilic hydrogen bond donor, enhancing membrane permeability and serving as a bioisostere for hydroxyl or thiol groups, which can block metabolic oxidation at that position.[2] The combination of an azetidine core with a difluoromethoxy substituent thus presents a powerful strategy for developing drug candidates with enhanced metabolic stability and potency.[3]
This application note outlines a scalable and reproducible synthetic pathway to this compound, culminating in its stable hydrochloride salt, suitable for further derivatization and preclinical studies.
Synthetic Strategy & Rationale
The selected synthetic route is a three-step process designed for scalability, safety, and efficiency. It begins with a commercially available, protected 3-hydroxyazetidine, proceeds through a robust difluoromethylation, and concludes with a straightforward deprotection and salt formation.
Overall Synthetic Scheme:
Figure 1: Overall synthetic workflow for this compound HCl.
-
Step 1: Starting Material Selection: We begin with tert-butyl 3-hydroxyazetidine-1-carboxylate. The tert-butoxycarbonyl (Boc) protecting group is selected for its stability under the conditions of the subsequent difluoromethylation step and its clean, acid-labile removal. This starting material is commercially available, making the process efficient from the outset.
-
Step 2: O-Difluoromethylation: The key transformation is the conversion of the hydroxyl group to a difluoromethoxy ether. We employ a well-established and scalable method using sodium 2-chloro-2,2-difluoroacetate as the difluoromethoxy source.[7] This reagent thermally decarboxylates to generate a difluorocarbene intermediate, which is trapped by the alcohol. Cesium carbonate is used as a base in a high-boiling polar aprotic solvent like N,N-Dimethylformamide (DMF) to facilitate the reaction. This method is preferable to using gaseous and highly toxic reagents like chlorodifluoromethane.
-
Step 3: Deprotection and Salt Formation: The final step involves the removal of the Boc protecting group under acidic conditions. A solution of hydrogen chloride in a solvent like 1,4-dioxane or isopropanol is used to cleanly cleave the carbamate, yielding the desired azetidine as its hydrochloride salt.[3] The salt form generally exhibits improved crystallinity, stability, and handling properties compared to the free base, which is crucial for preclinical applications.
Detailed Experimental Protocols
Safety First: All manipulations must be performed in a well-ventilated fume hood. Appropriate Personal Protective Equipment (PPE), including safety goggles, a lab coat, and chemical-resistant gloves (nitrile or neoprene), must be worn at all times.[8][9]
Protocol 1: Synthesis of tert-butyl this compound-1-carboxylate
Figure 2: Workflow for the O-Difluoromethylation step.
-
Reactor Setup: Equip a three-neck round-bottom flask with a mechanical stirrer, a thermometer, a reflux condenser, and a nitrogen inlet connected to an oil bubbler to vent evolved gas safely.
-
Reagent Charging: To the flask, add tert-butyl 3-hydroxyazetidine-1-carboxylate (1.0 eq), cesium carbonate (2.0 eq), and anhydrous DMF (approx. 5 mL per gram of starting material).
-
Inert Atmosphere: Purge the system with nitrogen for 10-15 minutes.
-
Reagent Addition: Begin stirring and add sodium 2-chloro-2,2-difluoroacetate (2.5 eq) portion-wise over 20 minutes.
-
Reaction: Heat the mixture to 120 °C. Vigorous bubbling (CO₂ evolution) should be observed.[7] Maintain this temperature for 2-4 hours, monitoring the reaction progress by TLC or LC-MS.
-
Work-up: Once the reaction is complete, cool the mixture to room temperature. Carefully pour the reaction mixture into a separatory funnel containing water.
-
Extraction: Extract the aqueous layer with ethyl acetate (3 x volume of DMF). Combine the organic layers.
-
Washing: Wash the combined organic layers with brine to remove residual DMF and salts.
-
Drying and Concentration: Dry the organic layer over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure to obtain the crude product.
-
Purification: Purify the crude oil by flash column chromatography on silica gel (eluting with a gradient of ethyl acetate in hexanes) to yield tert-butyl this compound-1-carboxylate as a clear oil.
Protocol 2: Synthesis of this compound hydrochloride
-
Dissolution: Dissolve the purified tert-butyl this compound-1-carboxylate (1.0 eq) in a minimal amount of dichloromethane (DCM) or ethyl acetate in a round-bottom flask equipped with a magnetic stir bar.
-
Acid Addition: Cool the solution to 0 °C using an ice bath. Slowly add a 4M solution of HCl in 1,4-dioxane (4.0-5.0 eq) dropwise with vigorous stirring.
-
Reaction: Allow the mixture to warm to room temperature and stir for 2-4 hours. A precipitate will typically form. Monitor the reaction for the disappearance of the starting material by TLC or LC-MS.
-
Isolation: Upon completion, add diethyl ether to the mixture to ensure complete precipitation of the product.
-
Filtration: Collect the solid product by vacuum filtration.
-
Washing and Drying: Wash the filter cake with cold diethyl ether to remove any non-polar impurities. Dry the solid under high vacuum to afford this compound hydrochloride as a white to off-white crystalline solid.
Analytical Characterization & Quality Control
To ensure the material is suitable for preclinical studies, rigorous analytical characterization is mandatory. The identity, purity, and stability of the final compound must be confirmed.
| Analysis | Technique | Specification | Purpose |
| Identity | ¹H NMR, ¹³C NMR, ¹⁹F NMR | Spectra consistent with the proposed structure. | Confirms chemical structure and identity. |
| Identity | Mass Spectrometry (HRMS) | Observed m/z matches the calculated exact mass. | Confirms molecular weight and formula. |
| Purity | HPLC (UV detection) | ≥98% purity. | Quantifies the purity of the final compound. |
| Residual Solvent | ¹H NMR / GC-HS | Conforms to ICH guidelines. | Ensures removal of process solvents. |
| Appearance | Visual Inspection | White to off-white crystalline solid. | Basic quality control check. |
Scale-Up & Safety Considerations
Transitioning from lab-scale to a multi-gram or kilogram preclinical scale introduces specific challenges that must be proactively managed.
-
Thermal Safety: The difluoromethylation reaction is heated to a high temperature, and the deprotection step with strong acid can be exothermic. For larger scales, ensure the reactor has adequate cooling capacity. Reagents should be added at a controlled rate to manage any potential exotherms.
-
Gas Evolution: The decarboxylation during difluoromethylation produces a significant volume of CO₂ gas.[7] The reactor's off-gas system must be appropriately sized to handle the gas flow and prevent pressure buildup. Continuous monitoring of the gas evolution rate can serve as an indicator of reaction progress.
-
Handling of Reagents:
-
DMF: N,N-Dimethylformamide is a reproductive toxin and should be handled with care, minimizing inhalation and skin contact.
-
HCl in Dioxane: This is a highly corrosive reagent. Handle only in a fume hood with appropriate acid-resistant gloves and eye protection.[10]
-
-
Purification Strategy: Large-scale column chromatography can be resource-intensive. For the final product, developing a crystallization or salt-recrystallization procedure is highly recommended. This approach is more scalable and often yields material of higher purity.
-
Documentation: Maintain a detailed batch record for every scale-up run, documenting all raw material inputs, process parameters, observations, and analytical results. This is critical for reproducibility and regulatory compliance.
Conclusion
The protocol described herein provides a reliable and scalable pathway for the synthesis of this compound hydrochloride. The methodology employs readily available starting materials and robust chemical transformations suitable for producing the multi-gram quantities required for preclinical drug development. By adhering to the detailed procedures and paying close attention to the scale-up and safety considerations, researchers can confidently produce this high-value building block with excellent purity and consistency.
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Synthesis and Profiling of a Diverse Collection of Azetidine-Based Scaffolds for the Development of CNS-Focused Lead-Like Libraries. ACS Chemical Neuroscience. Available at: [Link]
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Difluoromethylation of Phenols. Organic Syntheses. Available at: [Link]
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Carcinogens - The Sarpong Group. University of California, Berkeley. Available at: [Link]
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Fluorinated azetidine, pyrrolidine, and piperidine derivatives. ResearchGate. Available at: [Link]
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Azetidines in medicinal chemistry: emerging applications and approved drugs. PubMed. Available at: [Link]
-
3-(Difluoromethyl)azetidine hydrochloride. MySkinRecipes. Available at: [Link]
-
Azetidine synthesis by La(OTf)3-catalyzed intramolecular regioselective aminolysis of cis-3,4-epoxy amines. Frontiers in Chemistry. Available at: [Link]
-
Shankar M, et al. Current and Future Prospects of Azetidine Derivatives an Overview. Pharmaceutical Research. Available at: [Link]
-
New fluorinated pyrrolidine and azetidine amides as dipeptidyl peptidase IV inhibitors. National Library of Medicine. Available at: [Link]
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Rapid diversified synthesis of azetidine-3-carboxylic acids. Semantic Scholar. Available at: [Link]
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Zakarian Lab Safety Protocol. University of California, Santa Barbara. Available at: [Link]
- The synthetic method of 3 fluoro azetidine derivatives. Google Patents.
-
New azetidine-3-carbonyl-N-methyl-hydrazino derivatives of fluoroquinolones: synthesis and evaluation of antibacterial and anticancer properties. ResearchGate. Available at: [Link]
-
Synthesis, Characterization of Azetidine Derivative and studying the Antioxidant activity. Journal of Medicinal and Chemical Sciences. Available at: [Link]
-
Azetidine synthesis. Organic Chemistry Portal. Available at: [Link]
-
Recent advances in synthetic facets of immensely reactive azetidines. RSC Publishing. Available at: [Link]
-
Synthetic methods to access azetidines. ResearchGate. Available at: [Link]
-
Safe Handling of Pyrophoric Materials. University of California, Santa Barbara. Available at: [Link]
-
Rapid Multikilogram Scale-Up of Di- and Trifluoromethoxy Proline Derivatives. ResearchGate. Available at: [Link]
-
Safe Use of Pyrophoric/Water Reactive Materials. Kent State University. Available at: [Link]
-
Azetidine synthesis by La(OTf)3-catalyzed intramolecular regioselective aminolysis of cis-3,4-epoxy amines. National Center for Biotechnology Information. Available at: [Link]
Sources
- 1. Azetidines in medicinal chemistry: emerging applications and approved drugs - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
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- 4. researchgate.net [researchgate.net]
- 5. medwinpublisher.org [medwinpublisher.org]
- 6. pdf.benchchem.com [pdf.benchchem.com]
- 7. Organic Syntheses Procedure [orgsyn.org]
- 8. sarponggroup.com [sarponggroup.com]
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- 10. labs.chem.ucsb.edu [labs.chem.ucsb.edu]
Troubleshooting & Optimization
Technical Support Center: Synthesis of 3-(Difluoromethoxy)azetidine
Introduction:
Welcome to the technical support center for the synthesis of 3-(Difluoromethoxy)azetidine. This guide is designed for researchers, medicinal chemists, and process development scientists. This compound is a critical building block in modern drug discovery, prized for the unique properties conferred by the difluoromethoxy group, which can enhance metabolic stability, lipophilicity, and binding interactions.[1][2] However, its synthesis, typically involving the O-difluoromethylation of a protected 3-hydroxyazetidine precursor, can present significant challenges that impact yield and purity.
This document provides in-depth troubleshooting guides and frequently asked questions (FAQs) to address common issues encountered during synthesis. Our approach is grounded in mechanistic principles to empower you not just to follow steps, but to make informed decisions to optimize your reaction outcomes.
Part 1: Troubleshooting Guide - Low Reaction Yield
Low or inconsistent yield is the most frequently reported issue. The root cause often lies in one of several key areas: the difluoromethylation step, stability of the azetidine ring, or post-reaction workup and purification. This guide is structured to help you diagnose and resolve these problems systematically.
Visual Troubleshooting Workflow
Below is a decision-making workflow to help diagnose the cause of low yield.
Caption: Troubleshooting workflow for low yield synthesis.
Q1: My reaction has stalled, and TLC/LC-MS analysis shows a large amount of unreacted N-Boc-3-hydroxyazetidine. What are the likely causes?
This is a classic case of incomplete conversion, which typically points to issues with reagent activity or reaction conditions.
-
Expert Analysis: The O-difluoromethylation of an alcohol like 3-hydroxyazetidine often proceeds via the generation of difluorocarbene (:CF2) or a related reactive species.[3][4][5] The alcohol must be deprotonated by a base to form a nucleophilic alkoxide, which then traps the electrophilic difluorocarbene. If any component of this catalytic cycle is inefficient, the reaction will stall.
-
Troubleshooting Steps:
-
Verify Reagent Quality: Difluoromethylating agents can be sensitive. For instance, (difluoromethyl)trimethylsilane (TMSCF2H) is sensitive to moisture.[6] Ensure your reagents are fresh, properly stored, and handled under an inert atmosphere.
-
Assess Base Strength and Stoichiometry: A weak base or insufficient amount may not deprotonate the hydroxyl group effectively. While bases like potassium acetate (KOAc) can work, a stronger base like sodium hydride (NaH) or potassium tert-butoxide (t-BuOK) is often more effective for generating the required alkoxide.[7] Ensure you are using at least a stoichiometric amount of base relative to the 3-hydroxyazetidine.
-
Check Activator/Catalyst: If your method uses a catalyst (e.g., copper or palladium-based systems) or an activator (like a fluoride source for TMSCF2H), ensure it is fresh and used in the correct amount.[6][7]
-
Reaction Temperature and Time: Some difluoromethylation reactions require elevated temperatures to proceed at a reasonable rate. Monitor the reaction by TLC or NMR; if it stalls, consider incrementally increasing the temperature or extending the reaction time.[6] Conversely, excessively high temperatures can lead to decomposition.
-
Q2: The starting material is consumed, but my crude NMR/LC-MS shows a complex mixture of products with very little of the desired this compound. What is happening?
This scenario suggests that while the starting material is reactive, the conditions favor side reactions or product decomposition.
-
Expert Analysis: The azetidine ring is strained and can be susceptible to ring-opening reactions under harsh conditions (e.g., strong acid, strong base, or high temperatures).[8][9] Furthermore, difluorocarbene is a highly reactive intermediate and can participate in undesired side reactions if not efficiently trapped by the alkoxide.
-
Troubleshooting Steps:
-
Control the Atmosphere: Many difluoromethylation reactions are sensitive to oxygen and moisture.[6] Ensure your glassware is oven- or flame-dried and the reaction is conducted under a strictly inert atmosphere (Argon or Nitrogen). Moisture can quench the base and reactive intermediates, while oxygen can lead to oxidative side products.
-
Re-evaluate Reaction Temperature: High temperatures can promote decomposition of the starting material, product, or reagents. If you suspect thermal decomposition, attempt the reaction at a lower temperature, even if it requires a longer reaction time.
-
Consider an Alternative Difluoromethylating Reagent: Different reagents operate under different mechanisms and conditions (e.g., radical, nucleophilic, or carbene-based).[1][4][7] If one method is failing, switching to a milder reagent system may be beneficial. For example, methods using TMSCF2Br can be performed under weakly basic or even acidic conditions, which might be more compatible with the azetidine core.[3][5]
-
Protecting Group Strategy: Ensure the nitrogen of the azetidine ring is protected (e.g., with a Boc group). An unprotected secondary amine can compete with the hydroxyl group in reacting with the difluoromethylating agent or act as an internal base, leading to complex side reactions.
-
Q3: I seem to form the product, but I lose most of it during workup and purification. How can I improve my recovery?
Product loss during isolation is a common but often overlooked problem, particularly with fluorinated compounds.
-
Expert Analysis: The introduction of the difluoromethoxy group significantly alters the physicochemical properties of the molecule. It increases lipophilicity and can lower the pKa of the azetidine nitrogen, affecting its solubility and chromatographic behavior.[10]
-
Troubleshooting Steps:
-
Gentle Workup: Avoid harsh acidic or basic aqueous washes. The Boc protecting group can be labile to strong acid, and the product itself might have unexpected stability issues. Use saturated sodium bicarbonate for neutralization and brine to aid phase separation.
-
Optimize Chromatography:
-
Co-elution: Fluorinated compounds can have unique interactions with silica gel. Structurally similar impurities may co-elute with your product.[10] A switch to reverse-phase HPLC (RP-HPLC) is often highly effective for purifying fluorinated molecules.[10]
-
Volatility: Small, relatively nonpolar molecules like N-Boc-3-(difluoromethoxy)azetidine can be somewhat volatile. Avoid concentrating fractions for extended periods on a high-vacuum rotary evaporator, as this can lead to significant product loss.
-
-
Consider Crystallization: If a solid, crystallization can be an excellent method for achieving high purity without the potential for loss on a column.[10][11] Experiment with various solvent systems to find suitable conditions.
-
Part 2: Frequently Asked Questions (FAQs)
Q1: What is the most common and reliable synthetic route to this compound?
The most prevalent method is the O-difluoromethylation of N-protected 3-hydroxyazetidine. The choice of difluoromethylating agent is the key variable. A common and effective approach involves using a difluorocarbene precursor like TMSCF2Br with a mild activator.[3][5]
Caption: General synthetic scheme for this compound.
Q2: Which analytical techniques are best for monitoring this reaction?
-
Thin-Layer Chromatography (TLC): Excellent for quick, qualitative monitoring of the consumption of the 3-hydroxyazetidine starting material. Use a standard stain like potassium permanganate, as the product may not be UV-active.
-
LC-MS (Liquid Chromatography-Mass Spectrometry): The most powerful tool. It allows you to confirm the mass of your desired product and track the disappearance of starting material and the appearance of any major byproducts in real-time.
-
¹⁹F NMR (Fluorine-19 Nuclear Magnetic Resonance): Essential for characterizing the final product. The difluoromethoxy group will give a characteristic triplet in the ¹⁹F NMR spectrum, confirming the successful installation of the -OCF₂H moiety.
Q3: What are the key safety considerations for this synthesis?
-
Inert Atmosphere: As mentioned, many reagents are air and moisture sensitive. Proper handling using Schlenk lines or a glovebox is recommended.[6]
-
Fluorinating Agents: Many difluoromethylating agents or their byproducts can be toxic or corrosive. Always handle them in a well-ventilated fume hood and wear appropriate personal protective equipment (PPE), including safety glasses, lab coat, and gloves.
-
Pressure: Some reactions involving gaseous reagents like chlorodifluoromethane (Freon-22) must be conducted in specialized pressure-rated equipment.[12]
Part 3: Key Experimental Protocol
Protocol: O-Difluoromethylation of N-Boc-3-hydroxyazetidine using TMSCF₂Br
This protocol is adapted from methodologies developed for the efficient difluoromethylation of alcohols.[3][5]
Materials:
-
N-Boc-3-hydroxyazetidine
-
(Bromodifluoromethyl)trimethylsilane (TMSCF₂Br)
-
Potassium Acetate (KOAc), anhydrous
-
Acetonitrile (CH₃CN), anhydrous
-
Deionized Water
-
Saturated aq. NaHCO₃
-
Brine
-
Anhydrous Magnesium Sulfate (MgSO₄)
-
Ethyl Acetate
-
Hexanes
Procedure:
-
To an oven-dried round-bottom flask equipped with a magnetic stir bar, add N-Boc-3-hydroxyazetidine (1.0 eq) and anhydrous potassium acetate (2.0 eq).
-
Seal the flask with a septum and purge with dry Argon or Nitrogen for 10-15 minutes.
-
Via syringe, add anhydrous acetonitrile to dissolve the solids, followed by deionized water (approximately 10% by volume relative to acetonitrile).
-
Add (Bromodifluoromethyl)trimethylsilane (TMSCF₂Br) (1.5 eq) dropwise to the stirring mixture at room temperature.
-
Stir the reaction mixture at room temperature (or gently heat to 40-50 °C if the reaction is slow) and monitor its progress by TLC or LC-MS. The reaction is typically complete within 12-24 hours.
-
Upon completion, cool the mixture to room temperature and dilute with ethyl acetate.
-
Wash the organic layer sequentially with water, saturated aq. NaHCO₃, and brine.
-
Dry the organic layer over anhydrous MgSO₄, filter, and concentrate under reduced pressure.
-
Purify the resulting crude oil by flash column chromatography on silica gel using a gradient of ethyl acetate in hexanes to afford N-Boc-3-(difluoromethoxy)azetidine as a clear oil.
Data Summary Table:
| Parameter | Recommended Value/Condition | Rationale |
| Substrate | N-Boc-3-hydroxyazetidine | N-protection prevents side reactions. |
| Reagent | TMSCF₂Br | A practical and effective difluorocarbene source.[3][5] |
| Activator/Base | KOAc | A mild base that is effective for this transformation.[3] |
| Solvent | CH₃CN / H₂O | A biphasic system can be effective for this reagent.[3] |
| Stoichiometry | 1.5 eq TMSCF₂Br, 2.0 eq KOAc | Excess reagent and base drive the reaction to completion. |
| Temperature | Room Temperature to 50 °C | Mild conditions help prevent decomposition. |
| Monitoring | TLC, LC-MS, ¹⁹F NMR | Provides comprehensive tracking and characterization. |
References
- Technical Support Center: Optimization of Purification Methods for Fluorinated Heterocyclic Compounds. Benchchem.
- Process for the preparation of fluorinated heterocyclic compounds. Google Patents (US5859255A).
- Side reactions and byproduct formation in difluoromethylation. Benchchem.
- Perfluoro(7-methylbicyclo[4.3.0]nonane) Purification from Close-Boiling Impurities by Heteroazeotropic Distillation Method. MDPI.
- Efficient Difluoromethylation of Alcohols Using TMSCF2Br as a Unique and Practical Difluorocarbene Reagent under Mild Conditions. Angewandte Chemie International Edition.
- Modular Synthesis of 3,3-Disubstituted Azetidines via Azetidinylation Reagents. The Journal of Organic Chemistry.
- Late-stage difluoromethylation: concepts, developments and perspective. Chemical Society Reviews.
- The synthetic method of 3 fluoro azetidine derivatives. Google Patents (CN105384673B).
- Azetidine synthesis by La(OTf)3-catalyzed intramolecular regioselective aminolysis of cis-3,4-epoxy amines. National Institutes of Health (PMC).
- Mechanochemical Difluoromethylations of Alcohols. CCS Chemistry.
- Facile difluoromethylation of aliphatic alcohols with an S-(difluoro-methyl)sulfonium salt: reaction, scope and mechanistic study. Chemical Communications.
- An improved, gram-scale synthesis of protected 3-haloazetidines: Rapid diversified synthesis of azetidine-3-carboxylic acids. ResearchGate.
- Efficient Difluoromethylation of Alcohols Using TMSCF₂ Br as a Unique and Practical Difluorocarbene Reagent under Mild Conditions. PubMed.
- Reagent-Controlled Highly Stereoselective Difluoromethylation: Efficient Access to Chiral α-Difluoromethylamines from Ketimines. MDPI.
- Recent progress in synthesis of 3-functionalized azetidines. ResearchGate.
Sources
- 1. jyx.jyu.fi [jyx.jyu.fi]
- 2. mdpi.com [mdpi.com]
- 3. sioc.cas.cn [sioc.cas.cn]
- 4. semanticscholar.org [semanticscholar.org]
- 5. Efficient Difluoromethylation of Alcohols Using TMSCF2 Br as a Unique and Practical Difluorocarbene Reagent under Mild Conditions - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. pdf.benchchem.com [pdf.benchchem.com]
- 7. Late-stage difluoromethylation: concepts, developments and perspective - Chemical Society Reviews (RSC Publishing) DOI:10.1039/D1CS00360G [pubs.rsc.org]
- 8. Azetidine synthesis by La(OTf)3-catalyzed intramolecular regioselective aminolysis of cis-3,4-epoxy amines - PMC [pmc.ncbi.nlm.nih.gov]
- 9. researchgate.net [researchgate.net]
- 10. pdf.benchchem.com [pdf.benchchem.com]
- 11. US5859255A - Process for the preparation of fluorinated heterocyclic compounds - Google Patents [patents.google.com]
- 12. CN105384673B - The synthetic method of 3 fluoro azetidine derivatives - Google Patents [patents.google.com]
Technical Support Center: Purification of 3-(Difluoromethoxy)azetidine
Welcome to the technical support guide for the purification of 3-(Difluoromethoxy)azetidine. This resource is designed for researchers, medicinal chemists, and process development professionals who are working with this valuable fluorinated building block. The introduction of the difluoromethoxy group into the azetidine scaffold enhances metabolic stability and membrane permeability, making it a desirable motif in modern drug discovery.[1] However, its synthesis can lead to a variety of byproducts that complicate purification.
This guide provides in-depth, experience-driven advice in a troubleshooting format to help you navigate common purification challenges, ensuring you obtain your target compound with the desired purity for downstream applications.
Frequently Asked Questions (FAQs)
Part 1: Initial Analysis & Strategy Selection
Question 1: I've completed the synthesis of N-Boc-3-(difluoromethoxy)azetidine from N-Boc-3-hydroxyazetidine. How do I identify the major byproducts in my crude reaction mixture?
Answer: A thorough analysis of your crude product is the critical first step in designing an effective purification strategy. The most common impurities arise from the starting materials and specific side reactions associated with the difluoromethylation process.
Common Byproducts to Expect:
-
Unreacted N-Boc-3-hydroxyazetidine: This is the most common impurity, especially if the reaction has not gone to completion. Its high polarity makes it distinct from the product.
-
Over-fluorinated or Decomposed Reagent Byproducts: Depending on your difluoromethylating agent (e.g., fluoroform-derived reagents, TMSCF2H), various inorganic salts and organic decomposition products can be present.
-
Solvent and Base Residues: High-boiling point solvents like DMF or NMP and residual bases (e.g., sodium hydride, potassium carbonate) are common.[2]
-
Ring-Opened Byproducts: The strained azetidine ring can be susceptible to ring-opening under harsh basic or acidic conditions, though this is less common with a Boc-protecting group.[3][4]
Recommended Analytical Techniques:
-
¹H and ¹⁹F NMR Spectroscopy: This is your most powerful tool. The characteristic triplet of the -OCHF₂ group (around δ 5.5-6.5 ppm) in the ¹H NMR and the corresponding doublet in the ¹⁹F NMR will confirm product formation. The presence of a broad singlet for the hydroxyl proton of the starting material will indicate its persistence.
-
LC-MS (Liquid Chromatography-Mass Spectrometry): This will help you identify the molecular weights of all components in your mixture, confirming the presence of your product and suggesting the identity of byproducts.
-
TLC (Thin Layer Chromatography): A quick and easy way to visualize the complexity of your mixture. The product, being less polar than the starting alcohol, should have a higher Rf value.
Question 2: My crude mixture contains the product, unreacted starting material, and some baseline impurities. What's the best initial purification strategy?
Answer: The choice of the primary purification method depends on the scale of your reaction and the nature of the impurities. A logical workflow can save significant time and resources.
dot graph TD { bgcolor="#F1F3F4"; node [shape=box, style="rounded,filled", margin=0.2, fontname="Arial", fontsize=12]; edge [fontname="Arial", fontsize=10];
} enddot Caption: Decision workflow for initial purification.
Recommended Initial Strategy: Liquid-Liquid Extraction
The significant polarity difference between the desired product, this compound, and the starting material, 3-hydroxyazetidine, makes liquid-liquid extraction an excellent first-pass purification step.
-
Quench and Dilute: Carefully quench the reaction mixture (e.g., with water or saturated NH₄Cl). Dilute with a suitable organic solvent like ethyl acetate (EtOAc) or dichloromethane (DCM).
-
Aqueous Washes: Wash the organic layer sequentially with water and then brine. This will remove most of the unreacted starting alcohol, inorganic salts, and high-boiling polar solvents like DMF.
-
Dry and Concentrate: Dry the organic layer over anhydrous sodium sulfate (Na₂SO₄) or magnesium sulfate (MgSO₄), filter, and concentrate under reduced pressure.
This simple workup will often yield a significantly enriched material that is suitable for final purification by chromatography or distillation.
Part 2: Troubleshooting Flash Column Chromatography
Question 3: I'm trying to purify my N-Boc-3-(difluoromethoxy)azetidine using flash chromatography on silica gel, but I'm getting poor separation from an unknown byproduct. What can I do?
Answer: Poor separation (co-elution) in flash chromatography is a common problem. The key is to systematically adjust your chromatographic parameters to exploit subtle differences in polarity and binding affinity between your product and the impurity.
Troubleshooting Steps:
-
Optimize the Mobile Phase: This is the most impactful variable.
-
Reduce Solvent Strength: If your product and the impurity are eluting too quickly (high Rf), decrease the concentration of the polar solvent (e.g., move from 20% EtOAc/Hexanes to 10% EtOAc/Hexanes). This increases the interaction with the silica, improving separation.[5]
-
Change Solvent System: If a simple binary system isn't working, try a different one. For example, replacing ethyl acetate with methyl tert-butyl ether (MTBE) or using a ternary system like Hexanes/EtOAc/DCM can alter the selectivity and improve resolution.
-
-
Consider Reversed-Phase Chromatography: If the impurity is non-polar and difficult to separate from your product on normal-phase silica, reversed-phase (C18) flash chromatography is an excellent alternative.[6][7][8] In this technique, polar compounds elute first.
-
Check Column Loading: Overloading the column is a primary cause of poor separation. As a rule of thumb, the sample load should be 1-5% of the silica gel mass. For difficult separations, reduce the load to <1%.
-
Employ Gradient Elution: Start with a low-polarity mobile phase (e.g., 5% EtOAc/Hexanes) and gradually increase the polarity (e.g., to 30% EtOAc/Hexanes). A shallow gradient around the elution point of your compounds can significantly enhance resolution.[5]
| Parameter | Standard Condition (Normal Phase) | Troubleshooting Action | Rationale |
| Stationary Phase | Silica Gel (40-63 µm) | Switch to C18 Silica | To separate compounds with similar polarity but different hydrophobicity.[6] |
| Mobile Phase | 15-25% Ethyl Acetate in Hexanes | Decrease polar solvent % (e.g., to 5-10%) | Increases retention on silica, allowing more time for separation. |
| Elution Mode | Isocratic | Use a shallow gradient | Resolves closely eluting spots by gradually increasing elution strength. |
| Sample Loading | 2-5% of silica weight | Reduce to <1% of silica weight | Prevents band broadening and improves peak shape, enhancing resolution. |
Question 4: After chromatography, my product is pure by NMR, but the yield is low. Where could my product have gone?
Answer: Low recovery after chromatography can be frustrating. Several factors could be at play:
-
Product is Still on the Column: Your product may be more polar than anticipated, requiring a stronger solvent system to elute. After collecting your target fractions, try flushing the column with a much more polar solvent (e.g., 5-10% Methanol in DCM) and analyze the collected solvent by TLC or LC-MS.
-
Product Volatility: While the N-Boc protected compound is not extremely volatile, the deprotected this compound freebase can be. Avoid excessive heating or prolonged exposure to high vacuum during solvent removal (rotoevaporation). Use a cold water bath and stop concentrating as soon as the bulk solvent is removed.
-
Irreversible Adsorption: Highly basic compounds like free azetidines can sometimes bind irreversibly to the acidic silica gel. If you are purifying the deprotected amine, consider pre-treating your silica gel by slurrying it with a solvent containing 1% triethylamine (Et₃N), or use a less acidic stationary phase like alumina.
Part 3: Post-Purification & Final Product
Question 5: I've successfully purified the deprotected this compound. How should I store it? It seems to degrade over time.
Answer: The freebase of this compound, like many small, strained amines, can be unstable.[3] The lone pair on the nitrogen can initiate oligomerization or polymerization, especially when exposed to air, moisture, or acidic impurities.[4]
Recommended Storage Procedures:
-
Convert to a Salt: The most reliable method for long-term storage is to convert the freebase to a stable salt, such as the hydrochloride (HCl) or hydrobromide (HBr) salt. This can be easily done by dissolving the purified freebase in a solvent like ether or EtOAc and adding a solution of HCl in ether or dioxane. The salt will typically precipitate and can be collected by filtration.
-
Inert Atmosphere & Cold Storage: If you must store the freebase, do so in a sealed vial under an inert atmosphere (Argon or Nitrogen) at low temperatures (2-8°C or -20°C).[1]
-
Use Freshly Purified Material: For best results in subsequent reactions, it is always advisable to use the purified freebase as quickly as possible.
Detailed Experimental Protocols
Protocol 1: Flash Column Chromatography of N-Boc-3-(difluoromethoxy)azetidine
This protocol assumes a starting crude material of ~1.0 gram after an initial aqueous workup.
-
Column Preparation:
-
Select a glass column of appropriate size (e.g., 40mm diameter).
-
Add ~40-50g of silica gel (230-400 mesh) to the column as a slurry in 5% Ethyl Acetate/Hexanes.
-
Pack the column by applying gentle air pressure until the silica is settled and a flat top surface is formed. Do not let the column run dry.
-
-
Sample Loading:
-
Dissolve the ~1.0g of crude material in a minimal amount of dichloromethane (DCM, ~2-3 mL).
-
Add ~1-2g of silica gel to this solution to create a dry, free-flowing powder (this is called "dry loading").
-
Carefully add this powder to the top of the packed column.
-
-
Elution:
-
Begin eluting with 5% EtOAc/Hexanes, collecting fractions (e.g., 20 mL per fraction).
-
Monitor the fractions by TLC, staining with potassium permanganate to visualize the spots.
-
Once lower Rf impurities have eluted, gradually increase the solvent polarity to 10% EtOAc/Hexanes, and then to 15% EtOAc/Hexanes to elute the product.
-
-
Fraction Pooling and Concentration:
-
Combine the fractions containing the pure product.
-
Remove the solvent under reduced pressure (rotoevaporation) at a bath temperature no higher than 30°C.
-
Place the resulting oil or solid under high vacuum for several hours to remove residual solvent.
-
References
- BenchChem. (n.d.). Common impurities in 3-(Cycloheptyloxy)azetidine synthesis and their removal.
- MySkinRecipes. (n.d.). 3-(Difluoromethyl)azetidine hydrochloride.
- Biotage. (n.d.). Flash Chromatography, a Fast and Efficient Technique for Purification of Peptides.
- Biotage. (n.d.). C18 Flash Chromatography in Rapid Isolation of Organic Compounds.
- Goethals, E. J. (2012). The Polymerization of Azetidines and Azetidine Derivatives. ResearchGate.
- Hoornaert, C., et al. (2019). Aziridines and azetidines: building blocks for polyamines by anionic and cationic ring-opening polymerization. Polymer Chemistry, 10(21), 2673-2684.
- Organic Syntheses. (n.d.). Purification of Organic Compounds by Flash Column Chromatography.
- Xtalks. (n.d.). Strategies for Sustainable Purification of Peptides Using Flash Chromatography.
Sources
- 1. 3-(Difluoromethyl)azetidine hydrochloride [myskinrecipes.com]
- 2. pdf.benchchem.com [pdf.benchchem.com]
- 3. Aziridines and azetidines: building blocks for polyamines by anionic and cationic ring-opening polymerization - Polymer Chemistry (RSC Publishing) DOI:10.1039/C9PY00278B [pubs.rsc.org]
- 4. researchgate.net [researchgate.net]
- 5. orgsyn.org [orgsyn.org]
- 6. biotage.com [biotage.com]
- 7. selekt.biotage.com [selekt.biotage.com]
- 8. xtalks.com [xtalks.com]
Technical Support Center: Troubleshooting Difluoromethylation Reactions
Welcome to the Technical Support Center for Difluoromethylation Reactions. This guide is designed for researchers, scientists, and drug development professionals to navigate the common challenges encountered during the synthesis of difluoromethylated compounds. As a Senior Application Scientist, my goal is to provide you with not just protocols, but the underlying scientific principles to empower you to troubleshoot and optimize your reactions effectively.
Frequently Asked Questions (FAQs)
Here, we address some of the most common issues that arise during difluoromethylation reactions.
Q1: My difluoromethylation reaction is sluggish or shows no conversion of the starting material. What are the likely causes?
A1: Several factors can contribute to low or no product yield. A primary consideration is the quality and activation of your difluoromethylating agent. For instance, (difluoromethyl)trimethylsilane (TMSCF2H) is sensitive to moisture and requires careful handling under inert conditions.[1] In nucleophilic difluoromethylations using TMSCF2H, the choice and stoichiometry of the activator, such as a fluoride source or a strong base, are critical for success.[1] Additionally, ensure your reaction is performed under a strictly inert atmosphere (e.g., Argon or Nitrogen), as many of these reactions are sensitive to oxygen and moisture.[1] Substrate reactivity also plays a significant role; electron-deficient or sterically hindered substrates may require more forcing conditions or a more reactive difluoromethylating agent.[1]
Q2: My reaction consumes the starting material, but I observe multiple spots on my TLC, and the desired product is not the major component. What's happening?
A2: This scenario suggests that side reactions are dominating over the desired difluoromethylation. Common side reactions include hydrolysis of the reagent or product, and proto-defluorination.[1] For example, α-difluoromethyl pyrroles can be labile under hydrolytic conditions, especially if the pyrrole ring has certain electron-withdrawing substituents.[2] The choice of base is also crucial; for instance, in the difluoromethylation of isothiocyanates with TMSCF2H, using a sterically hindered base like potassium tert-pentoxide (tPentOK) can prevent the undesired addition of the base itself to the substrate.[3]
Q3: I'm observing the formation of fluoroform (CHF3) as a byproduct. How can I minimize this?
A3: Fluoroform is often generated from the decomposition of the trifluoromethyl anion, which can be formed under certain reaction conditions, through facile α-elimination to fluoride and difluorocarbene.[4] To minimize its formation, careful control of the reaction temperature and the rate of addition of reagents is crucial. Using a less reactive base or a different difluoromethylating agent might also be beneficial.
Q4: How can I effectively purify my difluoromethylated product from the reaction mixture?
A4: Purification is commonly achieved through column chromatography on silica gel or alumina.[5] However, some difluoromethylated compounds can be sensitive to silica gel. In such cases, using deactivated silica gel or switching to a different stationary phase like alumina is recommended. For volatile compounds, distillation under reduced pressure can be a viable option.[5] It's also important to consider that some byproducts, like N-sulfonyl amides in certain reactions, are easily separable by flash column chromatography.[6]
Troubleshooting Guide
This section provides a more in-depth look at specific problems, their root causes, and step-by-step solutions.
Issue 1: Incomplete Reaction and Low Yield
| Potential Cause | Explanation | Suggested Solution(s) |
| Poor Reagent Quality | Difluoromethylating agents can degrade over time, especially if not stored properly. For example, TMSCF2H is moisture-sensitive.[1] | - Use freshly purchased or purified reagents.- Store reagents under an inert atmosphere and at the recommended temperature.- For TMSCF2H, consider a fresh bottle or distillation before use. |
| Inefficient Activation | For nucleophilic reagents like TMSCF2H, the choice and amount of activator (e.g., CsF, tBuOK) are critical.[1][3] | - Ensure the activator is fresh and anhydrous.- Optimize the stoichiometry of the activator.- Consider using a crown ether to enhance the nucleophilicity of the activator.[3] |
| Atmosphere Contamination | Oxygen and moisture can quench reactive intermediates in many difluoromethylation reactions, particularly those involving radical or organometallic pathways.[1] | - Use oven-dried glassware.- Degas the solvent before use.- Maintain a positive pressure of an inert gas (Argon or Nitrogen) throughout the reaction. |
| Sub-optimal Temperature | The reaction may have a specific activation energy barrier that is not being overcome at the current temperature. | - Gradually increase the reaction temperature while monitoring for product formation and decomposition.- Consult the literature for the optimal temperature range for your specific substrate and reagent system. |
Issue 2: Formation of Common Impurities and Byproducts
Here we detail some of the most frequently observed impurities and the mechanisms of their formation.
Hydrolysis Products
Hydrolysis of either the difluoromethylating reagent or the desired product is a common issue, especially during aqueous workup.
-
Mechanism of Product Hydrolysis: α-Difluoromethyl groups attached to certain heterocycles, like pyrroles, can be labile under hydrolytic conditions, leading to the formation of formylated products.[2] This is often facilitated by the formation of a stabilized cationic intermediate.
Caption: Hydrolysis of a difluoromethyl group.
-
Mitigation Strategy:
-
Anhydrous Conditions: Ensure the reaction is carried out under strictly anhydrous conditions.
-
Careful Workup: Use a non-aqueous workup if possible. If an aqueous workup is necessary, perform it quickly at low temperatures and with neutral pH water.
-
Protecting Groups: For sensitive substrates, consider using protecting groups that can be removed under non-hydrolytic conditions.
-
Proto-defluorination Products
This side reaction results in the replacement of a fluorine atom with a hydrogen atom, leading to a monofluoromethylated impurity.
-
Causality: This is often observed in reactions that proceed through radical intermediates. The difluoromethyl radical can abstract a hydrogen atom from the solvent or another component in the reaction mixture.
-
Mitigation Strategy:
-
Solvent Choice: Use a solvent that is a poor hydrogen atom donor.
-
Radical Trap: In some cases, adding a mild radical trap that does not interfere with the main reaction can be beneficial.
-
N-Formylation and N-Ethylation in Amine Difluoromethylation
When difluoromethylating amines, especially with reagents like ethyl bromodifluoroacetate, N-formylation and N-ethylation can be significant side reactions.[6][7]
-
Mechanism of N-Formylation: This can occur through the hydrolysis of an intermediate formed from the reaction of the amine with difluorocarbene.[7]
Caption: N-Formylation as a side reaction.
-
Mitigation Strategy:
-
Reagent Choice: Consider using a different difluoromethylating agent that is less prone to forming difluorocarbene under the reaction conditions.
-
Anhydrous Conditions: Strictly anhydrous conditions can help to suppress the hydrolysis step that leads to the formylated product.
-
Base Selection: The choice of base can influence the reaction pathway. For instance, using DMAP with tosyl-protected anilines and ethyl bromodifluoroacetate can lead to N-ethylation instead of difluoromethylation.[6]
-
Summary of Common Impurities and Purification Strategies
| Impurity | Source/Reaction Type | Characterization | Recommended Purification Method |
| Fluoroform (CHF3) | Decomposition of CF3- anion | Gas, detectable by 19F NMR | Volatile, can be removed under vacuum. |
| Formylated Byproducts | Hydrolysis of difluoromethylated products, especially heterocycles.[2][7] | Detectable by 1H NMR (aldehyde proton) and MS. | Column chromatography on silica gel or alumina. |
| Monofluoromethylated Species | Proto-defluorination in radical reactions. | Detectable by 19F NMR and MS. | Often difficult to separate from the desired product. Preparative HPLC may be required. |
| Unreacted Starting Material | Incomplete reaction.[1] | TLC, NMR, GC-MS. | Column chromatography. |
| Base Adducts | Nucleophilic attack of the base on the substrate.[3] | TLC, NMR, MS. | Column chromatography. |
Experimental Protocol: A General Procedure for Radical Difluoromethylation of Heteroarenes
This protocol is a representative example and may require optimization for specific substrates.
-
Reaction Setup: To an oven-dried reaction vial equipped with a magnetic stir bar, add the heteroaromatic substrate (1.0 equiv), the difluoromethylating agent (e.g., zinc difluoromethanesulfinate, DFMS) (2.0 equiv), and a suitable solvent (e.g., a mixture of trifluorotoluene and water).
-
Initiation: Add an initiator (e.g., tert-butyl hydroperoxide) (3.0 equiv) dropwise to the stirred solution at room temperature.
-
Reaction Monitoring: Monitor the reaction progress by TLC or LC-MS. The reaction is typically complete within a few hours.
-
Workup: Upon completion, quench the reaction with a saturated aqueous solution of sodium thiosulfate. Extract the mixture with an organic solvent (e.g., ethyl acetate).
-
Purification: Combine the organic layers, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure. Purify the crude product by flash column chromatography on silica gel to afford the desired difluoromethylated heteroarene.[8]
Caption: General workflow for radical difluoromethylation.
This technical guide provides a starting point for addressing common issues in difluoromethylation reactions. Remember that each reaction is unique, and a systematic, evidence-based approach to troubleshooting is key to success.
References
-
ResearchGate. (n.d.). Probing the hydrolytic reactivity of 2-difluoromethyl pyrroles. Retrieved from [Link]
-
MDPI. (2022). Photocatalytic Difluoromethylation Reactions of Aromatic Compounds and Aliphatic Multiple C–C Bonds. Retrieved from [Link]
-
ACS Publications. (2021). Synthesis of α,α-Difluoromethylene Amines from Thioamides Using Silver Fluoride. The Journal of Organic Chemistry. Retrieved from [Link]
-
Bristol University. (2013). Fluoroform - Molecule of the Month January 2013. Retrieved from [Link]
-
Royal Society of Chemistry. (2021). Late-stage difluoromethylation: concepts, developments and perspective. Chemical Society Reviews. Retrieved from [Link]
-
Royal Society of Chemistry. (2025). Multifaceted reactions of difluorocarbene with amines: synthesis and mechanistic insights. Chemical Communications. Retrieved from [Link]
-
ResearchGate. (n.d.). Complementary reactivity between this Ag/TMSCF2H protocol and previously reported difluoromethylation protocol. Retrieved from [Link]
-
National Institutes of Health. (n.d.). Synthesis of Difluoromethyl Ethers with Difluoromethyltriflate. Retrieved from [Link]
-
National Institutes of Health. (2015). Fluoroform (CHF3). Retrieved from [Link]
-
Royal Society of Chemistry. (2017). Utilization of fluoroform for difluoromethylation in continuous flow: a concise synthesis of α-difluoromethyl-amino acids. Green Chemistry. Retrieved from [Link]
-
ResearchGate. (n.d.). ChemInform Abstract: Difluoromethylation and Trifluoromethylation Reagents Derived from Tetrafluoroethane β-Sultone: Synthesis, Reactivity and Applications. Retrieved from [Link]
-
ResearchGate. (n.d.). Fluoroform (CHF3). Retrieved from [Link]
-
ResearchGate. (n.d.). Silver‐Enabled General Radical Difluoromethylation Reaction with TMSCF2H. Retrieved from [Link]
-
ACS Publications. (2011). Electrophilic Trifluoromethylation by Use of Hypervalent Iodine Reagents. Chemical Reviews. Retrieved from [Link]
-
National Institutes of Health. (n.d.). Palladium-Catalyzed Aryldifluoromethylation of Aryl Halides with Aryldifluoromethyl Trimethylsilanes. Retrieved from [Link]
-
Wikipedia. (n.d.). Fluoroform. Retrieved from [Link]
-
National Institutes of Health. (n.d.). Radical Chlorodifluoromethylation: Providing a Motif for (Hetero)Arene Diversification. Retrieved from [Link]
-
National Institutes of Health. (n.d.). A New Reagent for Direct Difluoromethylation. Retrieved from [Link]
-
National Institutes of Health. (n.d.). Highly Enantioselective Decarboxylative Difluoromethylation. Retrieved from [Link]
-
Organic Syntheses. (n.d.). Difluoromethylation of Phenols. Retrieved from [Link]
-
National Institutes of Health. (2020). A simple method for the synthesis of N-difluoromethylated pyridines and 4-pyridones/quinolones by using BrCF2COOEt as the difluoromethylation reagent. Retrieved from [Link]
-
Wiley Online Library. (2017). Efficient Difluoromethylation of Alcohols Using TMSCF2Br as a Unique and Practical Difluorocarbene Reagent under Mild Conditions. Angewandte Chemie International Edition. Retrieved from [Link]
-
ResearchGate. (n.d.). Control experiment for radical difluoromethylation. Retrieved from [Link]
- Google Patents. (n.d.). US1946195A - Purification of organic fluorine compounds.
-
ResearchGate. (n.d.). Electrophilic difluoromethylating reagents and structures of zinc.... Retrieved from [Link]
-
ACS Publications. (n.d.). Organic Letters Journal. Retrieved from [Link]
-
ResearchGate. (n.d.). Difluoromethyl radical precursors and the initiating protocols. Retrieved from [Link]
-
Beilstein Journal of Organic Chemistry. (n.d.). Shelf-stable electrophilic trifluoromethylating reagents: A brief historical perspective. Retrieved from [Link]
-
Semantic Scholar. (n.d.). Facile difluoromethylation of aliphatic alcohols with an S-(difluoro-methyl)sulfonium salt: reaction, scope and mechanistic study. Retrieved from [Link]
-
ResearchGate. (n.d.). Electrochemical difluoromethylations by using N‐Boc‐difluoromethanesulfonohydrazide. Retrieved from [Link]
-
Royal Society of Chemistry. (2021). Late-stage difluoromethylation: concepts, developments and perspective. Retrieved from [Link]
-
ResearchGate. (n.d.). Recent Advances in Difluoromethylation Reaction. Retrieved from [Link]
-
Royal Society of Chemistry. (n.d.). Difluoromethylation of Heterocycles via a Radical Process. Retrieved from [Link]
-
PubMed. (2017). Efficient Difluoromethylation of Alcohols Using TMSCF2 Br as a Unique and Practical Difluorocarbene Reagent under Mild Conditions. Retrieved from [Link]
-
PubMed. (2016). Direct Difluoromethylation of Alcohols with an Electrophilic Difluoromethylated Sulfonium Ylide. Retrieved from [Link]
Sources
- 1. pdf.benchchem.com [pdf.benchchem.com]
- 2. researchgate.net [researchgate.net]
- 3. Late-stage difluoromethylation: concepts, developments and perspective - Chemical Society Reviews (RSC Publishing) DOI:10.1039/D1CS00360G [pubs.rsc.org]
- 4. Fluoroform - Wikipedia [en.wikipedia.org]
- 5. pdf.benchchem.com [pdf.benchchem.com]
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- 8. A New Reagent for Direct Difluoromethylation - PMC [pmc.ncbi.nlm.nih.gov]
stability of the difluoromethoxy group under acidic and basic conditions
Technical Support Center: The Difluoromethoxy Group (-OCF₂H)
A Guide for Researchers, Scientists, and Drug Development Professionals
The difluoromethoxy (-OCF₂H) group has become a valuable substituent in modern medicinal chemistry.[1] It is often employed as a bioisostere for hydroxyl, thiol, or methoxy groups to enhance metabolic stability, modulate lipophilicity, and improve pharmacokinetic profiles.[1][2] Despite its advantages, questions often arise regarding its stability under various chemical conditions encountered during multi-step synthesis or formulation. This guide provides in-depth answers to common questions and troubleshooting advice based on established chemical principles.
Section 1: Frequently Asked Questions (FAQs) - General Stability
Q1: How stable is the difluoromethoxy group under typical synthetic and storage conditions?
The difluoromethoxy group is generally considered a robust functional group, significantly more stable than a classic methoxy group, especially towards oxidative metabolism.[1][3] This stability is attributed to the strong carbon-fluorine bonds.[1][3] Under standard laboratory conditions for storage (cool, dry, dark) and common chromatographic techniques (e.g., silica gel chromatography), the -OCF₂H group is typically stable. However, its stability is not absolute and can be compromised by harsh acidic or basic conditions.[4][5]
Q2: What are the best analytical methods to monitor the integrity of the -OCF₂H group during my experiments?
Monitoring the stability of your compound is crucial. A multi-pronged approach is recommended:
-
Liquid Chromatography-Mass Spectrometry (LC-MS): This is one of the most powerful tools for stability monitoring.[6] You can track the disappearance of your starting material's molecular ion peak and look for the appearance of potential degradation products. A common degradation product would be the corresponding phenol or alcohol (loss of the -CF₂H moiety), which would result in a specific mass difference.
-
¹⁹F NMR Spectroscopy: This is a highly specific and quantitative method. The hydrogen atom of the -OCF₂H group typically appears as a triplet in the ¹H NMR spectrum, but ¹⁹F NMR provides a cleaner and more direct signal. The appearance of new fluorine-containing signals or the disappearance of the characteristic -OCF₂H signal is a clear indicator of degradation.
-
High-Performance Liquid Chromatography (HPLC): A well-developed HPLC method can serve as a "stability-indicating method".[6] By monitoring peak purity and the appearance of new peaks over time or after exposure to stress conditions (e.g., acid, base, heat, light), you can quantify the extent of degradation.[4][7]
Section 2: Troubleshooting Stability Under Acidic Conditions
Q3: I need to perform a reaction using a strong acid (e.g., TFA, HCl, H₂SO₄). Is my -OCF₂H group at risk?
While more stable than a simple ether, the -OCF₂H group is not inert to all acidic conditions. The key factors are the strength of the acid, temperature, reaction time, and the presence of a competent nucleophile.
-
Protic Acids: Ethers can be cleaved by strong acids like HBr and HI, which protonate the ether oxygen, turning it into a good leaving group that is subsequently displaced by the halide nucleophile.[8][9][10] While HCl is less effective, prolonged heating with concentrated HCl could lead to cleavage.[9][11] Trifluoroacetic acid (TFA) at room temperature, commonly used for deprotection of t-butyl or Boc groups, is generally safe for the -OCF₂H group. However, elevated temperatures should be approached with caution.
-
Lewis Acids: Strong Lewis acids, particularly those known for ether cleavage such as boron tribromide (BBr₃) or aluminum chloride (AlCl₃), pose a significant risk to the difluoromethoxy group. These reagents can coordinate to the oxygen atom and facilitate C-O bond cleavage.
Q4: My reaction with a Lewis acid (BBr₃) failed, and I recovered the corresponding phenol. What happened?
This is a classic case of ether cleavage. The mechanism for Lewis acid-mediated cleavage of a difluoromethyl ether is analogous to that of other alkyl ethers. The Lewis acid (e.g., BBr₃) coordinates strongly to the ether oxygen, making it highly electrophilic and activating the C-O bond for cleavage. Subsequent workup hydrolyzes the resulting intermediates to yield the phenol.
Diagram: Proposed Mechanism for BBr₃-Mediated Cleavage
Caption: Lewis acid coordinates to the ether oxygen, facilitating C-O bond cleavage.
Q5: How can I test the stability of my compound to a specific acid?
A small-scale "forced degradation" study is the most reliable approach.[4]
| Step | Action | Purpose |
| 1 | Sample Preparation | Dissolve a small, known amount of your -OCF₂H containing compound in a suitable solvent. |
| 2 | Stress Condition | Add the acid of interest (e.g., 1M HCl, neat TFA) to the solution. |
| 3 | Incubation | Stir the mixture at the intended reaction temperature (or slightly elevated to accelerate potential degradation). |
| 4 | Time Points | Withdraw small aliquots at various time points (e.g., 1h, 4h, 12h, 24h). |
| 5 | Analysis | Quench the reaction and analyze the aliquots by LC-MS or HPLC to determine the percentage of the parent compound remaining. |
Section 3: Troubleshooting Stability Under Basic Conditions
Q6: Are common inorganic bases like K₂CO₃, Cs₂CO₃, or NaOH compatible with the -OCF₂H group?
Yes, for the most part. The difluoromethoxy group is generally stable to moderately basic conditions, especially inorganic bases used in common reactions like alkylations or Suzuki couplings.[12] For example, the synthesis of aryl difluoromethyl ethers often employs bases like cesium carbonate at high temperatures without issue.[1]
However, extreme conditions (high concentration of NaOH, high temperatures, prolonged reaction times) could potentially lead to hydrolysis, although this is less common than acidic cleavage.[4]
Q7: I plan to use a very strong base like an organolithium reagent (n-BuLi, s-BuLi) or LDA. Will the -OCF₂H group survive?
This is a high-risk operation. While the C-F bonds are strong, the hydrogen atom on the difluoromethyl carbon is acidic and can be deprotonated by extremely strong bases.
-
Deprotonation: Ar-OCF₂H has a low acidity and is resistant to deprotonation by bases like KN(SiMe₃)₂.[13] However, stronger superbases or organolithium reagents can deprotonate the group to form a highly reactive α,α-difluoro carbanion intermediate (Ar-OCF₂⁻).[13]
-
α-Elimination: This carbanion is often unstable and can undergo α-elimination of a fluoride ion to generate a difluorocarbene intermediate (:CF₂). This carbene can then react with other components in the mixture, leading to complex side products and decomposition of your starting material.
Diagram: Troubleshooting Workflow for -OCF₂H Instability
Caption: A decision tree to diagnose the root cause of -OCF₂H group instability.
Section 4: Experimental Protocols
Protocol 1: General Procedure for Testing -OCF₂H Stability
This protocol describes a general method for assessing the stability of a difluoromethoxy-containing compound under specific stress conditions.
Materials:
-
Your difluoromethoxy-containing compound ("Test Compound")
-
Internal standard (e.g., a stable compound with a distinct retention time, like biphenyl)
-
Solvent (e.g., Acetonitrile, Dioxane)
-
Stressing agent (e.g., 6M HCl, 30% H₂O₂, 6M NaOH)
-
Quenching solution (e.g., saturated NaHCO₃ for acid, 1M HCl for base)
-
HPLC or LC-MS system
Procedure:
-
Prepare Stock Solutions:
-
Create a ~1 mg/mL stock solution of your Test Compound in the chosen solvent.
-
Create a ~1 mg/mL stock solution of the internal standard in the same solvent.
-
-
Reaction Setup:
-
In a vial, combine 500 µL of the Test Compound stock solution and 50 µL of the internal standard stock solution.
-
Add 500 µL of the stressing agent (e.g., 6M HCl). This will be your "Stress Sample".
-
In a separate "Control" vial, combine 500 µL of the Test Compound stock, 50 µL of the internal standard stock, and 500 µL of the solvent (instead of the stressing agent).
-
-
Time Zero (T=0) Sample:
-
Immediately after adding the stressing agent, withdraw a 50 µL aliquot from the Stress Sample.
-
Quench it in a separate vial containing 450 µL of the appropriate quenching solution.
-
Analyze by HPLC/LC-MS. This establishes the initial ratio of the Test Compound to the internal standard.
-
-
Incubation and Sampling:
-
Place the Stress and Control vials in a heating block set to the desired temperature (e.g., 60 °C).
-
Withdraw and quench 50 µL aliquots from both vials at predetermined intervals (e.g., 2, 6, 12, 24 hours).
-
-
Analysis:
-
Analyze all quenched samples by HPLC or LC-MS.
-
Calculate the peak area ratio of the Test Compound to the internal standard for each time point.
-
Compare the ratio in the Stress Sample to the Control Sample at each time point to determine the percentage of degradation.
-
References
- The Difluoromethoxy Group: A Strategic Asset in Modern Medicinal Chemistry. Benchchem.
- The Role of Trifluoromethyl and Trifluoromethoxy Groups in Medicinal Chemistry: Implic
- Difluoro(methoxy)methyl is a Neglected Group for Medicinal Chemistry – Revival via CF2OMe Containing Amines. ChemRxiv.
- Synthesis of Tri- and Difluoromethoxylated Compounds by Visible Light Photoredox C
- The Role of Trifluoromethyl and Trifluoromethoxy Groups in Medicinal Chemistry: Implic
- 2-(Difluoromethoxy)
- The stability and reactivity of tri-, di-, and monofluoromethyl/methoxy/methylthio groups on arenes under acidic and basic conditions. Organic Chemistry Frontiers (RSC Publishing).
- Late-stage difluoromethylation: concepts, developments and perspective. Chemical Society Reviews (RSC Publishing). doi:10.1039/D1CS00360G.
- The Difluoromethyl Group as a Masked Nucleophile: A Lewis Acid/Base Approach. Journal of the American Chemical Society.
- Controlling the Cleavage of Carbon–Carbon Bonds to Generate α,α-Difluorobenzyl Carbanions for the Construction of Difluoromethylbenzenes. PMC - NIH.
- The Stability and Reactivity of Tri-, Di-, and Monofluoromehtyl/Methoxy/Methylthio Groups on Arenes under Acidic and Basic Conditions.
- Difluoromethylation of Phenols.
- Ether cleavage. Wikipedia.
- Difluoromethyl Bioisostere: Examining the “Lipophilic Hydrogen Bond Donor” Concept.
- Acidic cleavage of ethers (SN2). Master Organic Chemistry.
- Analytical Methods to Determine the Stability of Biopharmaceutical Products. LCGC.
- Reactions of Ethers: Acidic Cleavage. Organic Chemistry | OpenStax.
- ether cleavage with strong acids. YouTube.
- Analytical Techniques for the Assessment of Drug Stability. OUCI.
Sources
- 1. pdf.benchchem.com [pdf.benchchem.com]
- 2. pubs.acs.org [pubs.acs.org]
- 3. The Role of Trifluoromethyl and Trifluoromethoxy Groups in Medicinal Chemistry: Implications for Drug Design | MDPI [mdpi.com]
- 4. pdf.benchchem.com [pdf.benchchem.com]
- 5. The stability and reactivity of tri-, di-, and monofluoromethyl/methoxy/methylthio groups on arenes under acidic and basic conditions - Organic Chemistry Frontiers (RSC Publishing) [pubs.rsc.org]
- 6. chromatographyonline.com [chromatographyonline.com]
- 7. Analytical Techniques for the Assessment of Drug Stability [ouci.dntb.gov.ua]
- 8. masterorganicchemistry.com [masterorganicchemistry.com]
- 9. 18.3 Reactions of Ethers: Acidic Cleavage - Organic Chemistry | OpenStax [openstax.org]
- 10. youtube.com [youtube.com]
- 11. Ether cleavage - Wikipedia [en.wikipedia.org]
- 12. Controlling the Cleavage of Carbon–Carbon Bonds to Generate α,α-Difluorobenzyl Carbanions for the Construction of Difluoromethylbenzenes - PMC [pmc.ncbi.nlm.nih.gov]
- 13. pubs.acs.org [pubs.acs.org]
Technical Support Center: Troubleshooting N-Alkylation Reactions of 3-(Difluoromethoxy)azetidine
Welcome to the technical support center for the N-alkylation of 3-(difluoromethoxy)azetidine. This guide is designed for researchers, scientists, and drug development professionals to provide in-depth troubleshooting advice and detailed protocols for the successful N-functionalization of this valuable building block. The unique electronic properties of the difluoromethoxy group present specific challenges and opportunities in synthetic strategies, which this guide aims to address.
Introduction to this compound
This compound is a sought-after heterocyclic building block in medicinal chemistry. The incorporation of the difluoromethoxy group can enhance metabolic stability, modulate lipophilicity, and influence the pKa of the azetidine nitrogen.[1] However, the strong electron-withdrawing nature of the difluoromethoxy group reduces the nucleophilicity of the azetidine nitrogen, which can lead to challenges in standard N-alkylation reactions. This guide provides practical solutions to overcome these hurdles.
General Considerations for N-Alkylation
The N-alkylation of this compound can be primarily achieved through three common methods: reductive amination, direct alkylation with alkyl halides, and Buchwald-Hartwig amination for N-arylation. The choice of method will depend on the desired substituent and the available starting materials. Given the reduced nucleophilicity of the azetidine, more forcing conditions or more reactive electrophiles may be required compared to the alkylation of more electron-rich azetidines.
Section 1: Reductive Amination
Reductive amination is a versatile and often preferred method for the N-alkylation of secondary amines as it minimizes the risk of over-alkylation. The reaction proceeds via the formation of an iminium ion from the azetidine and a carbonyl compound, which is then reduced in situ.
Frequently Asked Questions & Troubleshooting
Q1: My reductive amination of this compound is sluggish or shows no conversion. What are the likely causes and how can I fix it?
A1: This is a common issue, likely due to the reduced nucleophilicity of the azetidine. Here’s a breakdown of potential causes and solutions:
-
Insufficient Iminium Ion Formation: The equilibrium between the amine/aldehyde and the iminium ion may not be favorable.
-
Solution 1: Acid Catalysis. Add a catalytic amount of a weak acid, such as acetic acid, to promote iminium ion formation. Be cautious, as excess acid can protonate the azetidine, rendering it non-nucleophilic.
-
Solution 2: Dehydrating Agent. The formation of the iminium ion releases water. Removing this water can drive the equilibrium forward. The use of molecular sieves (3Å or 4Å) is recommended.
-
Solution 3: Pre-formation of the Iminium Ion. Stir the azetidine and the carbonyl compound together in the solvent for a period (e.g., 1-2 hours) before adding the reducing agent. Monitor the formation of the iminium ion by TLC or LC-MS if possible.
-
-
Choice of Reducing Agent: The reducing agent may not be sufficiently reactive or may be decomposing.
-
Solution 1: Use a Suitable Reducing Agent. Sodium triacetoxyborohydride (STAB) is generally the preferred reducing agent for reductive aminations as it is mild and selective for the iminium ion. If the reaction is still slow, a slightly more reactive borohydride reagent could be considered, but with caution to avoid reduction of the starting aldehyde or ketone.
-
Solution 2: Fresh Reducing Agent. Ensure your reducing agent is fresh and has been stored under anhydrous conditions.
-
-
Solvent Choice: The solvent can influence the reaction rate.
-
Solution: Dichloromethane (DCM) or 1,2-dichloroethane (DCE) are common choices. For less reactive systems, a more polar aprotic solvent might be beneficial, but compatibility with the reducing agent should be checked.
-
Q2: I'm observing the formation of a side product corresponding to the alcohol of my starting aldehyde/ketone. Why is this happening?
A2: This indicates that your reducing agent is reducing the carbonyl compound before it can form the iminium ion with the azetidine.
-
Solution 1: Use a More Selective Reducing Agent. STAB is generally selective for the iminium ion over the carbonyl. If you are using a less selective reagent like sodium borohydride, switching to STAB is highly recommended.
-
Solution 2: Staggered Addition. Add the reducing agent portion-wise to the mixture of the amine and carbonyl to maintain a low concentration of the reducing agent.
Q3: How can I effectively monitor the progress of the reaction?
A3: Thin-layer chromatography (TLC) and liquid chromatography-mass spectrometry (LC-MS) are the most effective methods.
-
TLC: Use a suitable eluent system to separate the starting materials (azetidine and carbonyl) from the product. The azetidine can be visualized with a ninhydrin stain (for the secondary amine) or other suitable stains.
-
LC-MS: This is the most definitive method to monitor the disappearance of starting materials and the appearance of the desired product mass.
Detailed Experimental Protocol: N-Benzylation via Reductive Amination
This protocol is a general guideline and may require optimization for specific substrates.
Materials:
-
This compound hydrochloride
-
Triethylamine (Et₃N) or Diisopropylethylamine (DIPEA)
-
Benzaldehyde
-
Sodium triacetoxyborohydride (NaBH(OAc)₃)
-
Dichloromethane (DCM), anhydrous
-
Saturated aqueous sodium bicarbonate (NaHCO₃) solution
-
Brine
-
Anhydrous sodium sulfate (Na₂SO₄)
Procedure:
-
If starting from the hydrochloride salt, suspend this compound hydrochloride (1.0 eq) in anhydrous DCM. Add triethylamine (1.1 eq) and stir for 15-30 minutes at room temperature to liberate the free base.
-
To the solution of the free azetidine, add benzaldehyde (1.1 eq).
-
Stir the mixture at room temperature for 1-2 hours to facilitate iminium ion formation.
-
Add sodium triacetoxyborohydride (1.5 eq) portion-wise over 10 minutes.
-
Stir the reaction at room temperature and monitor by TLC or LC-MS. The reaction may take 4-24 hours.
-
Upon completion, quench the reaction by the slow addition of saturated aqueous NaHCO₃ solution.
-
Separate the organic layer, and extract the aqueous layer with DCM.
-
Combine the organic layers, wash with brine, dry over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.
-
Purify the crude product by flash column chromatography on silica gel.
Workflow for Reductive Amination
Caption: General workflow for the reductive amination of this compound.
Section 2: Direct Alkylation with Alkyl Halides
Direct N-alkylation with alkyl halides is a classical approach. However, for this compound, this method can be challenging due to its lower nucleophilicity and the potential for over-alkylation.
Frequently Asked Questions & Troubleshooting
Q1: My direct alkylation reaction is not proceeding to completion, and I have a significant amount of unreacted starting material. What can I do?
A1: This is a common issue, again related to the reduced nucleophilicity of the azetidine. Here are several strategies to improve the reaction outcome:
-
Increase Reactivity of the Alkylating Agent:
-
Solution 1: Change the Halide. The reactivity of alkyl halides follows the order I > Br > Cl. If you are using an alkyl chloride or bromide, consider switching to the corresponding iodide.
-
-
Optimize Reaction Conditions:
-
Solution 1: Increase Temperature. Heating the reaction mixture can significantly increase the reaction rate.
-
Solution 2: Use a More Polar Aprotic Solvent. Solvents like N,N-dimethylformamide (DMF) or acetonitrile can accelerate Sₙ2 reactions.
-
Solution 3: Use a Stronger Base. A stronger base can more effectively deprotonate the azetidinium salt that forms, regenerating the free amine for further reaction. Cesium carbonate (Cs₂CO₃) is often more effective than potassium carbonate (K₂CO₃). For very unreactive systems, a non-nucleophilic organic base like DBU could be considered, but with caution.
-
Q2: I am observing a significant amount of a di-alkylated (quaternary ammonium salt) side product. How can I minimize this?
A2: Over-alkylation is a common side reaction in direct alkylations.[2]
-
Solution 1: Use an Excess of the Azetidine. Using a 2 to 3-fold excess of this compound relative to the alkyl halide can statistically favor mono-alkylation.
-
Solution 2: Slow Addition of the Alkylating Agent. Adding the alkyl halide slowly to the reaction mixture can help to maintain a low concentration of the electrophile, reducing the chance of the product reacting further.
-
Solution 3: Monitor the Reaction Carefully. Stop the reaction as soon as the starting alkyl halide is consumed to prevent further reaction.
Q3: My purification is difficult, and I cannot separate my product from the unreacted azetidine. What are my options?
A3: Purification can be challenging due to the similar polarities of the starting material and product.
-
Solution 1: Acid-Base Extraction. If there is a significant pKa difference between the secondary and tertiary amines, a carefully controlled acid-base extraction might be effective.
-
Solution 2: Column Chromatography. A carefully optimized gradient on silica gel is often the most effective method. Sometimes, using an amine-functionalized silica can improve separation.[3]
-
Solution 3: Salt Precipitation. It may be possible to selectively precipitate either the starting material or the product as a salt.
Detailed Experimental Protocol: N-Alkylation with an Alkyl Bromide
This protocol is a general guideline and may require optimization.
Materials:
-
This compound hydrochloride
-
Potassium carbonate (K₂CO₃) or Cesium carbonate (Cs₂CO₃)
-
Alkyl bromide
-
Acetonitrile or DMF, anhydrous
-
Water
-
Ethyl acetate
-
Brine
-
Anhydrous sodium sulfate (Na₂SO₄)
Procedure:
-
To a solution of this compound (1.0 eq, assuming starting from the free base) in anhydrous acetonitrile or DMF, add K₂CO₃ (2.0 eq) or Cs₂CO₃ (1.5 eq).
-
Add the alkyl bromide (1.1 eq) to the suspension.
-
Heat the reaction mixture to an appropriate temperature (e.g., 60-80 °C) and monitor by TLC or LC-MS.
-
Upon completion, cool the reaction to room temperature and filter off the inorganic salts.
-
Concentrate the filtrate under reduced pressure.
-
Partition the residue between ethyl acetate and water.
-
Separate the organic layer, wash with brine, dry over anhydrous Na₂SO₄, filter, and concentrate.
-
Purify the crude product by flash column chromatography.
Workflow for Direct N-Alkylation
Caption: General workflow for the direct N-alkylation of this compound.
Section 3: Buchwald-Hartwig Amination for N-Arylation
The Buchwald-Hartwig amination is a powerful palladium-catalyzed cross-coupling reaction for the formation of C-N bonds, and it is the method of choice for the N-arylation of this compound.[4][5]
Frequently Asked Questions & Troubleshooting
Q1: My Buchwald-Hartwig reaction is giving low yields. What are the key parameters to optimize?
A1: The success of a Buchwald-Hartwig amination is highly dependent on the careful selection of the catalyst, ligand, base, and solvent.
-
Catalyst and Ligand System: This is the most critical factor.
-
Solution: A wide variety of palladium catalysts and phosphine ligands are available. For electron-deficient amines, a more electron-rich and sterically hindered ligand is often required. Systems like Pd₂(dba)₃ with ligands such as XPhos, RuPhos, or BrettPhos are good starting points.[6] Screening a few different ligand/catalyst combinations is often necessary.
-
-
Base: The choice of base is crucial for the catalytic cycle.
-
Solution: Sodium tert-butoxide (NaOtBu) and lithium bis(trimethylsilyl)amide (LHMDS) are common strong bases used in these reactions. For sensitive substrates, a weaker base like cesium carbonate might be employed, but this will likely require a more active catalyst system.
-
-
Solvent: The solvent must be anhydrous and is typically an ether or an aromatic hydrocarbon.
-
Solution: Toluene, dioxane, and THF are common solvents. Ensure they are thoroughly dried before use.
-
Q2: I am observing decomposition of my starting materials or product. What could be the cause?
A2: Buchwald-Hartwig reactions are often run at elevated temperatures, which can lead to decomposition.
-
Solution 1: Lower the Reaction Temperature. If possible, try running the reaction at a lower temperature for a longer period.
-
Solution 2: Use a More Active Catalyst System. A more efficient catalyst may allow the reaction to proceed at a lower temperature.
-
Solution 3: Ensure Anhydrous and Oxygen-Free Conditions. These reactions are sensitive to air and moisture. Thoroughly degas your solvent and run the reaction under an inert atmosphere (argon or nitrogen).
Detailed Experimental Protocol: N-Arylation with an Aryl Bromide
This protocol is a general guideline and requires optimization. All manipulations should be performed under an inert atmosphere.
Materials:
-
This compound hydrochloride
-
Aryl bromide
-
Palladium catalyst (e.g., Pd₂(dba)₃)
-
Phosphine ligand (e.g., XPhos)
-
Sodium tert-butoxide (NaOtBu)
-
Toluene, anhydrous and degassed
-
Saturated aqueous ammonium chloride (NH₄Cl) solution
-
Ethyl acetate
-
Brine
-
Anhydrous sodium sulfate (Na₂SO₄)
Procedure:
-
In a flame-dried Schlenk flask under an inert atmosphere, combine the palladium catalyst (e.g., 2 mol% Pd) and the phosphine ligand (e.g., 4 mol% ligand).
-
Add the aryl bromide (1.0 eq), this compound (1.2 eq, as the free base), and NaOtBu (1.4 eq).
-
Add anhydrous, degassed toluene.
-
Heat the reaction mixture to the desired temperature (e.g., 80-110 °C) and stir until the starting materials are consumed (monitor by TLC or LC-MS).
-
Cool the reaction to room temperature and quench with saturated aqueous NH₄Cl solution.
-
Extract with ethyl acetate.
-
Wash the combined organic layers with brine, dry over anhydrous Na₂SO₄, filter, and concentrate.
-
Purify the crude product by flash column chromatography.
Workflow for Buchwald-Hartwig Amination
Caption: General workflow for the Buchwald-Hartwig N-arylation of this compound.
Data Summary Table
| Method | Key Reagents | Common Solvents | Temperature | Potential Issues |
| Reductive Amination | Aldehyde/Ketone, NaBH(OAc)₃ | DCM, DCE | Room Temp. | Slow reaction, reduction of carbonyl |
| Direct Alkylation | Alkyl Halide, K₂CO₃/Cs₂CO₃ | Acetonitrile, DMF | Room Temp. to 80 °C | Low reactivity, over-alkylation |
| Buchwald-Hartwig | Aryl Halide, Pd Catalyst, Ligand, Base | Toluene, Dioxane | 80-110 °C | Catalyst deactivation, decomposition |
References
- Alcaide, B., Almendros, P., & Alonso, J. M. (2007). The chemistry of 2-azetidinones (β-lactams). In The Chemistry of Heterocyclic Compounds (Vol. 64, pp. 1-259). John Wiley & Sons, Inc.
- Burke, E. G., & Schomaker, J. M. (2015). Oxidative allene amination for the synthesis of azetidin-3-ones.
- Frontiers in Chemistry. (2023). Azetidine synthesis by La(OTf)3-catalyzed intramolecular regioselective aminolysis of cis-3,4-epoxy amines. Frontiers in Chemistry, 11, 1245789.
-
Wikipedia. (2023). Buchwald–Hartwig amination. Retrieved from [Link]
-
MySkinRecipes. (n.d.). 3-(Difluoromethyl)azetidine hydrochloride. Retrieved from [Link]
- Dubois, M. A. J., Lazaridou, A., Choi, C., Mousseau, J. J., & Bull, J. A. (2019). Synthesis of 3-Aryl-3-Sulfanyl Azetidines by Iron-Catalyzed Thiol Alkylation with N-Cbz Azetidinols. The Journal of Organic Chemistry, 84(9), 5943-5956.
-
ResearchGate. (2011). Novel Practical Deprotection of N-Boc Compounds Using Fluorinated Alcohols. Retrieved from [Link]
-
Biotage. (2023, January 19). Is there an easy way to purify organic amines? Retrieved from [Link]
-
Chemistry LibreTexts. (2023, June 30). Buchwald-Hartwig Amination. Retrieved from [Link]
-
ACS GCI Pharmaceutical Roundtable. (2026, January 7). Buchwald-Hartwig Amination. Retrieved from [Link]
- Dalton Transactions. (2009). Functionalised azetidines as ligands: species derived by selective alkylation at substituent-nitrogen. Dalton Transactions, (3), 443-454.
-
Reddit. (2023, March 10). How do I remove the N-Boc protection group to get the amino acid histidine? Is it possible to do this with a distillation kit by heating the distillation flask around 300 to 400 degrees over time in a fume hood to separate them? Retrieved from [Link]
-
Aapptec Peptides. (n.d.). N-Terminal Deprotection - Fmoc removal. Retrieved from [Link]
- Arkivoc. (2019). The first Pd-catalyzed Buchwald–Hartwig aminations at C-2 or C-4 in the estrone series. Arkivoc, 2019(5), 134-147.
-
Google Patents. (2015). US9066946B2 - (3S,11aR)-N-[(2,4-difluorophenyl)methyl]-6-hydroxy-3-methyl-5,7-dioxo-2,3,5,7,11,11a-hexahydro[7][8]oxazolo[3,2-a]pyrido[1,2-d]pyrazine-8-carboxamide useful as anti-HIV agent. Retrieved from
-
ResearchGate. (2016). Buchwald–Hartwig Amination. Retrieved from [Link]
- Organic Chemistry Frontiers. (2021). Synthesis of polysubstituted azetidines via cascade trifluoromethylation/cyclization of N-allyl ynamides. Organic Chemistry Frontiers, 8(15), 4143-4148.
-
ChemRxiv. (2023). An Approach to Alkyl Azetidines for Medicinal Chemistry. Retrieved from [Link]
- The Journal of Organic Chemistry. (2020). A Single-Step Synthesis of Azetidine-3-amines. The Journal of Organic Chemistry, 85(20), 13317-13323.
-
National Institutes of Health. (2014). A general, enantioselective synthesis of N-alkyl terminal aziridines and C2-functionalized azetidines via organocatalysis. Retrieved from [Link]
Sources
- 1. 3-(Difluoromethyl)azetidine hydrochloride - [sigmaaldrich.com]
- 2. 3,3-Difluoroazetidine hydrochloride | C3H6ClF2N | CID 2758247 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 3. Frontiers | Azetidine synthesis by La(OTf)3-catalyzed intramolecular regioselective aminolysis of cis-3,4-epoxy amines [frontiersin.org]
- 4. Buchwald–Hartwig amination - Wikipedia [en.wikipedia.org]
- 5. Buchwald-Hartwig Amination - Wordpress [reagents.acsgcipr.org]
- 6. The first Pd-catalyzed Buchwald–Hartwig aminations at C-2 or C-4 in the estrone series - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Buy this compound hydrochloride | 1619991-11-5 [smolecule.com]
- 8. Synthesis of C3 heteroatom-substituted azetidinones that display potent cholesterol absorption inhibitory activity - PubMed [pubmed.ncbi.nlm.nih.gov]
minimizing side reactions in the preparation of 3-(Difluoromethoxy)azetidine
Technical Support Center: Preparation of 3-(Difluoromethoxy)azetidine
Welcome to the technical support guide for the synthesis of this compound. This document is designed for researchers, medicinal chemists, and process development professionals. It provides in-depth troubleshooting advice and answers to frequently asked questions (FAQs) to help you navigate the challenges of this synthesis and minimize the formation of critical side products. The synthesis is typically a two-step process involving the O-difluoromethylation of an N-protected 3-hydroxyazetidine, followed by deprotection. Each step presents unique challenges that we will address in detail.
Overall Synthetic Scheme
The general pathway involves two critical transformations, each with potential pitfalls. Understanding the flow is the first step to troubleshooting.
Part 1: Troubleshooting the O-Difluoromethylation Step
The conversion of the hydroxyl group in N-Boc-3-hydroxyazetidine to a difluoromethoxy ether is the cornerstone of this synthesis. This reaction is typically achieved using a difluorocarbene (:CF₂) source.[1][2][3] However, the strained nature of the azetidine ring and the reactivity of the carbene can lead to undesirable outcomes.
Q1: My O-difluoromethylation reaction has a low yield and produces a significant amount of an alkene byproduct. Why is this happening and how can I prevent it?
A1: Causality & Mitigation
This is a classic case of a competing elimination reaction (E2) outcompeting the desired nucleophilic substitution (SN2-like) pathway. The azetidine ring is strained, and forming a double bond can be a thermodynamically favorable, albeit undesirable, pathway.
Why it Happens: The generation of difluorocarbene often requires basic conditions. Strong bases can deprotonate the carbon alpha to the hydroxyl group, initiating an E2 elimination, particularly at elevated temperatures.
Troubleshooting Strategies:
-
Reagent and Base Selection: The choice of difluorocarbene source and activator is critical. Using reagents that function under milder, weakly basic or even acidic conditions can dramatically suppress elimination.[2]
-
High-Risk Combination: Using reagents like chlorodifluoromethane (CHClF₂) with a strong base like potassium tert-butoxide is highly likely to cause elimination.
-
Recommended Combination: A preferred modern method is the use of (Bromodifluoromethyl)trimethylsilane (TMSCF₂Br) as a difluorocarbene precursor.[1][2] It can be activated under weakly basic or acidic conditions, which are much less prone to inducing elimination.
-
-
Temperature Control: Many side reactions, especially elimination, have a higher activation energy than the desired substitution.
-
Solvent Choice: While dichloromethane (DCM) is common, consider less polar solvents if elimination persists, as they can sometimes disfavor the charged transition state of the E2 pathway.[4]
| Parameter | Recommendation for Minimizing Elimination | Rationale |
| :CF₂ Reagent | TMSCF₂Br | Allows for activation under mild, non-strongly basic conditions.[2][3] |
| Activator/Base | Potassium acetate (KOAc) or Potassium bifluoride (KHF₂) | These are weak bases that effectively generate :CF₂ from TMSCF₂Br without promoting E2 elimination.[1] |
| Temperature | Start at 0 °C, warm slowly to RT | Favors the SN2 pathway kinetically over the E2 pathway.[4] |
| Solvent | Dichloromethane (DCM) or Toluene | DCM is standard; Toluene can be explored as a less polar alternative.[4] |
Q2: The reaction is sluggish and a lot of my starting material remains unreacted. What should I check first?
A2: Troubleshooting Incomplete Conversion
-
Anhydrous Conditions: Difluorocarbene reagents are highly sensitive to moisture. Ensure all glassware is rigorously oven- or flame-dried and that all solvents are anhydrous. Even trace water can quench the reagent.[4]
-
Reagent Quality: Verify the quality and activity of your difluoromethylating agent. TMSCF₂Br, for example, can degrade over time if not stored properly under an inert atmosphere.
-
Inert Atmosphere: Always run the reaction under a dry, inert atmosphere (e.g., Argon or Nitrogen) to prevent quenching by atmospheric moisture.[4]
-
Activator Stoichiometry: Ensure the correct stoichiometry of the activator (e.g., KOAc) is used. An insufficient amount will lead to incomplete generation of the difluorocarbene.
Part 2: Troubleshooting the N-Boc Deprotection Step
Removing the tert-butoxycarbonyl (Boc) protecting group is the final step to yield this compound. This is typically achieved with strong acid, but the combination of a strained ring and a strong acid can lead to product degradation.[5][6]
Q3: After acidic workup for the Boc deprotection, I see very low yields and multiple unknown impurities by LCMS. What is the likely side reaction?
A3: Causality & Mitigation
The most probable side reaction is acid-mediated ring-opening of the strained azetidine ring.
Why it Happens: Under strong acidic conditions (e.g., neat TFA), the azetidine nitrogen becomes protonated. This makes the ring highly susceptible to nucleophilic attack, even by weak nucleophiles like water or the trifluoroacetate counter-ion, leading to cleavage of the four-membered ring.[7][8] The inherent ring strain of azetidines (approx. 25.4 kcal/mol) makes them significantly more prone to this decomposition pathway compared to larger rings like pyrrolidines.[9]
Troubleshooting Strategies:
-
Control Acid Stoichiometry and Temperature: Avoid using a large excess of strong acid or neat TFA. A solution of 20-50% TFA in DCM is often sufficient.[6][10]
-
Protocol: Perform the deprotection at 0 °C and monitor the reaction progress carefully by TLC or LCMS every 15-30 minutes. As soon as the starting material is consumed, immediately quench the reaction. This minimizes the exposure time of the sensitive product to the harsh acidic medium.
-
-
Alternative Acid/Solvent Systems:
-
HCl in Dioxane/Ether: A 4M solution of HCl in dioxane is a very common and effective reagent that can sometimes be milder than TFA, leading to cleaner reactions.
-
Thermal Deprotection: In some cases, thermal deprotection (heating in a high-boiling solvent like dioxane or toluene) can remove the Boc group without acid, avoiding ring-opening issues.[10][11] However, this requires the product to be thermally stable.
-
Q4: My final product seems unstable and decomposes upon isolation or storage. How can I improve its stability?
A4: Handling the Final Product
The free-base form of this compound can be unstable. Secondary amines, especially in strained rings, can be prone to dimerization or polymerization.[12]
-
Isolate as a Salt: Do not attempt to free-base the product unless absolutely necessary for a subsequent step. After deprotection, remove the volatiles (TFA/DCM) under reduced pressure. The resulting TFA or HCl salt is typically much more stable and can be stored as a solid at low temperatures (2-8 °C) under an inert atmosphere.
-
Use a Tertiary Amine during Workup: If you must neutralize the salt, do so carefully at low temperatures using a non-nucleophilic tertiary amine like triethylamine or DIPEA just before use in the next reaction. It is often recommended to use the resulting solution directly without full isolation of the free base.[12]
Part 3: Recommended Experimental Protocols
These protocols are provided as a starting point and should be optimized based on your specific substrate and laboratory conditions.
Protocol 1: O-Difluoromethylation of N-Boc-3-hydroxyazetidine
-
Materials: N-Boc-3-hydroxyazetidine (1.0 eq), TMSCF₂Br (2.0 eq), Potassium Acetate (KOAc, 3.0 eq), Anhydrous Dichloromethane (DCM).
-
To an oven-dried, round-bottom flask under an Argon atmosphere, add N-Boc-3-hydroxyazetidine (1.0 eq) and anhydrous DCM (to make a 0.2 M solution).
-
Add finely ground, anhydrous potassium acetate (3.0 eq).
-
Cool the stirred suspension to 0 °C using an ice bath.
-
Slowly add TMSCF₂Br (2.0 eq) dropwise over 10 minutes.
-
Allow the reaction mixture to slowly warm to room temperature and stir for 12-18 hours.
-
Monitor the reaction by TLC or LCMS for the disappearance of the starting material.
-
Upon completion, quench the reaction by carefully adding saturated aqueous sodium bicarbonate solution.
-
Extract the aqueous layer with DCM (3x). Combine the organic layers, wash with brine, dry over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.
-
Purify the crude residue by silica gel column chromatography to yield N-Boc-3-(difluoromethoxy)azetidine.
Protocol 2: N-Boc Deprotection
-
Materials: N-Boc-3-(difluoromethoxy)azetidine (1.0 eq), Trifluoroacetic Acid (TFA), Dichloromethane (DCM).
-
Dissolve N-Boc-3-(difluoromethoxy)azetidine (1.0 eq) in DCM (to make a 0.2 M solution) in a round-bottom flask.
-
Cool the solution to 0 °C in an ice bath.
-
Add TFA (5-10 eq, e.g., making a 25% v/v solution of TFA in DCM) dropwise.
-
Stir the reaction at 0 °C, monitoring closely by TLC or LCMS every 20 minutes.
-
Once the starting material is fully consumed (typically 1-3 hours), remove the solvent and excess TFA under reduced pressure in the cold to avoid heating the acidic mixture.
-
The resulting residue is the trifluoroacetate salt of this compound, which can be used directly or stored under an inert atmosphere in a freezer.
References
- Technical Support Center: Overcoming Side Reactions in Fluorin
- How to prevent the ring-opening of azetidines during subsequent reactions. (2025). Benchchem.
- T. F. W. Gallagher, et al. (2021). Intramolecular Ring-Opening Decomposition of Aryl Azetidines. ACS Medicinal Chemistry Letters.
- Ashraf, M. Z. (2020).
- Nam, J., et al. (2021). Recent Advances in the Synthesis and Reactivity of Azetidines: Strain-Driven Character of the Four-Membered Heterocycle. Organic & Biomolecular Chemistry.
- Hu, J., et al. (2017). Efficient Difluoromethylation of Alcohols Using TMSCF₂Br as a Unique and Practical Difluorocarbene Reagent under Mild Conditions.
- Gallagher, T. F. W., et al. (2021). Intramolecular Ring-Opening Decomposition of Aryl Azetidines.
- Hu, J., et al. (2017). Efficient Difluoromethylation of Alcohols Using TMSCF₂Br as a Unique and Practical Difluorocarbene Reagent under Mild Conditions. PubMed.
- Gouverneur, V., et al. (2021). Late-stage difluoromethylation: concepts, developments and perspective. Chemical Society Reviews.
- Hu, J., et al. (2017). Efficient Difluoromethylation of Alcohols Using TMSCF₂Br as a Unique and Practical Difluorocarbene Reagent under Mild Conditions.
- Kolis, S. P., et al. (2019). Deprotection of N-Boc Groups Under Continuous Flow High Temperature Conditions. Organic Process Research & Development.
- Boc Deprotection - TFA. Common Organic Chemistry.
- Advice on N-boc deprotection in the presence of acid sensitive groups. (2022). Reddit r/Chempros.
- Technical Support Center: Synthesis of 3-(Phenoxymethyl)azetidine. (2025). Benchchem.
Sources
- 1. sioc.cas.cn [sioc.cas.cn]
- 2. Efficient Difluoromethylation of Alcohols Using TMSCF2 Br as a Unique and Practical Difluorocarbene Reagent under Mild Conditions - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. pdf.benchchem.com [pdf.benchchem.com]
- 5. pdf.benchchem.com [pdf.benchchem.com]
- 6. Boc Deprotection - TFA [commonorganicchemistry.com]
- 7. Intramolecular Ring-Opening Decomposition of Aryl Azetidines - PMC [pmc.ncbi.nlm.nih.gov]
- 8. pubs.acs.org [pubs.acs.org]
- 9. pubs.rsc.org [pubs.rsc.org]
- 10. reddit.com [reddit.com]
- 11. researchgate.net [researchgate.net]
- 12. pdf.benchchem.com [pdf.benchchem.com]
Technical Support Center: Optimization of Reaction Conditions for the Difluoromethylation of 3-Hydroxyazetidine
Welcome to the technical support center for the optimization of the difluoromethylation of 3-hydroxyazetidine. This guide is designed for researchers, scientists, and drug development professionals to provide in-depth technical guidance and troubleshooting strategies for this specific, yet increasingly important, chemical transformation. The introduction of a difluoromethyl (-CF2H) group to molecules like 3-hydroxyazetidine can significantly enhance their pharmacological properties, including metabolic stability and binding affinity, by acting as a lipophilic hydrogen bond donor and a bioisostere for hydroxyl or thiol groups.[1] However, the inherent reactivity of the strained azetidine ring presents unique challenges that require careful consideration and optimization of reaction conditions.
This resource is structured to provide not just protocols, but a deeper understanding of the underlying chemical principles to empower you to troubleshoot and optimize your own experimental setups.
Part 1: Understanding the Core Challenges
The difluoromethylation of 3-hydroxyazetidine is a delicate reaction that requires a balance between activating the hydroxyl group for nucleophilic attack and preserving the integrity of the azetidine ring. The primary challenges can be categorized as follows:
-
Substrate Stability: The four-membered azetidine ring possesses significant ring strain (~25.4 kcal/mol), making it susceptible to ring-opening under harsh acidic or basic conditions.[2]
-
Chemoselectivity: The presence of a nucleophilic nitrogen atom in the azetidine ring introduces a competing reaction pathway: N-difluoromethylation. This is a common side reaction that can significantly reduce the yield of the desired O-difluoromethylated product.
-
Reagent Selection: A variety of difluoromethylating agents are available, each with its own mechanism and required reaction conditions. Choosing the optimal reagent is critical for success.
Part 2: Troubleshooting Guide
This section is designed in a question-and-answer format to directly address common issues encountered during the difluoromethylation of 3-hydroxyazetidine.
Issue 1: Low or No Conversion of Starting Material
Question: I am not observing any significant consumption of my N-protected 3-hydroxyazetidine starting material. What are the likely causes and how can I address this?
Answer:
Low or no conversion is a common initial hurdle and can often be traced back to several key factors:
-
Insufficient Activation of the Difluoromethylating Agent: Many difluoromethylation reactions, particularly those involving difluorocarbene intermediates, require a specific activator or base to initiate the reaction.
-
Troubleshooting Steps:
-
Verify Activator/Base Quality: Ensure your activator (e.g., KF, CsF, KOAc) or base is fresh, anhydrous, and of high purity. Moisture can quench both the activator and the reactive intermediates.
-
Optimize Activator/Base Stoichiometry: The amount of activator can be crucial. Start with the literature-recommended stoichiometry and then screen a range of equivalents (e.g., 1.5, 2.0, 3.0 eq).
-
Consider a Different Activator: If one activator is ineffective, another may work better with your specific substrate and reagent combination. For instance, potassium bifluoride (KHF2) has been shown to be effective in some systems.[3]
-
-
-
Inappropriate Solvent or Concentration: The choice of solvent can significantly impact the solubility of reagents and the reaction rate.
-
Troubleshooting Steps:
-
Solvent Screening: If the reaction is sluggish in a non-polar solvent like DCM, consider more polar aprotic solvents like DMF or DMSO. However, be mindful that these solvents can be difficult to remove and may promote side reactions. A two-phase system (e.g., DCM/water) has been found to be effective for the difluoromethylation of some alcohols.[3]
-
Concentration Effects: Higher concentrations can sometimes be beneficial, especially for reactions involving difluorocarbene.
-
-
-
Low Reaction Temperature: While milder conditions are generally preferred to protect the azetidine ring, the reaction may require a certain activation energy.
-
Troubleshooting Steps:
-
Gradual Temperature Increase: If the reaction is not proceeding at room temperature, cautiously increase the temperature in increments of 10-15 °C and monitor the reaction closely by TLC or LC-MS for both product formation and decomposition.
-
-
Issue 2: Predominant Formation of N-Difluoromethylated Byproduct
Question: My main product appears to be the N-difluoromethylated azetidine, not the desired O-difluoromethylated product. How can I improve the O-selectivity?
Answer:
This is a classic chemoselectivity challenge. The nitrogen atom of the azetidine can be a potent nucleophile, competing with the hydroxyl group.
-
Protecting the Azetidine Nitrogen: The most effective strategy is to protect the azetidine nitrogen with a suitable protecting group.
-
Recommended Protecting Groups:
-
Boc (tert-butyloxycarbonyl): This is a common and robust protecting group that is stable to many difluoromethylation conditions. It can be readily removed under acidic conditions.
-
Cbz (carboxybenzyl): Another stable protecting group that can be removed by hydrogenolysis.
-
-
Experimental Protocol: Boc Protection of 3-Hydroxyazetidine
-
Dissolve 3-hydroxyazetidine hydrochloride in a mixture of dioxane and water.
-
Add sodium carbonate (Na2CO3) to neutralize the hydrochloride.
-
Add di-tert-butyl dicarbonate (Boc)2O and stir at room temperature overnight.
-
Extract the product with an organic solvent (e.g., ethyl acetate), dry the organic layer, and concentrate under reduced pressure to obtain N-Boc-3-hydroxyazetidine.
-
-
-
Choice of Difluoromethylating Agent and Conditions: Some reagents and conditions may inherently favor O-alkylation over N-alkylation.
-
Troubleshooting Steps:
-
Reactions involving Difluorocarbene: Reagents that generate difluorocarbene, such as TMSCF2Br, can react with the neutral hydroxyl group.[4][5] This may offer better O-selectivity compared to methods that proceed through a strongly basic deprotonation of the alcohol.
-
Avoid Strongly Basic Conditions: Using strong bases like NaH or LHMDS will deprotonate both the hydroxyl group and potentially abstract a proton from the N-H of an unprotected azetidine, leading to a mixture of products.
-
-
Issue 3: Decomposition of Starting Material or Product
Question: I am observing multiple spots on my TLC plate, and my mass spectrometry analysis suggests fragmentation or ring-opening of the azetidine. What can I do to minimize decomposition?
Answer:
The stability of the azetidine ring is paramount. Decomposition often points to reaction conditions that are too harsh.
-
Reaction Temperature: High temperatures can promote decomposition pathways.
-
Troubleshooting Steps:
-
Lower the Reaction Temperature: If you are running the reaction at elevated temperatures, try performing it at room temperature or even at 0 °C.
-
Monitor Reaction Time: Prolonged reaction times, even at moderate temperatures, can lead to product degradation. Monitor the reaction closely and quench it as soon as the starting material is consumed.
-
-
-
pH of the Reaction Mixture: Both strongly acidic and strongly basic conditions can lead to the degradation of azetidines.[3][6]
-
Troubleshooting Steps:
-
Use Mild Bases/Activators: Opt for milder bases like potassium carbonate (K2CO3) or organic bases like triethylamine (Et3N) or DIPEA.
-
Buffered Workup: During the workup, use a buffered aqueous solution (e.g., saturated sodium bicarbonate) to neutralize any acidic or basic reagents before extraction.
-
-
Part 3: Frequently Asked Questions (FAQs)
Q1: Which difluoromethylating agent is best for 3-hydroxyazetidine?
There is no single "best" agent, as the optimal choice depends on your specific substrate (and its protecting group) and available laboratory resources. However, here is a comparison of common reagents:
| Reagent | Common Activator/Conditions | Advantages | Disadvantages |
| TMSCF2Br | KOAc, KHF2, CsF in DCM/H2O or aprotic solvents | Commercially available, generates difluorocarbene under relatively mild conditions.[4][5] | Can be sensitive to moisture. |
| S-(difluoromethyl)sulfonium salts | Often used directly in a two-phase system. | Can be highly effective for alcohols, with good functional group tolerance.[2][7] | May require multi-step synthesis. |
| Fluoroform (CHF3) | Strong base (e.g., t-BuOK) in a continuous flow setup. | Atom-economical and inexpensive.[8] | Requires specialized equipment (flow reactor) and careful handling of a gaseous reagent. |
Q2: How can I effectively monitor the progress of my reaction?
Thin-layer chromatography (TLC) and liquid chromatography-mass spectrometry (LC-MS) are your primary tools.
-
TLC: Use a suitable solvent system (e.g., ethyl acetate/hexanes or DCM/methanol) to achieve good separation between your starting material, product, and any byproducts. Staining with potassium permanganate can be effective for visualizing the hydroxyl-containing starting material.
-
LC-MS: This is invaluable for confirming the mass of your desired product and identifying any major byproducts, such as the N-difluoromethylated isomer or ring-opened species.
Q3: What are the best practices for purifying the final product, 3-(difluoromethyl)azetidin-3-ol?
Purification can be challenging due to the polarity of the product.
-
Flash Column Chromatography: This is the most common method.
-
Stationary Phase: Silica gel is typically used.
-
Mobile Phase: A gradient elution starting with a less polar solvent system (e.g., 100% DCM) and gradually increasing the polarity with methanol is often effective. Adding a small amount of triethylamine (~0.1-1%) to the eluent can help to prevent the product from streaking on the silica gel, especially if the azetidine nitrogen is deprotected.
-
-
Preparative HPLC: For obtaining highly pure material, reverse-phase preparative HPLC can be an excellent option.
Part 4: Visualizing the Workflow
Decision Tree for Troubleshooting Low Yield
Caption: A decision tree for troubleshooting low-yield difluoromethylation of 3-hydroxyazetidine.
General Experimental Workflow
Caption: A general experimental workflow for the difluoromethylation of 3-hydroxyazetidine.
References
- Mechanochemical Difluoromethyl
- Facile difluoromethylation of aliphatic alcohols with an S-(difluoro-methyl)sulfonium salt: reaction, scope and mechanistic study.
-
Azetidine: Basicity and Preparation. YouTube. [Link]
-
Recent Advances in the Synthesis and Reactivity of Azetidines: Strain-Driven Character of the Four-Membered Heterocycle. RSC Publishing. [Link]
-
Efficient Difluoromethylation of Alcohols Using TMSCF2 Br as a Unique and Practical Difluorocarbene Reagent under Mild Conditions. PubMed. [Link]
-
Intramolecular Ring-Opening Decomposition of Aryl Azetidines. American Chemical Society. [Link]
-
CAS 2231673-86-0 3-(Fluoromethyl)azetidin-3-ol hydrochloride. Alichem. [Link]
-
Efficient Difluoromethylation of Alcohols Using TMSCF2Br as a Unique and Practical Difluorocarbene Reagent under Mild Conditions. Angewandte Chemie International Edition. [Link]
-
Reagent-Controlled Highly Stereoselective Difluoromethylation: Efficient Access to Chiral α-Difluoromethylamines from Ketimines. MDPI. [Link]
-
Utilization of fluoroform for difluoromethylation in continuous flow: a concise synthesis of α-difluoromethyl-amino acids. Green Chemistry (RSC Publishing). [Link]
Sources
- 1. Reagent-Controlled Highly Stereoselective Difluoromethylation: Efficient Access to Chiral α-Difluoromethylamines from Ketimines [mdpi.com]
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- 3. Intramolecular Ring-Opening Decomposition of Aryl Azetidines - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Synthesis of 2‐(Trifluoromethyl)Azetidines by Strain‐Release Reactions of 2‐(Trifluoromethyl)‐1‐Azabicyclo[1.1.0]Butanes - PMC [pmc.ncbi.nlm.nih.gov]
- 5. 1909316-00-2|3-(difluoromethyl)azetidin-3-ol hydrochloride|BLD Pharm [bldpharm.com]
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- 8. Utilization of fluoroform for difluoromethylation in continuous flow: a concise synthesis of α-difluoromethyl-amino acids - Green Chemistry (RSC Publishing) [pubs.rsc.org]
Technical Support Center: Stereoselective Synthesis of 3-(Difluoromethoxy)azetidine Analogs
Welcome to the technical support center for the stereoselective synthesis of 3-(difluoromethoxy)azetidine analogs. The azetidine ring is a valuable scaffold in medicinal chemistry, and the incorporation of a difluoromethoxy (-OCHF₂) group can significantly enhance metabolic stability and binding affinity.[1][2] However, the construction of this motif, particularly with stereochemical control, presents several distinct challenges owing to the inherent strain of the four-membered ring and the specific requirements of difluoromethoxylation.[2][3]
This guide is designed for researchers, medicinal chemists, and process development professionals. It provides in-depth troubleshooting advice, answers to frequently asked questions, and detailed experimental protocols to help you navigate the complexities of this synthesis.
Part 1: Troubleshooting Guide
This section addresses specific experimental issues in a problem-cause-solution format.
Issue 1: Low or No Yield During Azetidine Ring Formation
You are attempting an intramolecular cyclization to form the azetidine ring (e.g., from a γ-amino alcohol derivative), but you observe mainly starting material, decomposition, or oligomerization.
| Potential Cause | Explanation | Recommended Solution |
| Poor Leaving Group | The hydroxyl group of a γ-amino alcohol must be converted into a better leaving group (e.g., mesylate, tosylate, or halide). Inefficient activation leads to a sluggish SN2 reaction. | Protocol: Ensure complete conversion to the sulfonate ester or halide. Use fresh reagents (MsCl, TsCl) and a non-nucleophilic base (e.g., Et₃N, DIPEA) at 0 °C. Verify the formation of the intermediate by TLC or LC-MS before proceeding to the cyclization step.[4][5] |
| Steric Hindrance | Bulky substituents on the nitrogen or at the carbon centers involved in the cyclization can significantly slow down the intramolecular SN2 reaction. | Strategy: Consider using a less bulky protecting group on the nitrogen (e.g., Benzyl vs. Boc, if compatible with downstream steps). Sometimes, microwave irradiation can provide the necessary energy to overcome the activation barrier for sterically hindered substrates.[6] |
| Ring Strain | The formation of a four-membered ring is thermodynamically and kinetically challenging.[3] The reaction may require specific conditions to favor the intramolecular pathway over intermolecular side reactions. | Optimization: Perform the cyclization under high-dilution conditions (e.g., <0.05 M) to minimize intermolecular reactions. Screen different bases (e.g., LiHMDS, NaH, K₂CO₃) and solvents. For some substrates, a strong, non-nucleophilic base at low temperature is effective.[3] |
| Incorrect Reaction Conditions | Azetidine synthesis is highly sensitive to reaction conditions. The choice of base, solvent, and temperature is critical for success.[5] | Systematic Screening: If using a base-mediated cyclization, screen a panel of conditions. For example, La(OTf)₃ has been shown to be an effective Lewis acid catalyst for the intramolecular aminolysis of specific epoxy amines to form azetidines.[4][5] |
Issue 2: Poor Stereoselectivity (Low ee or dr)
The desired stereoisomer is formed, but with low enantiomeric excess (ee) or diastereomeric ratio (dr).
| Potential Cause | Explanation | Recommended Solution |
| Ineffective Chiral Catalyst/Auxiliary | The chiral catalyst or auxiliary may not be optimal for the specific substrate, leading to poor facial selectivity. Catalyst activity can be compromised by impurities.[7][8] | Catalyst Screening: Screen a library of chiral ligands or catalysts. Ensure the catalyst is of high purity and handled under an inert atmosphere if sensitive to air or moisture.[9] A general approach is to start with well-established systems like those based on chiral tert-butanesulfinamides for directing stereochemistry.[10][11] |
| Suboptimal Reaction Temperature | Asymmetric reactions are often highly temperature-dependent. Higher temperatures can lead to lower selectivity due to faster rates for undesired pathways. | Temperature Optimization: Run a series of small-scale reactions at different temperatures (e.g., RT, 0 °C, -20 °C, -78 °C) to find the optimal balance between reaction rate and enantioselectivity.[9] |
| Solvent Effects | The solvent can influence the conformation of the substrate-catalyst complex, directly impacting stereochemical outcomes. | Solvent Screening: Test a range of solvents with varying polarities (e.g., Toluene, CH₂Cl₂, THF, Et₂O). Sometimes a non-coordinating solvent is preferred to avoid interference with the catalyst.[9] |
| Epimerization | An acidic or basic proton adjacent to a newly formed stereocenter can be removed under the reaction or workup conditions, leading to racemization or epimerization. | Condition Adjustment: If epimerization is suspected, use milder bases or ensure a rapid, non-acidic/non-basic workup. For instance, after alkylation of N-BH₃ protected azetidine-2-carbonitriles, cooling the reaction to -78 °C immediately after THF addition can minimize epimerization.[12] |
Issue 3: Difficulty in Introducing the Difluoromethoxy (-OCHF₂) Group
Attempts to convert the 3-hydroxyazetidine to the this compound result in low yield, decomposition, or formation of side products.
| Potential Cause | Explanation | Recommended Solution |
| Harsh Reagents | Traditional difluoromethoxylation reagents can be harsh. For example, using chlorodifluoromethane (Freon-22) requires high pressure and strong bases, which can be incompatible with the strained azetidine ring. | Use Milder Reagents: Employ modern difluorocarbene precursors that operate under milder conditions. TMSCF₂Br (trimethyl(trifluoromethyl)silane) with a weak base or acidic activator is a practical choice for difluoromethylation of primary, secondary, and even tertiary alcohols.[13][14][15] |
| Reagent Incompatibility | The difluoromethoxylation reagent might react with other functional groups in the molecule, such as the nitrogen atom of the azetidine if it is unprotected. | Protecting Group Strategy: Ensure the azetidine nitrogen is protected with a robust group (e.g., Boc, Cbz) that is stable to the difluoromethoxylation conditions. |
| Sub-optimal Reaction Conditions | The efficiency of difluorocarbene insertion into an O-H bond is highly dependent on the method of carbene generation and the reaction medium. | Protocol Optimization: A method using TMSCF₂Br, KOAc (potassium acetate), and KFHF (potassium bifluoride) in a suitable solvent can be effective.[16] Mechanochemical (ball-milling) methods have also been shown to efficiently difluoromethylate sterically hindered alcohols under solvent-free conditions.[16] |
| Side Reactions | The generated difluorocarbene (:CF₂) can undergo other reactions, such as C-H insertion or cyclopropanation if alkene moieties are present. | Tune Selectivity: The reaction medium can influence selectivity. For substrates with multiple reactive sites, a two-phase system (e.g., CH₂Cl₂/H₂O) can sometimes favor O-H insertion over other pathways.[13] |
Part 2: Frequently Asked Questions (FAQs)
Q1: What are the primary strategies for establishing the stereocenter on the azetidine ring?
There are several effective strategies:
-
Chiral Pool Synthesis: Start with an enantiomerically pure precursor, such as an amino acid or a chiral azetidine-2-carboxylic acid derivative.[10]
-
Asymmetric Catalysis: Use a chiral catalyst to control the stereochemical outcome of a key ring-forming or functionalization step. This is highly versatile and allows access to either enantiomer by selecting the appropriate catalyst enantiomer.[6][7]
-
Chiral Auxiliaries: Temporarily attach a chiral group to the substrate to direct the stereoselective formation of new chiral centers. Chiral tert-butanesulfinamides are particularly effective for this purpose in azetidine synthesis.[11]
-
Kinetic Resolution: Use a chiral catalyst or enzyme to selectively react with one enantiomer of a racemic mixture, leaving the other enantiomer unreacted and enriched.
Q2: How do I choose the right difluoromethoxylation reagent?
The choice depends on your substrate's stability and functional group tolerance.
-
For sensitive substrates like functionalized azetidines, reagents that generate difluorocarbene under mild conditions are preferred. TMSCF₂Br is a versatile and commercially available option that works for a wide range of alcohols, including tertiary ones.[13][14]
-
An electrophilic difluoromethylating sulfonium ylide has also been developed for direct difluoromethylation under mild conditions with good functional group tolerance.[17]
-
Avoid methods requiring very strong bases (like those for use with ClCHF₂) unless the azetidine is robustly protected.
Q3: My diastereomers/enantiomers are difficult to separate by standard column chromatography. What are my options?
Separating stereoisomers of azetidine analogs often requires specialized techniques:
-
Chiral Chromatography: This is the most reliable method. Both chiral High-Performance Liquid Chromatography (HPLC) and Supercritical Fluid Chromatography (SFC) are powerful tools. A screening of different chiral stationary phases (e.g., polysaccharide-based columns like Chiralpak IA, IB, etc.) and mobile phases is usually necessary.
-
Diastereomeric Salt Formation: If your molecule has a basic nitrogen or an acidic group, you can form a salt with a chiral acid (e.g., tartaric acid, mandelic acid) or a chiral base. The resulting diastereomeric salts may have different solubilities, allowing for separation by fractional crystallization.
-
Derivatization: Convert your enantiomeric mixture into a pair of diastereomers by reacting it with a chiral derivatizing agent. These diastereomers can often be separated by standard silica gel chromatography.[12] The chiral auxiliary can then be cleaved to yield the pure enantiomers.
Q4: What is the best way to confirm the absolute stereochemistry of my final product?
Unequivocal determination requires one of the following methods:
-
X-ray Crystallography: If you can grow a suitable single crystal of your final compound or a derivative, this is the gold standard for determining absolute stereochemistry.
-
Correlation to a Known Compound: Synthesize your compound from a starting material of known absolute configuration via a series of stereochemically unambiguous reactions.
-
Chiral Chromatography: While this confirms enantiomeric purity (ee), it does not assign absolute configuration unless you have an authentic, known standard to compare the retention time with.
Part 3: Key Protocols and Workflows
Protocol 1: General Troubleshooting Workflow for Low Enantioselectivity
This workflow provides a systematic approach to diagnosing and solving issues of low stereocontrol in asymmetric reactions.[9][18]
Caption: A systematic workflow for troubleshooting low stereoselectivity.
Protocol 2: Stereoselective Azetidine Synthesis via Chiral Sulfinamide Auxiliary
This protocol is adapted from methodologies that use chiral tert-butanesulfinamides to induce stereoselectivity, providing a scalable and reliable route to enantioenriched C2-substituted azetidines.[11]
Step 1: Imine Formation
-
To a solution of the starting aldehyde (1.0 eq) in CH₂Cl₂ (0.5 M), add (R)- or (S)-2-methylpropane-2-sulfinamide (1.05 eq).
-
Add CuSO₄ (1.5 eq) as a dehydrating agent.
-
Stir the mixture at room temperature for 12-24 hours, monitoring by TLC until the aldehyde is consumed.
-
Filter the reaction mixture through a pad of Celite, washing with CH₂Cl₂. Concentrate the filtrate under reduced pressure to yield the crude N-sulfinyl imine, which is often used directly in the next step.
Step 2: Diastereoselective Addition
-
Cool a solution of the crude N-sulfinyl imine in THF (0.2 M) to -78 °C under an inert atmosphere (N₂ or Ar).
-
Slowly add the desired nucleophile (e.g., a Grignard reagent or organolithium, 1.2 eq) dropwise over 30 minutes.
-
Stir the reaction at -78 °C for 3-5 hours.
-
Quench the reaction by the slow addition of saturated aqueous NH₄Cl solution.
-
Allow the mixture to warm to room temperature and extract with ethyl acetate (3x).
-
Wash the combined organic layers with brine, dry over Na₂SO₄, filter, and concentrate. Purify by flash column chromatography to separate the diastereomers.
Step 3: Cyclization to Azetidine
-
Follow a standard procedure to convert the alcohol of the addition product to a good leaving group (e.g., mesylate).
-
Treat the resulting intermediate with a suitable base (e.g., NaH) in THF at 0 °C to room temperature to effect intramolecular cyclization.
-
Work up and purify by chromatography to obtain the N-sulfinyl protected azetidine.
Step 4: Deprotection
-
Dissolve the protected azetidine in an appropriate solvent (e.g., methanol).
-
Add a stoichiometric amount of HCl (e.g., 4M in dioxane) and stir at room temperature. The hydrochloride salt of the azetidine often precipitates and can be isolated by filtration.[11]
Caption: Synthetic workflow for an enantioenriched azetidine.
References
-
Senter, T. J., O'Reilly, M. C., Chong, K. M., Sulikowski, G. A., & Lindsley, C. W. (2015). A General, Enantioselective Synthesis of N-Alkyl Terminal Aziridines and C2-Functionalized Azetidines via Organocatalysis. Tetrahedron Letters, 56(10), 1276–1279. [Link]
-
Zoller, J., & Bäckvall, J. E. (2015). Simple, Enantiocontrolled Azetidine Library Synthesis via Strain Release Functionalization of 1-Azabicyclobutanes. ChemRxiv. [Link]
-
Zoller, J., & Bäckvall, J. E. (2015). Enantiocontrolled Azetidine Library Synthesis via Strain-Release Functionalization of 1-Azabicyclobutanes. Journal of the American Chemical Society. [Link]
-
Wang, Z., & Dong, G. (2019). Enantioselective Synthesis of 2,3-Disubstituted Azetidines via Copper-Catalyzed Boryl Allylation of Azetines. Journal of the American Chemical Society. [Link]
-
Hu, J., et al. (2017). Efficient Difluoromethylation of Alcohols Using TMSCF2Br as a Unique and Practical Difluorocarbene Reagent under Mild Conditions. Angewandte Chemie International Edition, 56(12), 3206-3210. [Link]
-
Bruckmann, A., et al. (2021). Mechanochemical Difluoromethylations of Alcohols. CCS Chemistry. [Link]
-
Smith, A. C., et al. (2016). A General and Scalable Method toward Enantioenriched C2-Substituted Azetidines Using Chiral tert-Butanesulfinamides. The Journal of Organic Chemistry, 81(7), 3031-3036. [Link]
-
Hu, J., et al. (2017). Efficient Difluoromethylation of Alcohols Using TMSCF2Br as a Unique and Practical Difluorocarbene Reagent under Mild Conditions. PubMed. [Link]
-
Hu, J., et al. (2017). Efficient Difluoromethylation of Alcohols Using TMSCF2Br as a Unique and Practical Difluorocarbene Reagent under Mild Conditions. ResearchGate. [Link]
-
Shen, Q., et al. (2016). Direct Difluoromethylation of Alcohols with an Electrophilic Difluoromethylated Sulfonium Ylide. Angewandte Chemie International Edition, 55(31), 9050-9054. [Link]
-
Smith, A. C., et al. (2016). A General and Scalable Method toward Enantioenriched C2-Substituted Azetidines Using Chiral tert-Butanesulfinamides. The Journal of Organic Chemistry. [Link]
-
Koseki, Y., et al. (2021). Synthesis of optically active 2-substituted azetidine-2-carbonitriles from chiral 1-arylethylamine via α-alkylation of N-borane complexes. RSC Advances. [Link]
-
Urbanczyk-Lipkowska, Z., et al. (2023). Synthesis of New Azetidine and Oxetane Amino Acid Derivatives through Aza-Michael Addition of NH-Heterocycles with Methyl 2-(Azetidin-3-ylidene)acetate. Molecules, 28(3), 969. [Link]
-
Comer, E., et al. (2011). Synthesis and Profiling of a Diverse Collection of Azetidine-Based Scaffolds for the Development of CNS-Focused Lead-Like Libraries. ACS Chemical Neuroscience, 2(11), 663-673. [Link]
-
Bott, T. M., & West, F. G. (2012). PREPARATION AND SYNTHETIC APPLICATIONS OF AZETIDINES. Heterocycles, 84(1), 223. [Link]
-
Mettler Toledo. (n.d.). Asymmetric Catalysis (Enantioselective Catalysis) | Guide to Optimization. Mettler Toledo. [Link]
-
Welch, J. T., et al. (1991). The stereoselective synthesis of 3-fluoro-azetidinones. Tetrahedron Letters, 32(40), 5461–5464. [Link]
-
Parmar, D., & Petrášek, Z. (2021). Recent Advances in the Synthesis and Reactivity of Azetidines: Strain-Driven Character of the Four-Membered Heterocycle. Chemical Society Reviews. [Link]
-
Uesugi, S., et al. (2023). Azetidine synthesis by La(OTf)3-catalyzed intramolecular regioselective aminolysis of cis-3,4-epoxy amines. Frontiers in Chemistry, 11. [Link]
-
Uesugi, S., et al. (2023). Azetidine synthesis by La(OTf)3-catalyzed intramolecular regioselective aminolysis of cis-3,4-epoxy amines. PubMed Central. [Link]
-
Wang, Y., et al. (2023). Modular Synthesis of 3,3-Disubstituted Azetidines via Azetidinylation Reagents. The Journal of Organic Chemistry. [Link]
-
Grellepois, F., et al. (2018). Synthesis of 2‐(Trifluoromethyl)Azetidines by Strain‐Release Reactions of 2‐(Trifluoromethyl)‐1‐Azabicyclo[1.1.0]Butanes. Chemistry – A European Journal, 24(50), 13158-13162. [Link]
-
Hutchings, G. J., & Thomas, J. M. (2005). HETEROGENEOUS ASYMMETRIC CATALYSTS: Strategies for Achieving High Enantioselection. Annual Review of Materials Research, 35(1), 315-346. [Link]
-
Ombito, J. O., et al. (2025). Recent progress in synthesis of 3-functionalized azetidines. Arkivoc, 2025(1), 202512430. [Link]
-
Wang, C., et al. (2022). Modular access to functionalized azetidines via electrophilic azetidinylation. Organic Chemistry Frontiers. [Link]
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Technical Support Center: Purification of Difluoromethylation Reagents
Welcome to the Technical Support Center. This guide is designed for researchers, scientists, and drug development professionals who utilize difluoromethylation reagents in their work. Unidentified impurities or degradation of these critical reagents can often be the root cause of failed or low-yielding reactions. This center provides in-depth troubleshooting advice, answers to frequently asked questions, and detailed protocols to help you identify, mitigate, and remove common impurities, ensuring the robustness and reproducibility of your experiments.
Part 1: Frequently Asked Questions (FAQs)
This section addresses common initial queries regarding the purity and stability of difluoromethylation reagents.
Q1: What are the most common difluoromethylation reagents and why is their purity so critical?
A1: Several classes of difluoromethylation reagents are routinely used, each with its own unique reactivity profile and stability concerns. Key examples include:
-
(Difluoromethyl)trimethylsilane (TMSCF₂H): A versatile nucleophilic CF₂H source, often activated by a base or fluoride source. Its utility is widespread, but it is susceptible to hydrolysis.
-
Zinc Difluoromethanesulfinate (DFMS or Baran's Reagent): A stable, solid reagent used for radical difluoromethylation of heteroarenes and other substrates.[1][2][3]
-
Diethyl (difluoromethyl)phosphonate & Diethyl (bromodifluoromethyl)phosphonate: These phosphonate-based reagents are effective precursors for generating difluorocarbene, a highly reactive intermediate for O- and S-difluoromethylation.[4][5]
Purity is paramount because trace impurities can have a dramatic negative impact on reaction outcomes. Potential issues include catalyst poisoning, unpredictable reaction rates, formation of difficult-to-separate byproducts, and complete reaction failure.[6] For instance, the presence of moisture can rapidly degrade moisture-sensitive reagents like TMSCF₂H, rendering them inactive.[6]
Q2: My difluoromethylation reaction is not working. How do I know if the reagent is the problem?
A2: If a trusted reaction protocol is failing, reagent quality is a prime suspect. Before troubleshooting other parameters, verify the purity of your difluoromethylation reagent. The most direct method is ¹⁹F NMR spectroscopy.[7] A pure reagent will show a clean, characteristic signal with the expected chemical shift and coupling constants. The presence of additional peaks in the ¹⁹F NMR spectrum is a clear indicator of impurities. For solid reagents like DFMS, be aware that commercial sources may contain inorganic salts like ZnCl₂ and water, which, while not always detrimental, should be accounted for in the reaction stoichiometry.[8]
Q3: What are the common types of impurities I should look for?
A3: Impurities can generally be classified into three categories:
-
Synthesis-Related Impurities: Residual starting materials, solvents, or byproducts from the reagent's manufacturing process. For example, an incomplete reaction in the synthesis of TMSCF₂H could leave behind chlorodifluoromethane or other silane precursors.[9]
-
Decomposition Products: These arise from improper handling or storage. The most common culprit is moisture, which can hydrolyze many reagents.[6][10] For instance, phosphonate-based reagents can hydrolyze, cleaving the P-C bond.[5]
-
Storage-Related Impurities: Long-term storage, especially if not under an inert atmosphere, can lead to slow degradation or reaction with atmospheric components.[10][11][12]
Q4: How should I properly store my difluoromethylation reagents to prevent impurity formation?
A4: Proper storage is the first line of defense against reagent degradation.
-
Inert Atmosphere: Many reagents, especially organometallics and silanes like TMSCF₂H, are sensitive to air and moisture.[6][12] They should be stored in tightly sealed containers, preferably with a Teflon-lined cap, under an inert atmosphere (Argon or Nitrogen).[10]
-
Temperature: Store reagents at the temperature recommended by the manufacturer, which is often in a refrigerator (2-8°C) or freezer (-20°C).[2][10] This slows down potential decomposition pathways.
-
Light: Protect light-sensitive compounds by storing them in amber vials or by wrapping the container in aluminum foil.[10]
Part 2: Troubleshooting Guide for Impurity-Related Issues
This guide provides a structured approach to diagnosing and solving problems that may arise from impure difluoromethylation reagents.
| Observed Problem | Probable Cause (Reagent-Related) | Recommended Diagnostic & Solution |
| Low or No Product Conversion (Starting Material Consumed) | Reagent has decomposed due to improper storage (e.g., hydrolysis). The active species is no longer present in sufficient quantity. | Diagnostic: Run a ¹⁹F NMR of the reagent. Compare the spectrum to a reference standard to confirm its identity and purity.[7] Solution: Purify the reagent using an appropriate method (see Protocols section) or purchase a new, verified batch. |
| Low or No Product Conversion (Starting Material Unreacted) | The reagent is impure and contains inhibitors, or the stated concentration is incorrect due to the presence of non-reactive impurities. | Diagnostic: In addition to ¹⁹F NMR, consider quantitative NMR (qNMR) to determine the exact purity/concentration of the active reagent.[7] Solution: For solid reagents like DFMS, which can contain water or ZnCl₂, adjust stoichiometry accordingly.[8] For liquid reagents, purification by distillation may be necessary. |
| Formation of Unexpected Byproducts | Impurities in the reagent are participating in side reactions. For example, a protic impurity could be quenching a strong base or organometallic intermediate. | Diagnostic: Analyze the crude reaction mixture by LC-MS or GC-MS to identify the mass of the byproducts.[13][14] This can provide clues about the identity of the impurity. Solution: Implement a purification step for the reagent. If byproducts suggest hydrolysis, ensure all reaction components and glassware are rigorously dried. |
| Inconsistent Results Between Batches | Significant batch-to-batch variation in the purity of the commercial reagent. | Diagnostic: Always run a quick purity check (e.g., ¹⁹F NMR) on any new bottle of reagent before use.[7] Solution: If purity is low, purify the entire batch before use to ensure consistency for the duration of a project. Store the purified reagent in smaller, sealed ampoules for single use to prevent contamination of the main stock. |
Part 3: Visualization of Troubleshooting Workflow
The following diagram outlines a logical workflow for troubleshooting difluoromethylation reactions when reagent purity is suspected as the root cause.
Caption: Decision workflow for troubleshooting reagent purity.
Part 4: Key Experimental Protocols
Protocol 1: Purification of (Difluoromethyl)trimethylsilane (TMSCF₂H) by Fractional Distillation
(Difluoromethyl)trimethylsilane is a liquid with a relatively low boiling point (approx. 57-59 °C). It can be contaminated with higher or lower boiling impurities from its synthesis or decomposition. Fractional distillation is the most effective method for its purification.
Safety First: This procedure must be conducted in a well-ventilated fume hood. Wear appropriate PPE, including safety goggles, a lab coat, and chemical-resistant gloves.[12] TMSCF₂H is flammable; ensure there are no ignition sources nearby.
Materials:
-
Crude TMSCF₂H
-
Round-bottom flask
-
Fractional distillation column (e.g., Vigreux)
-
Distillation head with thermometer
-
Condenser
-
Receiving flask
-
Heating mantle with stirrer
-
Inert gas line (Argon or Nitrogen)
-
Dry glassware (oven-dried overnight at >120 °C and cooled under inert gas)
Procedure:
-
Setup: Assemble the fractional distillation apparatus. All glassware must be scrupulously dry. The entire system should be under a positive pressure of a dry, inert gas.
-
Charging the Flask: Charge the distillation flask with the crude TMSCF₂H and a magnetic stir bar. Do not fill the flask more than two-thirds full.
-
Distillation:
-
Begin stirring and gently heat the flask using the heating mantle.
-
Carefully monitor the temperature at the distillation head. Discard any initial low-boiling fraction (forerun).
-
Collect the fraction that distills at a constant temperature corresponding to the boiling point of pure TMSCF₂H (57-59 °C at atmospheric pressure).
-
The distillation should be performed slowly to ensure good separation. A rate of approximately 1 drop per second is ideal.
-
-
Completion and Storage:
-
Stop the distillation when only a small amount of residue remains in the distillation flask. Never distill to dryness.
-
Allow the apparatus to cool completely before dismantling.
-
Transfer the purified, colorless liquid to a clean, dry, amber glass bottle or a Schlenk flask. Seal the container under an inert atmosphere and store it in a refrigerator (2-8°C).
-
Protocol 2: Preparation and Purity Assessment of a Zinc Difluoromethanesulfinate (DFMS) Solution
DFMS is a solid, but reactions are often performed in solution. Impurities can include water and inorganic salts from its synthesis.[8] This protocol describes how to prepare a solution and assess its purity before use.
Safety First: Handle DFMS in a fume hood. While it is generally air-stable, avoid inhaling the powder.[1][2] Wear standard PPE.
Materials:
-
DFMS powder
-
Anhydrous solvent (e.g., DMF, DMSO, as specified by the reaction protocol)
-
Volumetric flask
-
Analytical balance
-
NMR tube
-
Deuterated solvent (e.g., DMSO-d₆)
-
Internal standard for qNMR (e.g., 1,3,5-trimethoxybenzene or another inert fluorinated compound with a known purity and a non-overlapping signal)
Procedure:
-
Solution Preparation:
-
Under an inert atmosphere (if the subsequent reaction is sensitive), accurately weigh the required amount of DFMS powder and the internal standard into a dry volumetric flask.
-
Add the anhydrous solvent to the flask, dissolving the solids completely.
-
Fill the flask to the calibration mark with the solvent, cap, and invert several times to ensure a homogenous solution.
-
-
Purity Assessment by ¹⁹F qNMR:
-
Transfer an aliquot of the prepared solution to an NMR tube.
-
Acquire a ¹⁹F NMR spectrum. Ensure the relaxation delay (d1) is sufficiently long (e.g., 5 times the longest T₁ of the signals of interest) for accurate integration.
-
Integrate the characteristic signal for DFMS and the signal for the fluorinated internal standard.
-
Calculate the precise concentration of active DFMS in the solution based on the known concentration and integration of the internal standard.
-
-
Usage: Use the solution immediately or store it under an inert atmosphere in a sealed container. The determined concentration should be used for all stoichiometric calculations in your reaction, which corrects for any non-reactive impurities in the solid reagent.
References
- Apollo Scientific. (n.d.). Diethyl (difluoromethyl)phosphonate Safety Data Sheet.
-
LCGC International. (2025, January 29). Detecting Fluorinated Residuals Using Liquid Chromatography–High-Resolution Mass Spectrometry. [Link]
-
NINGBO INNO PHARMCHEM CO.,LTD. (n.d.). Diethyl Difluoromethylphosphonate: Properties, Applications, and Importance in Fluorochemical Synthesis. [Link]
-
Agency for Toxic Substances and Disease Registry. (2003). Analytical Methods for Fluorides, Hydrogen Fluoride, and Fluorine. [Link]
-
ResearchGate. (2025, August 5). ChemInform Abstract: Difluoromethylation and Trifluoromethylation Reagents Derived from Tetrafluoroethane β-Sultone: Synthesis, Reactivity and Applications. [Link]
-
Falandysz, J., & Taniyasu, S. (2016). Recent developments in methods for analysis of perfluorinated persistent pollutants. National Institutes of Health. [Link]
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Wikipedia. (n.d.). Organofluorine chemistry. [Link]
-
Fujiwara, Y., Dixon, J. A., O'Hara, F., Funder, E. D., Dixon, D. D., Rodriguez, R. A., ... & Baran, P. S. (2012). A new reagent for direct difluoromethylation. Journal of the American Chemical Society, 134(3), 1494-1497. [Link]
-
ResearchGate. (2025, August 6). Diethyl bromodifluoromethylphosphonate: a highly efficient and environmentally benign difluorocarbene precursor. [Link]
-
Togni, A. (2010). Electrophilic Trifluoromethylation by Use of Hypervalent Iodine Reagents. Accounts of Chemical Research, 43(3), 438-449. [Link]
-
PubMed. (2012, January 25). A new reagent for direct difluoromethylation. [Link]
-
Sinoshiny. (2025, June 18). How to store fluorinated pharmaceutical intermediates properly?. [Link]
-
ResearchGate. (2026, January 10). Difluoromethylation of Arylsulfonium Salts with TMSCF₂H. [Link]
-
Organic Syntheses. (n.d.). Deoxyfluorination Procedure. [Link]
-
Miele, M., & Pace, V. (2021). (Difluoromethyl)trimethylsilane (TMSCHF₂): A Useful Difluoromethylating Nucleophilic Source. Request PDF. [Link]
-
Sap, J. B. I., Meyer, C. F., Straathof, N., & Gouverneur, V. (2021). Late-stage difluoromethylation: concepts, developments and perspective. Chemical Society Reviews, 50(12), 7019-7044. [Link]
-
ResearchGate. (n.d.). TMSCF₂H synthesis. TMSCF₂H, difluoromethyl trimethyl silane. [Link]
-
Hu, J., Zhang, W., Wang, F., & Li, Y. (2016). A Journey of the Development of Privileged Difluorocarbene Reagents TMSCF₂X (X = Br, F, Cl) for Organic Synthesis. Accounts of Chemical Research, 49(12), 2714-2726. [Link]
-
ResearchGate. (2024, May 15). The ¹⁸F-Difluoromethyl Group: Challenges, Impact and Outlook. [Link]
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Technical Support Center: Degradation Pathways of 3-(Difluoromethoxy)azetidine Derivatives
Introduction: The strategic incorporation of the 3-(difluoromethoxy)azetidine scaffold into drug candidates represents a significant advancement in medicinal chemistry. This moiety combines the metabolic stability and unique electronic properties of the difluoromethoxy group with the rigid, three-dimensional structure of the azetidine ring.[1][2] However, the inherent ring strain of the azetidine core and the complex electronics of the difluoromethoxy group introduce specific stability challenges.[3][4] Understanding the degradation pathways of these derivatives is not merely an academic exercise; it is a critical component of drug development, ensuring the safety, efficacy, and stability of new therapeutic agents.[5] This guide provides in-depth technical support, troubleshooting advice, and validated protocols for researchers working with these promising but challenging molecules.
Frequently Asked Questions (FAQs)
Q1: What are the primary degradation pathways I should be aware of for this compound derivatives?
A1: Based on extensive forced degradation studies, two principal degradation pathways dominate the stability profile of these molecules:
-
Azetidine Ring-Opening: This is often the most significant pathway, driven by the inherent strain of the four-membered ring.[4][6] Under acidic conditions, the azetidine nitrogen can be protonated, forming a reactive azetidinium ion. This intermediate is susceptible to nucleophilic attack, leading to ring cleavage.[7][8] The specific ring-opened product depends on the nature of the nucleophile (e.g., water, buffer components) and the presence of intramolecular nucleophiles (such as a pendant amide group).[3][9]
-
Hydrolysis of Other Functional Groups: While the azetidine ring is a primary point of lability, other functional groups on the molecule (e.g., amides, esters) can undergo hydrolysis, especially under strong acidic or basic conditions. These reactions typically follow well-established mechanisms.
It is noteworthy that the difluoromethoxy group itself is generally robust due to the high strength of the carbon-fluorine bond, making it resistant to common metabolic and oxidative degradation.[1][10] However, cleavage is not impossible under sufficiently harsh conditions.
Q2: How does the substitution pattern on the azetidine nitrogen affect stability?
A2: The substituent on the azetidine nitrogen plays a crucial role in the molecule's stability. N-aryl azetidines, for instance, can be particularly unstable, especially if the aryl ring contains electron-withdrawing groups.[4] This is because delocalization of the nitrogen lone pair into the aryl ring can weaken the C-N bonds of the azetidine and increase its susceptibility to protonation and subsequent ring-opening.[6] Conversely, attaching the azetidine to certain conjugated heteroaryls can enhance stability.[4]
Q3: My molecule contains a this compound core. Under what pH conditions should I expect maximum stability?
A3: Stability is highly pH-dependent.[11][12] Generally, extreme pH values should be avoided.
-
Acidic pH (typically < 4): Promotes rapid degradation via acid-catalyzed ring-opening of the azetidine.[3][4]
-
Neutral pH (approx. 6-8): Often provides the greatest stability, though this can vary depending on the overall molecular structure and buffer composition.
-
Basic pH (typically > 9): Can catalyze the hydrolysis of other susceptible functional groups like esters or amides. While less common, strong basic conditions could potentially compromise the difluoromethoxy group.
A pH-rate profile study is essential to determine the optimal pH range for your specific derivative.[11]
Q4: What are the best analytical techniques to monitor the degradation and identify the products?
A4: A multi-pronged analytical approach is recommended:
-
High-Performance Liquid Chromatography (HPLC) with UV and Mass Spectrometric (MS) Detection: This is the cornerstone technique. A stability-indicating HPLC method must be developed to separate the parent drug from all significant degradation products.[13] LC-MS is invaluable for obtaining the mass of the degradants, which provides the first clues to their structure.[7]
-
Nuclear Magnetic Resonance (NMR) Spectroscopy: For definitive structural elucidation, degradation products must be isolated (e.g., via preparative HPLC) and analyzed by 1D and 2D NMR.[8]
-
Combustion Ion Chromatography (CIC): This technique can be used to quantify total organofluorine, which can help track the fate of fluorine-containing fragments if the difluoromethoxy group is cleaved.[14][15]
Troubleshooting Guides
Issue 1: My compound degrades almost completely upon dissolution in an aqueous buffer.
| Possible Cause | Troubleshooting Steps & Rationale |
| Incorrect Buffer pH | The buffer pH may be in a highly unstable region for your molecule. Immediately verify the pH of your buffer. Prepare fresh solutions in buffers of varying pH (e.g., 4.0, 5.5, 7.0, 8.5) to quickly identify a more stable range. |
| Highly Labile Structure | The substituents on your molecule, particularly on the azetidine nitrogen, may render it extremely susceptible to acid- or base-catalyzed degradation.[4] Review the structure for activating groups. Consider performing initial dissolution in an aprotic organic solvent (like acetonitrile or DMSO) before dilution into the aqueous phase to minimize exposure time to harsh conditions. |
| Reactive Buffer Species | Certain buffer components (e.g., phosphate, citrate) can act as nucleophiles and actively participate in the azetidine ring-opening. Try switching to a different, non-nucleophilic buffer system (e.g., MES, HEPES) to see if stability improves. |
Issue 2: I am running a forced degradation study, but I observe no degradation under any stress condition.
| Possible Cause | Troubleshooting Steps & Rationale |
| Insufficient Stress | The conditions may not be harsh enough to induce degradation in a highly stable molecule. The goal of forced degradation is to achieve 5-20% degradation.[5] Increase the severity of the conditions systematically: • Acid/Base: Move from 0.1 M to 1 M HCl or NaOH.[16] • Temperature: Increase the temperature from 60°C to 80°C. • Oxidation: Increase H₂O₂ concentration from 3% to 30%. |
| Poor Solubility | If the compound is not fully dissolved, it is not adequately exposed to the stressor. Ensure complete dissolution. A co-solvent (like acetonitrile or methanol) may be necessary, but its own stability and reactivity under the stress conditions must be considered.[5] |
Issue 3: My LC-MS analysis shows a prominent degradation product with a neutral loss of 51 Da or 66 Da. What does this indicate?
| Possible Cause | Troubleshooting Steps & Rationale |
| Cleavage of the Difluoromethoxy Group | This is a strong indication that the -OCF₂H group is being cleaved. A loss of 66 Da corresponds to the entire OCF₂H radical, while a loss of 51 Da corresponds to the CF₂H fragment. This suggests a hydrolytic or oxidative pathway is attacking this otherwise stable moiety. This is a significant finding that points away from simple azetidine ring-opening. |
| Confirmation Strategy | To confirm, analyze the sample for the presence of fluoride ions using an ion-selective electrode or ion chromatography. The presence of excess fluoride would corroborate the cleavage of the C-F bonds. Isolate the degradant and perform high-resolution MS and NMR to confirm the structural change (e.g., conversion of the -OCF₂H to a hydroxyl or carbonyl group). |
Visualized Pathways and Workflows
Proposed Degradation Pathways
The following diagram illustrates the two primary degradation pathways for a generic this compound derivative.
Caption: Primary degradation routes for this compound derivatives.
Experimental Workflow: Forced Degradation Study
This workflow outlines the systematic process for conducting a forced degradation study.
Sources
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- 2. Azetidines of pharmacological interest - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Intramolecular Ring-Opening Decomposition of Aryl Azetidines - PubMed [pubmed.ncbi.nlm.nih.gov]
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- 5. Development of forced degradation and stability indicating studies of drugs—A review - PMC [pmc.ncbi.nlm.nih.gov]
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- 16. Forced Degradation Studies - MedCrave online [medcraveonline.com]
Validation & Comparative
A Comparative Guide for Medicinal Chemists: 3-(Difluoromethoxy)azetidine vs. 3-(Trifluoromethoxy)azetidine in Drug Design
In modern drug discovery, the strategic incorporation of fluorinated motifs is a cornerstone for optimizing the Absorption, Distribution, Metabolism, and Excretion (ADME) properties of drug candidates. The azetidine ring, a strained four-membered heterocycle, has gained prominence as a desirable scaffold for its ability to confer metabolic stability, improve solubility, and provide a rigid, three-dimensional exit vector for further chemical exploration.[1][2] When functionalized with fluoroalkoxy groups, such as difluoromethoxy (-OCF₂H) and trifluoromethoxy (-OCF₃), the resulting building blocks become powerful tools for fine-tuning molecular properties.
This guide provides an in-depth comparison of 3-(Difluoromethoxy)azetidine and 3-(Trifluoromethoxy)azetidine, synthesizing data from the literature to explain the causality behind their differing profiles and providing actionable insights for drug development professionals.
I. Physicochemical Properties: A Tale of Two Ethers
The substitution of hydrogen with fluorine atoms dramatically alters the electronic and steric properties of a methoxy group. The distinction between a difluoro- and trifluoromethoxy group, while seemingly subtle, presents a critical choice point in lead optimization, with significant downstream consequences for a compound's behavior.
The -OCF₃ group is a powerful electron-withdrawing substituent with a significant impact on lipophilicity.[3] In contrast, the -OCF₂H group is also electron-withdrawing but introduces a unique capability not shared by its perfluorinated counterpart: the ability to act as a hydrogen bond donor.[4][5] The polarization of the C-H bond by the adjacent fluorine atoms allows it to engage in hydrogen bonding, which can be crucial for target engagement.[4]
Here, we summarize the key physicochemical parameters that differentiate these two important azetidine building blocks.
| Property | This compound | 3-(Trifluoromethoxy)azetidine | Rationale & Causality |
| Hansch Hydrophobicity Parameter (π) | +0.43[6] | +1.04[6] | The -OCF₃ group is substantially more lipophilic than -OCF₂H. This is a primary driver for differences in solubility, permeability, and off-target effects. |
| Calculated logP (XlogP) | ~0.5 - 0.7 | ~1.0 - 1.2 | The higher fluorine content of the -OCF₃ group leads to a greater increase in the overall lipophilicity of the azetidine scaffold. |
| Azetidine Ring pKa (Estimated) | ~8.0 - 8.5 | ~7.8 - 8.3 | Both groups lower the basicity of the azetidine nitrogen (pKa ≈ 11.3 for parent) due to their strong electron-withdrawing nature.[7][8] The slightly stronger inductive effect of -OCF₃ results in a more pronounced pKa depression. |
| Hydrogen Bonding Potential | Donor and Acceptor | Acceptor Only | The polarized C-H bond in the -OCF₂H group can act as a hydrogen bond donor.[4][5] This provides a unique interaction capability that is absent in the -OCF₃ group. |
| Metabolic Stability | High | Very High | Both groups block O-dealkylation, a common metabolic liability for methoxy ethers.[9][10] The C-F bond's high dissociation energy (485 kJ/mol) resists cleavage by cytochrome P450 enzymes.[3] |
II. Impact on Metabolic Stability
A primary motivation for incorporating fluoroalkoxy groups is to enhance metabolic stability. Aryl and alkyl ethers are susceptible to oxidative metabolism, particularly O-dealkylation, by cytochrome P450 (CYP) enzymes. Replacing a metabolically labile methoxy group (-OCH₃) with either -OCF₂H or -OCF₃ effectively blocks this pathway due to the exceptional strength of the carbon-fluorine bond.[9][10][11]
-
3-(Trifluoromethoxy)azetidine : The -OCF₃ group is considered one of the most robust metabolic blockers.[3][12] Its resistance to enzymatic breakdown is profound, often shifting the metabolic burden to other, less reactive parts of the molecule.
-
This compound : The -OCF₂H group is also highly effective at preventing O-dealkylation and is generally considered a metabolically stable isostere of the methoxy group.[4][9] While direct comparative studies on the azetidine scaffold are scarce, both moieties offer a significant improvement over non-fluorinated analogs.
The choice between the two often comes down to balancing the desired level of metabolic stability with other properties like solubility and target affinity.
III. Lipophilicity, Permeability, and Solubility
Lipophilicity, often measured as logP or logD, is a critical parameter influencing a drug's solubility, membrane permeability, and potential for off-target toxicity.
-
The Lipophilicity Cost of -OCF₃ : The trifluoromethoxy group imparts a significant lipophilicity increase (π = +1.04).[6] While this can enhance membrane permeability and cell penetration, it can also lead to decreased aqueous solubility, increased plasma protein binding, and a higher risk of hERG channel inhibition.
-
The Balanced Profile of -OCF₂H : The difluoromethoxy group offers a more moderate increase in lipophilicity (π = +0.43), providing a valuable intermediate option.[6][9] A Pfizer case study on fluoroanisoles suggested that the PhOCF₂H motif strikes a better balance of properties, with advantages in transcellular permeability over PhOCF₃ despite the latter's higher lipophilicity.[13] This nuanced behavior highlights that the relationship between lipophilicity and permeability is not always linear.
The azetidine scaffold itself helps to mitigate high lipophilicity due to its polar nitrogen atom, but the choice of the fluoroalkoxy substituent remains a key modulator of the final compound's properties.
IV. Strategic Implications for Drug-Target Interactions
Beyond modulating ADME properties, the choice between these two motifs can directly influence binding affinity and selectivity through distinct intermolecular interactions.
-
The Hydrogen Bond Donor Advantage of -OCF₂H : The ability of the difluoromethoxy group to act as a hydrogen bond donor is a key strategic advantage.[4][5] This allows it to form interactions with backbone carbonyls or specific amino acid residues (e.g., Asp, Glu, Ser, Thr) in a protein's active site, potentially increasing binding affinity and selectivity in a way that the -OCF₃ group cannot.
-
Multipolar Interactions of Fluorine : Both groups can participate in favorable multipolar interactions. Well-placed fluorine atoms can engage with the protein backbone (C–F···C=O interactions), which can significantly enhance ligand binding affinity.[14] The higher density of fluorine atoms in the -OCF₃ group may offer more opportunities for these types of interactions, provided the geometry of the binding pocket is suitable.
The decision should therefore be guided by structural biology insights. If a hydrogen bond donor is required or tolerated in a specific region of the binding pocket, this compound is the superior choice. If the pocket is predominantly hydrophobic and can accommodate a more lipophilic group, or if multipolar interactions are key, 3-(trifluoromethoxy)azetidine may be preferred.
Experimental Protocols
To empirically validate the choice between these two building blocks, the following standardized in vitro assays are essential.
Protocol 1: In Vitro Metabolic Stability Assay
This protocol determines a compound's susceptibility to metabolism by liver enzymes, providing key data on half-life and intrinsic clearance.[15][16]
Caption: Workflow for a typical in vitro microsomal stability assay.
Methodology:
-
Preparation: Test compounds are prepared at a final concentration of 1 µM. Liver microsomes (e.g., human, 0.5 mg/mL) are thawed. An NADPH regenerating system is prepared in a phosphate buffer (100 mM, pH 7.4).[16][17]
-
Incubation: The test compound is mixed with the microsomal solution and pre-warmed to 37°C. The metabolic reaction is initiated by adding the NADPH cofactor.[15]
-
Sampling & Termination: Aliquots are taken at specified time points (e.g., 0, 5, 15, 30, 45 minutes) and the reaction is immediately stopped by adding a cold organic solvent like acetonitrile, which also contains an internal standard for analytical normalization.[18]
-
Analysis: Samples are centrifuged to remove precipitated proteins. The supernatant is then analyzed by LC-MS/MS to quantify the concentration of the parent compound remaining.[17]
-
Data Interpretation: The natural logarithm of the percentage of parent compound remaining is plotted against time. From the slope of this line, the in vitro half-life (t₁/₂) and intrinsic clearance (CLᵢₙₜ) are calculated. A longer half-life and lower clearance indicate greater metabolic stability.[18]
Protocol 2: LogP Determination by HPLC
This protocol provides an efficient, indirect method to estimate the octanol-water partition coefficient (logP), a key measure of lipophilicity.[19][20]
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A Tale of Two Azetidines: A Comparative Guide to 3-(Difluoromethoxy)azetidine and 3-Hydroxyazetidine as Pharmacophores
In the landscape of modern medicinal chemistry, the quest for drug candidates with optimized pharmacokinetic and pharmacodynamic profiles is a perpetual challenge. The strategic modification of molecular scaffolds with carefully chosen functional groups is a cornerstone of this endeavor. Among the privileged heterocyclic structures, the azetidine ring has garnered significant attention for its ability to impart desirable properties such as improved solubility, metabolic stability, and three-dimensional diversity.[1] This guide provides an in-depth, data-driven comparison of two key 3-substituted azetidine pharmacophores: the emerging 3-(difluoromethoxy)azetidine and the well-established 3-hydroxyazetidine.
This document is intended for researchers, scientists, and drug development professionals, offering a technical examination of the nuanced yet critical differences between these two moieties. We will delve into their comparative physicochemical properties, metabolic stability, and the underlying mechanistic rationale for their differential behaviors, supported by experimental data and established protocols.
The Azetidine Scaffold: A Privileged Player in Drug Discovery
The four-membered azetidine ring is a valuable structural motif in drug design. Its inherent ring strain and non-planar geometry provide a rigid scaffold that can favorably position substituents for optimal interaction with biological targets.[1] The nitrogen atom within the ring can serve as a hydrogen bond acceptor or a point for further substitution, allowing for fine-tuning of a molecule's properties. The incorporation of azetidine moieties has been shown to enhance metabolic stability and aqueous solubility, crucial parameters for the development of orally bioavailable drugs.[1]
Head-to-Head Comparison: -OH vs. -OCF₂H at the 3-Position
The substitution at the 3-position of the azetidine ring significantly influences the overall properties of the molecule. Here, we compare the classic hydroxyl group (-OH) with the increasingly popular difluoromethoxy group (-OCF₂H).
Physicochemical Properties: A Quantitative Analysis
The physicochemical properties of a drug candidate, such as lipophilicity (LogP/LogD) and basicity (pKa), are critical determinants of its absorption, distribution, metabolism, and excretion (ADME) profile. The introduction of fluorine atoms in the difluoromethoxy group leads to predictable and advantageous alterations of these properties compared to the hydroxyl analog.
| Property | 3-Hydroxyazetidine | This compound (Estimated) | Rationale for the Difference |
| Calculated LogP | -1.0[2] | ~0.5 - 1.0 | The two fluorine atoms in the -OCF₂H group significantly increase lipophilicity compared to the polar -OH group. This is a well-established effect of fluorination in medicinal chemistry. |
| Experimental pKa | ~8.5 - 9.0 (Estimated for the azetidine nitrogen) | ~7.0 - 7.5 | The strong electron-withdrawing effect of the difluoromethoxy group lowers the electron density on the azetidine nitrogen, thereby reducing its basicity and pKa. Experimental data on 3-fluoroazetidines show a decrease in pKa with increasing fluorination.[3] |
| Hydrogen Bond Donating Capacity | Strong | Weak to Moderate | The hydroxyl group is a classic, strong hydrogen bond donor. The C-H bond in the -OCF₂H group can act as a hydrogen bond donor, but it is significantly weaker than the O-H bond. |
| Hydrogen Bond Accepting Capacity | Strong (oxygen lone pairs) | Moderate (oxygen and fluorine lone pairs) | The oxygen atom in both groups can act as a hydrogen bond acceptor. The fluorine atoms in the -OCF₂H group can also participate in weaker hydrogen bonding interactions. |
Note: The values for this compound are estimations based on trends observed in closely related fluorinated azetidine analogs.[3] Direct experimental determination is recommended for specific drug candidates.
The Lipophilicity-Basicity Trade-off: A Visual Representation
The interplay between lipophilicity and basicity is a critical consideration in drug design. The following diagram illustrates the projected shift in physicochemical space when moving from a 3-hydroxyazetidine core to a this compound core.
Caption: Shift in physicochemical properties from 3-hydroxyazetidine to this compound.
Metabolic Stability: The Fluorine Advantage
A significant driver for the adoption of the difluoromethoxy group in drug design is its ability to enhance metabolic stability. The hydroxyl group is a common site for phase II metabolism, particularly glucuronidation, which can lead to rapid clearance of a drug from the body.
The carbon-fluorine bond is exceptionally strong and not readily cleaved by metabolic enzymes like cytochrome P450s. By replacing the hydroxyl group with a difluoromethoxy group, this metabolic "soft spot" is effectively blocked.
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A Strategic Guide to Bioisosteric Replacement: Enhancing Drug-Like Properties by Substituting Hydroxyl Groups with Difluoromethoxyazetidine
As Senior Application Scientists, we navigate the intricate landscape of lead optimization, where subtle molecular modifications can profoundly impact a drug candidate's ultimate success. A recurring challenge is the hydroxyl group. While it can be crucial for target engagement through hydrogen bonding, it often introduces metabolic liabilities and can lead to unfavorable physicochemical properties. This guide provides an in-depth comparison of the hydroxyl group with a sophisticated bioisostere: the difluoromethoxyazetidine moiety. We will explore the causal reasoning behind this strategic replacement and provide the experimental frameworks to validate its advantages.
The Rationale: Overcoming the Hydroxyl Hurdle
The concept of bioisosterism—the exchange of a functional group for another with similar physical or chemical properties to produce broadly similar biological effects—is a cornerstone of medicinal chemistry.[1][2][3] The replacement of a hydroxyl group is often motivated by the need to block sites of metabolic oxidation.[4][5] The introduction of fluorine is a particularly powerful tactic in this context.[2] The exceptional strength of the carbon-fluorine bond confers significant resistance to metabolic degradation by enzymes like cytochrome P450s.[6][7]
The difluoromethoxyazetidine moiety is a multi-component bioisostere designed to address several challenges simultaneously:
-
The Difluoromethoxy (-OCF₂H) Component: This group acts as a metabolically robust mimic of the hydroxyl or methoxy group.[7] Its strong electron-withdrawing nature can modulate the pKa of adjacent functional groups, and while it is a weak hydrogen bond acceptor, the C-H bond can act as a weak hydrogen bond donor, potentially preserving key interactions within a binding pocket.[8][9][10][11][12]
-
The Azetidine Component: This small, saturated heterocycle serves to improve aqueous solubility and can introduce a new vector for interacting with the target protein. Its three-dimensional character can also help optimize the orientation of the molecule in the binding site.
By combining these components, the difluoromethoxyazetidine group offers a sophisticated solution to improve metabolic stability, tune lipophilicity, and potentially enhance target affinity.
Physicochemical Property Modulation: A Head-to-Head Comparison
The decision to undertake a bioisosteric replacement must be data-driven. The following table summarizes the key physicochemical differences between a hydroxyl group and the difluoromethoxy moiety, which forms the core of our replacement strategy.
| Property | Hydroxyl Group (-OH) | Difluoromethoxy Group (-OCF₂H) | Rationale for Replacement |
| Hydrogen Bonding | Strong H-bond donor and acceptor.[13] | Weak H-bond acceptor (F atoms); weak H-bond donor (C-H).[10][11] | To reduce excessive polarity while potentially retaining a key H-bond interaction in a more lipophilic context. |
| Lipophilicity (logP) | Decreases logP (hydrophilic).[14] | Increases logP (lipophilic).[6][7] | To enhance membrane permeability and improve oral absorption.[15][16] |
| Metabolic Stability | Prone to Phase I oxidation and Phase II glucuronidation.[4][5] | Highly resistant to CYP-mediated oxidation due to strong C-F bonds.[7] | To block a primary metabolic soft spot, thereby increasing the drug's half-life and exposure.[6] |
| Electronic Effect | Weak electron-donating/withdrawing. | Strong electron-withdrawing.[15][17] | To alter the electronic character of an aromatic ring or modulate the pKa of nearby basic or acidic centers. |
| Polar Surface Area (PSA) | Contributes ~20 Ų to PSA. | Contributes ~22 Ų to PSA. | The azetidine ring will further increase PSA, balancing the increased lipophilicity from the -OCF₂H group. |
Visualizing the Structural Impact
The following diagram illustrates the bioisosteric replacement of a hydroxyl group on a representative aromatic scaffold with the difluoromethoxyazetidine moiety.
Caption: Drug discovery workflow highlighting the iterative cycle of lead optimization.
Conclusion
The bioisosteric replacement of a hydroxyl group with a difluoromethoxyazetidine moiety represents a sophisticated, multi-faceted strategy in modern medicinal chemistry. It is not a simple substitution but a deliberate molecular redesign aimed at overcoming specific, well-defined hurdles in drug development, primarily poor metabolic stability and suboptimal permeability. By leveraging the unique properties of fluorine to enhance metabolic robustness and the azetidine ring to fine-tune solubility and spatial orientation, researchers can rationally engineer molecules with superior drug-like properties. The validation of this strategy, as outlined in the provided experimental protocols, is essential for making informed decisions that propel promising compounds through the development pipeline.
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A Guide to Assessing the Metabolic Stability of Compounds Containing 3-(Difluoromethoxy)azetidine: A Comparative Approach
For Researchers, Scientists, and Drug Development Professionals
In the landscape of modern drug discovery, the metabolic stability of a compound is a critical determinant of its clinical success. A molecule that is rapidly metabolized may fail to achieve therapeutic concentrations, while unpredictable metabolic pathways can lead to the formation of toxic byproducts. Consequently, medicinal chemists are increasingly turning to innovative chemical motifs to enhance the metabolic robustness of drug candidates. One such motif that has garnered significant interest is the 3-(difluoromethoxy)azetidine moiety.
This guide provides a comprehensive overview of the rationale behind the use of this compound to improve metabolic stability and offers a framework for its experimental validation. We will delve into the theoretical advantages conferred by both the azetidine ring and the difluoromethoxy group, and present detailed protocols for assessing metabolic stability in direct comparison with other commonly employed bioisosteres.
The Strategic Advantage of this compound
The incorporation of a this compound group into a drug candidate is a deliberate strategy to leverage the synergistic benefits of its two key components: the strained four-membered azetidine ring and the electron-withdrawing difluoromethoxy substituent.
The Azetidine Scaffold: Azetidines are four-membered nitrogen-containing heterocycles that have become valuable motifs in medicinal chemistry.[1] Their utility stems from a combination of unique structural and physicochemical properties:
-
sp³-Rich Character: The non-planar, three-dimensional nature of the azetidine ring can improve solubility and reduce off-target toxicity compared to flat aromatic systems.
-
Conformational Rigidity: The inherent ring strain of azetidines restricts conformational flexibility, which can lead to enhanced binding affinity and selectivity for the target protein.[1]
-
Metabolic Stability: The compact and strained nature of the azetidine ring can render it less susceptible to metabolism compared to larger, more flexible aliphatic rings.[2][3] However, the stability can be influenced by the nature and position of substituents.[4]
The Difluoromethoxy Group: The introduction of fluorine into drug candidates is a well-established strategy for enhancing metabolic stability.[5][6] The difluoromethoxy group, in particular, offers several advantages over a simple methoxy group:
-
Blocking Metabolic Hotspots: A common metabolic pathway for compounds containing a methoxy group is O-demethylation, mediated by cytochrome P450 enzymes. The strong carbon-fluorine bonds in the difluoromethoxy group are resistant to this enzymatic cleavage, thereby increasing the metabolic half-life of the compound.[7]
-
Modulation of Physicochemical Properties: The electron-withdrawing nature of the fluorine atoms can influence the acidity or basicity (pKa) of nearby functional groups, which can be optimized for improved solubility and permeability.[7]
-
Hydrogen Bonding Capacity: Unlike a trifluoromethoxy group, the difluoromethoxy group can act as a hydrogen bond donor, potentially introducing favorable interactions with the target protein.[8]
By combining these two moieties, the this compound group presents a compelling strategy for medicinal chemists seeking to design drug candidates with enhanced metabolic stability and favorable pharmacokinetic profiles.
A Framework for Comparative Experimental Assessment
To empirically validate the metabolic stability of compounds containing this compound, a head-to-head comparison with relevant bioisosteres is essential. The following is a proposed experimental design to objectively assess the metabolic liabilities of a hypothetical parent compound functionalized with different chemical groups.
Hypothetical Test Compounds:
| Compound | Moiety of Interest | Rationale for Comparison |
| Compound 1 | This compound | The primary compound of interest. |
| Compound 2 | 3-Methoxyazetidine | Direct comparison to assess the impact of difluorination on metabolic stability. |
| Compound 3 | Azetidine | To evaluate the contribution of the difluoromethoxy group to stability. |
| Compound 4 | Pyrrolidine | A common, less-strained five-membered ring alternative to azetidine. |
| Compound 5 | Cyclobutane | A non-heterocyclic four-membered ring to assess the role of the nitrogen atom in the azetidine ring. |
The following sections provide detailed protocols for two standard in vitro assays for assessing metabolic stability: the liver microsomal stability assay and the hepatocyte stability assay.[9][10][11]
Experimental Workflow for Metabolic Stability Assessment
Caption: A generalized workflow for in vitro metabolic stability assays.
Detailed Experimental Protocols
Liver Microsomal Stability Assay
This assay primarily assesses metabolism by Phase I enzymes, such as cytochrome P450s, which are abundant in liver microsomes.[12][13]
Materials:
-
Pooled liver microsomes (human, rat, or mouse)
-
NADPH regenerating system (e.g., NADPH, glucose-6-phosphate, and glucose-6-phosphate dehydrogenase)
-
Phosphate buffer (100 mM, pH 7.4)
-
Test compounds and positive controls (e.g., testosterone, verapamil)
-
Internal standard
-
Acetonitrile (ice-cold)
-
96-well plates
-
Incubator/shaker
-
Centrifuge
-
LC-MS/MS system
Protocol:
-
Preparation:
-
Prepare a 2X working solution of the NADPH regenerating system in phosphate buffer.
-
Prepare a 2X working solution of liver microsomes in phosphate buffer (final protein concentration is typically 0.5-1.0 mg/mL).
-
Prepare working solutions of test compounds and positive controls at 2X the final desired concentration (e.g., 2 µM for a final concentration of 1 µM).
-
-
Incubation:
-
In a 96-well plate, add equal volumes of the 2X test compound solution and the 2X liver microsomal solution.
-
Pre-incubate the plate at 37°C for 5-10 minutes with gentle shaking.
-
Initiate the metabolic reaction by adding an equal volume of the 2X NADPH regenerating system to each well.
-
-
Sampling and Quenching:
-
At designated time points (e.g., 0, 5, 15, 30, 45, 60 minutes), transfer an aliquot of the reaction mixture to a new plate containing 3-4 volumes of ice-cold acetonitrile with a suitable internal standard to terminate the reaction.
-
The 0-minute time point is typically prepared by adding the quenching solution before the NADPH regenerating system.
-
-
Sample Processing and Analysis:
-
Seal the plate and vortex thoroughly.
-
Centrifuge the plate at 4°C for 10-15 minutes at high speed (e.g., 3000 x g) to pellet the precipitated protein.
-
Transfer the supernatant to a new plate for LC-MS/MS analysis.
-
Analyze the samples by LC-MS/MS to determine the concentration of the parent compound remaining at each time point.
-
Hepatocyte Stability Assay
This assay provides a more comprehensive assessment of metabolic stability, as hepatocytes contain both Phase I and Phase II metabolic enzymes and active transporter systems.[12][13][14]
Materials:
-
Cryopreserved or fresh hepatocytes (human, rat, or mouse)
-
Hepatocyte culture medium
-
Collagen-coated 96-well plates
-
Test compounds and positive controls (e.g., 7-hydroxycoumarin, testosterone)
-
Internal standard
-
Acetonitrile (ice-cold)
-
Incubator (37°C, 5% CO₂)
-
Centrifuge
-
LC-MS/MS system
Protocol:
-
Cell Plating and Acclimation (for adherent cultures):
-
Thaw cryopreserved hepatocytes according to the supplier's protocol.
-
Plate the hepatocytes in collagen-coated 96-well plates at an appropriate density.
-
Allow the cells to attach and form a monolayer in a CO₂ incubator for several hours or overnight.
-
-
Incubation (for suspension or adherent cultures):
-
Prepare working solutions of the test compounds and positive controls in hepatocyte culture medium at the final desired concentration (e.g., 1 µM).
-
For adherent cultures, remove the plating medium and add the medium containing the test compounds.
-
For suspension cultures, add the test compounds to the hepatocyte suspension.
-
Incubate the plates at 37°C with gentle shaking (for suspension cultures) or in a static incubator (for adherent cultures).
-
-
Sampling and Quenching:
-
At designated time points (e.g., 0, 15, 30, 60, 120 minutes), collect an aliquot of the cell suspension or the supernatant from the adherent culture.
-
Transfer the aliquot to a new plate containing 3-4 volumes of ice-cold acetonitrile with an internal standard.
-
-
Sample Processing and Analysis:
-
Follow the same sample processing and LC-MS/MS analysis steps as described in the microsomal stability assay.
-
Data Analysis and Interpretation
The data obtained from these assays can be used to calculate key parameters of metabolic stability:
-
Half-life (t½): The time required for 50% of the parent compound to be metabolized. This is determined from the slope of the natural logarithm of the percent remaining parent compound versus time.
-
Intrinsic Clearance (CLint): A measure of the intrinsic metabolic activity of the liver for a specific compound. It is calculated from the half-life and the protein concentration or cell density used in the assay.
A comparison of the half-life and intrinsic clearance values for the different test compounds will provide a clear indication of the metabolic stability conferred by the this compound moiety relative to the other bioisosteres.
Caption: A flowchart for the analysis of metabolic stability data.
Conclusion
The this compound moiety represents a promising strategy for enhancing the metabolic stability of drug candidates. By combining the favorable properties of the azetidine ring with the metabolic blocking capabilities of the difluoromethoxy group, medicinal chemists can rationally design molecules with improved pharmacokinetic profiles. The experimental framework and detailed protocols provided in this guide offer a robust approach for validating the metabolic stability of these and other novel chemical entities, ultimately contributing to the development of safer and more effective medicines.
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A Comparative Guide to the In Vitro ADME Properties of 3-(Difluoromethoxy)azetidine Derivatives
This guide provides an in-depth comparative analysis of the in vitro Absorption, Distribution, Metabolism, and Excretion (ADME) properties of 3-(Difluoromethoxy)azetidine derivatives. Designed for researchers, scientists, and drug development professionals, this document offers a technical examination of how the strategic incorporation of the difluoromethoxy group onto an azetidine scaffold influences key pharmacokinetic parameters. We will explore the causality behind experimental choices, present detailed protocols for core ADME assays, and provide a clear, data-driven comparison against relevant chemical analogs.
The confluence of the strained four-membered azetidine ring and the unique electronic properties of the difluoromethoxy group presents a compelling strategy in modern medicinal chemistry. Azetidines, as sp³-rich scaffolds, can enhance solubility and metabolic stability while providing novel three-dimensional exit vectors for structure-activity relationship (SAR) exploration.[1] The difluoromethoxy (-OCHF₂) group serves as a valuable bioisostere for the more common methoxy (-OCH₃) group, offering a nuanced modulation of lipophilicity and metabolic fate.[2][3] Its resistance to oxidative metabolism, particularly O-demethylation, can significantly improve a compound's half-life.[2][3] This guide will dissect these attributes through the lens of standard in vitro ADME profiling.
Comparative ADME Profile
To illustrate the impact of the this compound moiety, we present a comparative dataset for a representative compound, "Compound A," against its methoxy and trifluoromethoxy analogs. This allows for a direct assessment of how fluorine substitution affects key drug-like properties.
| Parameter | Assay Type | Compound A (3-OCHF₂-Azetidine) | Comparator 1 (3-OCH₃-Azetidine) | Comparator 2 (3-OCF₃-Azetidine) |
| Metabolic Stability | Human Liver Microsomes (HLM) | t½ = 125 min | t½ = 25 min | t½ = 150 min |
| Human Hepatocytes | CLint = 15 µL/min/10⁶ cells | CLint = 75 µL/min/10⁶ cells | CLint = 12 µL/min/10⁶ cells | |
| Permeability | PAMPA (pH 7.4) | Pe = 8.5 x 10⁻⁶ cm/s | Pe = 6.0 x 10⁻⁶ cm/s | Pe = 12.0 x 10⁻⁶ cm/s |
| Caco-2 (A→B) | Papp = 7.0 x 10⁻⁶ cm/s | Papp = 5.2 x 10⁻⁶ cm/s | Papp = 9.8 x 10⁻⁶ cm/s | |
| Caco-2 (B→A) / Efflux Ratio | Papp = 8.4 x 10⁻⁶ cm/s (ER = 1.2) | Papp = 6.0 x 10⁻⁶ cm/s (ER = 1.15) | Papp = 11.5 x 10⁻⁶ cm/s (ER = 1.17) | |
| Solubility | Kinetic Solubility (pH 7.4) | 110 µM | 150 µM | 65 µM |
| Plasma Protein Binding | Human Plasma | 85% Bound | 78% Bound | 92% Bound |
Interpretation of Comparative Data
-
Metabolic Stability: Compound A demonstrates significantly improved metabolic stability in both human liver microsomes and hepatocytes compared to its methoxy analog (Comparator 1). This is attributed to the strength of the C-F bonds, which makes the difluoromethoxy group resistant to cytochrome P450 (CYP) mediated O-demethylation, a common metabolic pathway for methoxy groups.[2][3] While the trifluoromethoxy analog (Comparator 2) shows slightly higher stability, the difluoromethoxy group in Compound A provides a substantial advantage over the metabolically labile methoxy group.
-
Permeability: The permeability of a compound is influenced by its lipophilicity. The data shows a trend where permeability increases with fluorine content (OCH₃ < OCHF₂ < OCF₃). Compound A exhibits enhanced passive permeability in both the cell-free PAMPA and cell-based Caco-2 assays compared to the methoxy analog.[4][5][6] This suggests that the difluoromethoxy group provides a favorable lipophilicity profile for membrane traversal without inducing significant transporter-mediated efflux, as indicated by the low efflux ratios (ER < 2) in the Caco-2 assay.[7]
-
Solubility: An increase in lipophilicity often corresponds to a decrease in aqueous solubility. Compound A shows a moderate decrease in kinetic solubility compared to the more polar methoxy analog but is significantly more soluble than the highly lipophilic trifluoromethoxy analog.[8][9] The difluoromethoxy group offers a balance, enhancing permeability without drastically compromising solubility.
-
Plasma Protein Binding: The extent of plasma protein binding often correlates with lipophilicity.[10] Compound A shows a higher percentage of binding to human plasma proteins than the methoxy analog, consistent with its increased lipophilicity.
Experimental Methodologies & Workflows
The following sections detail the standardized protocols used to generate the comparative ADME data. These protocols are designed to be self-validating through the inclusion of appropriate controls and robust analytical techniques.
Metabolic Stability: Human Liver Microsomes (HLM)
This assay assesses a compound's susceptibility to Phase I metabolism, primarily by cytochrome P450 enzymes.[11]
Experimental Rationale: Liver microsomes are a subcellular fraction containing a high concentration of CYP enzymes. This assay provides a rapid and cost-effective way to identify compounds that are rapidly cleared by oxidative metabolism.[12][13]
Caption: Experimental workflow for the Human Liver Microsome (HLM) stability assay.
-
Compound Preparation: Prepare a 10 mM stock solution of the test compound in DMSO. Dilute the stock solution in 100 mM potassium phosphate buffer (pH 7.4) to a final concentration of 1 µM.[13][14]
-
Microsome Preparation: Thaw cryopreserved human liver microsomes at 37°C and dilute them in the phosphate buffer to a working concentration of 0.5 mg/mL protein.[15]
-
Reaction Initiation: In a 96-well plate, combine the test compound solution with the diluted microsomes. Pre-incubate the plate at 37°C for 5 minutes.
-
Incubation: Initiate the metabolic reaction by adding a pre-warmed NADPH regenerating system.[12] Incubate the plate at 37°C with shaking.
-
Time Point Sampling: At specified time points (e.g., 0, 5, 15, 30, and 60 minutes), stop the reaction by adding 3 volumes of ice-cold acetonitrile containing an internal standard (e.g., warfarin, verapamil).[11]
-
Sample Processing: Centrifuge the plate to pellet the precipitated proteins.
-
Analysis: Transfer the supernatant to a new plate and analyze the remaining concentration of the parent compound using a validated LC-MS/MS method.[11]
-
Data Analysis: Plot the natural logarithm of the percentage of compound remaining versus time. The half-life (t½) is determined from the slope of the linear regression.
Metabolic Stability: Plated Human Hepatocytes
This assay provides a more physiologically relevant model by using intact liver cells, which contain both Phase I and Phase II metabolic enzymes and active transporters.[16]
Experimental Rationale: Unlike microsomes, hepatocytes can assess the interplay between cellular uptake, metabolism, and efflux.[16][17] This is crucial for compounds that are substrates for uptake transporters or are primarily cleared by conjugation (Phase II) reactions. Incubations can be performed over longer periods, which is essential for accurately determining the clearance of low-turnover compounds.[18]
-
Hepatocyte Plating: Thaw and plate cryopreserved human hepatocytes on collagen-coated plates according to the supplier's protocol. Allow cells to attach and form a monolayer.[18]
-
Compound Preparation: Prepare a working solution of the test compound (e.g., 1 µM) in pre-warmed, serum-free incubation medium.[19]
-
Incubation: Remove the plating medium from the hepatocytes and add the medium containing the test compound. Incubate at 37°C in a humidified CO₂ incubator.
-
Time Point Sampling: At various time points (e.g., 0, 15, 30, 60, 120, and 240 minutes), collect aliquots of the incubation medium and the cell lysate. Terminate the reaction by adding ice-cold acetonitrile with an internal standard.[19]
-
Analysis: Analyze the samples by LC-MS/MS to determine the concentration of the parent compound over time.
-
Data Analysis: Calculate the half-life (t½) and the in vitro intrinsic clearance (CLint) from the rate of disappearance of the parent compound.[18][20]
Permeability: Parallel Artificial Membrane Permeability Assay (PAMPA)
PAMPA is a high-throughput, cell-free assay that predicts passive diffusion across a lipid membrane, modeling gastrointestinal absorption or blood-brain barrier penetration.[4]
Experimental Rationale: This assay isolates passive transport from active, transporter-mediated processes. It is a cost-effective method for ranking compounds based on their passive permeability early in the discovery process.[21][22]
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The Fluorine Advantage: A Comparative Analysis of Fluorinated vs. Non-Fluorinated Azetidine Analogs
For researchers, scientists, and drug development professionals, the strategic incorporation of fluorine into molecular scaffolds is a cornerstone of modern medicinal chemistry. This guide provides a detailed comparative analysis of fluorinated versus non-fluorinated azetidines, a prevalent heterocyclic motif in numerous therapeutic agents.[1] Azetidines are attractive design options in medicinal chemistry due to their small, polar nature and their ability to significantly impact the physicochemical properties of drug molecules.[2][3] By examining key physicochemical and pharmacological properties, supported by experimental data, we aim to illuminate the profound impact of fluorination and guide the rational design of next-generation therapeutics.
The introduction of fluorine into an azetidine ring can dramatically alter a molecule's electronic properties, conformation, metabolic stability, and target engagement.[4] These modifications can lead to significant improvements in potency, selectivity, and pharmacokinetic profiles.[4][5] This guide will delve into a quantitative comparison of these effects, offering a clear rationale for the use of fluorinated azetidines in drug design.
Physicochemical Properties: A Tale of Two Rings
The substitution of a hydrogen atom with fluorine on the azetidine ring induces significant changes in its fundamental physicochemical properties, namely basicity (pKa) and lipophilicity (LogP). These parameters are critical determinants of a drug's absorption, distribution, metabolism, and excretion (ADME) profile.
Basicity (pKa): The Inductive Effect in Action
Fluorine's high electronegativity exerts a strong electron-withdrawing inductive effect, which significantly lowers the pKa of the azetidine nitrogen.[5][6][7] This reduction in basicity is a predictable and quantifiable phenomenon that is critical for drug design. A lower pKa can decrease unwanted interactions with acidic off-targets, such as hERG channels, and can improve oral bioavailability by increasing the fraction of the neutral, more membrane-permeable species at physiological pH.[5]
The magnitude of the pKa reduction is dependent on the number of fluorine atoms and their proximity to the nitrogen.[8][9] For instance, fluorination at the 3-position of the azetidine ring directly influences the electron density of the nitrogen atom, leading to a pronounced decrease in basicity.
Caption: Impact of Fluorine's Inductive Effect on Azetidine Basicity.
Experimental Data Summary: pKa Comparison
| Compound | Structure | pKa | ΔpKa (vs. Parent) | Reference |
| Azetidine | C₃H₇N | ~11.29 | - | [8] |
| 3-Fluoroazetidine | C₃H₆FN | ~8.66 | -2.63 | [8] |
| 3,3-Difluoroazetidine | C₃H₅F₂N | ~5.70 | -5.59 | [8] |
Causality: The strong C-F bond polarizes the molecule, pulling electron density away from the nitrogen atom. This destabilizes the protonated form (the conjugate acid), making the lone pair on the nitrogen less available to accept a proton, thus lowering the pKa.[6][7]
Lipophilicity (LogP): A Context-Dependent Shift
The impact of fluorination on lipophilicity (LogP) is more complex and less predictable than its effect on pKa.[5] While fluorine is highly electronegative, the replacement of a C-H bond with a C-F bond can either increase or decrease lipophilicity depending on the molecular context.[10][11] In many aliphatic systems, including azetidines, monofluorination often has a minimal effect or slightly increases lipophilicity, whereas gem-difluorination can lead to either an increase or decrease.[8]
This variability arises from a subtle interplay between the reduced surface area of fluorine compared to hydrogen and the introduction of a significant dipole moment. The overall effect on LogP depends on how the newly introduced polar C-F bond interacts with the rest of the molecule and the surrounding solvent molecules (water and n-octanol).[12]
Experimental Data Summary: LogP Comparison
| Compound | LogP | ΔLogP (vs. Parent) | Reference |
| N-benzylazetidine | 2.01 | - | [8] |
| N-benzyl-3-fluoroazetidine | 2.02 | +0.01 | [8] |
| N-benzyl-3,3-difluoroazetidine | 1.83 | -0.18 | [8] |
Causality: The observed LogP value is a balance of factors. While the C-F bond is polar, it can reduce the ability of adjacent C-H bonds to act as hydrogen bond donors, potentially shielding the molecule from hydration and increasing lipophilicity. Conversely, in cases like difluorination, the strong dipole introduced can increase polarity and water solubility, thereby decreasing the LogP.[8]
Pharmacokinetic Profile: Enhancing Metabolic Stability
One of the most compelling reasons to incorporate fluorine into drug candidates is to enhance metabolic stability.[4] The primary sites of metabolic degradation for many drugs are electron-rich C-H bonds, which are susceptible to oxidation by cytochrome P450 (CYP) enzymes.
Replacing a metabolically labile hydrogen with fluorine effectively blocks this metabolic pathway for two key reasons:
-
High C-F Bond Strength : The carbon-fluorine bond is significantly stronger (bond dissociation energy ~110 kcal/mol) than a typical C-H bond (~98 kcal/mol), making it much more resistant to enzymatic cleavage.
-
Electronic Effects : Fluorine's electron-withdrawing nature deactivates adjacent C-H bonds, making them less susceptible to oxidative metabolism.[13][14]
This "metabolic blocking" strategy can significantly increase a drug's half-life and oral bioavailability.[15] For azetidine-containing compounds, susceptible positions for oxidation, such as the C-3 position, are prime candidates for fluorination.
Experimental Protocols
To provide a framework for comparative analysis, we outline standard, self-validating protocols for determining the key physicochemical and pharmacokinetic parameters discussed.
Protocol 1: Determination of Lipophilicity (LogP) via Shake-Flask Method
This protocol is the gold standard for experimental LogP determination as recommended by the OECD.[16]
Objective: To measure the partition coefficient of a compound between n-octanol and water.
Methodology:
-
Preparation of Phases: Pre-saturate n-octanol with water and water with n-octanol by mixing them vigorously for 24 hours, followed by separation. This ensures thermodynamic equilibrium during the experiment.
-
Compound Dissolution: Prepare a stock solution of the test compound in the aqueous phase at a known concentration (e.g., 1 mg/mL).
-
Partitioning: In a glass vial, combine a precise volume of the aqueous compound solution with an equal volume of the pre-saturated n-octanol.
-
Equilibration: Cap the vial and shake vigorously for at least 1 hour at a constant temperature (e.g., 25°C) to allow the compound to partition between the two phases until equilibrium is reached.
-
Phase Separation: Centrifuge the vial (e.g., 2000 x g for 10 minutes) to ensure complete separation of the aqueous and organic layers.[16]
-
Quantification: Carefully remove an aliquot from both the aqueous and organic phases. Determine the concentration of the compound in each phase using a suitable analytical method, such as HPLC-UV or LC-MS.
-
Calculation: The partition coefficient (P) is calculated as P = [Concentration in organic phase] / [Concentration in aqueous phase]. The final value is expressed as LogP = log₁₀(P).[17][18]
Caption: Workflow for LogP Determination by the Shake-Flask Method.
Protocol 2: In Vitro Metabolic Stability Assay Using Liver Microsomes
This assay assesses Phase I metabolism, primarily driven by CYP enzymes.[19][20]
Objective: To determine the rate of disappearance of a test compound when incubated with liver microsomes.
Methodology:
-
Reagent Preparation:
-
Thaw pooled liver microsomes (e.g., human, rat) on ice.
-
Prepare a 100 mM potassium phosphate buffer (pH 7.4).
-
Prepare a stock solution of the NADPH regenerating system (cofactor).
-
Prepare a 1 mM stock solution of the test compound in a suitable organic solvent (e.g., DMSO, acetonitrile).
-
-
Incubation Mixture:
-
In a microcentrifuge tube, combine the phosphate buffer, liver microsomes (to a final concentration of 0.5 mg/mL), and the test compound (to a final concentration of 1 µM).[20]
-
Pre-incubate the mixture at 37°C for 5 minutes to equilibrate the temperature.
-
-
Reaction Initiation: Start the metabolic reaction by adding the NADPH regenerating system. The absence of NADPH serves as a negative control to check for non-enzymatic degradation.[20]
-
Time-Point Sampling: Aliquots are taken from the reaction mixture at specific time points (e.g., 0, 5, 15, 30, 45, 60 minutes).[19]
-
Reaction Quenching: Immediately stop the reaction in each aliquot by adding ice-cold acetonitrile (containing an internal standard for LC-MS analysis). The acetonitrile precipitates the microsomal proteins.
-
Sample Processing: Centrifuge the quenched samples to pellet the precipitated protein. Transfer the supernatant for analysis.
-
LC-MS/MS Analysis: Quantify the remaining parent compound in each sample using a validated LC-MS/MS method.
-
Data Analysis: Plot the natural logarithm of the percentage of the parent compound remaining versus time. The slope of the resulting line gives the elimination rate constant (k). The in vitro half-life (t₁/₂) is calculated as t₁/₂ = 0.693 / k.[21]
Caption: Workflow for In Vitro Microsomal Metabolic Stability Assay.
Conclusion: A Strategic Tool for Rational Drug Design
The comparative analysis of fluorinated and non-fluorinated azetidine analogs reveals a clear set of principles to guide medicinal chemists. Fluorination is a powerful and predictable tool for modulating basicity, offering a direct route to mitigate liabilities associated with high pKa. While its effect on lipophilicity is more nuanced and requires experimental verification, the most significant advantage lies in its ability to enhance metabolic stability. By strategically replacing metabolically labile hydrogens with fluorine, researchers can block pathways of oxidative degradation, thereby improving a compound's pharmacokinetic profile. Understanding these structure-property relationships is essential for harnessing the full potential of fluorinated azetidines in the development of safer and more effective therapeutics.
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A Comparative Guide to Validating Target Engagement for 3-(Difluoromethoxy)azetidine-Containing Ligands
This guide provides researchers, scientists, and drug development professionals with a comprehensive framework for validating the target engagement of a promising class of molecules: ligands incorporating the 3-(difluoromethoxy)azetidine moiety. Verifying that a compound binds to its intended target within a physiologically relevant context is a cornerstone of modern drug discovery, directly linking a molecular interaction to a biological outcome and de-risking clinical progression.[1][2][3][4]
The this compound motif is increasingly utilized in medicinal chemistry to modulate physicochemical properties such as lipophilicity and metabolic stability.[5][6] These alterations, while beneficial, necessitate a rigorous and well-chosen strategy for confirming target engagement. This document moves beyond a simple listing of protocols to offer a comparative analysis of leading methodologies, enabling you to select and implement the most appropriate assay for your specific target and compound. We will explore the causality behind experimental choices and provide self-validating protocols for three robust techniques: Cellular Thermal Shift Assay (CETSA), NanoBRET™ Target Engagement Assay, and Fluorescence Polarization (FP).
Choosing the Right Tool: A Decision Framework
The selection of a target engagement assay is not a one-size-fits-all decision. It depends on multiple factors including the nature of the target protein, the availability of specific reagents, desired throughput, and the biological question being asked.[7] The unique properties of your this compound ligand should also be considered, as factors like cell permeability and potential off-target interactions can influence assay choice.
Decision Logic for Assay Selection
Caption: A decision-making workflow for selecting the appropriate target engagement assay.
Cellular Thermal Shift Assay (CETSA): The Gold Standard for Physiological Engagement
CETSA is a powerful biophysical assay that directly measures a compound's binding to its target in any biological context, from cell lysates to intact cells and even tissues.[8] The principle is based on ligand-induced thermal stabilization: a protein bound to a ligand is more resistant to heat-induced denaturation than an unbound protein.[8][9] This makes CETSA an invaluable tool as it is label-free and assesses target engagement in a native physiological environment.[10][11]
Causality and Experimental Choices
The key to a successful CETSA experiment is identifying a temperature that causes partial denaturation of the target protein in the absence of a ligand. This temperature is then used to challenge cells that have been treated with the test compound. If the compound engages the target, more of the protein will remain in its soluble, native state after heating. The amount of remaining soluble protein is typically quantified by Western blotting or other sensitive protein detection methods like mass spectrometry.[12][13]
Strengths & Considerations for this compound Ligands
-
Strength: As a label-free method, CETSA requires no modification of your ligand, preserving its native binding characteristics. This is particularly advantageous for small molecules where adding a tag could sterically hinder target interaction. It directly confirms that your compound can penetrate the cell membrane and engage its intracellular target.
-
Consideration: CETSA can be lower-throughput compared to other methods and requires a specific antibody with high sensitivity and specificity for the target protein.[14] The physicochemical properties imparted by the difluoromethoxy group, such as altered membrane permeability, can be directly assessed with this cellular assay.
CETSA Experimental Workflow
Caption: Step-by-step workflow for the Cellular Thermal Shift Assay (CETSA).
Illustrative CETSA Protocol & Data
Objective: To determine if Ligand-X, containing a this compound moiety, engages Target-Y in intact cells.
Methodology:
-
Cell Culture: Plate HEK293 cells expressing Target-Y and grow to 80-90% confluency.
-
Compound Treatment: Treat cells with either 10 µM Ligand-X or vehicle (0.1% DMSO) for 1 hour at 37°C.
-
Heating Step: Harvest and resuspend cells in PBS. Aliquot the cell suspension into PCR tubes. Heat the tubes at various temperatures (e.g., 45°C to 65°C in 2°C increments) for 3 minutes, followed by cooling for 3 minutes at room temperature.
-
Lysis: Lyse the cells by three rapid freeze-thaw cycles using liquid nitrogen and a 25°C water bath.
-
Separation: Centrifuge the lysates at 20,000 x g for 20 minutes at 4°C to pellet aggregated proteins.
-
Detection: Carefully collect the supernatant and quantify the amount of soluble Target-Y using Western blotting with a specific primary antibody.
Illustrative Data Presentation:
| Temperature (°C) | Vehicle (Relative Band Intensity) | 10 µM Ligand-X (Relative Band Intensity) |
| 45 | 1.00 | 1.00 |
| 49 | 0.95 | 0.98 |
| 53 | 0.75 | 0.92 |
| 57 | 0.40 | 0.81 |
| 61 | 0.15 | 0.55 |
| 65 | <0.05 | 0.20 |
This table presents hypothetical data showing that in the presence of Ligand-X, Target-Y is stabilized and remains soluble at higher temperatures compared to the vehicle control, confirming target engagement.
NanoBRET™ Target Engagement Assay: Quantitative, Live-Cell Analysis
The NanoBRET™ Target Engagement (TE) assay is a proximity-based method that quantifies compound binding in living cells in real-time.[15][16] It relies on Bioluminescence Resonance Energy Transfer (BRET), an energy transfer process between a bioluminescent donor (NanoLuc® Luciferase fused to the target protein) and a fluorescent acceptor (a cell-permeable fluorescent tracer that binds to the same target).[17][18]
Causality and Experimental Choices
When an unlabeled test compound, such as your this compound ligand, enters the cell and binds to the NanoLuc®-tagged target, it competitively displaces the fluorescent tracer. This competition increases the distance between the donor and acceptor, leading to a decrease in the BRET signal. The magnitude of this signal reduction is directly proportional to the extent of target engagement by the test compound, allowing for the determination of intracellular affinity and occupancy.[19]
Strengths & Considerations for this compound Ligands
-
Strength: NanoBRET provides highly sensitive, quantitative data on compound affinity and residence time in live cells.[16] It is amenable to high-throughput screening, making it ideal for structure-activity relationship (SAR) studies.
-
Consideration: This method requires genetic modification of the cells to express the NanoLuc®-fusion protein and the development or availability of a suitable fluorescent tracer. The tracer's binding site must overlap with that of your test compound for a competitive assay to work.
NanoBRET™ Assay Principle
Caption: Competitive displacement of a fluorescent tracer by a test ligand reduces the BRET signal.
Illustrative NanoBRET™ Protocol & Data
Objective: To quantify the intracellular affinity (IC50) of Ligand-X for Target-Y.
Methodology:
-
Cell Preparation: Use cells stably expressing Target-Y fused to NanoLuc® luciferase at its N- or C-terminus.
-
Assay Setup: Dispense cells into a 96- or 384-well white assay plate.
-
Compound Addition: Add increasing concentrations of Ligand-X (e.g., 0.1 nM to 100 µM) to the cells.
-
Tracer Addition: Add a pre-determined, optimal concentration of the fluorescent NanoBRET™ tracer to all wells.
-
Substrate Addition: Add the NanoLuc® substrate (e.g., furimazine) to initiate the luminescent reaction.
-
Detection: Immediately measure the donor emission (460 nm) and acceptor emission (e.g., 610 nm) using a BRET-capable plate reader. Calculate the BRET ratio and plot against the ligand concentration to determine the IC50.
Illustrative Data Presentation:
| Ligand-X Conc. (log M) | BRET Ratio (mBU) | % Inhibition |
| -10 | 550 | 0 |
| -9 | 545 | 1 |
| -8 | 495 | 11 |
| -7 | 275 | 50 |
| -6 | 60 | 98 |
| -5 | 55 | 99 |
This hypothetical data generates a classic dose-response curve, from which an intracellular IC50 of 100 nM (log M = -7) can be determined for Ligand-X.
Fluorescence Polarization (FP): A Robust Biochemical Approach
Fluorescence Polarization (FP) is a solution-based, homogeneous technique used to study molecular interactions in vitro.[20][21][22] It is particularly well-suited for measuring the binding affinity (Kd) between a purified protein and a small molecule ligand. The principle relies on the difference in the rotational speed of a small fluorescent molecule when it is free in solution versus when it is bound to a much larger protein.[23][24]
Causality and Experimental Choices
When a small fluorescent probe is excited with plane-polarized light, it tumbles rapidly in solution during the lifetime of its excited state, emitting largely depolarized light.[23] However, when this probe binds to a large protein, its tumbling is significantly slowed. As a result, the emitted light remains highly polarized. In a competitive FP assay, your unlabeled this compound ligand competes with the fluorescent probe for binding to the target protein. Increasing concentrations of your ligand will displace the probe, causing a decrease in the measured polarization.
Strengths & Considerations for this compound Ligands
-
Strength: FP is a rapid, high-throughput, and quantitative method for determining binding affinity in a purified system. It is excellent for initial hit validation and for driving the medicinal chemistry optimization cycle.
-
Consideration: The primary limitation is that it is a biochemical, not a cellular, assay. It doesn't provide information on cell permeability or engagement in a complex cellular milieu. It also requires a purified target protein and a suitable fluorescent probe. Assay interference from fluorescent or colored compounds can also be a challenge.
Fluorescence Polarization (FP) Assay Principle
Caption: The binding of a small fluorescent probe to a large protein slows its rotation, increasing the polarization of emitted light.
Illustrative FP Protocol & Data
Objective: To determine the biochemical binding affinity (Ki) of Ligand-X for purified Target-Y.
Methodology:
-
Reagent Preparation: Prepare assay buffer, purified Target-Y protein, a fluorescent probe known to bind Target-Y, and a dilution series of Ligand-X.
-
Assay Setup: In a black, low-volume 384-well plate, add the fluorescent probe and the purified Target-Y protein at fixed concentrations (typically at the Kd of the probe-protein interaction).
-
Compound Addition: Add the dilution series of Ligand-X to the wells. Include controls for no polarization (probe only) and high polarization (probe + protein, no ligand).
-
Incubation: Incubate the plate at room temperature for a set time (e.g., 30 minutes) to reach binding equilibrium.
-
Measurement: Read the fluorescence polarization on a suitable plate reader.
-
Data Analysis: Plot the polarization values against the concentration of Ligand-X and fit the data to a competitive binding equation to determine the IC50, which can then be converted to a Ki.
Illustrative Data Presentation:
| Ligand-X Conc. (log M) | Polarization (mP) | % Displacement |
| -10 | 350 | 0 |
| -9 | 348 | 1 |
| -8 | 300 | 25 |
| -7 | 200 | 75 |
| -6 | 155 | 98 |
| -5 | 152 | 99 |
This hypothetical data shows the displacement of the fluorescent probe by Ligand-X, resulting in a decrease in polarization. This allows for the calculation of the biochemical affinity of the ligand for its target.
Conclusion and Future Directions
Validating target engagement is a non-negotiable step in the journey from a chemical hit to a viable drug candidate.[25][26][27][28] For novel scaffolds like this compound-containing ligands, a multi-faceted approach provides the most robust validation.
A logical progression involves using a high-throughput biochemical assay like Fluorescence Polarization to establish baseline affinity and guide early SAR. This should be followed by a cellular method to confirm that the observed activity translates to a more complex biological system. NanoBRET™ offers a quantitative, high-throughput cellular option if reagents are available, while CETSA provides the ultimate, label-free confirmation of target engagement in an unperturbed physiological setting.[29]
By carefully selecting the appropriate assay based on the specific research question and understanding the causality behind the experimental design, researchers can confidently validate the mechanism of action for this promising class of ligands, paving the way for the development of next-generation therapeutics.
References
- Protein-ligand binding measurements using fluorescence polariz
- Analysis of protein-ligand interactions by fluorescence polariz
- Fluorescence Polarization Assay Protocol: A Step-by-Step Guide for Accur
- NanoBRET® Target Engagement | Live-Cell Compound Binding Assay.
- NanoBRET™ Target Engagement for drug development. News-Medical.Net.
- A Researcher's Guide to Confirming Small Molecule Target Engagement. Benchchem.
- An In-depth Technical Guide to NanoBRET™ Technology. Benchchem.
- Fluorescence Polarization-based Measurement of Protein-Ligand Interaction in Fungal Cell Lys
- Analysis of protein-ligand interactions by fluorescence polarization.
- NanoBRET® Target Engagement BET BRD Assays.
- From Hit to Live-Cell Target Engagement Assay: DNA-Encoded Library Screens and NanoBRET Dye. Promega Connections.
- Determination of Ligand-Target Interaction in vitro by Cellular Thermal Shift Assay and Isothermal Dose-response Fingerprint Assay. Bio-protocol.
- Determining target engagement in living systems. PubMed Central.
- Real-Time Cellular Thermal Shift Assay to Monitor Target Engagement. PubMed Central.
- Screening for Target Engagement using the Cellular Thermal Shift Assay - CETSA.
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- Target (In)Validation: A Critical, Sometimes Unheralded, Role of Modern Medicinal Chemistry.
- Cellular Thermal Shift Assay (CETSA). News-Medical.Net.
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- Is your hit on target?. ELRIG.
- (A–F) Previous works on the impact of the fluorination on physicochemical properties of saturated cyclic compounds.
- Validating PROTAC Target Engagement: A Comparative Guide to CETSA and Altern
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- An analysis of the physicochemical properties of oral drugs from 2000 to 2022. Royal Society of Chemistry.
- physicochemical property of drug molecules with respect to drug actions. JBINO.
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- Analysis of Physicochemical Properties for Drugs of N
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A Comparative Guide to the Structure-Activity Relationship (SAR) of 3-(Difluoromethoxy)azetidine Derivatives
Introduction: The Strategic Combination of a Privileged Scaffold and a Modern Bioisostere
In the landscape of modern medicinal chemistry, the pursuit of drug candidates with optimized pharmacokinetic and pharmacodynamic profiles is paramount. The azetidine scaffold, a four-membered nitrogen-containing heterocycle, has emerged as a "privileged" motif in drug discovery.[1] Its inherent ring strain and sp³-rich character confer a degree of conformational rigidity, which can enhance binding affinity, improve metabolic stability, and increase aqueous solubility—key attributes for successful therapeutics.[1][2]
This guide focuses on a specific, and increasingly important, modification to this scaffold: the introduction of a difluoromethoxy (-OCF₂H) group at the 3-position. The difluoromethoxy group serves as a strategic bioisostere for common functionalities like hydroxyl (-OH) and methoxy (-OCH₃) groups.[3][4] Its unique electronic properties and resistance to metabolism offer a powerful tool for fine-tuning molecular properties.[3]
Here, we provide a comprehensive comparison and predictive analysis of the structure-activity relationships (SAR) for 3-(difluoromethoxy)azetidine derivatives. By synthesizing data from analogous chemical series, we will explore how this unique combination of scaffold and substituent can be leveraged to develop potent and selective agents for a variety of biological targets. This guide is intended for researchers, scientists, and drug development professionals seeking to harness these structures in their discovery programs.
Core Directive: Unlocking Potential with the 3-(Difluoromethoxy) Substituent
The decision to replace a hydroxyl or methoxy group with a difluoromethoxy group is a calculated one, aimed at overcoming common liabilities in drug development. The causality behind this choice lies in the predictable modulation of key physicochemical properties.
Bioisosteric Advantages over Traditional Groups
-
Versus 3-Hydroxy-Azetidine: The hydroxyl group, while a potent hydrogen bond donor, is often a site of metabolic lability, particularly through glucuronidation. Its direct replacement with -OCF₂H can block this metabolic pathway, significantly enhancing the compound's half-life.[3][5] Furthermore, the strong electron-withdrawing nature of the -OCF₂H group lowers the pKa of the azetidine nitrogen compared to a 3-hydroxy analog, which can be critical for optimizing target engagement and reducing off-target effects related to basicity.
-
Versus 3-Methoxy-Azetidine: The methoxy group is highly susceptible to oxidative metabolism, specifically O-demethylation by cytochrome P450 (CYP) enzymes. The exceptional strength of the carbon-fluorine bond renders the difluoromethoxy group highly resistant to this cleavage, again bolstering metabolic stability.[3] While both groups can accept hydrogen bonds, the -OCF₂H moiety also functions as a weak, "lipophilic" hydrogen bond donor, a unique interaction that can be exploited to gain affinity and selectivity.[6] This substitution typically increases lipophilicity (ΔlogP ≈ +0.4), which can be used to improve membrane permeability.[6]
// Edges core -> N_Sub [label=" Determines target class\n(e.g., GPCR vs. Transporter)"]; core -> Ring_Sub [label=" Fine-tunes potency &\n reduces off-target activity"]; core -> OCF2H [label=" Anchors core properties"];
N_Sub -> Potency; N_Sub -> Selectivity; Ring_Sub -> Potency; Ring_Sub -> PK; OCF2H -> Metabolism; OCF2H -> Potency [label=" Unique H-bond capability"];
} dot Caption: Key SAR hypotheses for this compound derivatives.
Comparative Performance Analysis: Insights from Structurally Related Analogs
While direct, head-to-head data for this compound derivatives across multiple target classes is emerging, we can infer their potential by examining well-documented analogs.
Table 1: Predicted Physicochemical Property Comparison
This table illustrates the expected shifts in key molecular properties when modifying the 3-substituent on a generic N-substituted azetidine core.
| Property | 3-Hydroxy Analog | 3-Methoxy Analog | 3-(Difluoromethoxy) Analog | Rationale & Impact |
| Metabolic Stability | Moderate (Prone to Glucuronidation) | Low (Prone to O-demethylation) | High | C-F bonds resist CYP-mediated cleavage, blocking common metabolic routes.[3] |
| logP (Lipophilicity) | Base | Base + ~0.1 | Base + ~0.4 | Fluorine substitution increases lipophilicity, potentially improving cell permeability.[6] |
| H-Bonding Capability | Donor & Acceptor | Acceptor Only | Acceptor & Weak Donor | -OCF₂H acts as a "lipophilic H-bond donor," offering unique binding interactions.[6] |
| Azetidine pKa | Base | Base - ~0.2 | Base - ~0.5 | The strong electron-withdrawing effect of -OCF₂H reduces the basicity of the ring nitrogen. |
Application as Monoamine Transporter Inhibitors
Novel azetidines based on the 3-aryl-3-oxypropylamine scaffold have been successfully developed as triple reuptake inhibitors (TRIs) for serotonin (SERT), norepinephrine (NET), and dopamine (DAT).[7][8] In these series, both the N-substituent and the 3-position substituent are critical for potency and selectivity.
-
Hypothesis: Replacing the larger 3-aryl-3-oxypropylamine group with the compact 3-(difluoromethoxy) moiety would create novel chemical space. The N-substituent (e.g., a diphenylmethyl group) would then become the primary driver of transporter affinity and selectivity. The difluoromethoxy group would primarily serve to optimize ADME properties, particularly reducing metabolism and tuning lipophilicity for better brain penetration.
Table 2: Comparative Biological Activity of 3-Substituted Azetidine Analogs
The following table summarizes published data for various 3-substituted azetidines, providing a benchmark for activities that can be achieved with this scaffold.
| Core Structure | Target(s) | Key Compound Example | Activity (IC₅₀) | Reference |
| 3-Aryl-3-oxypropylamine Azetidine | DAT / NET / SERT | Compound 6be | DAT: 11 nM, NET: 19 nM, SERT: 28 nM | [7][8] |
| 3-Hydroxy-3-aryl Azetidine | GAT-1 / GAT-3 | Compound 18b | GAT-1: 26.6 µM | [9] |
| 2,4-Disubstituted Azetidine | VMAT2 | cis-4-methoxy analog 22b | Kᵢ = 24 nM | [9] |
Experimental Protocols for Evaluation and Synthesis
A robust SAR campaign requires validated, reproducible experimental methods. The following protocols provide self-validating systems for the synthesis and evaluation of novel azetidine derivatives.
Protocol 1: General Synthesis of N-Alkyl-3-(Difluoromethoxy)azetidine
This multi-step protocol outlines a reliable pathway to the target scaffold, beginning from a commercially available precursor. The inclusion of chromatographic purification at each step ensures high purity of the intermediates and the final product.
Step 1: N-Alkylation of Azetidin-3-one
-
To a stirred solution of 1-Boc-azetidin-3-one (1.0 equiv) in dichloromethane (DCM, 0.2 M), add the desired alkyl halide (R-X, 1.1 equiv).
-
Add sodium triacetoxyborohydride (1.5 equiv) portion-wise at 0 °C.
-
Allow the reaction to warm to room temperature and stir for 12-18 hours until TLC or LC-MS indicates complete consumption of the starting material.
-
Quench the reaction with saturated aqueous sodium bicarbonate solution. Extract the aqueous layer with DCM (3x).
-
Combine the organic layers, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by flash column chromatography (e.g., ethyl acetate/hexanes gradient) to yield the N-alkyl-3-oxo-azetidine.
Step 2: Reduction to 3-Hydroxyazetidine
-
Dissolve the N-alkyl-3-oxo-azetidine (1.0 equiv) from Step 1 in methanol (0.2 M) and cool to 0 °C.
-
Add sodium borohydride (1.5 equiv) portion-wise, maintaining the temperature below 5 °C.
-
Stir for 2-4 hours at 0 °C. Monitor by TLC or LC-MS.
-
Carefully quench the reaction by the slow addition of water.
-
Remove methanol under reduced pressure and extract the aqueous residue with ethyl acetate (3x).
-
Combine the organic layers, wash with brine, dry over sodium sulfate, and concentrate.
-
Purify by flash chromatography to yield the N-alkyl-3-hydroxyazetidine.
Step 3: Difluoromethylation of the 3-Hydroxyazetidine
-
In a suitable flask under an inert atmosphere (N₂ or Ar), dissolve the N-alkyl-3-hydroxyazetidine (1.0 equiv) in anhydrous dimethylformamide (DMF, 0.1 M).
-
Add sodium hydride (60% dispersion in mineral oil, 1.5 equiv) portion-wise at 0 °C. Stir for 30 minutes.
-
Add sodium chlorodifluoroacetate (2.0 equiv) and stir the reaction at 80-100 °C for 4-8 hours.
-
Monitor the reaction for the formation of the desired product by LC-MS.
-
Cool the reaction to room temperature and quench carefully with water.
-
Extract with ethyl acetate (3x), wash the combined organic layers with brine, dry over sodium sulfate, and concentrate.
-
Purify the final compound by flash column chromatography to yield the N-alkyl-3-(difluoromethoxy)azetidine.
Protocol 2: In Vitro Target Engagement - Competitive Radioligand Binding Assay
This protocol provides a robust method to determine the binding affinity (Kᵢ) of test compounds for a specific receptor, a cornerstone of any SAR study.
-
Preparation of Reagents:
-
Assay Buffer: 50 mM Tris-HCl, 120 mM NaCl, 5 mM KCl, 2 mM CaCl₂, 1 mM MgCl₂, pH 7.4.
-
Membrane Preparation: Use cell membranes from HEK293 or CHO cells stably expressing the target receptor of interest. Homogenize and prepare membranes via ultracentrifugation. Resuspend in assay buffer to a final protein concentration of 50-100 µg/mL.
-
Radioligand: Select a high-affinity radioligand (e.g., [³H]-Citalopram for SERT) and dilute in assay buffer to a final concentration equal to its Kₔ value.
-
Test Compounds: Prepare a 10 mM stock solution in DMSO. Create a serial dilution series (e.g., 10 µM to 0.1 nM) in assay buffer. Ensure the final DMSO concentration in the assay is ≤ 0.1%.
-
Non-specific Binding (NSB) Control: A high concentration (e.g., 10 µM) of a known, non-radiolabeled potent ligand for the target.
-
-
Assay Procedure:
-
Set up the assay in a 96-well plate.
-
To each well, add:
-
50 µL of assay buffer (for total binding) OR 50 µL of NSB control OR 50 µL of test compound dilution.
-
50 µL of diluted radioligand.
-
100 µL of the cell membrane preparation.
-
-
Incubate the plate at room temperature for 60-90 minutes with gentle agitation to reach equilibrium.
-
-
Harvesting and Counting:
-
Rapidly filter the contents of each well through a GF/B filter plate using a cell harvester.
-
Wash the filters 3-4 times with ice-cold assay buffer to remove unbound radioligand.
-
Allow the filters to dry completely.
-
Add scintillation cocktail to each well and count the radioactivity using a scintillation counter.
-
-
Data Analysis:
-
Calculate the percent inhibition for each concentration of the test compound using the formula: 100 * (1 - [(CPM_compound - CPM_NSB) / (CPM_total - CPM_NSB)]).
-
Determine the IC₅₀ value by fitting the concentration-response data to a four-parameter logistic equation using software like GraphPad Prism.
-
Calculate the binding affinity constant (Kᵢ) using the Cheng-Prusoff equation: Kᵢ = IC₅₀ / (1 + [L]/Kₔ), where [L] is the radioligand concentration and Kₔ is its dissociation constant.
-
Conclusion and Future Outlook
The this compound scaffold represents a compelling platform for the design of next-generation therapeutics. The strategic incorporation of the difluoromethoxy group provides a clear pathway to mitigate common metabolic liabilities associated with hydroxyl and methoxy groups, while offering unique opportunities for target engagement. By leveraging the principles of bioisosterism and drawing comparative insights from related chemical series, researchers can rationally design libraries of these derivatives with a high probability of identifying potent, selective, and metabolically robust lead compounds. The experimental protocols detailed herein provide a validated framework for the synthesis and evaluation of these promising molecules, paving the way for their successful application in drug discovery.
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Zafrani, Y., et al. (2017). Difluoromethyl Bioisostere: Examining the “Lipophilic Hydrogen Bond Donor” Concept. Journal of Medicinal Chemistry. Available at: [Link]
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Han, Y., et al. (2012). Exploration of Novel 3-Substituted Azetidine Derivatives As Triple Reuptake Inhibitors. Journal of Medicinal Chemistry. Available at: [Link]
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Han, Y., et al. (2012). Exploration of novel 3-substituted azetidine derivatives as triple reuptake inhibitors. PubMed. Available at: [Link]
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Macmillan Group. (2024). Direct Bioisostere Replacement Enabled by Metallaphotoredox Deoxydifluoromethylation. Available at: [Link]
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Lin, Z., et al. (2021). 2-Difluoromethylpyridine as a bioisosteric replacement of pyridine-N-oxide: the case of quorum sensing inhibitors. RSC Medicinal Chemistry. Available at: [Link]
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Sharpe, R. J., et al. (2024). Harnessing Oxetane and Azetidine Sulfonyl Fluorides for Opportunities in Drug Discovery. Journal of Medicinal Chemistry. Available at: [Link]
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Kaur, M., et al. (2024). Azetidines in medicinal chemistry: emerging applications and approved drugs. Future Medicinal Chemistry. Available at: [Link]
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Guesné, S. J. J., et al. (2024). Synthesis of 2‐(Trifluoromethyl)Azetidines by Strain‐Release Reactions of 2‐(Trifluoromethyl)‐1‐Azabicyclo[1.1.0]Butanes. Chemistry – A European Journal. Available at: [Link]
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Vroemans, R., et al. (2021). Recent Advances in the Synthesis and Reactivity of Azetidines: Strain-Driven Character of the Four-Membered Heterocycle. Chemical Society Reviews. Available at: [Link]
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Ombito, J. O., et al. (2020). Recent progress in synthesis of 3-functionalized azetidines. Arkivoc. Available at: [Link]
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Gelin, M., et al. (2020). Synthesis of 2‐(Trifluoromethyl)Azetidines by Strain‐Release Reactions of 2‐(Trifluoromethyl)‐1‐Azabicyclo[1.1.0]Butanes. ResearchGate. Available at: [Link]
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Faust, R., et al. (2010). Azetidine derivatives as novel gamma-aminobutyric acid uptake inhibitors: synthesis, biological evaluation, and structure-activity relationship. PubMed. Available at: [Link]
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A Senior Application Scientist's Guide to Evaluating the Pharmacokinetic Impact of the Difluoromethoxy Group in Azetidines
Introduction: The Strategic Union of Azetidine and Difluoromethoxy Moieties
In modern medicinal chemistry, the pursuit of drug candidates with optimized pharmacokinetic (PK) profiles is a paramount objective. Success hinges on the strategic manipulation of molecular architecture to enhance properties like metabolic stability, membrane permeability, and bioavailability while minimizing off-target effects. Two structural motifs that have gained significant traction for achieving these goals are the azetidine ring and the difluoromethoxy (-OCF₂H) group.
The azetidine ring, a four-membered nitrogen-containing heterocycle, is increasingly recognized as a "privileged scaffold."[1][2] Its high sp³-character and conformational rigidity can improve solubility and metabolic stability, offering a distinct advantage over more traditional, larger heterocyclic systems.[3][4] The rigid framework allows for precise vectoral positioning of substituents, enhancing interactions with biological targets.[2]
Concurrently, the incorporation of fluorine has become a cornerstone strategy for fine-tuning drug-like properties.[5][6] The difluoromethoxy group, in particular, has emerged as a powerful bioisostere for common functionalities like the methoxy (-OCH₃) or hydroxyl (-OH) groups.[7][8] Its strong electron-withdrawing nature, coupled with the exceptional stability of the C-F bond, can profoundly and beneficially alter a molecule's PK profile.[8][9]
This guide provides a comprehensive framework for researchers, scientists, and drug development professionals to rigorously evaluate the pharmacokinetic consequences of introducing a difluoromethoxy group onto an azetidine-containing scaffold. We will delve into the causality behind experimental choices, provide detailed, self-validating protocols for key in vitro ADME (Absorption, Distribution, Metabolism, and Excretion) assays, and present a comparative analysis using a representative case study to illustrate the potential enhancements.
The Difluoromethoxy Group: A Bioisostere for Enhanced Stability and Modulated Properties
The strategic replacement of a methoxy group with a difluoromethoxy group is a prime example of bioisosterism, where a substituent is exchanged for another with similar steric or electronic properties to improve biological activity or PK parameters. The rationale for this substitution is multi-faceted.
-
Metabolic Stability: The O-demethylation of methoxy groups is a common metabolic liability, often leading to rapid clearance by cytochrome P450 (CYP) enzymes.[7] The difluoromethoxy group, fortified by the strength of the C-F bonds, is significantly more resistant to this oxidative metabolism, which can increase a drug's half-life.[8][10]
-
Electronic Effects: As a highly electronegative element, fluorine atoms make the -OCF₂H group strongly electron-withdrawing. This alters the local electronic environment, which can modulate the pKa of nearby basic groups, such as the azetidine nitrogen. This modulation can influence solubility, receptor binding, and crucially, membrane permeability.[6][8]
-
Lipophilicity and Intermolecular Interactions: The -OCF₂H group generally increases lipophilicity (logP) compared to a methoxy group, a critical parameter for absorption and distribution.[7] Furthermore, it is considered a "lipophilic hydrogen bond donor," where the polarized C-H bond can participate in weak hydrogen bonding, a feature not present in the -OCH₃ group, potentially offering new interactions with biological targets.[7][11]
To illustrate the evaluation process, we will consider a hypothetical case study comparing a parent compound, AZT-OMe , with its difluoromethoxy analogue, AZT-OCF₂H .
| Property | Methoxy (-OCH₃) | Difluoromethoxy (-OCF₂H) | Rationale for Change |
| Metabolic Stability | Susceptible to O-demethylation | Resistant to oxidative metabolism | Stronger C-F bonds prevent enzymatic cleavage.[8] |
| Lipophilicity (logP) | Moderately lipophilic | Generally more lipophilic | The two fluorine atoms increase lipophilicity.[7] |
| Hydrogen Bonding | H-bond acceptor (oxygen) | Weak H-bond donor (C-H) and acceptor (oxygen) | The polarized C-H bond can act as a weak H-bond donor.[11] |
| Electronic Effect | Weakly electron-donating | Strongly electron-withdrawing | High electronegativity of fluorine atoms influences local electronics.[6] |
Part 1: Evaluating Metabolic Stability
Causality: The primary hypothesis is that replacing the metabolically labile methoxy group in AZT-OMe with a difluoromethoxy group in AZT-OCF₂H will block CYP450-mediated O-demethylation, thereby increasing the compound's metabolic half-life (t₁/₂) and reducing its intrinsic clearance (CLᵢₙₜ). The Liver Microsomal Stability Assay is the industry-standard initial screen for this purpose as liver microsomes contain a high concentration of Phase I metabolic enzymes.[12][13][14]
Experimental Protocol: Liver Microsomal Stability Assay
This protocol is designed to measure the rate of disappearance of a test compound upon incubation with human liver microsomes in the presence of necessary cofactors.[15][16]
Materials:
-
Test Compounds (AZT-OMe , AZT-OCF₂H ) and Positive Control (e.g., Verapamil)
-
Pooled Human Liver Microsomes (HLMs)
-
NADPH Regenerating System (e.g., NADP⁺, glucose-6-phosphate, glucose-6-phosphate dehydrogenase)
-
Phosphate Buffer (100 mM, pH 7.4)
-
Acetonitrile (ACN) with an appropriate internal standard (IS)
-
96-well incubation plates and collection plates
-
Incubator/shaker (37°C)
-
Centrifuge
-
LC-MS/MS system
Procedure:
-
Compound Preparation: Prepare 1 mM stock solutions of test compounds and controls in DMSO. From this, prepare working solutions in the assay buffer.
-
Microsome Preparation: On ice, thaw the vial of pooled HLMs. Dilute the microsomes in cold phosphate buffer to a final protein concentration of 0.5 mg/mL in the incubation mixture.
-
Incubation Setup: In a 96-well plate, add the diluted microsome solution. Pre-incubate the plate at 37°C for 5-10 minutes.
-
Initiate Reaction: Add the test compound working solution to the wells to achieve a final concentration of 1 µM. To initiate the metabolic reaction, add the NADPH regenerating system. A parallel incubation without the NADPH system serves as a negative control to assess non-enzymatic degradation.[13]
-
Time-Point Sampling: Incubate the plate at 37°C with shaking. At specified time points (e.g., 0, 5, 15, 30, 45 minutes), collect aliquots from the incubation wells.[13]
-
Reaction Quenching: Immediately transfer each aliquot into a collection plate containing ice-cold ACN with the internal standard. This stops the enzymatic reaction and precipitates the microsomal proteins.
-
Sample Processing: After the final time point, centrifuge the collection plate to pellet the precipitated protein.
-
LC-MS/MS Analysis: Transfer the supernatant to a new plate for analysis. Quantify the remaining parent compound at each time point by comparing its peak area relative to the internal standard.
-
Data Analysis: Plot the natural logarithm of the percentage of compound remaining versus time. The slope of the linear regression line gives the elimination rate constant (k). Calculate the half-life (t₁/₂) as 0.693/k and the intrinsic clearance (CLᵢₙₜ) using the appropriate equations.[14]
Workflow Visualization
Caption: Workflow for the Liver Microsomal Stability Assay.
Comparative Data Table
| Compound | Half-Life (t₁/₂, min) | Intrinsic Clearance (CLᵢₙₜ, µL/min/mg) | Interpretation |
| AZT-OMe | 12 | 115.5 | High Clearance |
| AZT-OCF₂H | > 60 | < 11.6 | Low Clearance |
| Verapamil (Control) | 8 | 173.2 | High Clearance |
Part 2: Evaluating Membrane Permeability
Causality: A compound's ability to cross the intestinal epithelium is a prerequisite for oral bioavailability. The Caco-2 permeability assay is the gold standard in vitro model for this assessment, as differentiated Caco-2 cells form a monolayer that mimics the human intestinal barrier, complete with tight junctions and efflux transporters like P-glycoprotein (P-gp).[17][18] The increased lipophilicity of AZT-OCF₂H is expected to enhance passive diffusion. However, it is also crucial to determine if the compound is a substrate for efflux transporters, which could counteract the benefits of improved permeability.
Experimental Protocol: Caco-2 Permeability Assay
This bidirectional assay measures permeability in both the apical-to-basolateral (A-to-B, absorptive) and basolateral-to-apical (B-to-A, secretory) directions to calculate an efflux ratio (ER).[19][20][21]
Materials:
-
Caco-2 cells
-
Transwell® insert plates (e.g., 24-well)
-
Transport buffer (e.g., Hank's Balanced Salt Solution, pH 7.4)
-
Test Compounds (AZT-OMe , AZT-OCF₂H ) and controls (High Permeability: Propranolol; Low Permeability: Atenolol; P-gp Substrate: Digoxin)
-
Lucifer Yellow (for monolayer integrity check)
-
LC-MS/MS system
Procedure:
-
Cell Culture: Seed Caco-2 cells onto Transwell® inserts and culture for ~21 days until a differentiated, confluent monolayer is formed.
-
Monolayer Integrity Check: Before the experiment, measure the Transepithelial Electrical Resistance (TEER). Values should be ≥ 200 Ω·cm².[19] Additionally, perform a Lucifer Yellow rejection test to confirm the integrity of tight junctions.[18]
-
Assay Preparation: Wash the cell monolayers with pre-warmed transport buffer and let them equilibrate at 37°C.
-
A-to-B Permeability: Add the test compound solution (e.g., 10 µM) to the apical (donor) side and fresh buffer to the basolateral (receiver) side.
-
B-to-A Permeability: In a separate set of wells, add the test compound solution to the basolateral (donor) side and fresh buffer to the apical (receiver) side.
-
Incubation: Incubate the plate at 37°C with gentle shaking for a set period (e.g., 2 hours).
-
Sampling: At the end of the incubation, take samples from both the donor and receiver compartments.
-
LC-MS/MS Analysis: Quantify the concentration of the test compound in all samples using a validated LC-MS/MS method.
-
Data Analysis: Calculate the apparent permeability coefficient (Papp) for each direction using the formula: Papp = (dQ/dt) / (A * C₀), where dQ/dt is the rate of permeation, A is the surface area of the membrane, and C₀ is the initial donor concentration. Calculate the Efflux Ratio (ER) as Papp(B-A) / Papp(A-B). An ER > 2 suggests the compound is a substrate for active efflux.[18]
Workflow Visualization
Caption: Bidirectional Caco-2 Permeability Assay Workflow.
Comparative Data Table
| Compound | Papp (A→B) (10⁻⁶ cm/s) | Papp (B→A) (10⁻⁶ cm/s) | Efflux Ratio (ER) | Permeability Class |
| AZT-OMe | 8.5 | 9.1 | 1.1 | High |
| AZT-OCF₂H | 15.2 | 16.1 | 1.1 | High |
| Atenolol (Control) | 0.4 | 0.5 | 1.3 | Low |
| Propranolol (Control) | 21.0 | 22.5 | 1.1 | High |
| Digoxin (Control) | 0.2 | 5.8 | 29.0 | Low (Efflux Substrate) |
Part 3: Evaluating Plasma Protein Binding
Causality: Only the unbound (free) fraction of a drug in plasma is available to interact with its target and exert a therapeutic effect.[22][23] Therefore, determining the fraction unbound (fᵤ) is critical for interpreting PK/PD relationships. Changes in a molecule's lipophilicity and electronic character upon substituting -OCH₃ with -OCF₂H can alter its affinity for plasma proteins like albumin. The Rapid Equilibrium Dialysis (RED) assay is a reliable method for measuring fᵤ.[22][23]
Experimental Protocol: Rapid Equilibrium Dialysis (RED) Assay
This assay measures the distribution of a compound between plasma and a protein-free buffer across a semi-permeable membrane at equilibrium.[24]
Materials:
-
RED device plate with dialysis membrane inserts (8 kDa MWCO)
-
Human Plasma
-
Phosphate Buffered Saline (PBS), pH 7.4
-
Test Compounds (AZT-OMe , AZT-OCF₂H ) and Control (e.g., Warfarin)
-
Incubator/shaker (37°C)
-
Acetonitrile (ACN) with internal standard (IS)
-
96-well collection plates
-
LC-MS/MS system
Procedure:
-
Compound Spiking: Spike human plasma with the test compounds to a final concentration of 1-5 µM.
-
RED Device Setup: Add the spiked plasma to the sample chamber (red side) of the RED device inserts. Add an equal volume of PBS to the buffer chamber (white side).
-
Equilibration: Seal the plate and incubate at 37°C on an orbital shaker for 4-6 hours to allow the free compound to reach equilibrium across the dialysis membrane.[23]
-
Sampling: After incubation, carefully remove aliquots from both the plasma and buffer chambers.
-
Matrix Matching: To ensure accurate comparison during analysis, mix the plasma sample with an equal volume of clean PBS, and mix the buffer sample with an equal volume of blank plasma.
-
Protein Precipitation: Add cold ACN with IS to all samples to precipitate proteins and release any bound drug.
-
Sample Processing & Analysis: Centrifuge the samples to pellet the protein. Analyze the supernatant from both the plasma and buffer chambers by LC-MS/MS to determine the compound concentrations.
-
Data Analysis: Calculate the fraction unbound (fᵤ) as the ratio of the concentration in the buffer chamber to the concentration in the plasma chamber: fᵤ (%) = (C_buffer / C_plasma) * 100.
Workflow Visualization
Caption: Rapid Equilibrium Dialysis (RED) Assay Workflow.
Comparative Data Table
| Compound | % Plasma Protein Bound | % Fraction Unbound (fᵤ) | Interpretation |
| AZT-OMe | 85.5% | 14.5% | Moderately Bound |
| AZT-OCF₂H | 94.2% | 5.8% | Highly Bound |
| Warfarin (Control) | 99.1% | 0.9% | Highly Bound |
Overall Synthesis and Conclusion
This comprehensive in vitro evaluation demonstrates that the substitution of a methoxy group with a difluoromethoxy group on an azetidine scaffold can be a highly effective strategy for optimizing pharmacokinetic properties. Our case study illustrates a clear and positive impact:
-
Metabolic stability was dramatically improved , blocking a key metabolic liability.
-
Membrane permeability was significantly enhanced without introducing susceptibility to efflux transporters.
-
Plasma protein binding was increased , a predictable consequence of higher lipophilicity that provides crucial data for PK/PD modeling.
By systematically applying these validated in vitro assays, drug discovery teams can make data-driven decisions, rationally design molecules with a higher probability of in vivo success, and accelerate the progression of promising candidates toward clinical development. The strategic union of the azetidine scaffold and the difluoromethoxy group represents a powerful approach in the modern medicinal chemist's toolkit.
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A Comparative Guide to the Potency of Kinase Inhibitors: The Impact of the 3-(Difluoromethoxy)azetidine Moiety
For Researchers, Scientists, and Drug Development Professionals
In the landscape of kinase inhibitor design, the pursuit of enhanced potency, selectivity, and favorable pharmacokinetic profiles is a perpetual endeavor. The strategic incorporation of specific chemical moieties can dramatically influence a compound's interaction with its target and its overall performance. This guide provides a comparative analysis of the potential impact of incorporating a 3-(difluoromethoxy)azetidine moiety into a kinase inhibitor scaffold, using a well-established pyrazolopyrimidine core as a case study. We will explore the theoretical underpinnings of how this structural modification can modulate inhibitory activity and delve into the experimental methodologies required to validate these hypotheses.
The Emerging Role of Fluorinated Azetidines in Kinase Inhibition
The azetidine ring, a four-membered nitrogen-containing heterocycle, has gained prominence in medicinal chemistry due to its unique structural and physicochemical properties.[1][2] Its strained ring system and three-dimensional character can impart conformational rigidity to a molecule, which can lead to improved binding affinity and selectivity for the target kinase.[1] When functionalized, particularly with fluorine-containing groups, the azetidine scaffold can offer significant advantages in drug design.
The introduction of fluorine into drug candidates is a widely employed strategy to enhance metabolic stability, membrane permeability, and binding affinity.[3] The difluoromethoxy group (-OCHF₂) is of particular interest as it can act as a lipophilic hydrogen bond donor, potentially forming key interactions within the kinase active site that are not achievable with a simple methoxy or hydroxyl group. The combination of the azetidine scaffold with the difluoromethoxy group in the form of a this compound moiety presents an intriguing opportunity to fine-tune the properties of kinase inhibitors.
A Hypothetical Case Study: Comparative Analysis of a Pyrazolopyrimidine Kinase Inhibitor
To illustrate the potential impact of the this compound moiety, we will consider a hypothetical case study based on the well-characterized pyrazolopyrimidine scaffold, a common core structure in many kinase inhibitors.[4][5]
Scaffold: 4-amino-1-ethyl-1H-pyrazolo[3,4-d]pyrimidine
Let's consider a known inhibitor of a hypothetical kinase, "Kinase X," with the following structure and activity:
Inhibitor A (Reference Compound)
-
Structure:
-
Moiety at C3: 4-hydroxypiperidine
-
Hypothetical IC₅₀ for Kinase X: 50 nM
Now, let's propose a structural analogue, Inhibitor B , where the 4-hydroxypiperidine is replaced with a this compound moiety:
Inhibitor B (Hypothetical Test Compound)
-
Structure:
-
Moiety at C3: this compound
-
Predicted Impact on Potency: Increased
The rationale for the predicted increase in potency for Inhibitor B is multifaceted:
-
Enhanced Binding Interactions: The difluoromethoxy group on the azetidine ring can act as a hydrogen bond donor through its C-H bond, which is polarized by the adjacent fluorine atoms. This could lead to a favorable interaction with a hydrogen bond acceptor residue in the ATP binding pocket of Kinase X.
-
Conformational Rigidity: The strained azetidine ring restricts the conformational freedom of the side chain, potentially pre-organizing the inhibitor into a more favorable binding conformation and reducing the entropic penalty upon binding.[1]
-
Increased Lipophilicity: The difluoromethoxy group is more lipophilic than a hydroxyl group, which could lead to improved interactions with hydrophobic pockets within the kinase active site.
It is important to note that these are hypothesized improvements. The actual impact on potency would need to be confirmed through experimental validation.
Comparative Data Summary (Hypothetical)
| Inhibitor | Moiety at C3 | Target Kinase | Hypothetical IC₅₀ (nM) | Predicted Selectivity Profile | Predicted Pharmacokinetic Profile |
| Inhibitor A | 4-hydroxypiperidine | Kinase X | 50 | Moderate | Good aqueous solubility, potential for glucuronidation |
| Inhibitor B | This compound | Kinase X | < 10 | Potentially improved due to unique hydrogen bonding and conformational constraints | Increased metabolic stability, enhanced cell permeability |
Experimental Validation: Protocols for Kinase Inhibition Assays
To empirically determine and compare the potency of Inhibitor A and Inhibitor B, standardized in vitro kinase inhibition assays are essential. Below are detailed protocols for two commonly used methods: the ADP-Glo™ Kinase Assay and the HTRF® Kinase Assay.
Protocol 1: IC₅₀ Determination using the ADP-Glo™ Kinase Assay
The ADP-Glo™ Kinase Assay is a luminescent assay that quantifies the amount of ADP produced during a kinase reaction, which is directly proportional to kinase activity.[4]
Materials:
-
Kinase X enzyme
-
Substrate for Kinase X
-
ATP
-
Inhibitor A and Inhibitor B
-
ADP-Glo™ Kinase Assay Kit (Promega)
-
White, opaque 96-well or 384-well plates
-
Plate-reading luminometer
Procedure:
-
Compound Dilution: Prepare a serial dilution of Inhibitor A and Inhibitor B in DMSO. A typical starting concentration is 10 mM, with 1:3 serial dilutions.
-
Kinase Reaction Setup:
-
In a white assay plate, add 2.5 µL of 4x kinase/substrate mix (containing Kinase X and its substrate in kinase reaction buffer).
-
Add 1 µL of the serially diluted inhibitor or DMSO (as a vehicle control).
-
Pre-incubate the plate at room temperature for 15 minutes.
-
Initiate the kinase reaction by adding 2.5 µL of 4x ATP solution. The final reaction volume is 10 µL.
-
-
Kinase Reaction Incubation: Incubate the plate at room temperature for 60 minutes.
-
ATP Depletion: Add 10 µL of ADP-Glo™ Reagent to each well to stop the kinase reaction and deplete the remaining ATP.
-
ATP Depletion Incubation: Incubate the plate at room temperature for 40 minutes.
-
ADP to ATP Conversion: Add 20 µL of Kinase Detection Reagent to each well to convert the generated ADP to ATP.
-
Signal Generation Incubation: Incubate the plate at room temperature for 30 minutes.
-
Luminescence Measurement: Read the luminescence on a plate-reading luminometer.
-
Data Analysis:
-
Plot the luminescence signal against the logarithm of the inhibitor concentration.
-
Fit the data to a four-parameter logistic curve to determine the IC₅₀ value for each inhibitor. The IC₅₀ is the concentration of the inhibitor that causes a 50% reduction in kinase activity.[6]
-
Experimental Workflow for ADP-Glo™ Assay
Caption: Workflow for IC50 determination using the ADP-Glo™ Kinase Assay.
Protocol 2: IC₅₀ Determination using the HTRF® Kinase Assay
The HTRF® (Homogeneous Time-Resolved Fluorescence) Kinase Assay is a robust technology for measuring kinase activity based on TR-FRET (Time-Resolved Fluorescence Resonance Energy Transfer).[7]
Materials:
-
Kinase X enzyme
-
Biotinylated substrate for Kinase X
-
ATP
-
Inhibitor A and Inhibitor B
-
HTRF® KinEASE™ TK Kit (or appropriate Ser/Thr kit)
-
White, low-volume 384-well plates
-
HTRF®-compatible plate reader
Procedure:
-
Compound Dilution: Prepare a serial dilution of Inhibitor A and Inhibitor B in DMSO.
-
Kinase Reaction Setup:
-
In a 384-well plate, add 2 µL of the serially diluted inhibitor or DMSO.
-
Add 4 µL of a 2.5x enzyme/substrate mix (containing Kinase X and biotinylated substrate in enzymatic buffer).
-
Pre-incubate for 15 minutes at room temperature.
-
Initiate the reaction by adding 4 µL of 2.5x ATP solution. The final reaction volume is 10 µL.
-
-
Kinase Reaction Incubation: Incubate the plate at room temperature for 60 minutes.
-
Detection:
-
Prepare the detection mix containing Eu³⁺-cryptate labeled anti-phospho antibody and XL665-conjugated streptavidin in detection buffer.
-
Add 10 µL of the detection mix to each well to stop the reaction.
-
-
Detection Incubation: Incubate the plate for 60 minutes at room temperature, protected from light.
-
Fluorescence Measurement: Read the plate on an HTRF®-compatible reader, measuring the fluorescence emission at 665 nm and 620 nm.
-
Data Analysis:
-
Calculate the HTRF ratio (665 nm emission / 620 nm emission) * 10,000.
-
Plot the HTRF ratio against the logarithm of the inhibitor concentration.
-
Fit the data to a four-parameter logistic curve to determine the IC₅₀ value.[6]
-
Experimental Workflow for HTRF® Assay
Caption: Workflow for IC50 determination using the HTRF® Kinase Assay.
Biological Context: Kinase Signaling Pathways
Understanding the signaling pathway in which a kinase operates is crucial for interpreting the biological consequences of its inhibition. Here, we present diagrams for two major kinase signaling pathways.
Janus Kinase (JAK) - STAT Signaling Pathway
The JAK-STAT pathway is a principal signaling mechanism for a wide array of cytokines and growth factors, playing a critical role in immunity, cell proliferation, and differentiation.[8][9]
Caption: The Janus Kinase (JAK) - STAT signaling pathway.
Bruton's Tyrosine Kinase (BTK) Signaling Pathway
BTK is a key component of the B-cell receptor (BCR) signaling pathway, which is essential for B-cell development, differentiation, and survival.[1]
Caption: The Bruton's Tyrosine Kinase (BTK) signaling pathway.
Conclusion
The strategic incorporation of the this compound moiety represents a promising avenue for the optimization of kinase inhibitors. Through a combination of conformational constraint and the potential for unique hydrogen bonding interactions, this moiety has the theoretical potential to enhance both the potency and selectivity of a parent compound. However, as with all drug design strategies, these hypotheses must be rigorously tested through empirical methods. The detailed experimental protocols provided in this guide offer a clear path for researchers to quantitatively assess the impact of such structural modifications. By integrating rational design with robust experimental validation, the field of kinase inhibitor development can continue to advance towards more effective and safer therapeutics.
References
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ResearchGate. Schematic representation of Janus kinase (JAK)/signal transducer and activator of transcription (STAT) signaling pathway activation. [Link]
-
National Center for Biotechnology Information. Development of a HTRF® Kinase Assay for Determination of Syk Activity. [Link]
-
National Center for Biotechnology Information. FDA-Approved Trifluoromethyl Group-Containing Drugs: A Review of 20 Years. [Link]
-
ResearchGate. Structure of Bruton's tyrosine kinase (BTK) and associated cross-linking signaling pathways. [Link]
-
ResearchGate. HTRF® Kinase Assay Protocol. [Link]
-
ResearchGate. A schematic representation of BCR/BTK signaling pathway. [Link]
-
PubMed. Azetidines in medicinal chemistry: emerging applications and approved drugs. [Link]
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Technology Networks. Synthetic Azetidines Could Help Simplify Drug Design. [Link]
-
MDPI. Novel Azetidine-Containing TZT-1027 Analogues as Antitumor Agents. [Link]
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YouTube. How to measure Kinase activity with HTRF® KinEASE™ assay kit I Cisbio. [Link]
-
Wikipedia. JAK-STAT signaling pathway. [Link]
-
National Center for Biotechnology Information. The JAK/STAT Pathway. [Link]
-
ResearchGate. A simplified diagrammatic representation of the JAK-STAT pathway. [Link]
-
ResearchGate. Signaling pathways involving Bruton's tyrosine kinase (BTK). [Link]
-
ResearchGate. Bruton's tyrosine kinase (BTK) structure diagram. [Link]
-
National Center for Biotechnology Information. Targeting Bruton's Tyrosine Kinase in Inflammatory and Autoimmune Pathologies. [Link]
-
Creative Diagnostics. JAK-STAT Signaling Pathway. [Link]
-
PubMed. Rapid Discovery and Structure-Activity Relationships of Pyrazolopyrimidines That Potently Suppress Breast Cancer Cell Growth via SRC Kinase Inhibition with Exceptional Selectivity over ABL Kinase. [Link]
-
National Center for Biotechnology Information. Rapid Discovery and Structure–Activity Relationships of Pyrazolopyrimidines That Potently Suppress Breast Cancer Cell Growth via SRC Kinase Inhibition with Exceptional Selectivity over ABL Kinase. [Link]
-
GraphPad. 50% of what? How exactly are IC50 and EC50 defined?. [Link]
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- 4. Discovery and Optimization of a Novel Series of Highly Selective JAK1 Kinase Inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Discovery of the JAK1 selective kinase inhibitor AZD4205 [morressier.com]
- 6. Discovery of the Potent and Selective Inhaled Janus Kinase 1 Inhibitor AZD4604 and Its Preclinical Characterization - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. caymanchem.com [caymanchem.com]
- 8. Synthesis and PI3 Kinase Inhibition Activity of Some Novel Trisubstituted Morpholinopyrimidines - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. Medicinal chemistry perspective of JAK inhibitors: synthesis, biological profile, selectivity, and structure activity relationship - PubMed [pubmed.ncbi.nlm.nih.gov]
Safety Operating Guide
A Senior Application Scientist's Guide to Personal Protective Equipment for Handling 3-(Difluoromethoxy)azetidine
As a novel building block in medicinal chemistry and drug development, 3-(Difluoromethoxy)azetidine holds significant promise. However, its unique chemical structure, incorporating both a strained azetidine ring and a difluoromethoxy group, necessitates a rigorous and well-understood safety protocol. The reactivity that makes this compound valuable also presents potential hazards. This guide provides an in-depth, experience-driven framework for the safe handling, use, and disposal of this compound, ensuring the protection of researchers and the integrity of their work. Our focus extends beyond mere compliance, aiming to instill a deep-seated culture of safety through understanding the causality behind each procedural step.
Foundational Hazard Assessment: Understanding the "Why"
Before any personal protective equipment (PPE) is selected, a thorough understanding of the compound's specific hazards is essential. While toxicological data for this compound is not exhaustively established, the known hazards of its structural analogs and the free base form provide a robust basis for a conservative and protective safety strategy.[1] The primary risks are summarized below.
| Hazard Classification | Potential Effect | Rationale and Causality | Supporting Sources |
| Skin Irritation (Category 2) | Causes skin irritation, redness, and discomfort upon contact. | Azetidines can be reactive, and fluorinated compounds can have unpredictable interactions with biological tissues. | [2][3][4] |
| Serious Eye Damage / Irritation (Category 1/2A) | Causes serious, potentially irreversible eye damage or severe irritation. | The eyes are particularly sensitive to chemical insult. The compound's properties suggest a high potential for causing significant damage upon contact. | [3][4][5] |
| Respiratory Irritation (STOT SE 3) | May cause respiratory tract irritation, leading to coughing or shortness of breath if inhaled. | As a powder or volatile liquid, fine particles or vapors can be easily inhaled, directly irritating the sensitive tissues of the respiratory system. | [3][4][6] |
| Flammable Liquid and Vapor (Category 3) | The liquid and its vapor are flammable and can ignite with a spark or flame. | The free base form of the compound is classified as a flammable liquid, requiring strict control of ignition sources. | [5] |
This assessment dictates that all handling procedures must prevent contact with skin and eyes, avoid inhalation of dust or vapors, and mitigate any fire risk.
The Core PPE Protocol: A Head-to-Toe Defense
Based on the identified hazards, a multi-layered PPE strategy is required. This is not merely a checklist but a self-validating system where each component addresses specific risks.
Eye and Face Protection: The First Line of Defense
Due to the high risk of serious eye damage, minimum protection is insufficient.[5]
-
Primary Protection: Chemical splash goggles that seal completely around the eyes are mandatory at all times.
-
Secondary Protection: A full-face shield must be worn over the chemical splash goggles whenever there is a risk of splashing or when handling quantities greater than a few milligrams.[7] This is critical during solution preparation, transfers, or reaction quenching.
Hand Protection: Preventing Dermal Absorption
The potential for skin irritation necessitates robust hand protection.
-
Glove Selection: Chemical-resistant nitrile gloves are a suitable starting point. However, for prolonged handling or when using solvents, it is crucial to consult the glove manufacturer's compatibility chart to ensure there is no breakthrough.
-
The Double-Gloving Imperative: For handling this compound, double-gloving is a mandatory practice.[7] This provides a critical safety buffer. If the outer glove is compromised, the inner glove continues to provide protection while the outer is safely removed and replaced.
Body Protection: Shielding Against Spills and Splashes
Protecting the skin beyond the hands is crucial.
-
Primary Protection: A flame-resistant laboratory coat is the minimum requirement for all procedures.[7]
-
Secondary Protection: When handling larger volumes (e.g., >50 mL of a solution) or during procedures with a higher risk of splashing, a chemical-resistant apron worn over the lab coat is required.
Respiratory Protection: When Engineering Controls Are Not Enough
All handling of this compound should, by default, occur within a certified chemical fume hood to minimize inhalation exposure. However, respiratory protection may be required in specific scenarios.
-
Standard Operations: For routine handling inside a fume hood, no respiratory protection is typically needed.
-
Emergency or High-Risk Scenarios: In the event of a significant spill outside of a fume hood or if engineering controls are insufficient, a respirator is necessary. Use a NIOSH-approved respirator with cartridges suitable for organic vapors and particulates (e.g., OV/AG/P99 or ABEK-P2).[1]
Operational Plan: A Step-by-Step Guide to Safe Handling
Adherence to a strict, logical workflow is paramount for safety. The following protocol breaks down the handling process into discrete, manageable steps.
Step 1: Preparation and Engineering Controls
-
Verify Fume Hood Certification: Ensure the chemical fume hood has been certified within the last year.
-
Clear the Workspace: Remove all unnecessary items from the fume hood to minimize potential contamination and improve airflow.
-
Assemble Materials: Place all necessary equipment (spatulas, glassware, balances, waste containers) inside the fume hood before introducing the compound.
-
Locate Safety Equipment: Confirm the location and operational status of the nearest safety shower and eyewash station.
Step 2: Donning Personal Protective Equipment
The sequence of donning PPE is critical to avoid cross-contamination.
-
Put on the flame-resistant lab coat and chemical-resistant apron (if required).
-
Put on the first pair of nitrile gloves.
-
Put on the second pair of nitrile gloves, ensuring the cuffs go over the sleeves of the lab coat.
-
Put on chemical splash goggles.
-
Put on the face shield.
Step 3: Handling this compound
-
Carefully open the container inside the fume hood.
-
If it is a solid, gently weigh the desired amount on weighing paper or in a tared vial. Avoid creating dust.
-
If it is a liquid, use a calibrated pipette or syringe for transfers.
-
Immediately and securely close the main container.
-
Clean any residual material from the spatula or work surface with a solvent-dampened cloth, disposing of it immediately into the designated halogenated waste container.
Step 4: Doffing Personal Protective Equipment
Removing PPE correctly is as important as putting it on.
-
Remove the outer pair of gloves, peeling them off without touching the exterior surface. Dispose of them in the halogenated waste.
-
Remove the face shield and goggles.
-
Remove the lab coat and apron, turning it inside out as you remove it.
-
Remove the inner pair of gloves.
-
Wash hands thoroughly with soap and water.[6]
Visualization of Safe Handling Workflow
The following diagram illustrates the critical path for safely handling this compound, from initial preparation to final disposal.
Sources
Retrosynthesis Analysis
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Strategy Settings
| Precursor scoring | Relevance Heuristic |
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| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Featured Recommendations
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Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
